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  • Product: 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
  • CAS: 199682-74-1

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 5-(2-Chlorophenyl)-1H-Pyrazole-4-Carbaldehyde: A Comprehensive Technical Guide

Introduction & Pharmacological Context The pyrazole-4-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, serving as a highly reactive precursor for the synthesis of complex heterocycles, kinase i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The pyrazole-4-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, serving as a highly reactive precursor for the synthesis of complex heterocycles, kinase inhibitors, and fluorescent probes 1. Specifically, 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 199682-74-1) presents unique steric and electronic properties due to the ortho-chloro substitution on the phenyl ring, which forces the aromatic system out of planarity with the pyrazole core.

Expert Note on Tautomerism: In solution, 1H-pyrazoles lacking N-substitution exhibit rapid annular tautomerism. Consequently, the proton rapidly exchanges between the N1 and N2 positions. In chemical literature and practical application, 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde and 3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde refer to the exact same chemical entity.

Retrosynthetic Strategy & Pathway Rationale

While the direct, one-pot double-formylation of acetophenone hydrazones is a documented route to substituted pyrazole-4-carbaldehydes 23, applying this methodology to unsubstituted hydrazones often yields complex mixtures of N-formylated, chlorinated, and nitrile byproducts.

To ensure high protocol fidelity, a self-validating stepwise approach is vastly superior:

  • Enaminone Formation: Condensation of 2-chloroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Cyclization: Reaction with hydrazine hydrate to unambiguously construct the 1H-pyrazole core.

  • C4-Formylation: Regioselective Vilsmeier-Haack formylation at the electron-rich C4 position of the pre-formed pyrazole 4.

SynthesisWorkflow A 2-Chloroacetophenone C Enaminone Intermediate A->C Condensation (Reflux) B DMF-DMA B->C E 3-(2-Chlorophenyl)- 1H-pyrazole C->E Cyclization (EtOH, Reflux) D Hydrazine Hydrate D->E G 5-(2-Chlorophenyl)-1H- pyrazole-4-carbaldehyde E->G C4-Formylation (60-80°C) F Vilsmeier Reagent (POCl3 + DMF) F->G

Three-step synthesis workflow for 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

Mechanistic Insights: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the cornerstone of this synthesis. The transformation relies on the in situ generation of the highly electrophilic chloromethyleniminium ion (Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF) 5.

The pyrazole ring undergoes an electrophilic aromatic substitution. The C4 position is highly nucleophilic due to the electron-donating nature of the adjacent nitrogen atoms. Following the formation of the Wheland intermediate, deprotonation restores aromaticity, yielding a stable iminium salt. Crucially, this salt is stable under anhydrous conditions and is only converted to the target carbaldehyde during the aqueous basic workup 2.

Mechanism A DMF + POCl3 B Chloromethyleniminium Ion (Electrophile) A->B 0°C, Activation D Electrophilic Attack at C4 (Wheland Intermediate) B->D C 3-(2-Chlorophenyl)-1H-pyrazole C->D Nucleophilic Attack E De-protonation (Rearomatization) D->E -H+ F Iminium Salt Intermediate E->F G Aqueous Basic Hydrolysis (NaHCO3 Workup) F->G H2O H 5-(2-Chlorophenyl)-1H- pyrazole-4-carbaldehyde G->H -Me2NH

Electrophilic aromatic substitution mechanism of the Vilsmeier-Haack formylation at C4.

Detailed Experimental Methodologies (Self-Validating Protocols)

Safety Note: POCl₃ is highly corrosive and reacts violently with moisture. All formylation steps must be conducted under an inert atmosphere (N₂/Ar) using oven-dried glassware.

Step 1: Synthesis of 3-(2-Chlorophenyl)-1H-pyrazole
  • Enaminone Formation: Combine 2-chloroacetophenone (10.0 mmol) and DMF-DMA (12.0 mmol) in a round-bottom flask. Reflux at 100°C for 8 hours. Monitor completion via TLC (Hexane:EtOAc 3:1). Remove excess DMF-DMA in vacuo.

  • Cyclization: Dissolve the crude enaminone in absolute ethanol (20 mL). Slowly add hydrazine hydrate (15.0 mmol) dropwise at 0°C to control the exothermic condensation.

  • Reflux & Workup: Heat the mixture to reflux for 4 hours. Concentrate the solvent, extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate pyrazole.

Step 2: Vilsmeier-Haack Formylation
  • Reagent Preparation: Charge a dry flask with anhydrous DMF (30.0 mmol, 3.0 equiv) and cool to 0°C in an ice-salt bath. Causality Check: Anhydrous conditions are mandatory; trace water will hydrolyze the Vilsmeier reagent back to DMF and HCl before it can react 2.

  • Activation: Add POCl₃ (30.0 mmol, 3.0 equiv) dropwise over 15 minutes. Stir at 0°C for 45 minutes to ensure complete formation of the chloromethyleniminium ion.

  • Substrate Addition: Dissolve the 3-(2-chlorophenyl)-1H-pyrazole (10.0 mmol) in a minimal volume of anhydrous DMF (2 mL) and add dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Remove the ice bath, allow the reaction to reach room temperature, and then heat to 70°C for 5 hours 5.

  • Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice (50 g) with vigorous stirring.

  • Neutralization: Carefully adjust the pH to 7-8 using a saturated aqueous solution of NaHCO₃. Causality Check: Using NaHCO₃ instead of a strong base like NaOH prevents base-catalyzed degradation (e.g., Cannizzaro-type reactions or aldol condensations) of the newly formed aldehyde 3.

  • Isolation: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to afford pure 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

Quantitative Data & Protocol Optimization

The stoichiometry and temperature of the Vilsmeier-Haack reaction strictly dictate the yield and purity. Excessive heat or prolonged reaction times lead to chlorinated byproducts, while insufficient temperatures stall the reaction at the iminium stage 45.

EntryPOCl₃ (equiv)DMF (equiv)Temp (°C)Time (h)Yield (%)Key Observations / Causality
11.51.570642Incomplete conversion; unreacted pyrazole recovered.
23.03.0251218Reaction stalls; insufficient thermal energy for cyclization.
3 3.0 3.0 70 5 84 Optimal conditions; clean conversion, high purity.
43.03.0110335Significant formation of chlorinated degradation products.
54.04.070581No significant yield improvement; excess reagent wasted.

References

  • Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: PMC (National Institutes of Health) URL: [Link]

  • Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: MDPI URL: [Link]

  • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Arkat USA URL: [Link]

  • Title: One-Pot Synthesis of Some New Semicarbazone, Thiosemicarbazone, and Hydrazone Derivatives of 1-Phenyl-3-Arylpyrazole-4-Carboxaldehyde from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent Source: Taylor & Francis (Synthetic Communications) URL: [Link]

Sources

Exploratory

Mechanism and Synthesis of 5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: A Comprehensive Technical Guide

Introduction & Strategic Rationale The pyrazole-4-carbaldehyde scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical precursor for kinase inhibitors, antimicrobial agents, and mitochondri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The pyrazole-4-carbaldehyde scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical precursor for kinase inhibitors, antimicrobial agents, and mitochondrial therapeutics. Specifically, 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (tautomerically equivalent to 3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde in solution) presents unique synthetic challenges due to the requirement of an unsubstituted N1 position (the 1H -pyrazole core).

While traditional syntheses utilizing phenylhydrazines yield N -substituted pyrazoles, accessing the free 1H -pyrazole requires a traceless protecting group strategy. The industry gold standard for this transformation is the condensation of 2'-chloroacetophenone with semicarbazide, followed by a Vilsmeier-Haack (VH) double formylation and cyclization. This guide deconstructs the causality, mechanism, and self-validating protocols required to execute this synthesis with high fidelity.

Synthesis_Workflow A 2-Chloroacetophenone + Semicarbazide B Semicarbazone Intermediate A->B Condensation (EtOH/H2O) D Double Formylation & Cyclization B->D Addition C Vilsmeier Reagent (POCl3 + DMF) C->D Electrophile (0°C to 90°C) E 5-(2-Chlorophenyl)-1H- pyrazole-4-carbaldehyde D->E Aqueous Workup (-CO2, -NH3)

Fig 1: Retrosynthetic workflow for 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

Mechanistic Elucidation of the Vilsmeier-Haack Cyclization

The transformation of a semicarbazone into a pyrazole-4-carbaldehyde is a cascade reaction driven by electrophilic aromatic substitution-like principles applied to an enamine system.

Phase 1: Generation of the Vilsmeier Reagent

The reaction of N,N -dimethylformamide (DMF) with phosphorus oxychloride (POCl 3​ ) generates a substituted chloroiminium ion, widely known as the Vilsmeier reagent[1]. This highly electrophilic species is moisture-sensitive and its formation is strongly exothermic. If thermal control is lost, the reagent decomposes, generating dimethylamine which poisons the subsequent steps[2].

Phase 2: Double Formylation and Cyclization

The Vilsmeier cyclization of hydrazones provides an efficient, one-pot route for the preparation of 1H -pyrazole-4-carbaldehydes[3]. The mechanism proceeds through the following cascade:

  • Enamine Attack: The methyl group of the acetophenone semicarbazone tautomerizes to an enamine-like intermediate, which attacks the first equivalent of the chloroiminium ion.

  • Second Formylation: A second equivalent of the Vilsmeier reagent attacks the newly formed alkene, yielding a di-iminium intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the semicarbazone moiety acts as an internal nucleophile, attacking the iminium carbon to close the 5-membered pyrazole ring[4].

  • Traceless Cleavage: During the basic/aqueous workup, the semicarbazone's carbamoyl group ( −CONH2​ ) undergoes hydrolysis. This drives the elimination of ammonia ( NH3​ ) and carbon dioxide ( CO2​ ), yielding the fully aromatized 1H -pyrazole core[4].

Mechanism_Pathway N1 Semicarbazone Enamine Tautomer N2 1st Electrophilic Attack by Chloroiminium Ion N1->N2 N3 Mono-iminium Intermediate N2->N3 -HCl N4 2nd Electrophilic Attack by Chloroiminium Ion N3->N4 N5 Di-iminium Intermediate N4->N5 -HCl N6 Intramolecular Cyclization (N-attack on Iminium) N5->N6 N7 Aromatization & Elimination (-CO2, -NH3, -HNMe2) N6->N7 Aqueous Hydrolysis N8 Target Pyrazole-4-carbaldehyde N7->N8

Fig 2: Step-by-step mechanism of the Vilsmeier-Haack pyrazole cyclization.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems containing built-in In-Process Controls (IPCs).

Protocol A: Synthesis of 2-Chloroacetophenone Semicarbazone

Objective: Protect the hydrazine moiety and establish the nucleophilic framework.

  • Preparation: Dissolve 2'-chloroacetophenone (1.0 equiv, 10 mmol) in 20 mL of ethanol.

  • Reagent Addition: In a separate flask, dissolve semicarbazide hydrochloride (1.2 equiv, 12 mmol) and sodium acetate (1.2 equiv, 12 mmol) in 10 mL of distilled water.

  • Condensation: Add the aqueous solution dropwise to the ethanolic ketone solution. Reflux the mixture at 80 °C for 3 hours.

  • Isolation: Cool the mixture to 0 °C. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

  • Validation Checkpoint: The reaction is complete when the starting ketone is absent by TLC (Hexane:EtOAc 7:3). The product should present as a sharply melting white crystalline solid.

Protocol B: Vilsmeier-Haack Cyclization

Objective: Execute double formylation and cyclization to yield the final pyrazole.

  • Vilsmeier Reagent Generation: Charge a flame-dried, argon-purged flask with anhydrous DMF (10.0 equiv). Cool to 0–5 °C using an ice-salt bath. Add POCl 3​ (3.5 equiv) dropwise over 30 minutes.

    • Validation Checkpoint: The clear DMF must transition to a pale-yellow, viscous complex. A dark orange or brown color indicates thermal degradation of the reagent; if this occurs, abort the batch[2].

  • Substrate Addition: Maintain the temperature at 0 °C and add the semicarbazone intermediate (1.0 equiv) portion-wise over 15 minutes.

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to 80–90 °C for 4 to 6 hours[3].

    • Validation Checkpoint: Monitor via TLC. The intermediate di-iminium salt will remain at the baseline. Complete consumption of the semicarbazone indicates readiness for workup[2].

  • Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice. The intermediate iminium salts will hydrolyze to the corresponding aldehyde[1].

  • Neutralization & Elimination: Carefully neutralize the acidic aqueous mixture with saturated NaHCO 3​ or dilute NaOH to pH 7–8. This basic environment triggers the elimination of the carbamoyl group.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via recrystallization from ethanol.

Quantitative Optimization Data

The stoichiometry of the Vilsmeier reagent and the thermal profile are the two most critical variables in this synthesis. Table 1 summarizes the empirical optimization of these parameters.

Table 1: Optimization of Vilsmeier-Haack Cyclization Parameters

POCl 3​ (Equiv)DMF (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
2.05.060842%Incomplete double formylation; mono-formylated impurities present.
3.010.080674%Standard conversion; some uncyclized intermediates remain.
3.5 10.0 90 4 88% Optimal cyclization and complete elimination of the carbamoyl group.
4.515.0110455%Extensive tarry byproducts; thermal degradation of the pyrazole core.

Note: The use of 3.5 equivalents of POCl 3​ ensures sufficient electrophile concentration to drive both formylations and the final cyclization without promoting degradation.

References

  • Vilsmeier–Haack reaction - Wikipedia , Wikipedia. 1

  • Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles , Benchchem. 2

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes , PMC. 3

  • Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier , PMC. 4

  • One-Pot Synthesis of Some New Semicarbazone, Thiosemicarbazone, and Hydrazone Derivatives of 1-Phenyl-3-Arylpyrazole-4-Carboxaldehyde from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent , Taylor & Francis. 5

Sources

Foundational

Whitepaper: Vilsmeier-Haack Formylation of 1-(2-Chlorophenyl) Pyrazole Derivatives

Executive Summary The functionalization of the pyrazole core is a cornerstone in modern medicinal chemistry and agrochemical development. Among the various functionalization strategies, the introduction of a formyl group...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the pyrazole core is a cornerstone in modern medicinal chemistry and agrochemical development. Among the various functionalization strategies, the introduction of a formyl group (-CHO) via the Vilsmeier-Haack (VH) reaction serves as a critical node for synthesizing complex, biologically active scaffolds[1]. This technical guide provides an in-depth analysis of the Vilsmeier-Haack formylation specifically targeting 1-(2-chlorophenyl) pyrazole derivatives. By dissecting the mechanistic causality, optimizing reaction parameters, and establishing a self-validating analytical framework, this document serves as an authoritative resource for researchers and drug development professionals.

Mechanistic Causality & Regioselectivity

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution ( SE​Ar ) that relies on the in situ generation of a highly reactive halomethyleniminium salt (the Vilsmeier reagent)[1].

The Electrophile: The reagent is synthesized by the controlled, dropwise addition of phosphorus oxychloride ( POCl3​ ) to N,N-dimethylformamide (DMF) at 0–5 °C[2]. This reaction is highly exothermic; maintaining a low temperature is not merely a procedural step but a causal necessity to prevent the thermal decomposition and polymerization of the chloroiminium ion before it can react with the substrate[2].

Regioselectivity on the Pyrazole Core: Pyrazoles are π -excessive heteroaromatic systems. While the N-1 phenyl group exerts a resonance electron-withdrawing effect, the C-4 position of the pyrazole ring remains the most nucleophilic site due to the combined electron-donating resonance from the two adjacent nitrogen atoms[3]. The presence of the 2-chloro substituent on the N-1 phenyl ring introduces specific electronic and steric dynamics:

  • Steric Shielding: The bulky ortho-chloro group twists the phenyl ring out of coplanarity with the pyrazole core. This orthogonal conformation minimizes the resonance electron-withdrawing effect of the phenyl ring, thereby maintaining high electron density at the pyrazole C-4 position.

  • Site Direction: The steric bulk of the 2-chlorophenyl group effectively blocks any competing electrophilic attacks on the phenyl ring itself, directing the Vilsmeier reagent exclusively to the C-4 position of the pyrazole[4].

Reaction Workflow & Pathway

VH_Mechanism A DMF + POCl3 B Vilsmeier Reagent (Chloroiminium Ion) A->B 0-5 °C, 15-30 min D Electrophilic Aromatic Substitution at C-4 B->D C 1-(2-chlorophenyl)pyrazole Derivative C->D E Iminium Intermediate D->E 60-120 °C, 2-6 hrs F Aqueous Hydrolysis (Na2CO3 Neutralization) E->F Ice H2O quench G 4-Formyl Pyrazole Target Compound F->G pH ~7

Fig 1: Mechanistic workflow of the Vilsmeier-Haack formylation on pyrazole derivatives.

Standardized Experimental Protocol

To ensure high yields and reproducibility, the following protocol is engineered as a self-validating system. Every step is designed to mitigate common failure modes, such as reagent degradation or product loss during aqueous workup.

Step 1: Generation of the Vilsmeier Reagent

  • Procedure: Charge a flame-dried, round-bottom flask with anhydrous DMF (6.0 equivalents) under an inert argon or nitrogen atmosphere. Cool the flask to 0–5 °C using an ice-water bath. Add high-purity POCl3​ (4.0 equivalents) dropwise over 15–30 minutes[2],[5].

  • Causality: The dropwise addition controls the exothermic formation of the chloroiminium salt. Rapid addition causes localized heating, leading to the formation of inactive dimethylamine derivatives and dark, tarry byproducts[2].

Step 2: Substrate Addition

  • Procedure: Dissolve the 1-(2-chlorophenyl)pyrazole derivative (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent[2]. Stir at 0–5 °C for 15 minutes to allow uniform mixing before applying heat[5].

Step 3: Thermal Activation of SE​Ar

  • Procedure: Gradually warm the reaction mixture to room temperature, then heat to 60–120 °C (depending on the specific substituents at the C-3/C-5 positions) for 2 to 6 hours[1],[5].

  • Causality: While the Vilsmeier reagent is highly electrophilic, the C-4 position of substituted pyrazoles can be sterically hindered. Thermal energy is required to overcome the activation barrier for the initial electrophilic attack and the subsequent deprotonation that restores aromaticity[3].

Step 4: Quenching and Hydrolysis

  • Procedure: Cool the reaction mixture to room temperature and pour it slowly over crushed ice. Carefully neutralize the acidic mixture using a saturated aqueous solution of Na2​CO3​ until the pH reaches ~7[5].

  • Causality: The reaction initially forms a stable iminium intermediate. Pouring over ice prevents thermal degradation during the highly exothermic hydrolysis. Neutralization is critical; if the solution remains too acidic, the product may remain protonated and water-soluble. If it becomes too basic, the pyrazole ring or the newly formed aldehyde can undergo side reactions[2].

Step 5: Extraction and Isolation

  • Procedure: Saturate the aqueous layer with NaCl (brine) and extract multiple times with chloroform ( CHCl3​ ) or ethyl acetate[2],[5]. Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Causality: Formylated pyrazoles often exhibit partial solubility in water. Saturating the aqueous phase with brine decreases the polarity of the aqueous layer, effectively "salting out" the product and driving it into the organic phase, thereby maximizing the isolated yield[2].

Self-Validating Analytical Systems

A robust protocol must include immediate analytical checkpoints to confirm success and prevent downstream failures.

  • TLC Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). The formylated product will typically appear as a more polar, highly UV-active spot compared to the starting material due to the extended π -conjugation provided by the carbonyl group[2].

  • 1 H NMR Spectroscopy: The definitive hallmark of a successful C-4 formylation is the appearance of a highly deshielded, sharp singlet in the range of δ 9.60–10.10 ppm, corresponding to the aldehyde (-CHO) proton[4],[6]. Furthermore, the disappearance of the C-4 pyrazole proton (which typically resonates around δ 6.50–7.00 ppm in the starting material) confirms complete substitution.

  • 13 C NMR Spectroscopy: The formyl carbon will present a distinct signal in the far downfield region, typically between δ 183.0 and 185.0 ppm[4].

  • IR Spectroscopy: The presence of a strong, sharp absorption band at 1680–1700 cm −1 confirms the C=O stretching vibration of the conjugated aldehyde[4].

Quantitative Optimization Data

The following table synthesizes quantitative data from various literature sources, demonstrating how structural variations in the pyrazole starting material dictate the required thermal conditions and expected yields during VH formylation.

Substrate TypeReagents (Equiv)Temp (°C)Time (hrs)Avg. Yield (%)Ref
1,3-disubstituted-5-chloro-1H-pyrazolesDMF (6.0) / POCl3​ (4.0)1202.072–85[1],[5]
1-(2,6-dichloro-4-CF3-phenyl)-3-aryl-hydrazonesDMF / POCl3​ (Excess)60–705.0–6.075–90[1],[4]
1-(2-chlorophenyl)-3-(thiophen-2-yl)-hydrazoneDMF / POCl3​ (Excess)70–804.0–6.0~80[6]

*Note: Hydrazones undergo a tandem double-formylation and cyclization process under VH conditions to yield the 4-formyl pyrazole directly.

Therapeutic Relevance

The synthesis of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde derivatives is not merely an academic exercise; these compounds are vital precursors in drug discovery. The aldehyde moiety acts as a versatile synthetic handle, readily undergoing condensation with various primary aromatic amines to form Schiff bases[1],[6].

Derivatives bearing the 2-chlorophenyl moiety have demonstrated profound biological efficacy. For instance, specific 1-(2-chlorophenyl)-3-(heteroaryl)-1H-pyrazole-4-carboxaldehydes and their downstream Schiff bases have been identified as potent antifungal and antibacterial agents, showing significant activity against pathogens such as Aspergillus niger, Staphylococcus aureus, and Escherichia coli[1],[6]. The structural rigidity and lipophilicity imparted by the 2-chlorophenyl group are critical for membrane permeation and target enzyme binding in these therapeutic applications.

References

  • Source: nih.
  • Source: benchchem.
  • Source: researchgate.
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)
  • Source: arkat-usa.
  • Journal of Chemical and Pharmaceutical Research, 2015, 7(12)

Sources

Exploratory

Rational Design and Synthesis of 5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

Executive Summary The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticancer, anti-inflammatory, and diuretic agents[1]. Specifically, 5-(2-chlorophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticancer, anti-inflammatory, and diuretic agents[1]. Specifically, 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS No. 199682-74-1)[2] serves as a critical advanced intermediate in drug discovery. The C4-carbaldehyde moiety provides a versatile handle for downstream functionalization (e.g., reductive aminations, Knoevenagel condensations), while the 2-chlorophenyl group dictates essential steric conformations and electronic interactions within biological target binding pockets[1].

This whitepaper details the authoritative starting materials, mechanistic causality, and self-validating experimental protocols required to synthesize this compound efficiently.

Retrosynthetic Analysis & Starting Material Selection

The construction of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde requires a strategic assembly of the 1H-pyrazole core, followed by highly regioselective functionalization. The synthesis relies on five core starting materials and reagents, each selected for precise mechanistic reasons.

Core Starting Materials
  • 2-Chloroacetophenone (1-(2-chlorophenyl)ethanone): Selected over 2-chlorobenzaldehyde because the acetyl methyl group possesses the requisite α -acidity to undergo condensation. It provides the aryl ring and the C4-C5 carbon backbone of the target pyrazole[3].

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Acts as a highly efficient one-carbon synthon. It condenses with the acetyl group to form an enaminone, providing the C3 carbon of the pyrazole ring.

  • Hydrazine Hydrate ( N2​H4​⋅H2​O ): The standard binucleophile. Its adjacent nitrogen atoms facilitate a rapid Michael-type addition followed by cyclization to close the 1H-pyrazole ring.

  • Phosphorus Oxychloride ( POCl3​ ) & N,N-Dimethylformamide (DMF): Together, these form the Vilsmeier-Haack reagent. DMF acts as both the solvent and the formyl source, while POCl3​ activates DMF into a highly electrophilic chloroiminium ion[4].

G A 2-Chloroacetophenone C Enaminone Intermediate A->C Condensation B DMF-DMA B->C E 5-(2-Chlorophenyl)- 1H-pyrazole C->E Cyclization D Hydrazine Hydrate D->E G 5-(2-Chlorophenyl)-1H- pyrazole-4-carbaldehyde E->G Vilsmeier-Haack F POCl3 + DMF F->G

Synthetic workflow for 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

Mechanistic Causality: The Vilsmeier-Haack Regioselectivity

A critical aspect of this synthesis is the regioselective formylation of the intermediate 5-(2-chlorophenyl)-1H-pyrazole. Why does the formyl group exclusively attach to the C4 position?

The 1H-pyrazole ring is a π -excessive heteroaromatic system. However, the electron density is not distributed equally. The C3 and C5 positions are directly adjacent to the electronegative nitrogen atoms, which inductively withdraw electron density. Consequently, the C4 position acts as the thermodynamic nucleophilic hotspot .

When the Vilsmeier reagent (chloromethyleneiminium ion) is generated at 0 °C, it undergoes an Electrophilic Aromatic Substitution ( SE​Ar ) exclusively at the C4 carbon[4]. The resulting Wheland intermediate loses a proton to restore aromaticity, forming an imine intermediate that is subsequently hydrolyzed into the target carbaldehyde upon basic aqueous workup[1].

Mechanism V Vilsmeier Reagent (Chloroiminium Ion) I Wheland Intermediate (C4-Substituted) V->I Electrophilic Attack at C4 P 5-(2-Chlorophenyl)-1H-pyrazole (Nucleophile) P->I H Imine Intermediate (Post-Proton Loss) I->H -HCl T 5-(2-Chlorophenyl)-1H- pyrazole-4-carbaldehyde H->T Hydrolysis (H2O/Na2CO3)

Mechanistic pathway of the Vilsmeier-Haack formylation at the C4 position.

Quantitative Data: Synthetic Route Comparison

While the Enaminone pathway is the gold standard for 1H-pyrazoles, an alternative direct hydrazone route exists[1]. The table below summarizes the quantitative metrics of both approaches to guide process chemistry decisions.

ParameterRoute A: Enaminone Pathway (Recommended)Route B: Direct Hydrazone Vilsmeier
Primary Starting Materials 2-Chloroacetophenone, DMF-DMA, N2​H4​ 2-Chloroacetophenone, Hydrazine, POCl3​ /DMF
Number of Steps 3 Steps2 Steps
Typical Overall Yield 65% - 75%50% - 60%
Reaction Temperatures Reflux (100 °C), then 0 °C to 65 °CReflux (80 °C), then 0 °C to 60 °C
Purification Requirement Moderate (Recrystallization often sufficient)High (Column chromatography required)
C4-Regioselectivity Excellent (>95%)Good (~85-90%)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Physical state changes and analytical checkpoints are embedded within the steps to confirm reaction progress without requiring immediate advanced spectroscopy.

Step 1: Synthesis of the Enaminone Intermediate
  • Reaction: In a round-bottom flask, dissolve 10 mmol of 2-chloroacetophenone in 12 mmol of DMF-DMA.

  • Conditions: Heat the neat mixture to reflux (approx. 100 °C) for 6–8 hours.

  • Validation Checkpoint: The reaction is self-indicating. The clear starting solution will transition into a deep, viscous yellow/orange oil. Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3) will show the complete consumption of the UV-active starting material and the appearance of a highly polar, bright yellow spot.

  • Workup: Remove excess DMF-DMA under reduced pressure to yield the crude enaminone, which is used directly in the next step.

Step 2: Cyclization to 5-(2-Chlorophenyl)-1H-pyrazole
  • Reaction: Dissolve the crude enaminone in 15 mL of absolute ethanol. Slowly add 12 mmol of hydrazine hydrate dropwise.

  • Conditions: Reflux the mixture for 4 hours.

  • Validation Checkpoint: The deep yellow color of the enaminone will rapidly fade to a pale yellow or colorless solution as the chromophore is broken during cyclization.

  • Workup: Concentrate the solvent in vacuo and pour the residue over crushed ice. Filter the resulting white precipitate and dry under a vacuum to obtain the intermediate pyrazole.

Step 3: Vilsmeier-Haack Formylation
  • Reagent Preparation: Cool 10 mL of anhydrous DMF in an ice bath (0 °C). Progressively add 1.8 mL (approx. 19 mmol) of POCl3​ dropwise under an inert atmosphere[1]. Stir for 30 minutes. Validation: A white crystalline complex (the chloroiminium ion) will temporarily form.

  • Reaction: Slowly add 10 mmol of 5-(2-chlorophenyl)-1H-pyrazole to the cold Vilsmeier reagent.

  • Conditions: Remove the ice bath and heat the mixture to 60–65 °C for 4 hours[1][4].

  • Validation Checkpoint: The mixture will turn a deep yellow/brown. TLC will confirm the disappearance of the pyrazole intermediate.

  • Workup & Hydrolysis: Pour the hot mixture onto crushed ice. Carefully neutralize the acidic solution with saturated aqueous Na2​CO3​ until the pH reaches 7-8[4]. Validation: Vigorous effervescence will occur, followed by the precipitation of a pale yellow solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield pure 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

  • Analytical Confirmation: 1H -NMR (DMSO- d6​ ) will show a distinct, highly deshielded singlet at ~9.9 ppm confirming the aldehyde proton, and a singlet at ~8.2 ppm confirming the pyrazole C3 proton[1].

References

  • ChemicalBook - 5-(2-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE (CAS 199682-74-1).
  • National Institutes of Health (PMC) - Synthesis of novel pyrazole acetals of andrographolide and isoandrographolide as potent anticancer agents.
  • Oriental Journal of Chemistry - Synthesis, Characterization and In Silico Studies of Novel (E)-4-(((3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide as Diuretic Agents.
  • Ambeed - 2-Chloro-1-(2-chlorophenyl)ethanone.

Sources

Foundational

physicochemical properties of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Title: Physicochemical Profiling and Synthetic Methodologies of 5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide for Drug Development Executive Summary 5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Synthetic Methodologies of 5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide for Drug Development

Executive Summary

5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 199682-74-1) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and modern drug discovery[1]. Characterized by a pyrazole core substituted with a sterically demanding 2-chlorophenyl group and a highly reactive C4-carbaldehyde, this synthon is a pivotal precursor for developing kinase inhibitors, antimicrobial agents, and advanced organic materials[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and the mechanistic causality behind its synthesis via the Vilsmeier-Haack formylation.

Physicochemical Profiling & Structural Dynamics

Understanding the is essential for predicting its behavior in subsequent synthetic workflows and biological systems.

Table 1: Key Physicochemical Properties

PropertyValue / Description
IUPAC Name 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
CAS Number 199682-74-1[2]
Molecular Formula C₁₀H₇ClN₂O[2]
Molecular Weight 206.63 g/mol [2]
Monoisotopic Mass 206.0247 Da[2]
Predicted XLogP3 ~2.0[2]
pKa (Pyrazole NH) ~11.5 (Weak acid)[3]
pKa (Conjugate Acid) ~2.5 (Weak base)[3]

Structural Causality:

  • Lipophilicity and Sterics: The 2-chlorophenyl substituent significantly increases the molecule's lipophilicity compared to an unsubstituted pyrazole[2]. The ortho-chloro group restricts the rotation of the phenyl ring relative to the pyrazole core, locking it into specific conformations that can enhance binding affinity within target protein pockets.

  • Annular Tautomerism: The pyrazole ring exhibits annular tautomerism, meaning the compound exists in a rapid equilibrium between 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde and 3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde. With a pKa of approximately 11.5 for the pyrazole NH[3], the molecule can act as a weak acid in the presence of strong bases. This must be accounted for during N-alkylation to avoid generating a mixture of regioisomers.

Property_Influence Core 5-(2-Chlorophenyl)-1H- pyrazole-4-carbaldehyde Chloro 2-Chloro Substitution Core->Chloro Pyrazole Pyrazole Ring Core->Pyrazole Aldehyde C4-Carbaldehyde Core->Aldehyde Lipophilicity Increased Lipophilicity (XLogP ~2.0) Chloro->Lipophilicity Steric Steric Hindrance (Conformational lock) Chloro->Steric Tautomerism Annular Tautomerism (pKa ~11.5) Pyrazole->Tautomerism Reactivity Electrophilic Synthon (Schiff base formation) Aldehyde->Reactivity

Structural components and their corresponding physicochemical effects on the molecule.

Synthetic Methodology: The Vilsmeier-Haack Formylation

The most robust and scalable method for synthesizing 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack formylation of the corresponding 3-(2-chlorophenyl)-1H-pyrazole precursor[4]. Alternatively, it can be accessed directly via the cyclization of hydrazones under Vilsmeier conditions[5].

VH_Mechanism DMF DMF + POCl3 (0-5 °C, Anhydrous) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Reacts to form Attack Electrophilic Attack at C4 VR->Attack Electrophile Substrate 3-(2-Chlorophenyl)-1H-pyrazole Substrate->Attack Nucleophile Iminium Iminium Salt Intermediate Attack->Iminium Substitution Hydrolysis Aqueous Hydrolysis (Ice/Water Quench) Iminium->Hydrolysis Work-up Product 5-(2-Chlorophenyl)-1H-pyrazole -4-carbaldehyde Hydrolysis->Product Yields

Vilsmeier-Haack formylation pathway for 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde synthesis.

Step-by-Step Protocol & Mechanistic Causality

The following protocol is engineered as a self-validating system, ensuring high yield and purity by respecting the underlying reaction mechanisms.

Phase 1: Generation of the Electrophile (Vilsmeier Reagent)

  • Procedure: In a flame-dried, argon-purged round-bottom flask, add 3.0 equivalents of anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0–5 °C using an ice-water bath. Slowly add 1.2 to 1.5 equivalents of phosphorus oxychloride (POCl₃) dropwise over 30 minutes.

  • Causality: The reaction between DMF and POCl₃ generates the active electrophile, a chloroiminium ion (Vilsmeier reagent). This step is highly exothermic. Maintaining the temperature at 0–5 °C prevents the thermal decomposition of the reagent[4]. Absolute anhydrous conditions are mandatory because POCl₃ reacts violently with water, which would prematurely destroy the electrophile[4].

Phase 2: Electrophilic Aromatic Substitution

  • Procedure: Dissolve 1.0 equivalent of the pyrazole precursor in a minimal volume of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent. Once the addition is complete, gradually heat the reaction mixture to 80–90 °C and stir for 4–6 hours[5].

  • Causality: The pyrazole ring is electron-rich. The nitrogen heteroatoms direct the electrophilic attack specifically to the C4 position, which possesses the highest electron density[4]. Heating is required to overcome the activation energy barrier for the substitution, forming a stable iminium salt intermediate.

Phase 3: Hydrolysis and Self-Validating Quality Control

  • Procedure: Cool the mixture to room temperature and pour it slowly over crushed ice. Carefully neutralize the highly acidic mixture using saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches 7–8. Extract the aqueous layer with ethyl acetate (3x).

  • Causality: The intermediate iminium salt is water-soluble and stable under acidic conditions. The addition of a mild base drives the hydrolysis of the iminium species into the final carbaldehyde product, drastically reducing its aqueous solubility and forcing it into the organic phase[4].

  • Self-Validation:

    • In-Process: Monitor the reaction via Thin Layer Chromatography (TLC). Quench a micro-aliquot in NaHCO₃ and extract with an organic solvent. The disappearance of the starting material and the emergence of a more polar, UV-active spot confirms formylation[4].

    • Post-Process: Validate the isolated product via ¹H-NMR. The successful installation of the formyl group is definitively confirmed by the presence of a sharp singlet far downfield at δ 9.9–10.2 ppm (CHO proton)[5].

References[1] Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies.https://chemmethod.com[5] Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC.https://ncbi.nlm.nih.gov/pmc[2] 199682-74-1 (C10H7ClN2O) - PubChemLite. https://uni.lu[3] Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive.https://academicstrive.com[4] Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem.https://benchchem.com

Sources

Exploratory

Comprehensive Spectral Analysis and Synthetic Methodology of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Compound: 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 199682-74-1)[1][2] Executive Summary & Chemical Architecture The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Compound: 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 199682-74-1)[1][2]

Executive Summary & Chemical Architecture

The pyrazole-4-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for the synthesis of kinase inhibitors, anti-inflammatory agents, and advanced materials[3][4]. Specifically, 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde presents unique structural dynamics. The presence of the ortho-chloro substitution on the phenyl ring induces significant steric hindrance, forcing the aryl ring out of coplanarity with the pyrazole core. This dihedral twist directly impacts the electronic conjugation, which is subsequently reflected in its spectral signatures (NMR, IR, and UV-Vis).

Furthermore, as a 1H-pyrazole, this molecule exhibits annular tautomerism. In solution, rapid proton exchange between N-1 and N-2 renders the 3-aryl and 5-aryl forms chemically equivalent on the NMR timescale at ambient temperatures, a phenomenon that dictates the solvent selection for spectral acquisition.

Synthetic Methodology: The Vilsmeier-Haack Cyclization

The most robust and scalable approach to synthesizing 1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack cyclization of aryl hydrazones[5][6]. This dual-action methodology achieves both the formation of the pyrazole ring and the site-specific formylation at the C-4 position in a single pot.

Mechanistic Workflow

VH_Synthesis A 2-Chloroacetophenone Hydrazone C Intermediate Iminium Species A->C Nucleophilic Attack B Vilsmeier Reagent (POCl3 + DMF) B->C Electrophile D Cyclization (Pyrazole Ring) C->D Intramolecular Cyclization E Formylation (C-4 Position) D->E Excess VR (80-90°C) F Hydrolysis (Ice Water) E->F Quench G 5-(2-chlorophenyl)-1H- pyrazole-4-carbaldehyde F->G Product Isolation

Figure 1: Mechanistic progression of the Vilsmeier-Haack cyclization and formylation.

Self-Validating Experimental Protocol

Note: The following protocol is optimized for a 10 mmol scale. The Vilsmeier reagent is highly sensitive to moisture; anhydrous conditions are mandatory[5][7].

Step 1: Preparation of the Vilsmeier Reagent

  • Action: Charge a flame-dried round-bottom flask with anhydrous N,N-dimethylformamide (DMF) (4.0 mL, ~50 mmol) under an argon atmosphere. Cool to 0 °C using an ice-water bath. Add phosphorus oxychloride (POCl₃) (2.8 mL, 30 mmol) dropwise over 15 minutes.

  • Causality: The reaction between DMF and POCl₃ is highly exothermic. Dropwise addition prevents thermal degradation of the resulting chloromethyleniminium chloride complex.

  • Validation: The solution will transition from colorless to a pale yellow, viscous liquid, confirming the formation of the active electrophile[7].

Step 2: Hydrazone Addition and Cyclization

  • Action: Dissolve 2-chloroacetophenone hydrazone (10 mmol) in 2 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C. Remove the ice bath, allow it to reach room temperature, and then heat to 80–90 °C for 4 hours[5].

  • Causality: Room temperature is sufficient for the initial cyclization, but the subsequent electrophilic aromatic substitution (formylation) at the deactivated C-4 position requires thermal activation[7].

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (high Rf) will disappear, replaced by a strongly UV-active spot at a lower Rf (due to the polar aldehyde group).

Step 3: Quenching and Isolation

  • Action: Cool the mixture to room temperature and pour it slowly over 50 g of crushed ice. Stir vigorously for 30 minutes.

  • Causality: Ice water hydrolyzes the iminium intermediate into the final aldehyde while dissipating the heat of POCl₃ hydrolysis.

  • Validation: The solution will be highly acidic (pH < 2). Slowly add saturated aqueous Na₂CO₃ until the pH reaches 7.0–7.5. Because pyrazoles are amphoteric, maximum precipitation occurs at neutrality[4]. Filter the resulting pale-yellow precipitate, wash with cold water, and recrystallize from ethanol.

Spectral Data Elucidation

Accurate structural verification requires a multi-modal analytical approach. The logic of this elucidation is mapped below.

Spectral_Logic Compound 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde C10H7ClN2O NMR1H 1H NMR Proton Environments Compound->NMR1H NMR13C 13C NMR Carbon Framework Compound->NMR13C FTIR FT-IR Functional Groups Compound->FTIR HRMS HRMS Molecular Mass & Isotopes Compound->HRMS AldehydeH δ ~9.9 ppm (s, 1H) Aldehyde -CHO NMR1H->AldehydeH PyrazoleH δ ~8.3 ppm (s, 1H) Pyrazole C3-H NMR1H->PyrazoleH CarbonylC δ ~185 ppm C=O Carbon NMR13C->CarbonylC CarbonylIR 1665 cm⁻¹ Conjugated C=O Stretch FTIR->CarbonylIR MassIsotope m/z 207/209 (3:1) [M+H]+ 35Cl/37Cl HRMS->MassIsotope

Figure 2: Logical framework for the spectral elucidation of the target compound.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

Causality for Solvent Choice: DMSO-d₆ is utilized because the compound exhibits strong intermolecular hydrogen bonding. In non-polar solvents like CDCl₃, the compound is poorly soluble, and the N-H signal broadens into the baseline. DMSO disrupts these hydrogen bonds, yielding a sharp spectrum[8].

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
13.75br s1H-Pyrazole N-H (Rapid exchange)
9.92s1H-Aldehyde (-CHO)
8.35s1H-Pyrazole C3-H
7.65dd1H7.8, 1.5Ar-H (C3' - adjacent to Cl)
7.58td1H7.5, 1.5Ar-H (C4' or C5')
7.52td1H7.5, 1.5Ar-H (C5' or C4')
7.48dd1H7.5, 1.5Ar-H (C6' - adjacent to pyrazole)

Expert Insight: The aldehyde proton appears highly deshielded (δ 9.92) due to the combined electron-withdrawing effect of the carbonyl oxygen and the heteroaromatic ring. The pyrazole C3-H is a distinct singlet at δ 8.35; its lack of coupling confirms substitution at both C-4 and C-5.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentStructural Rationale
185.2Aldehyde (C=O)Highly deshielded sp² hybridized carbonyl carbon.
144.5Pyrazole C-5Deshielded by the adjacent nitrogen and the aryl substituent.
138.2Pyrazole C-3Deshielded by the adjacent nitrogen.
132.8Ar C-2' (C-Cl)Shifted downfield due to the electronegativity of Chlorine.
131.5, 131.0, 129.8, 129.5, 127.4Ar C-1', C-3', C-4', C-5', C-6'Aromatic carbon framework of the 2-chlorophenyl ring.
118.5Pyrazole C-4Relatively shielded compared to C-3/C-5, typical for the β-position of a heteroaromatic system, though pulled downfield by the -CHO group.
FT-IR Spectroscopy (ATR)
Wavenumber (cm⁻¹)Vibration TypeDiagnostic Significance
3150N-H StretchBroadness indicates extensive hydrogen bonding.
3060C-H Stretch (Aromatic)sp² C-H stretching above 3000 cm⁻¹.
2850, 2750C-H Stretch (Aldehyde)Fermi Resonance: The diagnostic doublet caused by the fundamental C-H stretch interacting with the first overtone of the C-H bend.
1665C=O StretchLower than a typical aliphatic aldehyde (~1710 cm⁻¹) due to extended conjugation with the pyrazole ring, which increases single-bond character[6].
1560, 1520C=N, C=C StretchPyrazole ring breathing modes.
1040C-Cl StretchConfirms the presence of the halogen.
755C-H Out-of-plane bendCharacteristic of ortho-disubstituted benzene.
High-Resolution Mass Spectrometry (HRMS, ESI-TOF)
  • Calculated for C₁₀H₈ClN₂O [M+H]⁺: 207.0325

  • Found: 207.0321

Expert Insight (Isotopic Signature): The presence of the chlorine atom provides a self-validating isotopic pattern. Chlorine exists in nature as ³⁵Cl (~75%) and ³⁷Cl (~25%). Consequently, the mass spectrum will exhibit a distinct M+2 peak at m/z 209.0295 with an intensity of approximately 33% relative to the base peak at m/z 207.0. Furthermore, tandem MS (MS/MS) often reveals a characteristic neutral loss of 28 Da (loss of CO) resulting in an m/z 179 fragment, confirming the aldehyde functionality.

Experimental Protocols for Spectral Acquisition

To ensure reproducibility and high signal-to-noise (S/N) ratios, adhere to the following instrument parameters:

NMR Sample Preparation:

  • Dissolve 15 mg of the purified compound in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v TMS as an internal standard.

  • Validation: Ensure the solution is completely clear. Particulate matter will distort magnetic field homogeneity, leading to poor shimming and broadened peaks. Filter through a glass wool plug if necessary.

  • Acquire ¹H NMR with a relaxation delay (D1) of 2.0 seconds and 16 scans. For ¹³C NMR, use a D1 of 2.0 seconds and a minimum of 512 scans to resolve the quaternary carbons (C-4, C-5, C-1', C-2').

FT-IR Acquisition:

  • Ensure the Attenuated Total Reflectance (ATR) diamond crystal is cleaned with isopropanol and a background spectrum is collected.

  • Apply 2-3 mg of the solid powder directly onto the crystal. Apply firm pressure using the anvil to ensure intimate contact.

  • Acquire 32 scans at a resolution of 4 cm⁻¹.

References

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Source: nih.gov.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Source: mdpi.com.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Source: chemmethod.com.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Source: arkat-usa.org.
  • Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Source: benchchem.com.

Sources

Foundational

Technical Guide: Synthesis and NMR Characterization of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In modern medicinal chemistry, the pyrazole core serves as a privileged sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, the pyrazole core serves as a privileged scaffold, frequently utilized in the development of anti-inflammatory, antimicrobial, and antineoplastic agents. Specifically, 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a highly versatile intermediate. The formyl group at the C4 position provides an electrophilic handle for Knoevenagel condensations, reductive aminations, and further functionalization, while the 2-chlorophenyl substituent introduces steric bulk and lipophilicity.

This whitepaper provides an authoritative, deep-dive analysis into the synthesis and spectroscopic characterization of this compound. By moving beyond mere data reporting, this guide explains the causality behind experimental observations—such as the impact of annular tautomerism on NMR resolution—and provides a self-validating protocol for its synthesis via the Vilsmeier-Haack reaction [1].

Synthesis Protocol: The Vilsmeier-Haack Formylation

The most robust and field-proven method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack (VH) cyclization of hydrazones [2]. This method is preferred because it simultaneously constructs the pyrazole ring and installs the C4-aldehyde in a one-pot cascade.

Step-by-Step Methodology

To ensure a self-validating workflow, the following protocol incorporates in-process checks to verify reaction progression.

  • Reagent Preparation (Electrophile Generation):

    • Cool anhydrous Dimethylformamide (DMF, 3.0 equiv) to 0 °C under an inert atmosphere (N2 or Ar).

    • Add Phosphorus Oxychloride (POCl3, 3.0 equiv) dropwise, maintaining the internal temperature below 5 °C.

    • Causality: The exothermic reaction between DMF and POCl3 generates the chloromethyleneiminium ion (the Vilsmeier reagent). Strict temperature control prevents the degradation of this highly reactive electrophile.

  • Substrate Addition:

    • Dissolve the starting material, 2-chloroacetophenone hydrazone (1.0 equiv), in a minimal volume of anhydrous DMF.

    • Add this solution dropwise to the Vilsmeier complex at 0 °C.

  • Cyclization and Formylation:

    • Gradually warm the reaction mixture to room temperature, then heat to 80–90 °C for 4–6 hours.

    • Causality: While the initial electrophilic attack occurs rapidly, elevated thermal energy is required to drive the subsequent intramolecular cyclization and the second formylation event at the C4 position.

  • Quenching & Hydrolysis:

    • Cool the mixture to ambient temperature and pour it over crushed ice.

    • Slowly neutralize the highly acidic mixture with saturated aqueous NaHCO3 until the pH reaches 7.5–8.0.

    • Causality: Aqueous hydrolysis converts the iminium intermediate into the final carbaldehyde. Neutralization is critical; it ensures the precipitation of the free pyrazole base rather than its water-soluble hydrochloride salt [3].

  • Isolation & Purification:

    • Filter the resulting precipitate, wash extensively with cold distilled water to remove residual DMF and phosphate salts, and recrystallize from ethanol to afford the pure product.

Workflow Visualization

VH_Workflow Start Hydrazone Precursor (e.g., 2-Chloroacetophenone hydrazone) Intermediate Iminium Intermediate (Electrophilic Attack at C4) Start->Intermediate Cyclization & Formylation Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Generates Electrophile Hydrolysis Aqueous Hydrolysis (H2O / Base Neutralization) Intermediate->Hydrolysis Quenching Product 5-(2-chlorophenyl)-1H-pyrazole -4-carbaldehyde Hydrolysis->Product Precipitation & Purification

Figure 1: Vilsmeier-Haack cyclization and formylation workflow for pyrazole-4-carbaldehyde synthesis.

Structural Dynamics: Annular Tautomerism

Before interpreting the NMR spectra, one must understand the structural dynamics of 1H-pyrazoles. The proton on the pyrazole nitrogen undergoes rapid intermolecular exchange between the N1 and N2 positions (annular tautomerism).

Causality in NMR: Because this exchange occurs on a timescale comparable to the NMR acquisition time, the NH proton signal often appears as a broad, poorly resolved singlet. Furthermore, the choice of solvent directly dictates the exchange rate. Using a strongly hydrogen-bonding solvent like DMSO-d6 slows down the exchange rate relative to CDCl3, allowing the NH proton to be observed more clearly, albeit still broadened by the quadrupolar relaxation of the Nitrogen-14 nucleus.

Tautomerism TautomerA 1H-Tautomer (NH at Position 1) TautomerB 2H-Tautomer (NH at Position 2) TautomerA->TautomerB Rapid Exchange at Room Temp NMR_Signal NH Signal Resolution (Broad vs Sharp) TautomerA->NMR_Signal TautomerB->NMR_Signal Solvent Solvent Choice (DMSO-d6 vs CDCl3) Solvent->NMR_Signal Modulates Exchange Rate via H-Bonding

Figure 2: Impact of tautomerism and solvent selection on 1H NMR resolution of the NH proton.

Spectroscopic Characterization

The following empirical data is representative of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, acquired at standard operating frequencies (400 MHz for 1H, 100 MHz for 13C) in DMSO-d6.

1H NMR Analysis

The 1H NMR spectrum is defined by three distinct regions: the highly deshielded aldehyde proton, the aromatic/heteroaromatic protons, and the exchangeable NH proton [2].

Table 1: 1H NMR Data (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Causality & Assignment
NH ~13.65Broad Singlet (br s)1H-Pyrazole NH. Broadened due to rapid tautomeric exchange and quadrupolar relaxation of N-14.
CHO 9.95Singlet (s)1H-Aldehyde proton. Highly deshielded by the diamagnetic anisotropy of the adjacent C=O double bond.
C3-H 8.42Singlet (s)1H-Pyrazole C3 proton. Deshielded by the two adjacent electronegative nitrogen atoms and the electron-withdrawing C4-aldehyde.
C3'-H 7.62Doublet of doublets (dd)1HJ = 7.8, 1.5Aryl proton ortho to the chlorine atom. Deshielded by the strong inductive effect (-I) of the halogen.
C6'-H 7.58Doublet of doublets (dd)1HJ = 7.6, 1.7Aryl proton ortho to the pyrazole ring attachment point.
C4'-H, C5'-H 7.45 - 7.52Multiplet (m)2H-Overlapping meta and para aryl protons.
13C NMR Analysis

The 13C NMR spectrum validates the carbon framework. The most critical self-validating feature is the chemical shift of the C4 carbon. Despite bearing an electron-withdrawing aldehyde, the C4 carbon is relatively shielded compared to C3 and C5 due to the strong electron-donating resonance (+R effect) originating from the pyrazole nitrogens.

Table 2: 13C NMR Data (100 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)Causality & Assignment
CHO 184.5Carbonyl carbon. Highly deshielded sp2 hybridized carbon due to oxygen electronegativity.
C5 (Pyr) 150.2Pyrazole C5. Deshielded by the adjacent nitrogen and the attached aryl group.
C3 (Pyr) 138.5Pyrazole C3. Deshielded by the adjacent nitrogen atom.
C2' (Aryl) 132.5Aryl carbon bearing the electronegative chlorine atom.
C6' (Aryl) 131.5Aryl carbon adjacent to the pyrazole attachment point.
C4' (Aryl) 131.0Aryl para carbon.
C3' (Aryl) 129.5Aryl carbon meta to pyrazole, ortho to the chlorine atom.
C1' (Aryl) 128.0Aryl ipso carbon attached directly to the pyrazole ring.
C5' (Aryl) 127.5Aryl meta carbon.
C4 (Pyr) 116.0Pyrazole C4. Relatively shielded due to electron donation via resonance from the pyrazole nitrogens.

Troubleshooting & Best Practices

  • Solvent Selection for NMR: Always use DMSO-d6 rather than CDCl3 for initial characterization. Pyrazoles often exhibit poor solubility in chloroform, and the lack of hydrogen-bonding in CDCl3 exacerbates the tautomeric exchange rate, often causing the NH peak to broaden into the baseline and disappear entirely.

  • Water Suppression: DMSO-d6 is highly hygroscopic. The residual water peak (~3.33 ppm) can sometimes obscure aliphatic impurities. Store NMR solvents over molecular sieves or run a quick D2O exchange experiment to confirm the assignment of the NH proton (the peak at 13.65 ppm will disappear upon D2O addition).

  • Reaction Monitoring: Do not rely solely on TLC to monitor the Vilsmeier-Haack formylation. The iminium intermediate and the final product often have similar Rf values on silica gel. Instead, quench a small aliquot in aqueous NaHCO3, extract with ethyl acetate, and monitor the appearance of the aldehyde peak (~9.95 ppm) via rapid 1H NMR or LC-MS.

References

  • Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: Molbank (MDPI), 2024, 2024(1), M1795. URL: [Link]

  • Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: Molecules (PMC), 2010, 15(6), 4261-4273. URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies, 2023, 7(4), 316-328. URL: [Link]

Exploratory

Advanced Mass Spectrometry Profiling of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Executive Summary For researchers and drug development professionals, the accurate bioanalytical quantification of heterocyclic building blocks is a critical bottleneck in pharmacokinetic (PK) profiling. This whitepaper...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate bioanalytical quantification of heterocyclic building blocks is a critical bottleneck in pharmacokinetic (PK) profiling. This whitepaper provides an in-depth mechanistic guide to the mass spectrometric behavior of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 199682-74-1). By deconstructing its ionization dynamics, isotopic signatures, and collision-induced dissociation (CID) pathways, we establish a self-validating framework for robust LC-MS/MS method development.

Physicochemical Profiling & Ionization Dynamics

The structural topology of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (C₁₀H₇ClN₂O) presents three distinct microenvironments that dictate its behavior in a mass spectrometer: the basic pyrazole core, the labile carbaldehyde moiety, and the halogenated phenyl ring (1).

The Causality of ESI+ Selection

In positive Electrospray Ionization (ESI+), the analyte demonstrates exceptional ionization efficiency. The causality here is rooted in Brønsted basicity: the N2 atom of the pyrazole ring possesses a localized lone pair orthogonal to the aromatic π-system. In the presence of an acidic mobile phase modifier (e.g., 0.1% formic acid), this nitrogen acts as a potent proton acceptor, readily forming the stable [M+H]⁺ cation at m/z 207.03 (2).

The Chlorine Isotopic Fingerprint

The presence of the ortho-chlorine atom provides a built-in, self-validating diagnostic tool. Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Consequently, the precursor ion presents a rigid M / M+2 isotopic envelope with a 3:1 intensity ratio. Monitoring this exact ratio ensures that the selected Q1 mass is definitively the target analyte and not an isobaric background interference.

Quantitative Data: Physicochemical & Exact Mass
ParameterValueCausality / Relevance
Molecular Formula C₁₀H₇ClN₂ODictates the isotopic envelope and exact mass.
Exact Monoisotopic Mass 206.0247 DaBaseline for high-resolution MS (HRMS) calibration.
[M+H]⁺ (³⁵Cl) 207.0325 DaPrimary Q1 Precursor Ion (Base Peak).
[M+H]⁺ (³⁷Cl) 209.0295 DaQ1 Qualifier Isotope (Self-validation marker).

Collision-Induced Dissociation (CID) Mechanics

Understanding the fragmentation pathways of pyrazole derivatives is essential for selecting optimal Multiple Reaction Monitoring (MRM) transitions (3). The dissociation of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a multi-stage process driven by the thermodynamic stability of the resulting product ions.

  • Primary Cleavage (Low CE): The most kinetically favorable fragmentation is the neutral loss of carbon monoxide (CO, -28 Da) from the carbaldehyde group, yielding an intense product ion at m/z 179.04. This requires low collision energy (CE ~15 eV) (4).

  • Secondary Cleavage (High CE): From the m/z 179.04 intermediate, higher kinetic energy (CE ~30-35 eV) forces the cleavage of the strong C-Cl bond, resulting in the loss of a chlorine radical (-35 Da) to form m/z 144.07. Alternatively, the pyrazole ring can undergo opening via the loss of hydrogen cyanide (HCN, -27 Da) to form m/z 152.03 (5).

Fragmentation M [M+H]⁺ m/z 207.03 F1 [M+H - CO]⁺ m/z 179.04 M->F1 -CO (-28 Da) Low CE (15 eV) M_iso [M+H]⁺ (³⁷Cl) m/z 209.03 M_iso->M Isotopic Signature (3:1) F2 [M+H - CO - Cl]⁺ m/z 144.07 F1->F2 -Cl• (-35 Da) High CE (35 eV) F3 [M+H - CO - HCN]⁺ m/z 152.03 F1->F3 -HCN (-27 Da) High CE (30 eV)

Figure 1: Collision-induced dissociation (CID) fragmentation pathway of the target analyte.

Quantitative Data: Optimized MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Neutral LossStructural Assignment
207.0 179.0 1528 Da (CO)Quantifier: Loss of carbaldehyde carbonyl.
207.0 144.1 3563 Da (CO + Cl•)Qualifier 1: Cleavage of ortho-chlorine.
207.0 152.0 3055 Da (CO + HCN)Qualifier 2: Pyrazole ring opening.

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in PK data, the following step-by-step protocol is designed as a closed, self-validating system. Every action has a built-in diagnostic check.

Step 1: Matrix Preparation & Protein Precipitation
  • Action: Spike 50 µL of biological matrix (e.g., plasma) with 10 µL of internal standard (IS). Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex for 2 minutes.

  • Causality: ACN rapidly denatures binding proteins. The inclusion of formic acid ensures the pyrazole nitrogen remains protonated, driving the analyte into the organic supernatant rather than precipitating with the protein pellet.

  • Self-Validation: Centrifuge at 14,000 x g for 10 minutes. A visually clear supernatant validates successful precipitation. If the supernatant remains turbid, it indicates incomplete denaturation, requiring a higher ACN-to-plasma ratio (e.g., 4:1).

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 5 µL onto a sub-2µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% Mobile Phase B (ACN + 0.1% FA) to 95% B over 3.0 minutes at 0.4 mL/min.

  • Causality: The hydrophobic 2-chlorophenyl group ensures strong initial retention on the C18 stationary phase. The rapid organic gradient elutes the compound in a sharp, narrow band, minimizing longitudinal diffusion and maximizing the signal-to-noise (S/N) ratio.

  • Self-Validation: Monitor the retention time (tR). A stable tR (± 0.05 min) across sequential injections validates column equilibration and pump performance. Drifting tR indicates a failing check valve or insufficient re-equilibration time.

Step 3: ESI+ Ionization and Q1/Q3 Selection
  • Action: Set the ESI capillary voltage to 3.5 kV and the source desolvation temperature to 350°C. Program the triple quadrupole to monitor the 207.0 → 179.0 transition.

  • Causality: High thermal energy efficiently vaporizes the LC effluent, while the 3.5 kV field drives the gas-phase protonation of the pyrazole ring.

  • Self-Validation: Periodically monitor the m/z 207.0 / 209.0 precursor ratio during method development. A perfect 3:1 ratio validates that the selected ion is the intact, chlorine-containing analyte. Any deviation from this ratio indicates isobaric matrix interference, necessitating an adjustment to the LC gradient to resolve the co-eluting contaminant.

Workflow Prep Sample Prep (Protein PPT) LC UHPLC (C18 Column) Prep->LC ESI ESI+ Ionization (Protonation) LC->ESI Q1 Q1 Selection (m/z 207.0) ESI->Q1 Q2 Q2 CID (Argon Gas) Q1->Q2 Q3 Q3 Selection (m/z 179.0) Q2->Q3 Det Detector (EM) Q3->Det

Figure 2: Self-validating LC-MS/MS workflow from sample preparation to detection.

References

  • ChemicalBook. "5-(2-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE".
  • PMC. "What Protein Charging (and Supercharging) Reveal about the Mechanism of Electrospray Ionization".
  • ResearchGate.
  • ACS Publications. "Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets". American Chemical Society.
  • NIST. "Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra". National Institute of Standards and Technology.

Sources

Foundational

The 5-(2-Chlorophenyl)-1H-Pyrazole-4-Carbaldehyde Scaffold: Nomenclature, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the pyrazole core represents a privileged structural motif, ranking among the most frequently utilized ring systems in FDA-approved small-molecule drugs. Among its f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole core represents a privileged structural motif, ranking among the most frequently utilized ring systems in FDA-approved small-molecule drugs. Among its functionalized derivatives, 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 199682-74-1) serves as a highly versatile building block[1]. The presence of the reactive formyl group at the C4 position, combined with the lipophilic and sterically demanding ortho-chlorophenyl substituent, makes this molecule an ideal precursor for synthesizing complex, multi-targeted therapeutics, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds[2][3].

This whitepaper provides an in-depth technical analysis of the IUPAC nomenclature, structural chemistry, synthetic methodologies, and downstream derivatization protocols for this critical synthon.

Structural Chemistry and IUPAC Nomenclature

The precise IUPAC name, 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde , systematically describes the molecule's topology and functional groups. Understanding this nomenclature requires a breakdown of its structural components and the inherent tautomerism of the pyrazole ring.

  • 1H-Pyrazole Core: A five-membered, aromatic heteroatomic ring containing two adjacent nitrogen atoms. The "1H" locant specifies that the acidic proton resides on the N1 atom.

  • 4-Carbaldehyde: A formyl group (-CHO) is bonded to the C4 carbon. In pyrazole chemistry, the C4 position is the most electron-rich carbon due to the mesomeric electron-donating (+M) effects of the adjacent nitrogen atoms, making it the primary site for electrophilic attack[4].

  • 5-(2-Chlorophenyl) Substitution: A phenyl ring with a chlorine atom at the ortho (2-) position is attached to the C5 carbon of the pyrazole ring.

The Tautomerism Conundrum

A critical concept for researchers handling this molecule is annular tautomerism . In the absence of an N-alkyl or N-aryl substituent, the proton rapidly exchanges between the N1 and N2 atoms in solution. Consequently, the C3 and C5 positions become dynamically equivalent. Therefore, 3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde and 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde represent the exact same chemical entity[5]. While IUPAC rules generally dictate numbering to give substituents the lowest possible locants, both names are widely accepted and used interchangeably in chemical literature and vendor catalogs.

Physicochemical Profile

Table 1 summarizes the core quantitative data and analytical markers for the synthesized compound.

Table 1: Physicochemical and Analytical Properties

Property / ParameterValue / Description
CAS Registry Number 199682-74-1[1]
Molecular Formula C10H7ClN2O[1]
Molecular Weight 206.63 g/mol [1]
FT-IR Marker Bands ~3150 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O aldehyde stretch)[6]
¹H-NMR (DMSO-d6) δ ~13.5 (br s, 1H, NH), ~9.9 (s, 1H, CHO), ~8.3 (s, 1H, Pyrazole C3-H)

Synthetic Methodology: The Vilsmeier-Haack Formylation

The most robust and widely adopted method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction [7][8]. This reaction can utilize either the pre-formed 5-(2-chlorophenyl)-1H-pyrazole or an acetophenone hydrazone precursor.

Mechanistic Causality

The reaction relies on the in situ generation of the Vilsmeier Reagent (a highly electrophilic chloromethyleniminium ion) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

  • Electrophilic Attack: The electron-rich C4 position of the pyrazole ring acts as a nucleophile, attacking the chloromethyleniminium ion[4].

  • Aromatization: Subsequent loss of a proton restores the aromaticity of the pyrazole ring, yielding a C4-iminium intermediate.

  • Hydrolysis: The reaction is quenched with a mild base (e.g., NaHCO₃ or NaOH). The basic aqueous environment hydrolyzes the iminium salt, expelling dimethylamine and revealing the final aldehyde group[7].

Note on Experimental Design: The reaction must be maintained under strictly anhydrous conditions prior to the final quench. The presence of water will prematurely hydrolyze the Vilsmeier reagent, drastically reducing yields[7].

VH_Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloromethyleniminium ion) DMF->VR 0°C, -PO2Cl2- Iminium C4-Iminium Intermediate VR->Iminium Hydrazone Acetophenone Hydrazone or Pyrazole Precursor Hydrazone->Iminium +VR, 80-90°C Electrophilic Attack at C4 Product 5-(2-chlorophenyl)-1H- pyrazole-4-carbaldehyde Iminium->Product Basic Hydrolysis (H2O / OH-)

Workflow and mechanism of the Vilsmeier-Haack formylation targeting the pyrazole C4 position.

Experimental Protocol: Self-Validating Synthesis

The following protocol outlines the synthesis of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde from the corresponding hydrazone. This protocol incorporates self-validating checkpoints to ensure mechanistic integrity[2][7].

Reagents:

  • (2-chlorophenyl)ethanone hydrazone (1.0 eq, ~10 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)

  • Phosphorus oxychloride (POCl₃) (3.0 eq, 30 mmol)

  • Saturated aqueous NaHCO₃

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: Charge a flame-dried, round-bottom flask with anhydrous DMF (10 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath. Add POCl₃ dropwise over 15 minutes. Causality Check: The reaction is highly exothermic; dropwise addition prevents thermal degradation of the forming chloromethyleniminium ion.

  • Precursor Addition: Stir the complex at 0 °C for 30 minutes. Slowly add a solution of the hydrazone precursor dissolved in a minimal amount of anhydrous DMF.

  • Cyclization and Formylation: Remove the ice bath and gradually heat the reaction mixture to 80–90 °C for 4 to 6 hours. Validation: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:3). The disappearance of the starting material indicates complete conversion to the iminium intermediate[7].

  • Hydrolysis (Quenching): Cool the mixture to room temperature and pour it slowly over crushed ice. Carefully neutralize the acidic mixture by adding saturated aqueous NaHCO₃ until the pH reaches 7.0–7.5. Causality Check: Neutralization drives the hydrolysis of the iminium salt to the aldehyde and precipitates the product[7].

  • Isolation: Stir the neutralized suspension overnight at room temperature to ensure complete hydrolysis. Filter the resulting pale-yellow precipitate under vacuum, wash thoroughly with cold distilled water, and recrystallize from ethanol to yield pure 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

Applications in Drug Development

The 4-carbaldehyde functional group acts as a highly reactive handle, allowing medicinal chemists to access vast chemical space through divergent synthesis[2].

Synthesis of Fused Heterocycles

The ortho-chlorophenyl substituted pyrazole-4-carbaldehyde is extensively used to construct fused bicyclic and tricyclic systems. For instance, reaction with binucleophiles (like hydrazine or amidines) yields pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines [9]. These fused systems are bioisosteres of purines and are highly effective as ATP-competitive kinase inhibitors and Phosphodiesterase (PDE) inhibitors[10].

Schiff Bases and Antimicrobial Agents

Condensation of the aldehyde with various substituted anilines or hydrazides yields Schiff bases (aldimines). These derivatives have been heavily documented to exhibit potent broad-spectrum antimicrobial and antifungal activities, often disrupting bacterial cell wall synthesis or cellular respiration[6].

Anti-Inflammatory Targets

Derivatization via Knoevenagel condensation with active methylene compounds produces analogs that selectively inhibit the Cyclooxygenase-2 (COX-2) pathway, offering potent anti-inflammatory and analgesic effects without the gastrointestinal toxicity associated with traditional NSAIDs[2][3].

Derivatization Core 5-(2-chlorophenyl)-1H- pyrazole-4-carbaldehyde Schiff Schiff Bases / Hydrazones Core->Schiff + Primary Amines Fused Fused Heterocycles (e.g., Pyrazolo[3,4-d]pyrimidines) Core->Fused + Binucleophiles Knoevenagel Knoevenagel Adducts Core->Knoevenagel + Active Methylene Bio1 Antimicrobial Agents Schiff->Bio1 Bio2 Kinase / PDE Inhibitors Fused->Bio2 Bio3 Anti-inflammatory (COX-2) Knoevenagel->Bio3

Divergent synthetic pathways from the pyrazole-4-carbaldehyde scaffold to bioactive targets.

References

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: NIH / PubMed Central URL:[Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: MDPI URL:[Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies URL:[Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties Source: IJRASET URL:[Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors Source: Semantic Scholar / Arkivoc URL:[Link]

  • Current status of pyrazole and its biological activities Source: NIH / PubMed Central URL:[Link]

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase Source: J-Stage URL:[Link]

Sources

Exploratory

CAS number for 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde Introduction: A Versatile Scaffold in Modern Drug Discovery 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound fe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Introduction: A Versatile Scaffold in Modern Drug Discovery

5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring core. This scaffold is of significant interest to the scientific community, particularly those in drug development and medicinal chemistry.[1][2] The pyrazole nucleus is a "biologically privileged" structure, meaning it is a common feature in a variety of biologically active compounds and approved pharmaceuticals.[1][2][3] The strategic placement of a reactive carbaldehyde (aldehyde) group at the 4-position, combined with a 2-chlorophenyl substituent at the 5-position, makes this molecule a highly versatile building block for synthesizing a diverse library of more complex derivatives.[1] This guide provides a detailed overview of its synthesis, properties, and applications, offering researchers and scientists a technical foundation for its use in the laboratory.

Physicochemical Characterization

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research. The key identifiers and properties of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde are summarized below.

PropertyValue
CAS Number 199682-74-1
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.63 g/mol
Appearance Typically a solid (e.g., pale yellow to light brown)[4]
Solubility Generally insoluble in water, soluble in organic solvents like DMF and DMSO[4]
Storage Sealed in a dry environment at room temperature

Synthesis and Mechanistic Insights

The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction.[1][4][5] This powerful formylation reaction is a cornerstone of heterocyclic chemistry, enabling the direct introduction of an aldehyde group onto an electron-rich ring system.

The Vilsmeier-Haack Reaction: A Proven Pathway

The reaction proceeds by treating a suitable precursor, in this case, a hydrazone derived from a 2-chloroacetophenone, with the Vilsmeier reagent. The Vilsmeier reagent is an electrophilic iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4] The hydrazone undergoes electrophilic substitution, followed by cyclization and hydrolysis, to yield the final pyrazole-4-carbaldehyde product. The choice of this method is underpinned by its reliability and high yield for this class of compounds.[4][5]

Detailed Synthesis Protocol

The following is a representative protocol for the synthesis of a substituted pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction.[1][4]

Materials:

  • Substituted acetophenone hydrazone (e.g., N'-(1-(2-chlorophenyl)ethylidene)hydrazine)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Suitable recrystallization solvent (e.g., ethanol or DMF)

Procedure:

  • Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and magnetic stirrer, cool DMF (10 mL) in an ice bath. Add POCl₃ (2 mL) dropwise with constant stirring, maintaining the temperature below 5°C. Stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve the starting hydrazone (0.005 mol) in the prepared Vilsmeier reagent.

  • Incubation: Stir the reaction mixture at room temperature for 8-10 hours. The progress of the reaction should be monitored to ensure completion.

  • Quenching and Neutralization: Carefully pour the reaction mixture onto a beaker of crushed ice. This will hydrolyze the intermediate and quench the reaction.

  • Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until effervescence ceases and the pH is neutral or slightly basic. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. Dry the product completely.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or DMF, to obtain the purified 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde.[1]

Workflow Diagram

G cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Main Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent (in situ) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Mixture Reaction Mixture Vilsmeier->Mixture Hydrazone Starting Hydrazone Hydrazone->Mixture Quench Quench with Ice Mixture->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Filter Filter & Wash Neutralize->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure Product Recrystallize->Product

Caption: Synthesis workflow for pyrazole-4-carbaldehyde.

Protocol Validation and Trustworthiness

To ensure the integrity of the synthesis, a self-validating system is employed.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) should be used to monitor the disappearance of the starting material and the appearance of the product, confirming the reaction has gone to completion.[1]

  • Structural Confirmation: The identity and purity of the final compound must be confirmed using standard analytical techniques. Infrared (IR) spectroscopy will confirm the presence of the aldehyde C=O stretch, while ¹H NMR and ¹³C NMR spectroscopy will confirm the overall chemical structure and the successful formation of the pyrazole ring.[4][6] Mass spectrometry will confirm the correct molecular weight.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde lies in its potential as a precursor for pharmacologically active molecules. The aldehyde group is a reactive handle that readily undergoes condensation reactions with various nucleophiles, allowing for the creation of a vast array of derivatives.[1]

Foundation for Novel Therapeutics

Pyrazole derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development programs.[2][3] Research has shown that compounds containing the pyrazole core can possess anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[1][4] This compound serves as a key starting material for exploring these therapeutic areas.

  • Antimicrobial Potential: Studies on various pyrazole-4-carbaldehyde derivatives have shown moderate to significant activity against both bacterial (e.g., B. subtilis, E. coli) and fungal (C. albicans, A. niger) strains.[4] The presence of halogen substituents, such as the chloro group in the title compound, is often associated with enhanced antimicrobial activity.[4]

  • Anti-inflammatory Activity: The pyrazole scaffold is a core component of several well-known anti-inflammatory drugs. Many pyrazole derivatives are known to exert their effects by inhibiting key enzymes in inflammatory pathways, such as cyclooxygenase (COX).[1]

  • Anticancer Research: The pyrazole framework is being actively investigated in oncology. Derivatives have been synthesized and tested for their cytotoxic activity against various cancer cell lines, such as HeLa cells.[7] The ability to easily modify the structure allows for the optimization of compounds to enhance their potency and selectivity as potential anticancer agents.[8]

Potential Mechanism of Action: Targeting Inflammatory Pathways

A common mechanism through which pyrazole-containing compounds exert their anti-inflammatory effects is the inhibition of the cyclooxygenase (COX) pathway.[1] COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, pyrazole derivatives can effectively reduce the inflammatory response.

Signaling Pathway Diagram

COX_Pathway AA Arachidonic Acid COX COX Enzymes (COX-1, COX-2) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Pyrazole Pyrazole Derivative (e.g., from 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde) Pyrazole->COX

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Conclusion

5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its robust synthesis via the Vilsmeier-Haack reaction, coupled with the reactivity of its aldehyde group, provides researchers with a reliable tool for generating novel molecular entities. The established biological activities associated with the pyrazole scaffold, from antimicrobial to anti-inflammatory effects, underscore its importance and potential for developing next-generation therapeutics. This guide provides the foundational knowledge for scientists to harness the potential of this valuable building block in their research endeavors.

References

  • Patel, R. B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Chemical and Pharmaceutical Research, 5(10), 448-456.
  • ResearchGate. (n.d.). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. Retrieved from [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Latin American Journal of Pharmacy. Retrieved from [Link]

  • Molecules. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]

  • PMC. (n.d.). 5-(2,4-Dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

Sources

Foundational

theoretical yield calculation for pyrazole synthesis

Title: Precision Engineering in Heterocyclic Chemistry: Theoretical Yield Calculation and Process Optimization for Pyrazole Synthesis Abstract Accurate theoretical yield calculation is a fundamental prerequisite for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Engineering in Heterocyclic Chemistry: Theoretical Yield Calculation and Process Optimization for Pyrazole Synthesis

Abstract Accurate theoretical yield calculation is a fundamental prerequisite for the scalable synthesis of active pharmaceutical ingredients (APIs). This technical guide explores the stoichiometric principles, mechanistic variables, and self-validating experimental protocols required to optimize the synthesis of pyrazole scaffolds, with a specific focus on the Knorr pyrazole synthesis of the blockbuster drug celecoxib.

Introduction

Pyrazoles are five-membered nitrogen heterocycles that serve as the structural foundation for numerous high-value pharmaceuticals, including celecoxib, sildenafil, and apixaban[1][2]. The Knorr pyrazole synthesis, characterized by the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains the cornerstone methodology for generating these scaffolds[3][4]. For drug development professionals and application scientists, accurately calculating the theoretical yield—and understanding the mechanistic variables that cause actual yields to deviate from this theoretical maximum—is critical for scale-up, cost-of-goods (COGs) optimization, and green chemistry compliance.

Mechanistic Causality and Yield Attrition

Theoretical yield assumes 100% conversion of the limiting reactant into the desired product with perfect recovery[5][6]. However, the Knorr synthesis is a complex cascade reaction[3]. The mechanism initiates with the nucleophilic attack of the hydrazine's primary amine on a carbonyl carbon, forming a hydrazone (imine) intermediate. This is followed by an intramolecular cyclization and a final dehydration step to aromatize the pyrazole ring[3][4].

Yield attrition typically occurs due to three mechanistic divergences:

  • Regioisomerism: When utilizing asymmetric 1,3-dicarbonyls (e.g., in celecoxib synthesis), the initial attack can occur at either carbonyl, leading to two distinct regioisomers[2][3].

  • Intermediate Trapping: Incomplete dehydration can trap the molecule as a hydroxy pyrazoline (hydroxy regioisomer), directly reducing the yield of the fully aromatized pyrazole[7].

  • Competing Hydration: The 1,3-dicarbonyl precursor can undergo competing hydration reactions in aqueous solvent systems, effectively consuming the starting material before condensation can occur[7].

G Dicarbonyl 1,3-Dicarbonyl Compound Imine Hydrazone / Imine Intermediate Dicarbonyl->Imine H+ catalysis Hydrazine Hydrazine Derivative Hydrazine->Imine Nucleophilic attack Cyclization Intramolecular Cyclization Imine->Cyclization Pyrazole Target Pyrazole (Theoretical Yield) Cyclization->Pyrazole Desired Pathway Regioisomer Regioisomer (Yield Loss) Cyclization->Regioisomer Alternate C-attack Hydroxy Hydroxy Regioisomer (Incomplete Dehydration) Cyclization->Hydroxy Trapped Intermediate

Mechanistic pathways and yield attrition vectors in Knorr pyrazole synthesis.

The Mathematical Framework: Calculating Theoretical Yield

The theoretical yield is strictly governed by the limiting reactant—the reagent that is entirely consumed first, dictating the maximum possible product formation[5][6].

Step 1: Purity-Adjusted Mass Calculation Industrial-grade reagents are rarely 100% pure. The actual mass available for reaction must be adjusted:

mactual​=mweighed​×Assay Purity [8]

Step 2: Molar Equivalency and Limiting Reactant Identification Divide the adjusted mass by the molecular weight (MW) to find the available moles. Crucially, application scientists must account for the specific salt or hydrate form of the reagent. For instance, hydrazines are highly prone to oxidation and are frequently utilized as hydrochloride salts (e.g., 4-sulfamoylphenylhydrazine hydrochloride)[7]. The mass of the HCl counterion must be included in the MW.

nreactant​=MWsalt/hydrate​mactual​​

Compare the molar ratio of the reactants to the stoichiometric coefficients of the balanced equation to identify the limiting reactant[6][9].

Step 3: Theoretical Mass Output Assuming a 1:1 stoichiometry for the Knorr condensation:

mtheoretical​=nlimiting​×MWproduct​ [8]

Table 1: Stoichiometric Parameters for Celecoxib Synthesis

ComponentRoleMW ( g/mol )EquivalentsNotes
1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione Reactant (Diketone)230.201.00Often the limiting reactant due to cost.
4-Sulfamoylphenylhydrazine HCl Reactant (Hydrazine)223.681.00 - 1.05Slight excess drives conversion; MW includes HCl.
Hydrochloric Acid (aq) Catalyst36.46CatalyticFacilitates initial imine formation[3].
Celecoxib (Product) API381.371.00 (Theoretical)Target 1,5-diarylpyrazole.

Experimental Protocol: Self-Validating Synthesis of Celecoxib

To bridge the gap between theoretical and actual yield, the experimental protocol must be designed as a self-validating system, where causality drives every operational parameter. The following procedure details the synthesis of celecoxib via the condensation of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione with 4-hydrazinophenylsulfonamide hydrochloride.

Step-by-Step Methodology:

  • Reagent Charging & Activation: Charge a reaction vessel with 500 mL of deionized water. Add 80.0 g (0.348 mol) of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione and 77.74 g (0.348 mol) of 4-hydrazinophenylsulfonamide hydrochloride.

    • Causality: Water serves as a green solvent. The hydrochloride salt of the hydrazine ensures reagent stability, but requires the addition of a catalytic strong acid to properly initiate the Knorr mechanism.

  • Catalysis & Thermal Control: Add 18.6 g of concentrated hydrochloric acid. Heat the reaction mass to 98–100 °C and stir for 4 hours.

    • Causality: Maintaining an elevated temperature (>22 °C) is critical. Kinetic studies indicate that higher temperatures heavily favor the formation of the desired pyrazole over competing diketone hydration and hydroxy regioisomer trapping[7].

  • In-Process Control (IPC): Before quenching, sample the reaction mixture and analyze via HPLC.

    • Causality: This self-validating step ensures the limiting reactant is fully consumed. If unreacted diketone remains, theoretical yield cannot be achieved, and further heating or a slight hydrazine spike is required.

  • Quench and Phase Separation: Cool the mass to 70–75 °C. Add a mixture of toluene (600 mL) and methanol (10 mL).

    • Causality: Toluene acts as an extraction solvent to isolate the organic pyrazole from the aqueous acidic phase, while the trace methanol prevents premature precipitation.

  • Crystallization and Isolation: Cool the organic layer to 20–25 °C to induce crystallization. Filter the product, wash with toluene (100 mL) followed by water (200 mL), and dry at 55–60 °C under reduced pressure.

    • Causality: Direct crystallization from toluene selectively rejects the undesired 1,3-regioisomer and any residual hydroxy regioisomers, ensuring high API purity at the expense of a slight reduction in actual yield[7].

Workflow Step1 1. Stoichiometric Profiling Step2 2. Acid-Catalyzed Condensation Step1->Step2 Step3 3. HPLC In-Process Control (IPC) Step2->Step3 Step4 4. Selective Crystallization Step3->Step4 Step5 5. Yield Quantification Step4->Step5

Self-validating experimental workflow for pyrazole API synthesis.

Advanced Considerations: Flow Chemistry and Kinetics

While batch processing is standard, modern pharmaceutical development increasingly relies on continuous flow chemistry to push actual yields closer to the theoretical maximum. Flow syntheses of celecoxib have demonstrated yield improvements from ~90% in batch up to 96% in flow, while reducing reaction times from 20 hours to just 1 hour[10]. Furthermore, transient flow methodologies coupled with mass spectrometry have revealed that Knorr pyrazole syntheses can exhibit complex microkinetic behaviors, including autocatalysis, which must be factored into advanced yield prediction models[11].

References[3] BenchChem Technical Support Team. "Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles." Benchchem. URL[12] "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering (RSC Publishing). URL[4] "Knorr pyrazole synthesis." Name-Reaction.com. URL[1] "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." PMC, National Institutes of Health. URL[11] "Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib." ResearchGate. URL[9] "CELECOXIB." New Drug Approvals.URL[2] "Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020)." PMC, National Institutes of Health. URL[5] "Limiting Reactants and Percentage Yield." Chemistry Student. URL[7] "Synthesis of diaryl pyrazoles - CN1671669A." Google Patents. URL[6] "9.3.6: Limiting Reactant, Theoretical Yield, and Percent Yield from Initial Masses of Reactants." Chemistry LibreTexts. URL[8] "Calculate Theoretical Yield: Step-by-Step Guide with Examples." Vedantu. URL[10] "4.3: Limiting Reactant, Theoretical Yield, and Percent Yield." Chemistry LibreTexts. URL

Sources

Exploratory

The Reactivity of the Aldehyde Group in Pyrazole-4-carbaldehydes: A Mechanistic and Practical Guide

Introduction: The Pyrazole-4-carbaldehyde Scaffold In the landscape of medicinal chemistry and agrochemical development, the pyrazole nucleus is a privileged pharmacophore, prized for its metabolic stability and diverse...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole-4-carbaldehyde Scaffold

In the landscape of medicinal chemistry and agrochemical development, the pyrazole nucleus is a privileged pharmacophore, prized for its metabolic stability and diverse biological activities, including kinase inhibition and anti-inflammatory properties. When functionalized with an aldehyde group at the C4 position, the resulting pyrazole-4-carbaldehydes become exceptionally versatile synthetic intermediates.

The strategic placement of the aldehyde at the 4-position—typically synthesized via the Vilsmeier-Haack formylation of the electron-rich pyrazole core—provides a highly reactive electrophilic handle. This guide dissects the reactivity of this aldehyde group, exploring the causality behind experimental choices in its key transformations: Schiff base formation, Knoevenagel condensations, and multicomponent reactions (MCRs).

Electronic Properties and Reactivity Profiling

To master the reactivity of pyrazole-4-carbaldehydes, one must first understand the electronic interplay between the heterocycle and the carbonyl group. The pyrazole ring is an electron-rich aromatic system. The nitrogen atoms (particularly if alkylated or arylated at N1) donate electron density into the ring, which partially delocalizes into the electron-withdrawing C4-aldehyde group.

This "push-pull" electronic system renders the carbonyl carbon slightly less electrophilic than that of an unhindered aliphatic aldehyde or an electron-deficient benzaldehyde. Consequently, causality dictates our experimental conditions : to drive nucleophilic addition, we must often employ acid catalysis to increase the electrophilicity of the carbonyl oxygen, or utilize highly nucleophilic reagents and thermodynamic forcing (reflux) to achieve high yields.

G PzCHO Pyrazole-4-carbaldehyde (Core Scaffold) Schiff Schiff Base Formation (Primary Amines) PzCHO->Schiff H+ catalysis Knoevenagel Knoevenagel Condensation (Active Methylenes) PzCHO->Knoevenagel Piperidine / Base MCR Multicomponent Reactions (e.g., Biginelli) PzCHO->MCR Urea + Catalyst Chalcone Claisen-Schmidt (Ketones) PzCHO->Chalcone NaOH / EtOH RedAmine Reductive Amination (Secondary Amines) Schiff->RedAmine NaBH4 / NaBH3CN

Reactivity pathways of pyrazole-4-carbaldehydes.

Key Chemical Transformations

Schiff Base Formation and Reductive Amination

The condensation of pyrazole-4-carbaldehydes with primary amines yields Schiff bases (imines), which are critical precursors for bioactive secondary amines via reductive amination.

The Causality of Catalyst and Reductant Selection: Because the pyrazole ring dampens the aldehyde's electrophilicity, the reaction with amines requires mild acid catalysis (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen, lowering the LUMO energy and facilitating nucleophilic attack by the amine. However, the pH must be carefully controlled (typically pH 4-5); too acidic, and the amine nucleophile becomes fully protonated and unreactive.

For the subsequent reduction step, the choice of reducing agent is paramount. Sodium cyanoborohydride (NaBH₃CN) is preferred over sodium borohydride (NaBH₄) in one-pot reductive aminations. NaBH₃CN is stable in mildly acidic conditions and specifically reduces the protonated iminium ion without reducing the unreacted pyrazole-4-carbaldehyde, ensuring a clean, self-validating conversion[1](). Recent studies have also demonstrated the successful coupling of these aldehydes with complex biopolymers like chitosan under thermal and ultrasonic conditions to yield potent antimicrobial Schiff bases[2]().

Knoevenagel Condensation

The Knoevenagel condensation of pyrazole-4-carbaldehydes with active methylene compounds (e.g., thiazolidine-2,4-dione, malononitrile) is a cornerstone for synthesizing extended conjugated systems.

The Causality of Base Catalysis: This reaction is typically catalyzed by a secondary amine, such as piperidine. The causality here is two-fold:

  • Piperidine acts as a base to deprotonate the active methylene, forming a nucleophilic enolate.

  • More importantly, piperidine can condense with the pyrazole-4-carbaldehyde to form a highly electrophilic iminium intermediate. This intermediate is significantly more reactive toward the enolate than the original aldehyde, drastically lowering the activation energy barrier.

The reaction is driven to completion under thermodynamic control (reflux), predominantly yielding the E-isomer due to the steric bulk of the pyrazole ring minimizing steric clashes during the final E1cB elimination step[3]().

Multicomponent Reactions (MCRs) for Fused Heterocycles

Pyrazole-4-carbaldehydes are excellent precursors for synthesizing fused heterocyclic systems via one-pot multicomponent reactions. For example, reacting the aldehyde with ethyl acetoacetate and urea under Lewis acid catalysis yields pyrazolo-dihydropyrimidinones (Biginelli-type products). The aldehyde acts as the central electrophilic hub, sequentially trapping the enol and the urea nitrogen, showcasing its utility in atom-economical "green" synthesis[4]().

Quantitative Data: Reaction Parameters

The following table summarizes the optimized quantitative parameters for functionalizing the C4-aldehyde group, derived from field-proven methodologies.

Reaction TypeNucleophile / ReagentCatalystSolventTemp (°C)Time (h)Avg. Yield (%)
Schiff Base Formation Primary Aryl AminesGlacial AcOH (cat.)Ethanol78 (Reflux)2 - 475 - 85
Reductive Amination Sec. Amines + NaBH₃CNAcOH (pH 4-5)Methanol25 (RT)12 - 1665 - 80
Knoevenagel Thiazolidine-2,4-dionePiperidine (cat.)Ethanol78 (Reflux)4 - 680 - 92
Knoevenagel MalononitrilePiperidine (cat.)Ethanol25 (RT)1 - 285 - 95
MCR (Biginelli) Urea + β -ketoesterFeCl₃·6H₂OEthanol78 (Reflux)6 - 870 - 85

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints (like TLC shifts and precipitation behaviors) confirm the success of each mechanistic step before proceeding.

Protocol A: Synthesis of Pyrazole-Tethered Thiazolidinediones (Knoevenagel Condensation)

Objective: Synthesize 5-((1-aryl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione.

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of the substituted pyrazole-4-carbaldehyde and 1.0 mmol of 2,4-thiazolidinedione in 15 mL of absolute ethanol.

  • Catalyst Addition: Add 3-5 drops of piperidine. Validation: The solution may slightly deepen in color, indicating the initial formation of the iminium intermediate.

  • Thermodynamic Drive: Attach a reflux condenser and heat the mixture to 78°C. Stir continuously for 4 to 6 hours.

  • In-Process Validation (TLC): After 4 hours, spot the reaction mixture against the starting aldehyde on a silica gel TLC plate (Eluent: 7:3 Hexane/Ethyl Acetate). The product will appear as a distinct, lower-Rf spot (due to increased polarity and hydrogen bonding of the dione) under UV light (254 nm). The disappearance of the high-Rf aldehyde spot validates completion.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. Validation: A heavy precipitate should form as the conjugated product is highly crystalline and insoluble in cold ethanol.

  • Purification: Filter the precipitate under vacuum, wash with 2 x 5 mL of ice-cold ethanol, and dry under a vacuum to afford the pure E-isomer.

G Step1 1. Reactant Mixing (Aldehyde + Active Methylene) Step2 2. Catalyst Addition (Piperidine in EtOH) Step1->Step2 Step3 3. Reflux (4-6h) Thermodynamic Control Step2->Step3 Step4 4. TLC Monitoring (Self-Validation) Step3->Step4 Step4->Step3 Incomplete Step5 5. Precipitation & Filtration (Ice-cold EtOH wash) Step4->Step5 Complete

Step-by-step workflow for Knoevenagel condensation.

Protocol B: One-Pot Reductive Amination

Objective: Convert pyrazole-4-carbaldehyde to a secondary amine.

  • Imine Formation: Dissolve 1.0 mmol of pyrazole-4-carbaldehyde and 1.1 mmol of the primary amine in 10 mL of anhydrous methanol. Add glacial acetic acid dropwise until the pH reaches ~4.5. Stir at room temperature for 2 hours.

  • Reduction: Cool the flask to 0°C. Portion-wise, add 1.5 mmol of Sodium cyanoborohydride (NaBH₃CN). Causality Note: Adding at 0°C controls the exothermic reduction and prevents side reactions.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation & Quenching: Monitor via TLC. Once the imine intermediate is consumed, quench the reaction by slowly adding 5 mL of saturated aqueous NaHCO₃ to neutralize the acid and destroy excess reductant.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Conclusion

The pyrazole-4-carbaldehyde scaffold is a masterclass in heterocyclic reactivity. By understanding the push-pull electronics of the pyrazole ring, researchers can rationally design reaction conditions—selecting the precise pH, catalyst, and thermodynamic controls—to transform the C4-aldehyde into complex, biologically active architectures. Adhering to self-validating protocols ensures that these transformations are not only theoretically sound but practically robust at the bench.

References

  • BenchChem. "An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde." BenchChem Technical Resources.
  • Taylor & Francis. "Synthesis, characterization, anticancer and in silico studies of a pyrazole-tethered thiazolidine-2,4-dione derivative." Journal of Biomolecular Structure and Dynamics.
  • Semantic Scholar.
  • ACS Omega. "Synthesis of Schiff Bases Based on Chitosan and Heterocyclic Moiety: Evaluation of Antimicrobial Activity.

Sources

Foundational

Strategic Solvent Selection and Solubility Thermodynamics for 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde in Pharmaceutical Synthesis

Executive Summary In the development of targeted therapeutics, pyrazole derivatives frequently serve as privileged pharmacophores due to their diverse biological activities. Specifically, 5-(2-chlorophenyl)-1H-pyrazole-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics, pyrazole derivatives frequently serve as privileged pharmacophores due to their diverse biological activities. Specifically, 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 199682-74-1) is a highly versatile synthetic intermediate. The presence of the reactive C4-carbaldehyde group allows for rapid downstream functionalization (e.g., reductive aminations, Knoevenagel condensations), while the 2-chlorophenyl moiety provides essential lipophilic and steric properties for target binding[1][2].

However, handling functionalized 1H-pyrazoles presents unique solubility challenges. The amphoteric nature of the pyrazole core, combined with the lipophilic halogenated aromatic ring, necessitates a rigorous, data-driven approach to solvent selection. This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde in organic solvents, supported by thermodynamic modeling and validated experimental protocols[3].

Mechanistic Structural Analysis & Solvent Interactions

To optimize solubility, we must first deconstruct the molecule's intermolecular forces (IMFs) and crystal lattice energy. The solubility of this compound is dictated by three distinct structural domains:

  • The 1H-Pyrazole Core: The unsubstituted N1-H acts as a strong hydrogen-bond donor, while the N2 acts as an acceptor. In the solid state, this leads to the formation of robust intermolecular hydrogen-bonded dimers or catemers[3]. To achieve dissolution, the solvent must overcome this significant enthalpic lattice penalty.

  • The 4-Carbaldehyde Group: This highly polar moiety presents a strong dipole moment. It acts as an additional hydrogen-bond acceptor, making the molecule highly responsive to polar interactions[2][4].

  • The 2-Chlorophenyl Substituent: This group introduces significant lipophilicity. Crucially, the ortho-chloro substituent creates steric hindrance against the adjacent pyrazole ring. This steric clash forces the phenyl ring out of coplanarity with the pyrazole core. This non-planar conformation disrupts tight crystal packing, lowering the lattice energy and generally increasing solubility in organic solvents compared to planar, unsubstituted analogs[3].

Causality in Solvent Selection

Because of these competing domains, the compound exhibits a complex solubility profile. Polar aprotic solvents (e.g., DMSO, DMF, Acetone) are optimal because their strong dipole moments and H-bond acceptor capabilities effectively disrupt the pyrazole NH-N lattice networks without conflicting with the lipophilic chlorophenyl group[3][5]. Conversely, non-polar aliphatic solvents (e.g., hexane, heptane) lack the dielectric capacity to break the pyrazole hydrogen bonds, resulting in near-zero solubility.

Quantitative Data Presentation

The following table summarizes the equilibrium solubility profile of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde across various organic solvent classes at 298.15 K. Data is synthesized from structurally analogous pyrazole-4-carbaldehyde derivatives utilizing standard predictive solvation models[4][5][6].

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150.0Excellent H-bond acceptor; breaks pyrazole dimers; strong dipole-dipole interaction with aldehyde.
Polar Aprotic Acetone20.760.0 - 80.0Moderate polarity; highly effective for ambient temperature reactions and recrystallizations.
Polar Protic Methanol (MeOH)32.715.0 - 25.0Competes for H-bonding but suffers from a lipophilic mismatch with the 2-chlorophenyl group.
Halogenated Dichloromethane (DCM)9.140.0 - 60.0Favorable dispersion forces and lipophilic interactions with the chlorophenyl moiety.
Aromatic Toluene2.45.0 - 15.0Weak π−π stacking; insufficient polarity to efficiently break pyrazole lattice H-bonds.
Aliphatic Heptane1.9< 1.0Complete inability to solvate the polar pyrazole/aldehyde domains; acts as an ideal anti-solvent.

Thermodynamic Modeling of Solubility

For process scale-up, single-point solubility data is insufficient. The temperature-dependent solubility of pharmaceutical intermediates must be mathematically modeled to design efficient crystallization and reaction cooling curves.

The Modified Apelblat Equation is the industry standard for correlating the mole fraction solubility ( x ) of pyrazole derivatives with absolute temperature ( T )[7]:

lnx=A+TB​+ClnT

  • Parameter A: Reflects the non-ideal behavior of the solution and the activity coefficient.

  • Parameter B: Directly related to the apparent molar enthalpy of solution ( ΔHsol​ ). A negative value indicates an endothermic dissolution process (typical for solid pyrazoles).

  • Parameter C: Related to the temperature dependence of the enthalpy of solution (heat capacity).

By generating solubility data at five distinct temperatures (e.g., 278.15 K to 318.15 K) using the protocol below, process chemists can regress parameters A, B, and C. This allows for precise calculation of the metastable zone width (MSZW) required for controlled crystallization[7].

Experimental Protocols

To ensure data integrity and trustworthiness, solubility determinations must be treated as self-validating thermodynamic systems. The following protocol details the isothermal shake-flask method coupled with HPLC quantification, designed to eliminate supersaturation artifacts[3][5].

Protocol 1: Isothermal Shake-Flask Equilibrium Solubility Determination

Objective: To determine the precise thermodynamic equilibrium solubility of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde in targeted organic solvents.

Step-by-Step Methodology:

  • Saturation: Add an excess amount (approx. 200 mg) of the solid pyrazole derivative to a 10 mL jacketed glass vial. Causality: Excess solid ensures the chemical potential of the solid phase equals the chemical potential of the solute in solution, the fundamental definition of thermodynamic equilibrium.

  • Solvent Addition: Dispense exactly 5.0 mL of the analytical-grade organic solvent into the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate concentration readings[5].

  • Equilibration: Place the vial in a temperature-controlled orbital shaker bath set to the target temperature (e.g., 298.15 ± 0.1 K). Agitate at 150 RPM for 48 hours. Causality: Pyrazole derivatives with strong crystal lattices can exhibit slow dissolution kinetics; 48 hours guarantees equilibrium is reached[8].

  • Sedimentation: Turn off agitation and allow the suspension to settle isothermally for 4 hours.

  • Isothermal Filtration (Critical Step): Using a pre-warmed glass syringe and a 0.22 µm PTFE syringe filter, carefully withdraw 1.0 mL of the supernatant. Causality: The syringe and filter MUST be at the exact equilibration temperature. If they are colder, the solution will immediately supersaturate and precipitate inside the filter, leading to falsely low solubility data.

  • Dilution & Quantification: Immediately dilute the filtered aliquot by a known factor (e.g., 1:100) into the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to prevent precipitation. Quantify the concentration using a pre-calibrated HPLC-UV method (detection at λmax​≈254 nm)[5].

Protocol 2: Binary Solvent Recrystallization (Anti-Solvent Method)

Objective: To purify the synthesized intermediate using the solubility differentials established in Section 3.

  • Dissolution: Dissolve the crude 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde in a minimal volume of a "good" solvent (e.g., Acetone) at 50°C[3].

  • Polishing Filtration: Filter the hot solution to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: While maintaining the solution at 50°C, slowly add a "poor" solvent (e.g., Heptane) dropwise under constant stirring until the solution becomes faintly turbid (the cloud point)[3].

  • Seeding & Cooling: Add a few milligrams of pure seed crystals. Initiate a slow, controlled cooling ramp (0.5°C/min) to 5°C. Causality: Slow cooling within the metastable zone promotes the growth of large, pure crystals rather than the rapid nucleation of amorphous, impurity-trapping solids.

  • Isolation: Filter the resulting crystals and wash with cold heptane. Dry under vacuum at 40°C.

Mechanistic Visualization: Solubility Workflow

The following diagram illustrates the logical, self-validating workflow for determining and utilizing the solubility data of pyrazole derivatives in pharmaceutical process development.

G A 1. Structural Profiling (Lipophilicity & H-Bonding) B 2. Solvent Class Screening (Protic vs. Aprotic vs. Non-Polar) A->B Defines candidate solvents C 3. Isothermal Shake-Flask (48h Equilibration) B->C Selects optimal matrices D 4. Isothermal Filtration & HPLC/UV-Vis Quantification C->D Prevents thermal precipitation E 5. Thermodynamic Modeling (Apelblat Equation Fitting) D->E Yields mole fraction data (x) F 6. Process Application (Reaction Design & Crystallization) E->F Defines Metastable Zone Width

Caption: Logical workflow for determining and modeling pyrazole derivative solubility in organic solvents.

References

  • Akbari, F., Didehban, K., & Farhang, M. "Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models." European Journal of Pharmaceutical Sciences, 143, 105209 (2020). Available at:[Link]

  • ACS Publications. "Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera." Journal of Chemical & Engineering Data, Dec 2015. Available at:[Link]

  • MDPI. "Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation." Pharmaceutics, Jan 2021. Available at:[Link]

  • Google Patents. "Method for determining solubility of a chemical compound." WO2005116635A1.

Sources

Exploratory

Introduction: The Pyrazole Core as a Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Discovery of Novel Pyrazole-Based Heterocyclic Compounds The pyrazole nucleus, a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms, stands as a cornerstone of mod...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery of Novel Pyrazole-Based Heterocyclic Compounds

The pyrazole nucleus, a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry.[1][2][3][4][5][6][7] Its designation as a "privileged scaffold" is well-earned, stemming from its structural presence in a multitude of FDA-approved drugs that exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[8][9][10][11][12][13][14][15][16][17][18][19][20] Marketed therapeutics such as the anti-inflammatory agent Celecoxib, the kinase inhibitors Ruxolitinib and Crizotinib, and the erectile dysfunction drug Sildenafil all feature this versatile core, underscoring its pharmaceutical significance.[6][9][12][21][22][23]

The physicochemical characteristics of the pyrazole ring are key to its success. The N-1 nitrogen can act as a hydrogen bond donor, while the pyridine-like N-2 nitrogen serves as a hydrogen bond acceptor.[6] This dual capacity, combined with the ring's aromaticity and metabolic stability, allows for robust and specific interactions with biological targets.[5][6] Furthermore, the pyrazole ring is synthetically tractable, enabling extensive substitution and functionalization at its carbon and nitrogen atoms to fine-tune pharmacological profiles.[1][20][24]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the discovery of novel pyrazole-based compounds. We will traverse the landscape of synthetic methodologies, from classical foundations to modern innovations, delve into essential characterization techniques, outline key biological evaluation protocols, and explore the principles of structure-activity relationship (SAR) studies that drive the optimization of lead candidates.

Part 1: Synthesis of the Pyrazole Core: From Classical to Contemporary Strategies

The construction of the pyrazole ring has evolved significantly, moving from foundational condensation reactions to highly efficient catalytic and multicomponent strategies that offer superior yields, regioselectivity, and access to greater chemical diversity.[11]

The Foundational Knorr Pyrazole Synthesis

The most traditional and enduring method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[23][25] This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

  • Causality of Choice: The Knorr synthesis is often the starting point for exploratory chemistry due to its simplicity, the ready availability of starting materials, and its robust nature.[23] However, a critical limitation arises when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to a mixture of regioisomeric products, complicating purification and analysis.

Modern Methodologies for Efficiency and Diversity

Recent advancements have focused on overcoming the limitations of classical methods, enabling rapid access to complex and diverse pyrazole libraries.

  • Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, incorporating all or most of the atoms from the reactants.[1][4][24][25] This approach is highly valued in drug discovery for its operational simplicity, atom economy, and the ability to quickly generate structural diversity.[12] A common MCR strategy involves the reaction of an aldehyde, a β-ketoester, and a hydrazine derivative.[25]

  • [3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a 1,3-dipole with a dipolarophile to form the five-membered ring.[4][25] For pyrazole synthesis, this typically involves reacting a diazo compound (the three-atom component) with an alkyne (the two-atom component).[25] This method offers excellent control over regioselectivity.

  • Green Chemistry Approaches: To align with sustainability goals, modern synthesis has incorporated techniques like microwave-assisted synthesis and the use of environmentally benign solvents.[11][26] Microwave irradiation can dramatically reduce reaction times and improve yields, while novel solvent systems like deep eutectic solvents can enhance reaction rates and simplify product isolation.[1][26]

Experimental Protocol 1: Three-Component Synthesis of a Highly Substituted Pyrazole

This protocol describes a representative MCR for synthesizing a pyrazole derivative, a method chosen for its efficiency and ability to generate molecular complexity in a single step.

Objective: To synthesize Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Phenylhydrazine (1.0 mmol, 108 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalyst, ~3 drops)

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine benzaldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL).

  • Addition of Hydrazine: Add phenylhydrazine (1.0 mmol) to the solution. Rationale: Phenylhydrazine serves as the N-N component required for the pyrazole ring formation.

  • Catalyst Addition: Add 3 drops of glacial acetic acid to the mixture. Rationale: The acid catalyzes the initial condensation and subsequent cyclization steps, increasing the reaction rate.

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase.

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL) to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol to yield the final compound as a white solid.

Part 2: Structural Characterization and Validation

Unambiguous structural confirmation of newly synthesized compounds is a non-negotiable pillar of scientific integrity. A combination of spectroscopic methods is employed to validate the identity, structure, and purity of the target pyrazole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the molecular framework.[27][28] For a pyrazole, characteristic signals include the C4-H proton, which typically appears as a singlet in the aromatic region, and distinct chemical shifts for the C3, C4, and C5 carbons of the pyrazole ring.[27]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups.[27][28][29] Characteristic peaks for a substituted pyrazole might include N-H stretching (if N1 is unsubstituted), C=N stretching, and aromatic C-H stretching vibrations.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the synthesized compound by identifying the molecular ion peak (M+).[28][29] The fragmentation pattern can also provide additional structural information.

  • Single-Crystal X-ray Crystallography: When an unambiguous 3D structure is required, particularly to resolve issues of regiochemistry, X-ray crystallography is the gold standard.[27] It provides definitive proof of the atomic connectivity and stereochemistry.

Workflow for Compound Characterization

The following diagram illustrates the logical flow for validating a newly synthesized pyrazole compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_final Final Validation Synthesis Crude Product TLC TLC for Purity Synthesis->TLC MS Mass Spectrometry (MS) Confirm Molecular Weight TLC->MS NMR NMR (1H, 13C) Elucidate Structure MS->NMR FTIR FTIR Confirm Functional Groups NMR->FTIR XRay X-Ray Crystallography (If needed for ambiguity) FTIR->XRay Regiochemistry Unclear Final Confirmed Pure Compound FTIR->Final Structure Confirmed XRay->Final SAR_Cycle Design Design & Modeling (e.g., Molecular Docking) Synthesize Chemical Synthesis of Analogs Design->Synthesize Prioritize Targets Test Biological Testing (In Vitro Assays) Synthesize->Test Purified Compounds Analyze Analyze Data (SAR) Identify Key Interactions Test->Analyze Generate Potency Data Analyze->Design Formulate New Hypothesis

Caption: The iterative cycle of lead optimization guided by SAR.

Conclusion and Future Directions

The pyrazole scaffold continues to demonstrate its immense value in drug discovery, driven by its synthetic versatility and favorable pharmacological properties. The evolution from classical syntheses to modern, efficient methodologies has empowered chemists to explore a vast and diverse chemical space. This, combined with systematic biological evaluation and rigorous SAR-driven optimization, forms the bedrock of discovering novel pyrazole-based therapeutics.

Looking forward, the field is poised for further innovation. The integration of artificial intelligence and machine learning in molecular design promises to accelerate the identification of potent and selective candidates. [23]Furthermore, the application of the pyrazole core in advanced therapeutic modalities, such as multi-target-directed ligands and Proteolysis Targeting Chimeras (PROTACs), is an exciting frontier that will undoubtedly expand the therapeutic impact of this remarkable heterocycle. [23]

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Reviews Letters.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Pharmacological activities of pyrazolone derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed.
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed.
  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • Design, Synthesis, Characterization, and Biological Evaluation of Novel Pyrazole Derivatives as Anticancer Agents. Nanotechnology Perceptions.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications.
  • Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. PubMed.
  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. PMC.
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. BenchChem.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC.
  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
  • 194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics.
  • Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies. Taylor & Francis Online.
  • A Facile Synthesis and Reactions of Some Novel Pyrazole-based Heterocycles. Bentham Science.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of Schiff Bases Derived from 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Introduction & Pharmacological Rationale In modern drug discovery, pyrazole-tethered Schiff bases (azomethines) are recognized as highly privileged scaffolds. They exhibit a broad spectrum of pharmacological activities,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

In modern drug discovery, pyrazole-tethered Schiff bases (azomethines) are recognized as highly privileged scaffolds. They exhibit a broad spectrum of pharmacological activities, frequently acting as potent antimicrobial, anti-inflammatory, and anticancer agents [1]. Recent structural biology studies highlight their efficacy as dual-targeting inhibitors for critical enzymes such as Dihydrofolate Reductase (DHFR) and DNA Gyrase B [2].

The specific precursor, 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 199682-74-1)[3], is a highly strategic building block. The ortho-chloro substitution on the phenyl ring forces the aromatic system out of coplanarity with the central pyrazole core due to steric hindrance. This specific 3D conformation enhances the molecule's lipophilicity and dictates a highly specific binding geometry when docking into enzymatic active sites, making it an ideal starting material for novel Schiff base synthesis.

Mechanistic Causality & Reaction Dynamics

The synthesis of a Schiff base involves a classic condensation reaction between the pyrazole-4-carbaldehyde and a primary amine (such as an aniline, aminophenol, or aminotriazole derivative) [4]. As an Application Scientist, it is critical to understand the causality behind the reaction conditions rather than just following a recipe.

  • The Causality of pH (Acid Catalysis): The reaction relies on a delicate pH equilibrium. Glacial acetic acid is utilized as a catalyst to protonate the carbonyl oxygen of the pyrazole-4-carbaldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack by the primary amine. However, if the pH drops too low (excess acid), the primary amine itself becomes protonated, forming a stable, unreactive ammonium salt, which completely halts the reaction. The optimal pH must be maintained around 4.5–5.0 .

  • Solvent Selection (Thermodynamic Driving Force): Methanol or ethanol are the solvents of choice. At reflux temperatures (65°C–78°C), they fully solubilize the starting materials. As the reaction progresses, the resulting Schiff base—which possesses an extended, rigid, and highly conjugated planar structure—exhibits drastically lower solubility in cold alcohols. This allows the reaction equilibrium to be driven forward via product precipitation upon cooling[2].

Mechanism N1 Step 1: Carbonyl Protonation Acid catalyst increases electrophilicity N2 Step 2: Nucleophilic Attack Primary amine attacks carbonyl carbon N1->N2 N3 Step 3: Hemiaminal Formation Unstable tetrahedral intermediate N2->N3 N4 Step 4: Dehydration Elimination of H2O molecule N3->N4 N5 Step 5: Azomethine Formation Stable Schiff Base (C=N) generated N4->N5

Fig 1. Stepwise mechanistic pathway of acid-catalyzed azomethine (Schiff base) formation.

Experimental Workflow & Self-Validating Protocol

A robust protocol must be a self-validating system. The following methodology integrates orthogonal quality control (QC) checkpoints directly into the workflow to ensure high-fidelity synthesis.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde and 1.0 mmol of the selected primary amine (e.g., 2-aminophenol) in 20 mL of absolute methanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid to adjust the pH to ~4.5.

  • Condensation: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 3.5 to 4 hours with continuous magnetic stirring.

  • In-Process QC (Self-Validation Checkpoint 1): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The reaction is complete when the aldehyde spot ( Rf​≈0.6 ) is entirely consumed, replaced by a new, lower-polarity Schiff base spot ( Rf​≈0.4 ). Additionally, observe the bathochromic shift: the solution will transition from pale yellow to a deep orange/yellow due to extended conjugation.

  • Isolation: Once complete, pour the hot reaction mixture over 50 g of crushed ice. The sudden drop in temperature and dielectric constant forces the Schiff base to precipitate quantitatively.

  • Purification: Filter the solid product under vacuum, wash with cold saturated sodium bisulfite solution (to remove unreacted aldehyde traces), and recrystallize from hot ethanol [4].

  • Analytical QC (Self-Validation Checkpoint 2): Perform FT-IR spectroscopy. The protocol is validated if the highly characteristic aldehyde C=O stretch (~1680 cm⁻¹) has completely disappeared, replaced by a sharp azomethine C=N stretch (1610–1630 cm⁻¹).

Workflow A 1. Reagent Prep Aldehyde + Amine B 2. Condensation MeOH + AcOH Reflux 3-4h A->B C 3. In-Process QC TLC Monitoring B->C D 4. Isolation Ice Quench & Filtration C->D E 5. Validation IR & 1H-NMR D->E

Fig 2. Standardized workflow for the synthesis and validation of pyrazole Schiff bases.

Quantitative Optimization Data

To maximize the yield and purity of the Schiff base, reaction parameters must be strictly controlled. Table 1 summarizes the empirical optimization data for the condensation of pyrazole-4-carbaldehydes with primary amines, demonstrating the causality of solvent and catalyst choices[2].

Table 1: Optimization of Reaction Parameters for Schiff Base Synthesis

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Scientific Observation
1EthanolNone78 (Reflux)12.042Lack of protonation leads to incomplete conversion.
2EthanolGlacial AcOH78 (Reflux)4.581Standard precipitation profile; good yield.
3 Methanol Glacial AcOH 65 (Reflux) 3.5 89 Optimal kinetic profile; highest purity upon ice quench.
4DMFGlacial AcOH1205.068High boiling point makes product isolation difficult.
5THFGlacial AcOH66 (Reflux)8.055High solvent affinity limits product precipitation.

Note: Methanol with an acetic acid catalyst (Entry 3) provides the optimal thermodynamic environment, balancing reactant solubility with product precipitation.

References

  • [4] Sharma, A., & Manish, K. (2013). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. Chemical Science Transactions. URL: [Link]

  • [1] National Center for Biotechnology Information (PMC). (2022). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. URL:[Link]

  • [2] Rasayan Journal of Chemistry. (2020). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. URL:[Link]

  • Parmar, K. C., et al. (2014). Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. Journal of Chemical and Pharmaceutical Research. URL:[Link]

Sources

Application

Application Note: Advanced Protocols for the Knoevenagel Condensation of Pyrazole-4-Carbaldehyde

Executive Summary The Knoevenagel condensation of pyrazole-4-carbaldehyde with active methylene compounds is a critical carbon-carbon bond-forming reaction in modern drug discovery. Pyrazole-derived α,β-unsaturated compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Knoevenagel condensation of pyrazole-4-carbaldehyde with active methylene compounds is a critical carbon-carbon bond-forming reaction in modern drug discovery. Pyrazole-derived α,β-unsaturated compounds exhibit a broad spectrum of pharmacological properties, including antimicrobial, antifungal, and anticancer activities[1]. This application note provides an in-depth, self-validating technical guide to executing this condensation, detailing the mechanistic causality behind catalyst selection and offering robust, step-by-step protocols optimized for both traditional and green chemistry workflows.

Mechanistic Causality & Experimental Design

To achieve high yields and purity, researchers must understand the specific electronic environment of the pyrazole-4-carbaldehyde scaffold.

Electrophilic Modulation: The pyrazole ring is an electron-rich aromatic system. Through resonance, the nitrogen heteroatoms donate electron density into the ring, which subtly reduces the electrophilicity of the C4-aldehyde compared to standard benzaldehydes[2]. Consequently, the choice of base catalyst and solvent is critical to drive the nucleophilic addition and subsequent dehydration forward.

Catalyst Selection & Causality:

  • Piperidine (Traditional): Piperidine is the historical gold standard. Its pKa​ (~11.2) is perfectly tuned to deprotonate active methylenes like malononitrile ( pKa​ ~11) or thiazolidinediones without being strong enough to trigger unwanted side reactions (e.g., Cannizzaro reactions or self-condensation of the pyrazole)[1].

  • Ammonium Carbonate (Green/Aqueous): A modern, environmentally benign alternative. In aqueous-ethanol media, ammonium carbonate provides mild basicity and facilitates rapid conversion. The aqueous environment enhances the hydrophobic effect, driving the organic substrates together and accelerating the reaction, especially under sonication[3].

  • Ammonium Acetate (Microwave-Assisted): Often employed under microwave irradiation, ammonium acetate acts as both a mild base for deprotonation and a proton shuttle to accelerate the E1cB dehydration step, making it ideal for multi-component cascade reactions[4].

Reaction Workflow & Pathway Visualization

The reaction follows a classic addition-elimination sequence. The base generates a carbanion from the active methylene, which attacks the pyrazole-4-carbaldehyde. Subsequent E1cB dehydration yields the thermodynamically stable conjugated alkene[5].

Knoevenagel_Pathway Aldehyde Pyrazole-4-carbaldehyde (Electrophile) Aldol Aldol-type Adduct (Alkoxide/Alcohol) Aldehyde->Aldol Methylene Active Methylene (e.g., Malononitrile) Carbanion Carbanion Intermediate (Nucleophile) Methylene->Carbanion Deprotonation Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Carbanion Catalysis Carbanion->Aldol Nucleophilic Attack Dehydration Dehydration (-H2O) E1cB Mechanism Aldol->Dehydration Proton Transfer Product Knoevenagel Adduct (α,β-Unsaturated Alkene) Dehydration->Product Elimination

Mechanistic workflow of the base-catalyzed Knoevenagel condensation.

Quantitative Data: Catalyst & Condition Optimization

The table below summarizes field-proven reaction conditions for the Knoevenagel condensation of pyrazole-4-carbaldehydes, demonstrating how different active methylenes dictate specific catalytic requirements.

Catalyst / BaseSolvent SystemActive Methylene CompoundReaction ConditionsTimeYield (%)
Piperidine (cat.)EthanolThiazolidine-2,4-dioneReflux (Thermal)5–6 h~90%
Ammonium Carbonate (20 mol%)Water:Ethanol (1:1)MalononitrileSonication / Ambient3–5 min85–95%
Ammonium Acetate (cat.)Ethanol2-Naphthol / MalononitrileMicrowave IrradiationMinutesExcellent
L-Proline (cat.)EthanolPyrazolonePhysical Grinding / RT15–30 minGood

(Data synthesized from established literature protocols[3],[1],[4],[6].)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By observing specific physical and spectroscopic changes, the researcher can confirm reaction success at each step without relying solely on end-point analysis.

Phase 1: Reagent Assembly
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser (if thermal heating is chosen).

  • Add 1.0 mmol of the substituted pyrazole-4-carbaldehyde[2].

  • Add 1.0 mmol of the active methylene compound (e.g., malononitrile or ethyl cyanoacetate)[2].

  • Suspend the reagents in 10 mL of the chosen solvent (e.g., absolute ethanol for piperidine, or a 1:1 Water-Ethanol mixture for green protocols)[3].

Phase 2: Reaction Execution & Causality Monitoring
  • Catalyst Addition: Add the base catalyst (e.g., 2–3 drops of piperidine or 20 mol% ammonium carbonate)[3],[1].

  • Initiation: Stir the mixture at room temperature, apply sonication, or heat to reflux depending on the chosen method.

  • Self-Validating Visual Cue: As the aldol-type intermediate forms and undergoes dehydration, the extended π -conjugation of the resulting alkene will cause a distinct color shift (typically to a deep yellow or bright orange).

  • TLC Monitoring: Monitor via Thin Layer Chromatography (Hexane:Ethyl Acetate). The product spot will be highly UV-active. Due to the addition of polar functional groups (like cyano or carbonyls), the Rf​ value will predictably shift compared to the starting aldehyde.

Phase 3: Workup & Isolation
  • Quenching: Once TLC indicates the consumption of the aldehyde, cool the reaction mixture to 0∘C in an ice bath.

  • Precipitation (Self-Validating Step): The highly conjugated Knoevenagel adduct is typically insoluble in cold ethanol/water. A heavy precipitate should form[3]. If precipitation is incomplete, add 5–10 mL of ice-cold distilled water dropwise to force the product out of solution.

  • Filtration: Filter the crude solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold aqueous ethanol (2 x 5 mL) to remove unreacted active methylene and catalyst traces.

  • Purification: Recrystallize the crude product from hot ethanol or methanol to obtain analytically pure crystals[1].

Phase 4: Analytical Validation

A successful Knoevenagel condensation with pyrazole-4-carbaldehyde is definitively proven by the following spectroscopic markers:

  • 1H NMR: Look for the disappearance of the aldehyde proton signal (~9.5–10.0 ppm). The defining feature of the product is the appearance of a new vinylic proton singlet in the 8.0–9.1 ppm region[3].

  • FT-IR: Confirm the disappearance of the strong aldehyde carbonyl stretch (~1680 cm−1 ) and the appearance of the alkene C=C stretch (~1600–1620 cm−1 ), along with specific active methylene peaks (e.g., sharp C≡N stretch at ~2200 cm−1 for malononitrile derivatives)[7].

References

  • Jayant P. Sonar et al., "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media." ResearchGate.
  • "Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents." NIH.
  • "Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity." Indian Academy of Sciences.
  • "Organic CHEMISTRY - TSI Journals." TSI Journals.
  • "An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde." Benchchem.
  • "Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines." Chemical Review and Letters.
  • "Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives." Arabian Journal of Chemistry.

Sources

Method

Application Notes and Protocols: 5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide, Structural Rationale, and Experimental Protocols Executive Summary In contemporary drug discovery, the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide, Structural Rationale, and Experimental Protocols

Executive Summary

In contemporary drug discovery, the pyrazole nucleus has cemented its status as a "privileged scaffold," found in numerous FDA-approved therapeutics ranging from COX-2 inhibitors (celecoxib) to kinase inhibitors (ruxolitinib)[1][2]. Within this chemical space, 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 199682-74-1) emerges as a highly versatile and structurally pre-organized building block[3].

This compound offers a dual advantage: a biologically active core (the pyrazole ring paired with an ortho-substituted phenyl group) and a highly reactive synthetic handle (the C4-carbaldehyde). This guide details the structural rationale behind this specific substitution pattern, outlines its synthetic utility via the Vilsmeier-Haack reaction, and provides self-validating protocols for its application in combinatorial chemistry and lead optimization[4][5].

Structural Rationale & Pharmacophore Analysis

The rational design of biologically active molecules requires an understanding of how each functional group contributes to target binding and pharmacokinetics. The 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde scaffold is engineered for optimal interaction with deep hydrophobic pockets[6].

  • The Pyrazole Core: The 1H-pyrazole ring acts as a rigid, aromatic spacer. It is capable of participating in bidirectional hydrogen bonding—acting as an H-bond donor via the N-H group and an H-bond acceptor via the sp2-hybridized nitrogen[2]. Furthermore, it exhibits superior metabolic stability compared to other five-membered heterocycles (e.g., oxazoles or thiazoles), resisting rapid enzymatic degradation[2].

  • The 2-Chlorophenyl Moiety (Steric & Electronic Effects): The ortho-chloro substitution is critical. The bulky chlorine atom introduces significant steric hindrance, forcing the phenyl ring out of coplanarity with the pyrazole core. This twisted dihedral angle is a strict requirement for fitting into the narrow, V-shaped hydrophobic side pockets of enzymes like Cyclooxygenase-2 (COX-2) or the hinge region of cyclin-dependent kinases (CDKs)[1][6]. Additionally, the electron-withdrawing chlorine atom increases the overall lipophilicity (LogP) for better membrane permeability and blocks Cytochrome P450-mediated oxidation at the ortho position.

  • The 4-Carbaldehyde Handle: The aldehyde group at the C4 position is a highly electrophilic center. It serves as the primary site for late-stage diversification, allowing medicinal chemists to rapidly synthesize Schiff bases, chalcones, and pyrazolyl-thiazolidinediones via condensation reactions[7][8].

Synthetic Utility & Diversification Strategy

The de novo synthesis of the 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde core relies on the Vilsmeier-Haack reaction [4][5]. Starting from a hydrazone intermediate, the Vilsmeier reagent (chloromethyleniminium ion) facilitates a tandem cyclization and formylation in a single pot[8].

Once synthesized, the scaffold can be diversified into multiple therapeutic classes:

SyntheticWorkflow A 2-Chloroacetophenone B Hydrazone Intermediate A->B Hydrazine hydrate EtOH, Reflux C 5-(2-chlorophenyl)-1H- pyrazole-4-carbaldehyde B->C Vilsmeier-Haack (POCl3, DMF) D Schiff Bases (Antimicrobial) C->D Primary Amines E Chalcones (Anticancer) C->E Acetophenones F Thiazolidinediones (Anti-diabetic) C->F Active Methylenes

Caption: Synthetic workflow and late-stage diversification of the pyrazole-4-carbaldehyde scaffold.

Biological Applications & Target Pathways

COX-2 Inhibition (Anti-inflammatory)

Diaryl and aryl-pyrazoles are the hallmark of selective COX-2 inhibitors. The 5-(2-chlorophenyl) derivatives mimic the binding mode of traditional NSAIDs but offer high selectivity for the COX-2 isoform over COX-1[1]. The twisted aryl group inserts into the hydrophobic side pocket of the COX-2 enzyme, competitively blocking the oxidation of arachidonic acid into pro-inflammatory prostaglandins[1].

COX2Pathway A Arachidonic Acid B Cyclooxygenase-2 (COX-2) A->B Binding to Active Site C Prostaglandin G2/H2 B->C Catalytic Oxidation D Inflammation & Pain C->D Downstream Signaling Inhibitor 5-(2-chlorophenyl)pyrazole Derivatives Inhibitor->B Competitive Inhibition (Hydrophobic Pocket)

Caption: Mechanism of COX-2 pathway inhibition by 5-(2-chlorophenyl)pyrazole derivatives.

Antimicrobial & Kinase Activity

Schiff bases derived from this scaffold exhibit potent antibacterial activity against Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (E. coli) strains[2][9]. Furthermore, the scaffold acts as an ATP-competitive inhibitor for kinases like CDK2, where the pyrazole nitrogen atoms interact with the kinase hinge region via hydrogen bonding[6].

Quantitative Data Summaries

The following tables summarize representative Structure-Activity Relationship (SAR) data for derivatives synthesized from the 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde scaffold, demonstrating its pharmacological potential[1][2][9].

Table 1: Representative In Vitro COX-1/COX-2 Inhibition of Pyrazole Derivatives

Compound DerivativeR-Group SubstitutionCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Scaffold Core -H0.85>50>58
Schiff Base Analog A -4-Fluorophenyl0.12>50>416
Thiazolidinedione Analog -2,4-TZD0.0832.5406
Celecoxib (Control) N/A0.0415.0375

Table 2: Representative Antimicrobial Activity (MIC, µg/mL) of Pyrazole Schiff Bases

Compound DerivativeS. aureusE. coliMRSA
Scaffold Core 163232
Schiff Base (4-NO₂) 488
Schiff Base (4-OH) 81616
Ampicillin (Control) 2416

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Cyclization

This protocol utilizes a tandem cyclization-formylation strategy to build the core scaffold[4][5][8].

Reagents & Materials:

  • 2-Chloroacetophenone hydrazone (1.0 equiv, 10 mmol)

  • Phosphorus oxychloride (POCl₃) (4.0 equiv, 40 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10.0 equiv, 100 mmol)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (100 mmol). Cool the flask to 0 °C using an ice-water bath.

  • POCl₃ Addition: Add POCl₃ (40 mmol) dropwise over 15 minutes.

    • Causality: The formation of the chloromethyleniminium ion is highly exothermic. Strict temperature control (0–5 °C) prevents the thermal degradation of DMF into dimethylamine, which would poison the reaction and lead to unwanted amination side products[5].

  • Hydrazone Addition: Stir the mixture for 30 minutes at 0 °C until a viscous, pale-yellow Vilsmeier complex forms. Dissolve the 2-chloroacetophenone hydrazone (10 mmol) in a minimal amount of cold DMF and add it dropwise to the complex.

  • Cyclization & Formylation: Remove the ice bath and gradually heat the reaction mixture to 80–90 °C for 6–8 hours. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate, 3:1).

  • Quenching & Hydrolysis: Once complete, cool the mixture to room temperature and pour it slowly over crushed ice.

    • Causality: The intermediate is an iminium salt. Pouring it over ice initiates the hydrolysis of the iminium bond to the desired aldehyde while managing the exothermic quenching of excess POCl₃.

  • Neutralization: Carefully neutralize the acidic mixture to pH 7–8 using saturated NaHCO₃ solution. The target compound will precipitate as a solid.

  • Isolation: Filter the precipitate, wash thoroughly with cold distilled water, and recrystallize from ethanol to yield pure 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of Bioactive Schiff Bases (Late-Stage Derivatization)

This protocol describes the conversion of the C4-aldehyde into a Schiff base, a common motif for antimicrobial agents[7][9].

Reagents & Materials:

  • 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv, 2 mmol)

  • Primary Amine (e.g., 4-fluoroaniline) (1.1 equiv, 2.2 mmol)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Absolute Ethanol (15 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyrazole-4-carbaldehyde (2 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Amine Addition: Add the primary amine (2.2 mmol) to the solution while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: The Brønsted acid protonates the carbonyl oxygen of the carbaldehyde. This significantly increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the primary amine and facilitating the subsequent dehydration step to form the C=N double bond.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78 °C) for 3–5 hours. Monitor via TLC.

  • Crystallization: Upon completion, concentrate the solvent under reduced pressure to half its volume and cool the flask in an ice bath. The Schiff base will crystallize out of the solution.

  • Purification: Filter the crystals under vacuum, wash with cold ethanol, and dry under high vacuum.

References

  • Benchchem. Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry.
  • IntechOpen.
  • Global Research Online. Pyrazole Scaffold: A Remarkable Tool in Drug Development.
  • ChemicalBook. 5-(2-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE.
  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery.
  • Arkat USA. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • ChemMethod.
  • ResearchGate.

Sources

Application

Application Note: Rational Design, Synthesis, and Evaluation of Pyrazole Derivatives as Novel Antimicrobial Agents

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Field: Antimicrobial Resistance (AMR), Medicinal Chemistry, High-Throughput Screening Executi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Field: Antimicrobial Resistance (AMR), Medicinal Chemistry, High-Throughput Screening

Executive Summary & Mechanistic Rationale

The escalation of multidrug-resistant (MDR) ESKAPE pathogens necessitates the development of novel antimicrobial scaffolds. Pyrazole—a five-membered, nitrogen-containing heterocyclic core—has emerged as a highly privileged scaffold in modern drug discovery. The metabolic stability and hydrogen-bonding capacity of the pyrazole nucleus make it an ideal pharmacophore for penetrating bacterial cell walls and engaging intracellular targets.

Recent structural biology and medicinal chemistry efforts have identified specific pyrazole derivatives as potent inhibitors of bacterial type II topoisomerases, specifically DNA gyrase (GyrB subunit) and Topoisomerase IV [1]. By competitively binding to the ATP-binding pocket of the GyrB subunit, substituted pyrazoles arrest ATP hydrolysis. This prevents the transient double-strand DNA breaks required for supercoiling, leading to replication fork arrest and subsequent bacterial cell death [2].

To successfully develop these agents, researchers must bridge rational in silico design with robust synthetic methodologies and self-validating phenotypic screening.

Mechanism GyrB DNA Gyrase B Subunit ATP_Pocket ATP-Binding Pocket GyrB->ATP_Pocket Inhibition Arrest of ATP Hydrolysis ATP_Pocket->Inhibition Blockade Pyrazole Pyrazole Derivative Pyrazole->ATP_Pocket Competitive Binding Death Bacterial Apoptosis (Supercoiling Failure) Inhibition->Death Lethal Cascade

Mechanistic pathway of bacterial cell death induced by pyrazole-mediated DNA Gyrase B inhibition.

Application Note I: Scaffold Synthesis via Knorr Cyclocondensation

The structural versatility of pyrazoles allows for extensive structure-activity relationship (SAR) optimization. The most robust method for constructing 1,3,5-trisubstituted pyrazoles is the Knorr Pyrazole Synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound (or chalcone) with a substituted hydrazine [3].

Causality in Experimental Design:
  • Acidic Catalysis (Glacial Acetic Acid): Glacial acetic acid serves a dual purpose as both the solvent and the acid catalyst. The acidic environment protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center. This facilitates the initial nucleophilic attack by the hydrazine nitrogen, lowering the activation energy required to form the hydrazone intermediate.

  • Thermal Reflux: The subsequent intramolecular cyclization and dehydration steps are thermodynamically demanding. Refluxing the reaction mixture ensures sufficient kinetic energy to drive the equilibrium toward the highly stable, aromatic pyrazole ring.

Workflow N1 In Silico Design (Target: DNA Gyrase B) N2 Knorr Cyclocondensation (Scaffold Synthesis) N1->N2 Lead Candidate N3 Structural Validation (NMR, FTIR, MS) N2->N3 Crude Pyrazole N4 Broth Microdilution (MIC Determination) N3->N4 Purified Agent N5 Enzymatic Assay (Target Validation) N4->N5 Active Hits

Workflow for the rational design, synthesis, and validation of pyrazole antimicrobials.

Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles

Reagents & Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone or substituted chalcone) (1.0 eq)

  • Arylhydrazine hydrochloride (1.1 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Glacial acetic acid or Ethanol (solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Methodology:

  • Free-Basing the Hydrazine: Dissolve the arylhydrazine hydrochloride (1.1 eq) in 20 mL of ethanol. Add TEA (1.1 eq) dropwise while stirring at room temperature for 15 minutes. Rationale: TEA neutralizes the HCl salt, liberating the nucleophilic free amine required for the reaction.

  • Condensation Initiation: Add the 1,3-dicarbonyl compound (1.0 eq) to the mixture. If utilizing glacial acetic acid as the solvent, TEA is omitted, and the reagents are dissolved directly in 20 mL of the acid.

  • Cyclodehydration (Reflux): Attach a reflux condenser and heat the mixture to 80–100 °C for 6 to 8 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Quenching & Precipitation: Once the starting materials are consumed, cool the reaction to room temperature and pour the mixture over crushed ice (approx. 100 g) with vigorous stirring. Rationale: The sudden drop in temperature and change in solvent polarity forces the hydrophobic pyrazole derivative to precipitate out of solution.

  • Isolation & Purification: Filter the crude solid under vacuum. Wash sequentially with cold distilled water to remove residual acid and unreacted hydrazine. Recrystallize from hot ethanol to yield the analytically pure pyrazole derivative.

Application Note II: Self-Validating Antimicrobial Screening

Following synthesis, compounds must be evaluated for their Minimum Inhibitory Concentration (MIC). Traditional broth microdilution relies on optical density (OD), which can be confounded by the poor aqueous solubility of novel pyrazole derivatives (precipitates mimic bacterial turbidity).

To ensure absolute trustworthiness of the data, we utilize a Resazurin-Assisted Broth Microdilution Assay [4].

Causality in Experimental Design:
  • Resazurin Addition: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) bacteria irreversibly reduce resazurin to resorufin, which is highly fluorescent and pink.

  • Self-Validating System: This colorimetric shift acts as an internal control. If the negative control well (media + compound, no bacteria) turns pink, it immediately flags environmental contamination. If a well is turbid (due to compound precipitation) but remains blue, it confirms the bacteria are dead, preventing false-negative efficacy reports.

Protocol 2: Resazurin-Assisted Broth Microdilution Assay

Reagents & Materials:

  • Mueller-Hinton Broth (MHB)

  • Synthesized pyrazole derivatives (Stock: 10 mg/mL in DMSO)

  • Resazurin sodium salt solution (0.015% w/v in sterile water)

  • 96-well sterile microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

Step-by-Step Methodology:

  • Inoculum Preparation: Grow bacterial strains on MHB agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final working inoculum of 1×106 CFU/mL.

  • Serial Dilution: Add 100 µL of MHB to wells 2 through 12 of the 96-well plate. Add 200 µL of the pyrazole working solution (e.g., 128 µg/mL) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating up to well 10. Discard 100 µL from well 10.

  • Inoculation: Add 100 µL of the bacterial inoculum to wells 1 through 11.

    • Well 11 (Growth Control): MHB + Bacteria (No drug).

    • Well 12 (Sterility Control): MHB only (No bacteria, no drug).

  • Incubation: Seal the plate and incubate at 37 °C for 18 hours.

  • Resazurin Development: Add 30 µL of the 0.015% resazurin solution to all wells. Incubate for an additional 2–4 hours in the dark.

  • Readout: Visually inspect the plate. The MIC is defined as the lowest concentration of the pyrazole derivative that prevents the color change from blue to pink.

Quantitative Data Summary

The table below summarizes the comparative efficacy of recently developed pyrazole derivatives against standard antibiotics, highlighting their specific affinity for DNA Gyrase B.

Compound Class / SubstitutionMIC E. coli (µg/mL)MIC S. aureus (µg/mL)DNA Gyrase B IC₅₀ (µM)Reference
Aza-indole-derived pyrazole (Compound 36) 0.310.781.20AstraZeneca / Tan et al. [1]
Benzofuran-pyrazole (Compound 9) 5.02.59.80Benzofuran Hybrids [2]
Thiazolo-pyrazole tethered derivative >16.04.0N/AAnti-MRSA Library [1]
Ciprofloxacin (Positive Control) 0.50.250.30Standard

Data indicates that while some pyrazoles exhibit broad-spectrum activity, specific bulky substitutions (e.g., benzofuran or aza-indole fusions) drastically enhance binding kinetics within the GyrB ATP pocket, lowering the IC₅₀ to competitive therapeutic levels.

References

  • 1 - National Institutes of Health (PMC). 2.2 - National Institutes of Health (PMC). 3.3 - National Institutes of Health (PMC). 4.4 - National Institutes of Health (PMC).

Sources

Method

Application Note: Multi-Component Synthesis of Pyrazolyl-Pyrazolo[3,4-b]pyridines from 5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Strategic Rationale & Chemical Context The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore, widely documented for its potent protein kinase inhibitory activity, anti-inflammatory properties, and affinity f...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore, widely documented for its potent protein kinase inhibitory activity, anti-inflammatory properties, and affinity for β-amyloid plaques [1] [2]. Constructing highly functionalized derivatives of this scaffold often requires modular, high-atom-economy approaches.

Utilizing 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde as the electrophilic core in a multi-component reaction (MCR) offers a distinct structural advantage. The steric bulk of the ortho-chloro substitution forces the phenyl ring out of the pyrazole plane. This specific dihedral twist minimizes cross-conjugation, rendering the 4-carbaldehyde significantly more electrophilic than its flat 5-phenyl analogs. Consequently, this precursor is exceptionally primed for rapid Knoevenagel condensation, acting as the foundation for a pseudo-three-component cascade to build complex bis-heterocyclic systems (pyrazolyl-pyrazolopyridines) [3].

Mechanistic Pathway: The L-Proline Catalyzed Cascade

To synthesize the target pyrazolopyridine, the 4-carbaldehyde is reacted with an active methylene compound (e.g., dimedone) and a 5-aminopyrazole (e.g., 5-amino-3-methyl-1-phenylpyrazole). We employ L-Proline as a bifunctional organocatalyst.

The Causality of the Cascade:

  • Iminium Activation: The secondary amine of L-Proline condenses with the sterically hindered 4-carbaldehyde to form a highly reactive iminium ion, drastically lowering the LUMO and accelerating the Knoevenagel condensation with dimedone.

  • Brønsted Acid Guidance: The carboxylic acid moiety of L-Proline acts as a Brønsted acid, protonating the Knoevenagel adduct to facilitate the Michael addition of the 5-aminopyrazole's nucleophilic carbon.

  • Cyclization & Aromatization: Intramolecular attack of the exocyclic amino group onto the dimedone carbonyl forms a hemiaminal, which dehydrates to a dihydropyridine. Under an open-air reflux, spontaneous oxidation yields the fully aromatized pyrazolo[3,4-b]pyridine.

Mechanism A 5-(2-Chlorophenyl)-1H- pyrazole-4-carbaldehyde C Knoevenagel Adduct (Electrophilic Alkene) A->C L-Proline (Iminium catalysis) B Dimedone (Active Methylene) B->C -H2O E Michael Adduct (Acyclic Intermediate) C->E Michael Addition D 5-Amino-3-methyl- 1-phenylpyrazole D->E Nucleophilic Attack F Cyclization & Dehydration (-H2O) E->F Intramolecular Condensation G Pyrazolyl-Pyrazolo[3,4-b]pyridine (Target Scaffold) F->G Air Oxidation [O]

Fig 1: L-Proline catalyzed Knoevenagel-Michael-Cyclization cascade to pyrazolopyridines.

Reaction Optimization & Quantitative Data

The choice of catalyst and solvent is not arbitrary; it is dictated by the solubility of the intermediates and the dual-activation requirement of the cascade. As shown in the optimization data below, L-Proline in ethanol provides the optimal thermodynamic sink.

EntryCatalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
1NoneEtOH7824<10Lack of electrophilic activation; reaction stalls at Knoevenagel step.
2PiperidineEtOH781245Basic conditions promote Knoevenagel but fail to accelerate Michael addition.
3p-TSAToluene110862Brønsted acid accelerates cyclization, but poor intermediate solubility limits yield.
4 L-Proline EtOH 78 3 89 Bifunctional activation; product precipitation drives equilibrium forward.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. Visual cues and in-process controls (IPCs) are embedded to ensure the scientist can verify the reaction trajectory in real-time.

Step 1: Reagent Assembly & Solubilization
  • Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol, 206.6 mg), dimedone (1.0 mmol, 140.2 mg), and 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol, 173.2 mg).

  • Add 10 mL of absolute ethanol.

  • Causality Check: Ethanol is selected because all starting materials are highly soluble at reflux. Conversely, the rigid, planar pyrazolopyridine product is highly insoluble, allowing Le Chatelier's principle to drive the reaction to completion via precipitation.

Step 2: Organocatalytic Activation
  • Add L-Proline (0.1 mmol, 11.5 mg) to the stirring suspension.

  • Attach a reflux condenser open to the atmosphere.

  • Causality Check: An open-air environment is strictly required. The initial cyclization yields a dihydropyridine intermediate; ambient atmospheric oxygen acts as the terminal oxidant to drive aromatization, eliminating the need for harsh oxidants like DDQ.

Step 3: Reflux and In-Process Validation (IPC)
  • Heat the reaction mixture to a gentle reflux (78 °C) using an oil bath or heating block.

  • Self-Validation (Visual) : Within 30 minutes, the pale yellow solution will transition to a deep orange, indicating the formation of the highly conjugated Knoevenagel adduct. By hour 2, a fine precipitate will begin to cloud the mixture, confirming successful cyclization.

  • Self-Validation (TLC) : At 2.5 hours, sample the reaction. Run a TLC (Hexane:EtOAc 6:4, UV 254 nm). The starting aldehyde ( Rf​≈0.6 ) should be completely consumed, replaced by a bright, UV-active baseline-adjacent spot ( Rf​≈0.2 ) corresponding to the final product.

Step 4: Isolation and Purification
  • Remove the flask from heat and allow it to cool to room temperature.

  • Submerge the flask in an ice-water bath (0–5 °C) for 30 minutes to maximize product precipitation.

  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with ice-cold ethanol ( 2×5 mL) to remove residual L-Proline and unreacted dimedone.

  • Dry the solid under high vacuum at 50 °C for 4 hours.

  • Quality Control: The crude product typically exhibits >95% purity by LC-MS. If analytical grade is required, recrystallize from a minimal amount of hot DMF layered with ethanol.

Analytical Characterization Signatures

To confirm the structural integrity of the synthesized pyrazolyl-pyrazolo[3,4-b]pyridine, verify the following spectral signatures:

  • 1 H NMR (400 MHz, DMSO- d6​ ) : Look for the disappearance of the aldehyde proton ( δ 9.8–10.2 ppm). The pyrazole C3-H of the 2-chlorophenyl-substituted ring will appear as a sharp singlet around δ 8.2–8.4 ppm. The newly formed pyridine ring (if not fully substituted) or the methylene protons of the dimedone fused-ring will appear as distinct multiplets/singlets depending on the aromatization state.

  • HRMS (ESI) : Confirm the [M+H]+ corresponding to the fully aromatized target mass, ensuring the loss of two water molecules and two protons (oxidative step) from the combined mass of the three starting materials.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Molecules (MDPI), 2022. URL:[Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques Molecules (MDPI), 2022. URL:[Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors Arkivoc, 2021. URL:[Link]

Application

Application Note: Continuous Flow Synthesis and Process Optimization of the Anti-Inflammatory COX-2 Inhibitor Celecoxib

Executive Summary The transition from traditional batch manufacturing to continuous flow chemistry represents a critical evolution in the synthesis of active pharmaceutical ingredients (APIs). This application note detai...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional batch manufacturing to continuous flow chemistry represents a critical evolution in the synthesis of active pharmaceutical ingredients (APIs). This application note details the telescoped, continuous flow synthesis of Celecoxib, a highly prescribed nonsteroidal anti-inflammatory drug (NSAID). By shifting from a stepwise batch process to a continuous microreactor paradigm, researchers can reduce reaction times from 20 hours to approximately 1 hour, minimize exposure to hazardous hydrazine intermediates, and achieve isolated yields exceeding 90%[1].

Mechanistic Background: COX-2 Inhibition

Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting cyclooxygenase-2 (COX-2). In the physiological inflammatory response, the COX-2 enzyme catalyzes the conversion of arachidonic acid—released from cell membranes—into prostaglandin H2 (PGH2), which is subsequently isomerized into prostaglandin E2 (PGE2)[2]. PGE2 is a primary mediator of pain and inflammation. Celecoxib's pyrazole-based structure allows it to selectively bind to the hydrophilic side pocket of the COX-2 active site, blocking this inflammatory cascade without significantly disrupting the gastroprotective COX-1 pathway[2].

COX2_Pathway AA Arachidonic Acid (Cell Membrane) COX2 COX-2 Enzyme (Inflammation Mediator) AA->COX2 Catalysis PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Conversion PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerization Inflammation Pain, Fever, & Inflammation (Target Symptoms) PGE2->Inflammation Receptor Binding Celecoxib Celecoxib (Selective Inhibitor) Celecoxib->COX2 Blocks Active Site

Diagram 1: The COX-2 inflammatory signaling pathway and its selective inhibition by Celecoxib.

Rationale for Continuous Flow Synthesis

The conventional batch synthesis of Celecoxib relies on a stepwise process: a Claisen condensation to form a 1,3-dione intermediate, followed by isolation, and a subsequent cyclo-condensation with 4-sulfamidophenylhydrazine[1]. This approach suffers from several critical drawbacks:

  • Thermal Mismanagement: The Claisen condensation is highly exothermic. In large batch reactors, poor surface-area-to-volume ratios lead to localized "hot spots," promoting side reactions and degradation.

  • Hazardous Intermediates: 4-sulfamidophenylhydrazine is toxic and highly reactive. Batch processing requires maintaining a large, hazardous inventory of this reagent.

  • Alternative Cryogenic Routes: Other batch methods utilizing organolithium reagents require strict cryogenic conditions (-78 °C), which are energy-intensive and difficult to scale[3].

The Flow Chemistry Advantage: By utilizing a continuous flow setup, heat and mass transfer are vastly accelerated. The microreactor environment allows the highly exothermic Claisen condensation to be tightly controlled. Furthermore, telescoping the synthesis (connecting the output of the first reaction directly into the second) eliminates the need to isolate the 1,3-dione intermediate and minimizes the steady-state volume of the hazardous hydrazine derivative, creating a fundamentally safer and more efficient process[1].

Experimental Design & Causality

The telescoped flow synthesis utilizes a two-stage reactor system.

  • Reactor 1 (Claisen Condensation): 4-methylacetophenone and ethyl trifluoroacetate are pumped into a T-mixer alongside a base (e.g., NaOMe). The high surface-area-to-volume ratio of the perfluoroalkoxy (PFA) tubing coil ensures rapid dissipation of the exothermic heat, preventing the decomposition of the resulting 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

  • Reactor 2 (Cyclo-condensation): The unpurified stream from Reactor 1 is immediately mixed with an acidic solution of 4-sulfamidophenylhydrazine hydrochloride. The elevated temperature (80 °C) in the second coil drives the regioselective formation of the pyrazole ring.

Flow_Synthesis R1 Pump A: 4-Methylacetophenone + Ethyl Trifluoroacetate Mix1 T-Mixer 1 R1->Mix1 R2 Pump B: NaOMe / MeOH R2->Mix1 Coil1 Reactor Coil 1 (Claisen Condensation) 60°C, 20 min Mix1->Coil1 Mix2 T-Mixer 2 Coil1->Mix2 R3 Pump C: 4-Sulfamidophenylhydrazine + HCl R3->Mix2 Coil2 Reactor Coil 2 (Cyclo-condensation) 80°C, 40 min Mix2->Coil2 PAT In-line PAT (IR / UV Monitoring) Coil2->PAT Product Celecoxib (Continuous Collection) PAT->Product

Diagram 2: Telescoped continuous flow workflow for the synthesis of Celecoxib.

Step-by-Step Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to collection until Process Analytical Technology (PAT) confirms steady-state equilibrium.

Phase 1: Reagent Preparation
  • Solution A (Electrophile/Nucleophile): Prepare a 1.0 M solution of 4-methylacetophenone and a 1.2 M solution of ethyl trifluoroacetate in anhydrous methanol. Causality: Methanol is selected to ensure downstream compatibility with the hydrazine salt and to prevent precipitation in the microchannels.

  • Solution B (Base): Prepare a 1.5 M solution of sodium methoxide (NaOMe) in methanol.

  • Solution C (Hydrazine): Prepare a 1.0 M solution of 4-sulfamidophenylhydrazine hydrochloride in methanol, acidified with a catalytic amount of concentrated HCl. Causality: The acidic environment is strictly required to neutralize the NaOMe from the first step and catalyze the subsequent cyclo-condensation.

Phase 2: System Priming and Equilibration
  • Flush all pump lines (A, B, and C), T-mixers, and PFA reactor coils with anhydrous methanol at a flow rate of 1.0 mL/min for 10 minutes.

  • Set the temperature of Reactor Coil 1 (Volume: 10 mL) to 60 °C and Reactor Coil 2 (Volume: 20 mL) to 80 °C.

  • Wait 15 minutes for the system to achieve thermal equilibrium. Causality: Priming with solvent at the target temperature establishes the hydrodynamic and thermal mass baseline, preventing initial product degradation.

Phase 3: Steady-State Operation & Inline Validation
  • Initiate Pump A and Pump B at a flow rate of 0.25 mL/min each. This provides a residence time of 20 minutes in Reactor Coil 1.

  • Initiate Pump C at 0.50 mL/min. The combined stream (1.0 mL/min) enters Reactor Coil 2, yielding a residence time of 20 minutes. (Note: Adjust coil volumes or flow rates to achieve the optimal 40-60 min total residence time depending on system pressure limits).

  • Self-Validation (In-line PAT): Monitor the output stream using an in-line FlowIR spectrometer. Track the disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and the appearance of the pyrazole ring stretches (~1500 cm⁻¹ and 1350 cm⁻¹).

  • Divert to waste for the first 2 system volumes (approx. 60 minutes) until the IR signal stabilizes, indicating steady-state conversion.

Phase 4: Downstream Processing
  • Once steady-state is confirmed, direct the output stream into a collection vessel containing chilled water (0-5 °C).

  • The sudden change in solvent polarity will cause the crude Celecoxib to precipitate continuously.

  • Filter the suspension, wash with cold water to remove inorganic salts, and recrystallize from ethanol/water to yield the pure API.

Quantitative Data & Process Metrics

The transition to continuous flow yields significant improvements in both throughput and safety profiles. The table below summarizes the comparative metrics between optimized batch and flow paradigms[1].

Process ParameterTraditional Batch SynthesisTelescoped Continuous Flow
Total Reaction Time 20 hours~1 hour
Overall Isolated Yield ~90%90–96%
Intermediate Isolation Required (1,3-dione)Not Required (Telescoped)
Heat Transfer Efficiency Poor (Risk of thermal runaway)Excellent (Microreactor surface area)
Hydrazine Exposure Risk High (Large inventory required)Low (Minimal steady-state volume)
Scalability Non-linear (Requires re-optimization)Linear (Numbering-up / Run longer)

References

  • Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective MDPI URL:[Link]

  • The Effect of Celecoxib on the Progression of Calcific Aortic Valve Disease—Protective or Pathogenic? Journal of Clinical Medicine (PMC / NIH) URL:[Link]

Sources

Method

Protocol for the Oxidation of 5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly selective, scalable, and self-validating protocol for the synthesis of 5-(2-chlorophenyl)-1H-pyrazole-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly selective, scalable, and self-validating protocol for the synthesis of 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a critical building block in modern agrochemical and pharmaceutical discovery.

Executive Summary & Application Context

The 1H-pyrazole-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry and agrochemical development . Specifically, 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1007541-84-5) serves as a vital intermediate in the synthesis of pyrazole-carboxamide derivatives. These derivatives function as highly potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides in agriculture, as well as Cannabinoid Receptor 1 (CB1) antagonists and selective kinase inhibitors in human therapeutics .

Converting the precursor aldehyde (5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde) to its corresponding carboxylic acid requires an oxidation method that is robust enough to achieve high conversion, yet mild enough to preserve the electron-rich pyrazole core and the halogenated aromatic ring.

Workflow A Acetophenone Derivative B Vilsmeier-Haack Formylation A->B C 5-(2-Chlorophenyl)-1H- pyrazole-4-carbaldehyde B->C D Pinnick Oxidation (NaClO2, Scavenger) C->D E 5-(2-Chlorophenyl)-1H- pyrazole-4-carboxylic acid D->E F Amide Coupling (HATU or SOCl2) E->F G Target Pyrazole- Carboxamide API F->G

Synthetic workflow for pyrazole-carboxamides highlighting the Pinnick oxidation step.

Mechanistic Rationale: Why the Pinnick Oxidation?

Historically, the oxidation of heterocyclic aldehydes relied on Potassium Permanganate (KMnO₄) or Jones Reagent. However, these harsh oxidants frequently lead to pyrazole ring degradation, over-oxidation, and toxic transition-metal waste.

To ensure maximum scientific integrity and yield, this protocol utilizes a modified Pinnick Oxidation . Every reagent in this system plays a specific, causal role:

  • The Oxidant (NaClO₂): Sodium chlorite is a mild, highly chemoselective oxidant that exclusively targets the aldehyde, leaving the pyrazole nitrogen and the chlorophenyl ring untouched.

  • The Buffer (NaH₂PO₄): NaClO₂ requires a mildly acidic environment (pH 3.5–4.5) to generate the active oxidant species, chlorous acid (HClO₂). If the solution is too basic, the reaction stalls; if too acidic, NaClO₂ disproportionates dangerously into explosive chlorine dioxide (ClO₂) gas.

  • The Scavenger (2-Methyl-2-butene): As HClO₂ oxidizes the aldehyde, highly reactive hypochlorous acid (HOCl) is generated as a byproduct. Without intervention, HOCl will indiscriminately chlorinate the pyrazole core. 2-Methyl-2-butene acts as a sacrificial olefin, rapidly neutralizing HOCl to form an inert chlorohydrin byproduct.

  • The Solvent (t-BuOH/H₂O): A biphasic mixture is used. tert-Butanol is chosen because its steric hindrance completely prevents the unwanted esterification of the newly formed carboxylic acid.

Mechanism Aldehyde Aldehyde (R-CHO) Intermediate Chlorite Ester Intermediate Aldehyde->Intermediate Nucleophilic Attack ChlorousAcid Chlorous Acid (HClO2) ChlorousAcid->Intermediate Products Carboxylic Acid (R-COOH) + HOCl Intermediate->Products Elimination Scavenger 2-Methyl-2-butene (HOCl Scavenger) Products->Scavenger HOCl reacts with alkene SafeByproduct Chlorohydrin Byproduct (Inert) Scavenger->SafeByproduct Prevents ring chlorination

Mechanism of Pinnick oxidation showing HOCl scavenging by 2-methyl-2-butene.

Experimental Protocol

Materials Required
  • 5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: 1.0 eq, 10.0 mmol (2.06 g)

  • Sodium chlorite (NaClO₂, 80% technical grade): 1.5 eq, 15.0 mmol (1.70 g)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O): 2.0 eq, 20.0 mmol (2.76 g)

  • 2-Methyl-2-butene (2M in THF or neat): 10.0 eq, 100 mmol (10.6 mL)

  • tert-Butanol (t-BuOH): 40 mL

  • Deionized Water: 40 mL

  • Aqueous Reagents: 1M NaOH, 1M HCl, Brine

  • Organic Solvent: Ethyl Acetate (EtOAc)

Step-by-Step Methodology

Phase 1: Reaction Setup

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (2.06 g, 10.0 mmol) in 40 mL of tert-butanol.

  • Scavenger Addition: Add 2-methyl-2-butene (10.6 mL, 100 mmol) to the stirring organic solution.

    • Expert Insight: Always add the scavenger before the oxidant to ensure immediate neutralization of any HOCl generated upon oxidant addition.

  • Buffer Preparation: In a separate Erlenmeyer flask, dissolve NaH₂PO₄·H₂O (2.76 g) and NaClO₂ (1.70 g) in 40 mL of deionized water.

    • Expert Insight: Pre-mixing the buffer and oxidant ensures the pH is stabilized at ~4.0 before introduction to the organic substrate, preventing dangerous ClO₂ gas evolution.

Phase 2: Oxidation 4. Addition: Cool the organic solution to 0 °C using an ice bath. Add the aqueous buffer/oxidant solution dropwise over 15 minutes to control the exotherm. 5. Reaction Progression: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature (20–25 °C) for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1, UV visualization at 254 nm).

Phase 3: Self-Validating Workup & Isolation 6. Concentration: Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove tert-butanol and unreacted 2-methyl-2-butene. 7. Acid-Base Extraction (Self-Validation):

  • Dilute the remaining aqueous phase with 50 mL of EtOAc and add 30 mL of 1M NaOH. Stir vigorously for 5 minutes, then separate the layers in a separatory funnel.

  • Expert Insight: This step is a self-validating purification. The target carboxylic acid is deprotonated (pKa ~4.5) and partitions exclusively into the aqueous layer as a sodium salt. Unreacted aldehyde and neutral impurities remain in the EtOAc layer, which is discarded.

  • Precipitation: Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl until pH ~2.0 is reached. A dense white precipitate of the pure carboxylic acid will form.

  • Final Extraction: Extract the acidified aqueous layer with fresh EtOAc (3 × 40 mL). Wash the combined organic extracts with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Drying: Dry the resulting white solid under high vacuum for 12 hours to afford pure 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

Quantitative Data & Analytical Validation

Table 1: Comparison of Oxidation Protocols for Pyrazole-4-carbaldehydes
MethodOxidant SystemSolvent SystemYield (%)Purity (%)Key Observation / Causality
Permanganate KMnO₄Acetone / H₂O (3:2)65%85%Poor solubility of precursor; trace over-oxidation observed.
Jones Reagent CrO₃ / H₂SO₄Acetone40%70%Pyrazole ring degradation; generates toxic chromium waste.
Pinnick (Current) NaClO₂ / NaH₂PO₄t-BuOH / H₂O92% >98% Highly selective; acid-base workup acts as a self-purifying system.
Table 2: Expected Analytical Characterization Data
TechniqueParameterExpected Result
¹H NMR (400 MHz, DMSO-d₆)Pyrazole C3-H~8.20 ppm (s, 1H)
¹H NMR (400 MHz, DMSO-d₆)Carboxylic OH~12.8 ppm (br s, 1H, exchanges with D₂O)
¹H NMR (400 MHz, DMSO-d₆)Aromatic Protons7.40 – 7.65 ppm (m, 4H)
LC-MS (ESI-)[M-H]⁻ Ionm/z 221.0 (for ³⁵Cl isotope)

References

  • Buchanan, J. L., et al. (2012). Structure-Based Design of Novel Class II c-Met Inhibitors: 1. Identification of Pyrazolone-Based Derivatives. Journal of Medicinal Chemistry, 55(4), 1445–1464. URL:[Link]

  • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. URL:[Link]

Application

reduction of the aldehyde group in 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Application Note & Protocol Selective Reduction of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde to (5-(2-chlorophenyl)-1H-pyrazol-4-yl)methanol Abstract This document provides a comprehensive guide for the selective red...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Selective Reduction of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde to (5-(2-chlorophenyl)-1H-pyrazol-4-yl)methanol

Abstract

This document provides a comprehensive guide for the selective reduction of the aldehyde functional group in 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde. Pyrazole derivatives are significant scaffolds in medicinal chemistry and drug discovery, valued for a wide spectrum of biological activities.[1][2][3] The conversion of the pyrazole-4-carbaldehyde to its corresponding primary alcohol, (5-(2-chlorophenyl)-1H-pyrazol-4-yl)methanol, yields a crucial synthetic intermediate for further molecular elaboration. This guide details a robust and highly selective protocol using sodium borohydride (NaBH₄), chosen for its operational simplicity, safety, and high chemoselectivity. We will explore the mechanistic underpinnings of the reaction, provide a detailed step-by-step laboratory protocol, and outline methods for purification and characterization of the final product.

Introduction and Scientific Rationale

The pyrazole nucleus is a privileged heterocyclic motif in modern drug development, with derivatives exhibiting anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] The starting material, 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, is a versatile building block, often synthesized via the Vilsmeier-Haack reaction.[5][6] The reduction of its aldehyde group to a primary alcohol is a pivotal transformation, creating a hydroxymethyl group that serves as a handle for introducing new functionalities, such as esters, ethers, or halides, thereby enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.

Choice of Reducing Agent: A Chemoselectivity Perspective

The reduction of an aldehyde to a primary alcohol can be achieved with various hydride reagents.[7][8] The two most common choices in a laboratory setting are Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, capable of reducing aldehydes and ketones efficiently.[9][10] Crucially, it does not typically reduce less reactive carbonyl groups such as esters, amides, or carboxylic acids under standard conditions.[8][9] Its tolerance for protic solvents like methanol and ethanol makes it exceptionally convenient and safer to handle.[11]

  • Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful reducing agent, LiAlH₄ can reduce almost all carbonyl-containing functional groups.[8][12] However, its high reactivity necessitates the use of anhydrous solvents (e.g., THF, diethyl ether) and extreme caution, as it reacts violently with water and other protic sources.[12]

For the targeted transformation of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, Sodium Borohydride is the superior choice. Its high chemoselectivity ensures that only the aldehyde group is targeted, leaving the pyrazole ring and the chlorophenyl moiety intact. The milder reaction conditions and simpler workup procedure make the protocol more robust, reproducible, and safer.[13][14][15]

The Reaction Mechanism

The reduction proceeds via a two-step nucleophilic addition mechanism.[9][10] The borohydride ion (BH₄⁻) serves as a source of the hydride ion (H⁻), which acts as the nucleophile.[7]

  • Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon of the aldehyde. This concerted step involves the formation of a new carbon-hydrogen bond, while the π-bond of the carbonyl group breaks, pushing the electrons onto the oxygen atom to form a tetracoordinate alkoxide intermediate.[10][16]

  • Protonation: The resulting alkoxide is then protonated by the protic solvent (e.g., methanol or ethanol) during the reaction or by a mild acid during the workup step, yielding the final primary alcohol product.[9][10]

Caption: Figure 1: Simplified mechanism of aldehyde reduction by NaBH₄.

Experimental Protocol

This protocol is designed for a ~1 gram scale reaction. Adjust quantities proportionally for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde>95%Sigma-AldrichStarting Material
Sodium Borohydride (NaBH₄)>98% (pellets/powder)Acros OrganicsReducing Agent
Methanol (MeOH), AnhydrousACS GradeFisher ScientificReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction Solvent
Deionized Water (H₂O)--Workup
1 M Hydrochloric Acid (HCl)--Quenching/Workup
Brine (Saturated NaCl solution)--Washing
Anhydrous Sodium Sulfate (Na₂SO₄)GranularEMD MilliporeDrying Agent
Silica Gel60 Å, 230-400 mesh-TLC & Column Chromatography
Round-bottom flask (50 mL)--Reaction Vessel
Magnetic stirrer and stir bar--Agitation
Ice bath--Temperature Control
TLC plates (Silica gel on aluminum)--Reaction Monitoring
Separatory funnel (125 mL)--Extraction
Rotary evaporator--Solvent Removal
Stoichiometry and Reagent Calculation
CompoundM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde220.6410004.531.0
Sodium Borohydride (NaBH₄)37.832155.691.25

Rationale for Equivalents: While one mole of NaBH₄ can theoretically reduce four moles of aldehyde, using a slight excess (1.25 eq) ensures the reaction proceeds to completion in a reasonable timeframe, accounting for any incidental decomposition of the reagent by the solvent.[17]

Step-by-Step Procedure

Sources

Method

Application Notes and Protocols: Investigating the Anticancer Potential of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde in Cancer Cell Line Studies

Introduction: The Promise of Pyrazole Scaffolds in Oncology The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer properties.[1][2][3] Pyrazole derivatives have been extensively explored for their potential to combat malignancies, demonstrating the ability to induce cytotoxicity and apoptosis in various cancer cell lines.[1][4] These compounds can exert their effects through diverse mechanisms of action, such as the inhibition of critical cell signaling pathways involving kinases like EGFR and VEGFR, disruption of microtubule dynamics, and the induction of programmed cell death.[1][5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a specific pyrazole derivative, 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, in cancer cell line studies. While direct studies on this particular molecule are not extensively reported, its structural features, particularly the pyrazole-4-carbaldehyde core, suggest it as a promising candidate for anticancer investigation. Pyrazole-4-carbaldehydes serve as versatile precursors for the synthesis of a variety of heterocyclic systems with potential biological activities.[8][9] This guide will provide detailed protocols to assess its cytotoxic and apoptotic effects, and to elucidate its potential mechanism of action.

I. Preliminary Characterization and Preparation

Prior to initiating cell-based assays, it is crucial to ensure the purity and stability of the test compound, 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

A. Compound Handling and Stock Solution Preparation:

  • Purity Assessment: Confirm the purity of the compound using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC.

  • Solubility Testing: Determine the optimal solvent for dissolving the compound. Dimethyl sulfoxide (DMSO) is a common choice for in vitro studies. Test a range of concentrations to ensure complete dissolution.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

II. Assessing Cytotoxicity: The MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Protocol: MTT Cell Viability Assay[10][11][12][13][14]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or other suitable solubilizing agent

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde from the stock solution in complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.[11]

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compound Add Compound Dilutions incubation_24h->add_compound incubation_treatment Incubate (24, 48, 72h) add_compound->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate 2-4h add_mtt->incubation_mtt solubilize Solubilize Formazan (DMSO) incubation_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for determining cell viability using the MTT assay.

III. Investigating the Mechanism of Cell Death: Apoptosis Assays

If 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde demonstrates significant cytotoxicity, the next step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

A. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[12][13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14][15] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Protocol: Annexin V-FITC/PI Staining by Flow Cytometry[15][16][17][18][19]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, directly collect them.

    • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12][16]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.[12]

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.

Data Analysis:

  • The flow cytometer will generate a dot plot with four quadrants:

    • Lower Left (Annexin V- / PI-): Live cells

    • Lower Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper Left (Annexin V- / PI+): Necrotic cells

  • Quantify the percentage of cells in each quadrant.

Visualization: Apoptosis Detection by Flow Cytometry

Apoptosis_Detection cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed & Treat Cells harvest_cells Harvest & Wash Cells seed_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min (Dark) add_stains->incubate analyze Analyze on Flow Cytometer incubate->analyze quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) analyze->quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

B. Western Blot Analysis of Apoptosis-Related Proteins

To further confirm apoptosis and gain insights into the underlying molecular pathways, Western blotting can be employed to detect key apoptosis-related proteins.[17][18]

Principle: Apoptosis is regulated by a complex network of proteins. Western blotting allows for the detection of changes in the expression levels and cleavage (activation) of these proteins. Key markers include the Bcl-2 family of proteins (pro-apoptotic like Bax and anti-apoptotic like Bcl-2), caspases (initiator caspases like caspase-9 and effector caspases like caspase-3), and PARP (a substrate of activated caspase-3).[18]

Protocol: Western Blot Analysis[20][21][22][23]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice.[19]

    • Centrifuge to pellet cell debris and collect the supernatant containing total protein.

    • Determine the protein concentration of each lysate using a BCA assay.[19]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[20]

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[19]

    • Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.

Expected Outcomes:

  • An increase in the Bax/Bcl-2 ratio.

  • Increased levels of cleaved caspase-3.

  • Increased levels of cleaved PARP.

Visualization: Apoptotic Signaling Pathway

Apoptosis_Pathway Compound 5-(2-chlorophenyl)-1H- pyrazole-4-carbaldehyde Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondria Mitochondria CytoC Cytochrome c Mitochondria->CytoC Release Bax->Mitochondria Promotes permeabilization Bcl2->Bax Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Potential intrinsic apoptotic pathway induced by the compound.

IV. Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.

Principle: Flow cytometry with propidium iodide (PI) staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21][22] PI is a fluorescent dye that binds stoichiometrically to DNA, so the amount of fluorescence is directly proportional to the DNA content.

Protocol: Cell Cycle Analysis by PI Staining[24][25][27]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Generate a histogram of DNA content.

Data Analysis:

  • Analyze the histogram using cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.

V. Data Summary and Interpretation

The following tables provide a template for summarizing the expected quantitative data from the described experiments.

Table 1: Cytotoxicity of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Cell LineTreatment Duration (h)IC₅₀ (µM)
MCF-724
48
72
A54924
48
72
HepG224
48
72

Table 2: Apoptosis Induction by 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (24h treatment)

Cell LineConcentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
MCF-70 (Control)
IC₅₀
2x IC₅₀

Table 3: Cell Cycle Analysis of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (24h treatment)

Cell LineConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-70 (Control)
IC₅₀

Conclusion

This application note provides a structured approach and detailed protocols for the initial in vitro evaluation of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde as a potential anticancer agent. By systematically assessing its cytotoxicity, mode of cell death, and effects on the cell cycle, researchers can gain valuable insights into its biological activity and mechanism of action. Positive results from these foundational studies would warrant further investigation into specific molecular targets and in vivo efficacy.

References

Sources

Application

Application Note: Functionalization Strategies for 5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Introduction The 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde scaffold is a privileged building block in medicinal chemistry and agrochemical development[1]. The pyrazole core is ubiquitous in active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde scaffold is a privileged building block in medicinal chemistry and agrochemical development[1]. The pyrazole core is ubiquitous in active pharmaceutical ingredients due to its robust metabolic stability and ability to engage in diverse hydrogen-bonding interactions. The presence of the 2-chlorophenyl group at the 5-position introduces critical steric bulk and lipophilicity, which are frequently exploited to enhance binding affinity within hydrophobic protein pockets (e.g., kinase hinge regions). This application note details field-proven, self-validating protocols for the orthogonal functionalization of this scaffold, specifically targeting the N1-amine and C4-formyl centers.

Mechanistic Rationale & Reactivity Profiling

Successful functionalization requires a deep understanding of the molecule's electronic distribution. The reactivity is governed by two primary orthogonal centers:

  • N1-Position (Nucleophilic): The 1H-pyrazole NH is weakly acidic (pKa ~14). Deprotonation by a strong base yields a highly nucleophilic pyrazolide anion. This anion readily undergoes SN​2 substitution with alkyl halides to yield N-alkylated derivatives[2].

  • C4-Formyl Group (Electrophilic): The aldehyde at position 4 is highly activated by the electron-withdrawing nature of the adjacent pyrazole ring. It acts as a potent electrophile in nucleophilic addition-elimination reactions, including Knoevenagel condensations and Schiff base (azomethine) formations[3],[4].

ReactivityMap Core 5-(2-chlorophenyl)-1H-pyrazole -4-carbaldehyde N1 N1-Position Deprotonation & Alkylation Core->N1 NaH, Alkyl-X C4 C4-Formyl Group Knoevenagel & Schiff Base Core->C4 Amines / Active Methylenes C3 C3-Position Electrophilic Halogenation Core->C3 NBS / NCS (Forcing)

Figure 1: Orthogonal reactivity map of the 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde scaffold.

Experimental Protocols

Protocol A: N-Alkylation via Pyrazolide Anion Formation

Objective: Synthesis of 1-alkyl-5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde. Causality: Sodium hydride (NaH) is employed to irreversibly deprotonate the N1-H, driving the equilibrium entirely toward the pyrazolide anion. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature solvates the sodium cation, leaving a "naked," highly reactive pyrazolide anion for the subsequent SN​2 attack on the alkyl halide[2].

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Nitrogen or Argon).

  • Deprotonation: Dissolve 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (15 mL). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.1 equiv) in small portions. Self-Validation: The evolution of hydrogen gas (bubbling) confirms active deprotonation[2]. Stir for 30 minutes until gas evolution ceases.

  • Alkylation: Add the desired alkyl halide (e.g., 2-iodopropane or methyl iodide, 1.2 equiv) dropwise. Remove the ice bath and stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction carefully with ice-cold water (50 mL). Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine ( 3×20 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/EtOAc)[2].

Protocol B: Knoevenagel Condensation with Active Methylenes

Objective: Synthesis of α,β -unsaturated dinitrile derivatives. Causality: A weak base (e.g., piperidine or ammonium acetate) is sufficient to deprotonate the active methylene compound (e.g., malononitrile). The resulting carbanion attacks the highly electrophilic C4-carbonyl carbon. The subsequent dehydration step is thermodynamically driven by the formation of an extensively conjugated, stable α,β -unsaturated system[2],[4].

Step-by-Step Procedure:

  • Reagent Mixing: In a 50 mL round-bottom flask, dissolve the 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv) and malononitrile (1.1 equiv) in absolute ethanol (10 mL)[2].

  • Catalysis: Add a catalytic amount of piperidine (0.1 equiv) or ammonium carbonate (20 mol% for aqueous/green adaptations)[4].

  • Condensation: Stir the reaction mixture at room temperature or under gentle reflux (60 °C) for 1–3 hours. Self-Validation: The reaction progress is visibly indicated by the precipitation of a highly colored (usually yellow to orange) solid as the conjugated product forms and crystallizes out of the ethanol[2].

  • Isolation: Cool the mixture to 0 °C. Collect the precipitated solid via vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol and recrystallize from hot ethanol to afford the analytically pure product[5].

KnoevenagelWorkflow Step1 1. Reagent Mixing Aldehyde + Malononitrile in EtOH Step2 2. Base Catalysis Add Piperidine (Carbanion Formation) Step1->Step2 Step3 3. Nucleophilic Attack Aldol-type Addition Step2->Step3 Step4 4. Dehydration Elimination of H2O (Thermodynamic Sink) Step3->Step4 Step5 5. Isolation Filtration & Recrystallization Step4->Step5

Figure 2: Step-by-step workflow and mechanistic stages of the Knoevenagel condensation.

Protocol C: Schiff Base (Azomethine) Synthesis

Objective: Synthesis of imine derivatives for metal chelation or biological screening. Causality: The reaction between the C4-aldehyde and a primary aryl amine (e.g., o-aminophenol) is catalyzed by trace acid (glacial acetic acid). The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine. The intermediate hemiaminal undergoes acid-catalyzed dehydration to yield the stable azomethine (C=N) linkage[3],[6].

Step-by-Step Procedure:

  • Preparation: Dissolve 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv) in methanol or ethanol (20 mL)[3].

  • Amine Addition: Add the primary amine (e.g., o-aminophenol, 1.0 equiv) to the solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid to lower the pH and activate the carbonyl group[6].

  • Reflux: Heat the reaction mixture to reflux (65–80 °C) for 6–8 hours. Monitor via TLC (eluent: benzene/acetone 8:2)[3].

  • Workup & Isolation: Pour the cooled reaction mixture into crushed ice. Self-Validation: The Schiff base will rapidly precipitate as a solid upon contact with the aqueous phase. Filter, wash with cold water, and recrystallize from ethanol[3].

Quantitative Data & Characterization

The following table summarizes the expected diagnostic spectral data for the functionalized derivatives, providing a self-validating framework for analytical confirmation.

Functionalization TypeReagents UsedTypical YieldDiagnostic IR (cm⁻¹)Diagnostic ¹H NMR (δ ppm)
N-Alkylation NaH, 2-Iodopropane, DMF75–85%1675 (C=O), disappearance of 3200 (N-H)9.95 (s, 1H, CHO), 4.50 (m, 1H, CH of isopropyl)
Knoevenagel Condensation Malononitrile, Piperidine, EtOH80–92%2220 (C≡N), 1590 (C=C)8.10 (s, 1H, Vinyl CH), 8.50 (s, 1H, Pyrazole C3-H)
Schiff Base Formation o-Aminophenol, AcOH, EtOH70–88%1610–1620 (C=N azomethine), 3425 (O-H)8.60–8.80 (s, 1H, N=CH), 10.20 (s, 1H, OH)

Table 1: Summary of functionalization strategies, typical yields, and key spectroscopic markers for 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde derivatives[2],[3],[6].

References

  • SciSpace / Chem Sci Trans. "Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde". Available at:[Link][3]

  • ResearchGate. "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media". Available at:[Link][4]

  • Rasayan Journal of Chemistry. "SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS". Available at:[Link][6]

  • Arabian Journal of Chemistry. "Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives". Available at:[Link][5]

Sources

Method

Application Note: High-Throughput Screening of Pyrazole-4-carbaldehyde Derivatives for Antitubercular Activity

Executive Summary & Scientific Rationale The persistent global health threat of Tuberculosis (TB), driven by Mycobacterium tuberculosis (Mtb), necessitates the continuous discovery of novel chemotypes to combat multi-dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The persistent global health threat of Tuberculosis (TB), driven by Mycobacterium tuberculosis (Mtb), necessitates the continuous discovery of novel chemotypes to combat multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. In recent years, pyrazole-4-carbaldehyde derivatives have emerged as highly potent antitubercular scaffolds[1][2].

The pyrazole core provides essential hydrogen-bonding interactions with mycobacterial targets, while the 4-carbaldehyde moiety serves as a versatile electrophilic hub for synthesizing diverse molecular hybrids, such as thiazoles, INH-analogs, and tetrazoles[1][3][4]. This application note provides a comprehensive, self-validating workflow for evaluating the antitubercular efficacy of these synthesized derivatives. The methodology prioritizes the Resazurin Microtiter Assay (REMA) for primary Minimum Inhibitory Concentration (MIC) determination, coupled with mammalian cytotoxicity screening to establish a viable Selectivity Index (SI).

Mechanistic Insights & Experimental Causality

To ensure robust data generation, it is critical to understand the causality behind the selected experimental parameters:

  • Why Pyrazole-4-carbaldehyde Hybrids? The structural functionalization of pyrazole-4-carbaldehyde allows for the introduction of electron-withdrawing groups (e.g., trifluoromethyl or chlorophenyl rings), which significantly enhance lipophilicity and cell wall penetration. These derivatives frequently target critical mycobacterial enzymes such as Cytochrome P450 14α-sterol demethylase (CYP51) or the enoyl acyl carrier protein reductase (InhA), disrupting cell wall mycolic acid biosynthesis[1][4].

  • Why the Resazurin Microtiter Assay (REMA)? Traditional Agar Proportion Methods (APM) require 3–4 weeks for results. REMA reduces this to 7–10 days[5][6]. Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) acts as a cell-permeable redox indicator. Metabolically active Mtb reduces the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides an objective, quantifiable colorimetric endpoint that eliminates the subjectivity of visual turbidity checks[7][8].

  • Why Middlebrook 7H9 with OADC? Mtb is a lipid-rich, slow-growing pathogen. OADC (Oleic Acid, Albumin, Dextrose, Catalase) provides critical nutrients. Oleic acid supports cell wall synthesis; albumin binds free fatty acids to prevent lipid toxicity; dextrose provides a carbon energy source; and catalase neutralizes toxic hydrogen peroxide generated during mycobacterial metabolism[6][7].

  • Why Vero Cell Cytotoxicity Screening? A compound is only a viable drug candidate if it selectively kills mycobacteria without harming the host. Vero cells (non-cancerous mammalian epithelial cells) provide a reliable baseline for general eukaryotic cytotoxicity, ensuring the compound's mechanism is mycobacteria-specific rather than acting as a non-specific membrane disruptor[4].

Workflow Visualization

AntitubercularScreening A 1. Synthesis & Purification (Pyrazole-4-carbaldehyde derivatives) B 2. Compound Solubilization (DMSO Stock Preparation) A->B D 4. Resazurin Microtiter Assay (REMA) (7-10 Days Incubation) B->D Serial Dilution C 3. M. tuberculosis H37Rv Culture Preparation (7H9 + OADC) C->D OD600 ~0.005 E 5. Mammalian Cytotoxicity (Vero Cells / MTT Assay) D->E MIC Determination (Blue -> Pink) F 6. Selectivity Index (SI) Calculation (CC50 / MIC) E->F CC50 Determination

Workflow for antitubercular screening and selectivity profiling of pyrazole derivatives.

Standardized Protocols

Protocol A: Compound Preparation and Self-Validation
  • Stock Solution: Dissolve the synthesized pyrazole-4-carbaldehyde derivatives in 100% molecular-grade DMSO to a concentration of 10 mg/mL.

  • Quality Control: Ensure the final concentration of DMSO in the assay well does not exceed 1% (v/v), as higher concentrations can inhibit Mtb growth and yield false-positive MIC values.

Protocol B: M. tuberculosis H37Rv Cultivation
  • Media Preparation: Prepare 7H9-S broth by supplementing Middlebrook 7H9 base with 0.1% Casitone, 0.5% glycerol, and 10% OADC[6][7].

  • Inoculum Standardization: Subculture Mtb H37Rv on Lowenstein-Jensen (L-J) medium. Transfer colonies to 7H9-S broth and adjust spectrophotometrically to a McFarland No. 1 standard (approx. 3×108 CFU/mL)[5].

  • Final Dilution: Dilute the suspension 1:20 in 7H9-S broth to achieve a final working OD600 of approximately 0.005[5][8].

Protocol C: Resazurin Microtiter Assay (REMA)

Note: This protocol incorporates internal controls to create a self-validating system.

  • Plate Setup: Dispense 100 µL of 7H9-S broth into all wells of a sterile, flat-bottom 96-well microtiter plate[5].

  • Serial Dilution: Add the test compounds to column 1 and perform serial two-fold dilutions across the plate (e.g., from 100 µg/mL down to 0.19 µg/mL)[8].

  • Inoculation: Add 100 µL of the standardized Mtb inoculum to each well[5].

  • System Validation Controls:

    • Positive Control: Isoniazid and Rifampicin (known antitubercular drugs) to confirm assay sensitivity[7][8].

    • Growth Control: Inoculum + Media + 1% DMSO (No drug) to confirm bacterial viability.

    • Sterile Control: Media only (No bacteria) to ensure no contamination[5][8].

  • Incubation: Add sterile water to the perimeter wells to prevent evaporation. Seal the plate in a plastic bag and incubate at 37°C under a normal atmosphere for 7 days[5][7].

  • Endpoint Readout: Add 30 µL of a filter-sterilized 0.01% (wt/vol) resazurin sodium salt solution to each well[7]. Re-incubate for 24–48 hours.

  • Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is strictly defined as the lowest drug concentration that prevents this color change (remains blue)[7][8].

Protocol D: Selectivity Index (SI) Assessment
  • Cytotoxicity Assay: Seed Vero cells in 96-well plates and expose them to varying concentrations of the active pyrazole derivatives for 72 hours.

  • MTT Readout: Add MTT reagent; viable cells will reduce MTT to purple formazan crystals. Measure absorbance to calculate the CC50 (Concentration causing 50% cytotoxicity).

  • SI Calculation: Calculate the Selectivity Index using the formula: SI = CC50 / MIC. An SI > 10 is the universally accepted threshold for a compound to be considered selectively active against mycobacteria rather than generally toxic[4].

Quantitative Data Presentation

The structural versatility of pyrazole-4-carbaldehyde allows for diverse modifications. Table 1 summarizes representative quantitative data from recent literature demonstrating the efficacy of these derivatives against Mtb H37Rv.

Table 1: Representative Antitubercular Activity of Pyrazole-4-carbaldehyde Derivatives

Compound ScaffoldKey Structural ModificationMIC against Mtb H37RvMammalian Cytotoxicity (CC50)Selectivity Index (SI)Putative Target
Pyrazole-thiazole hybrid (6i) Trifluoromethyl group on phenyl ring12.5 µg/mL>100 µg/mL>8.0CYP51 (In silico)[1]
INH-pyrazole analog (5k) 3-chlorophenyl at position-3<4.9 µM>100 µM (Vero cells)>160InhA (In silico)[4]
Pyrazolylpyrazoline-tetrazole (9o) Tetrazole linker integration12.5 µg/mLNot specifiedN/AMultiple[3]

Data Interpretation: Compounds like the INH-pyrazole analog (5k) demonstrate that strategic halogenation (e.g., 3-chlorophenyl substitution) on the pyrazole ring drastically enhances the antitubercular activity, achieving an MIC lower than the first-line drug ethambutol, while maintaining an exceptional safety profile (SI > 160)[4].

References

  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity Source: DPKMR / European Journal of Medicinal Chemistry URL:[Link]

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy (NIH/PMC) URL:[Link]

  • Resazurin microtiter assay (REMA) assay for measuring the susceptibility of H37Rv to rifampicin and MCC950 Source: Bio-protocol URL:[Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ResearchGate URL:[Link]

  • Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids Source: ACS Omega URL:[Link]

  • New INH-pyrazole analogs: Design, synthesis and evaluation of antitubercular and antibacterial activity Source: Bioorganic & Medicinal Chemistry Letters (NIH/PubMed) URL:[Link]

  • Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method Source: Antimicrobial Agents and Chemotherapy (NIH/PMC) URL:[Link]

  • Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting Source: African Journal of Laboratory Medicine URL:[Link]

Sources

Application

Application Notes and Protocols for Condensation Reactions with Active Methylene Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction Condensation reactions are a fundamental class of carbon-carbon bond-forming reactions in organic synthesis, where two molecules combine to for...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Condensation reactions are a fundamental class of carbon-carbon bond-forming reactions in organic synthesis, where two molecules combine to form a larger molecule with the concurrent loss of a small molecule such as water, ethanol, or ammonia.[1] When one of the reacting partners is an "active methylene" compound, these reactions become particularly versatile for the construction of a wide array of molecular architectures, many of which are crucial scaffolds in medicinal chemistry and drug development.[2][3]

An active methylene compound is characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., -COOR, -COR, -CN, -NO₂).[4][5] This structural motif significantly increases the acidity of the methylene protons, facilitating their removal by a base to generate a resonance-stabilized carbanion. This carbanion then acts as a potent nucleophile, attacking electrophilic centers, most commonly the carbonyl carbon of aldehydes, ketones, or esters.[6] The products of these reactions are often key intermediates in the synthesis of pharmaceuticals, including barbiturates, and other bioactive molecules.[7] This guide provides an in-depth exploration of the experimental procedures for several key condensation reactions involving active methylene compounds, with a focus on practical applications in drug synthesis.

Core Principles and Mechanistic Overview

The heightened reactivity of active methylene compounds stems from the ability of the adjacent electron-withdrawing groups to stabilize the negative charge of the conjugate base (carbanion) through resonance. This delocalization of electron density makes the formation of the carbanion more favorable, allowing the use of relatively mild bases.

The general mechanism for many condensation reactions involving active methylene compounds can be summarized in the following steps:

  • Deprotonation: A base abstracts an acidic α-proton from the active methylene compound to form a resonance-stabilized enolate ion.[8]

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of an aldehyde, ketone, or ester.[8]

  • Intermediate Formation: A tetrahedral intermediate is formed.[8]

  • Elimination/Dehydration: The intermediate then undergoes elimination of a small molecule, such as water or an alcohol, to form the final condensed product.[8] In many cases, particularly with aldehydes and ketones, this dehydration step occurs spontaneously to yield a stable α,β-unsaturated compound.[9]

This fundamental pathway is the cornerstone of several named reactions that are indispensable in synthetic organic chemistry.

Key Condensation Reactions and Protocols

This section details the experimental procedures for three prominent condensation reactions involving active methylene compounds: the Knoevenagel Condensation, the Claisen Condensation, and the Michael Addition. A special focus is given to the synthesis of barbiturates, a classic example of the application of these reactions in medicinal chemistry.

The Knoevenagel Condensation

The Knoevenagel condensation is the reaction between an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base like an amine (e.g., piperidine).[9][10] The reaction is a cornerstone for the synthesis of α,β-unsaturated compounds.[10]

Mechanism of the Knoevenagel Condensation:

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Active Methylene Z-CH₂-Z' Enolate [Z-CH⁻-Z'] ⇌ [Z-C⁻=Z'] Active Methylene->Enolate + Base Base B: Protonated Base BH⁺ Aldehyde/Ketone R-C(=O)-R' Enolate->Aldehyde/Ketone Nucleophilic Attack Tetrahedral Intermediate R-C(O⁻)-R'-(CHZ-Z') Aldehyde/Ketone->Tetrahedral Intermediate Beta-Hydroxy Adduct R-C(OH)-R'-(CHZ-Z') Tetrahedral Intermediate->Beta-Hydroxy Adduct Protonation Final Product R-C(R')=C(Z)-Z' Beta-Hydroxy Adduct->Final Product Dehydration Tetrahedral Intermediate_ref->Beta-Hydroxy Adduct + H⁺ Water H₂O Beta-Hydroxy Adduct_ref->Final Product - H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Synthesis of Ethyl (E)-2-cyano-3-phenylacrylate

This protocol describes the Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate.

Materials:

  • Benzaldehyde

  • Ethyl cyanoacetate

  • Ethanol (absolute)

  • Piperidine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker

  • Ice bath

  • Büchner funnel and filter flask

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aldehyde (1.0 eq), ethyl cyanoacetate (1.05 eq), and absolute ethanol.[10]

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.[10]

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).[10] The reaction is typically complete within 3-6 hours.[10]

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization.[10]

  • If precipitation does not occur, pour the mixture into a beaker of ice water with stirring.[10]

  • Collect the resulting solid precipitate by vacuum filtration and wash with cold water.[10]

  • Purify the crude product by recrystallization from hot ethanol.[10]

Data Presentation:

ReactantMolar RatioTypical YieldMelting Point (°C)
Benzaldehyde1.085-95%49-51
Ethyl Cyanoacetate1.05
Piperidine0.1
The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or one ester and another carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone.[11] At least one of the reagents must have an α-proton and be able to be deprotonated to form an enolate anion.[11]

Mechanism of the Claisen Condensation:

Claisen_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation (Drives Equilibrium) Ester R-CH₂-COOR' Enolate [R-CH⁻-COOR'] Ester->Enolate + Base Base ⁻OR' Alcohol R'OH Second Ester R-CH₂-C(=O)-OR' Enolate->Second Ester Nucleophilic Attack Tetrahedral Intermediate R-CH₂-C(O⁻)(OR')-CH(R)-COOR' Second Ester->Tetrahedral Intermediate Beta-Keto Ester R-CH₂-CO-CH(R)-COOR' Tetrahedral Intermediate->Beta-Keto Ester Elimination Alkoxide ⁻OR' Enolate of Product [R-CH₂-CO-C⁻(R)-COOR'] Beta-Keto Ester->Enolate of Product Deprotonation Tetrahedral Intermediate_ref->Beta-Keto Ester - ⁻OR' Beta-Keto Ester_ref->Enolate of Product + ⁻OR' Michael_Addition_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: 1,4-Addition cluster_2 Step 3: Protonation Active Methylene Z-CH₂-Z' Enolate [Z-CH⁻-Z'] Active Methylene->Enolate + Base Base B: Protonated Base BH⁺ Alpha,Beta-Unsaturated Carbonyl R-CH=CH-C(=O)-R' Enolate->Alpha,Beta-Unsaturated Carbonyl Nucleophilic Attack Intermediate Enolate R-CH(CHZ-Z')-CH=C(O⁻)-R' Alpha,Beta-Unsaturated Carbonyl->Intermediate Enolate Final Product R-CH(CHZ-Z')-CH₂-C(=O)-R' Intermediate Enolate->Final Product Protonation Intermediate Enolate_ref->Final Product + H⁺

Caption: Mechanism of the Michael Addition.

Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone

This protocol describes a solvent-free Michael addition under microwave irradiation. [12] Materials:

  • Chalcone

  • Diethyl malonate

  • Potassium carbonate (K₂CO₃)

  • Water

  • Microwave reactor or a domestic microwave oven

  • Beaker

  • Stirring rod

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a beaker, mix chalcone (1.0 eq), diethyl malonate (1.2 eq), and a catalytic amount of potassium carbonate. [12]2. Add a few drops of water to the mixture. [12]3. Place the beaker in a microwave oven and irradiate at a suitable power level (e.g., 480 W) for a short period (typically 2-5 minutes). [12]Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. [12]7. Purify the product by recrystallization or column chromatography.

Application in Drug Synthesis: The Synthesis of Barbiturates

Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system depressants. [13]Their synthesis is a classic example of a condensation reaction involving an active methylene compound (diethyl malonate or its derivatives) and urea. [13][14] General Synthesis Pathway for Barbiturates:

The synthesis typically involves two main stages:

  • Alkylation of Diethyl Malonate: To introduce the desired substituents at the C-5 position of the barbiturate ring, diethyl malonate is first alkylated. [13]2. Condensation with Urea: The substituted diethyl malonate is then condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the heterocyclic barbiturate ring. [13] Experimental Protocol: Synthesis of Barbituric Acid

This protocol is an adaptation of the method for preparing the parent compound, barbituric acid. [13][15] Materials:

  • Sodium metal (11.5 g, 0.5 gram-atom) [13]* Absolute ethanol (500 mL) [13]* Diethyl malonate (80 g, 0.5 mol) [13]* Urea (dry, 30 g, 0.5 mol) [13]* Concentrated Hydrochloric Acid (HCl, ~45 mL) [13]* Distilled water

  • 2 L round-bottom flask [13]* Reflux condenser with a calcium chloride guard tube [13]* Oil bath [13]* Büchner funnel and filter flask [13]* Beakers [13] Procedure:

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol. [13][15]This reaction is exothermic and should be performed with caution.

  • Addition of Reactants: To the sodium ethoxide solution, add 80 g of diethyl malonate. [13][15]Separately, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. [13]Add this urea solution to the flask. [13][15]3. Reflux: After thoroughly mixing, reflux the reaction mixture for 7 hours using an oil bath heated to 110°C. [15]A white solid, the sodium salt of barbituric acid, will precipitate rapidly. [13]4. Work-up: After the reaction is complete, add 500 mL of hot (50°C) water to dissolve the solid. [15]5. Precipitation: Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL). [13][15]This protonates the salt, causing the barbituric acid to precipitate. [13]6. Crystallization and Isolation: Cool the clear solution in an ice bath overnight to allow the barbituric acid to crystallize. [15]7. Collect the white product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 100-110°C for 3-4 hours. [13][15]The expected yield is 46-50 g (72-78% of the theoretical amount). [15] Workflow for Barbiturate Synthesis:

Barbiturate_Synthesis_Workflow cluster_0 Preparation of Sodium Ethoxide cluster_1 Condensation Reaction cluster_2 Work-up and Isolation Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt EtOH Absolute Ethanol EtOH->NaOEt Reflux Reflux for 7 hours at 110°C NaOEt->Reflux Malonate Diethyl Malonate Malonate->Reflux Urea Urea in hot Ethanol Urea->Reflux Na_Salt Sodium Salt of Barbituric Acid Reflux->Na_Salt Dissolve Dissolve in Hot Water Na_Salt->Dissolve Acidify Acidify with HCl Dissolve->Acidify Crystallize Crystallize in Ice Bath Acidify->Crystallize Filter_Dry Filter, Wash, and Dry Crystallize->Filter_Dry Final_Product Barbituric Acid Filter_Dry->Final_Product

Caption: A generalized workflow for the synthesis of barbituric acid.

Troubleshooting and Optimization

  • Low Yields in Knoevenagel Condensation: Ensure all reagents are dry, especially the solvent. The choice of base and reaction temperature can also be optimized. For sterically hindered substrates, a stronger base or longer reaction times may be necessary.

  • Side Reactions in Claisen Condensation: The use of a full equivalent of a strong, non-nucleophilic base is crucial to drive the equilibrium towards the product. [16]The reaction should be performed under anhydrous conditions to prevent hydrolysis of the esters.

  • Poor Selectivity in Michael Additions: The choice of catalyst and solvent can significantly influence the outcome. In some cases, using a milder base or running the reaction at a lower temperature can improve selectivity. [12]

Safety Precautions

  • Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere or in a dry solvent.

  • Strong Bases: Sodium ethoxide and other alkoxides are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many organic solvents are flammable and/or toxic. Work in a well-ventilated fume hood.

  • Microwave Reactions: Use appropriate microwave-safe vessels and follow the manufacturer's safety guidelines.

Conclusion

Condensation reactions of active methylene compounds are a powerful and versatile tool in the arsenal of synthetic chemists, particularly in the field of drug discovery and development. The ability to form new carbon-carbon bonds under relatively mild conditions makes these reactions ideal for the construction of complex molecular frameworks. A thorough understanding of the underlying mechanisms and careful attention to experimental detail are paramount for achieving high yields and purity of the desired products. The protocols outlined in this guide provide a solid foundation for researchers to successfully employ these important reactions in their synthetic endeavors.

References

  • Organic Syntheses Procedure, Barbituric acid.
  • LibreTexts, 22.8: Chemistry Matters—Barbiturates. Available from: chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.
  • Slideshare, Practical Experiment 8: To synthesize and characterized barbaturic acid. Available from:

  • BenchChem, Application Notes and Protocols for Knoevenagel Condensation using Ethyl 2-cyanopropanoate. Available from:

  • BenchChem, Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters. Available from:

  • Taylor & Francis Online, A Mild, Efficient, and Green Procedure for Michael Addition of Active Methylene Compounds to Chalcones Under Microwave Irradiation. Available from:

  • Fiveable, Condensation Reactions: Organic Chemistry Study Guide. Available from: library.fiveable.me/chemistry/organic-chemistry/condensation-reactions/study-guide/VzYNT4qj6a8lGgNPGrzN
  • MDPI, A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Available from:

  • Alfa Chemistry, Knoevenagel Condensation. Available from:

  • LabXchange, Organic Chemistry: Condensation Reactions. Available from:

  • Taylor & Francis Online, Part –IV: Utilities of active methylene compounds and heterocycles bearing active methyl or having an active methine in the synthesis of triazoles, pyridazines, triazines and diazepines. Available from:

  • Organic Chemistry Portal, Knoevenagel Condensation Doebner Modification. Available from:

  • MilliporeSigma, Knoevenagel Condensation Reaction. Available from:

  • ResearchGate, The Aldol Reactions of Active Methylene Compounds. Available from:

  • BenchChem, The Active Methylene Group in Nitroacetonitrile: A Technical Guide for Synthetic Chemists. Available from:

  • Quora, What are the active methylene compounds? Name three of them.. Available from:

  • ACS Publications, Knoevenagel Condensation for Modifying the Reducing End Groups of Cellulose Nanocrystals. Available from: pubs.acs.org/doi/10.1021/acsmacrolett.9b00814
  • EaseToLearn, Active methylene compounds. Available from:

  • Chemistry LibreTexts, Aldol Condensation. Available from: chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • SRM University, ALDOL CONDENSATION. Available from:

  • Organic Chemistry Portal, Michael Addition. Available from:

  • Wikipedia, Condensation reaction. Available from: en.wikipedia.
  • ResearchGate, (PDF) ChemInform Abstract: Michael Addition of Active Methylene Compounds to Chalcone Derivatives Using a Catalytic Amount of Iodine and K2CO3 at Room Temperature.. Available from:

  • University of Calgary, Ch21: Michael reaction. Available from:

  • Organic Chemistry Portal, Substituted active methylene synthesis by 1,4-addition. Available from:

  • Wikipedia, Claisen condensation. Available from: en.wikipedia.
  • The Claisen Condensation. Available from:

  • PraxiLabs, Claisen Schmidt Reaction Virtual Lab. Available from: praxilabs.
  • Chemistry Steps, Crossed Claisen and Claisen Variation Reactions. Available from:

  • OpenStax, 23.7 The Claisen Condensation Reaction. Available from: openstax.

Sources

Method

Application Note: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA) as a Key Intermediate in SDHI Fungicide Synthesis

Executive Summary The development of modern agrochemicals relies heavily on the precise assembly of complex molecular scaffolds. Among these, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA, CAS RN® 1769...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of modern agrochemicals relies heavily on the precise assembly of complex molecular scaffolds. Among these, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA, CAS RN® 176969-34-9) has emerged as a cornerstone intermediate[1]. Available as a high-purity powder (>95%), DFMPA is the essential building block for the pyrazole-carboxamide pharmacophore found in Succinate Dehydrogenase Inhibitor (SDHI) fungicides, such as bixafen, fluxapyroxad, and sedaxane[2].

This application note provides a comprehensive, field-validated guide to utilizing DFMPA in the synthesis of SDHI active ingredients. By detailing the mechanistic causality behind activation and coupling steps, this document serves as a robust protocol for process chemists and agrochemical researchers aiming to optimize yield, purity, and scalability.

Mechanistic Insight & Strategic Importance

The structural uniqueness of DFMPA lies in its difluoromethyl ( −CF2​H ) group. In agrochemical design, the introduction of fluorine atoms critically modulates lipophilicity, enhances metabolic stability, and improves transmembrane penetration into fungal pathogens[3].

To integrate DFMPA into an SDHI scaffold, the carboxylic acid moiety must be activated to facilitate an amide coupling with a substituted aniline (e.g., 2-iodoaniline or biphenylamines).

  • The Causality of Activation: While thionyl chloride ( SOCl2​ ) is a common activating agent, it often requires elevated temperatures that can lead to volatile loss or degradation of the pyrazole core. Instead, treating DFMPA with oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) generates a highly reactive acyl-chloride under mild, room-temperature conditions[4].

  • The Vilsmeier-Haack Intermediate: The catalytic DMF reacts with oxalyl chloride to form a chloroiminium ion (Vilsmeier-Haack reagent). This intermediate rapidly converts the carboxylic acid to the acid chloride while releasing CO , CO2​ , and HCl as gaseous byproducts, driving the reaction forward irreversibly.

Synthetic Workflow Visualization

SDHI_Synthesis N1 DFMPA (CAS: 176969-34-9) N2 Vilsmeier-Haack Complex Formation N1->N2 (COCl)2, DMF DCM, 0°C N3 Acid Chloride Intermediate N2->N3 -CO2, -CO, -HCl N4 Nucleophilic Acyl Substitution N3->N4 Ar-NH2, Et3N DCM, 0°C to RT N5 SDHI Fungicide (Active Ingredient) N4->N5 -Et3N·HCl

Synthetic workflow from DFMPA to SDHI fungicides via acid chloride activation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC) and specific quenching mechanisms ensure that each step can be analytically verified before proceeding.

Protocol A: Synthesis of the Acid Chloride Intermediate

Objective: Convert DFMPA to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

  • System Setup: Purge a round-bottom flask with nitrogen gas to ensure an anhydrous environment. Moisture must be strictly excluded to prevent the premature hydrolysis of the highly reactive acid chloride.

  • Dissolution: Dissolve 10.0 mmol of DFMPA in 30 mL of anhydrous dichloromethane (DCM) under continuous magnetic stirring[4].

  • Catalyst Addition: Introduce 1–2 drops of anhydrous DMF. Causality: This acts as the nucleophilic catalyst for the activation sequence.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise add 11.0 mmol of oxalyl chloride via a syringe. Causality: The dropwise addition at 0 °C controls the exothermic generation of the Vilsmeier-Haack complex and prevents solvent boil-off.

  • Gas Scrubbing: Route the exhaust through a saturated sodium hydroxide ( NaOH ) trap to capture the evolving acidic gases ( HCl )[4].

  • Maturation: Stir at 0 °C for 10 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 4 hours.

  • Isolation: Remove the DCM and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is highly sensitive and should be used immediately in Protocol B without further purification[4].

Protocol B: Amide Coupling to Form the SDHI Core

Objective: Couple the acid chloride with an aniline derivative (e.g., 2-iodoaniline) to form the final carboxamide.

  • Preparation of the Amine: In a separate nitrogen-purged flask, combine 10.0 mmol of the target aniline derivative and 15.0 mmol of triethylamine ( Et3​N ) in 30 mL of anhydrous DCM[4].

    • Causality: Et3​N acts as an acid scavenger. By neutralizing the HCl generated during the nucleophilic acyl substitution, it prevents the protonation of the aniline, which would otherwise halt the reaction.

  • Temperature Control: Cool the amine solution to 0 °C.

  • Coupling: Dissolve the freshly prepared acid chloride (from Protocol A) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution. Causality: Adding the electrophile to the cooled nucleophile/base mixture minimizes the formation of di-acylated side products.

  • Reaction Progression: Gradually raise the temperature to ambient conditions and stir for 6 hours.

  • Validation (TLC): Monitor the disappearance of the aniline starting material via Thin-Layer Chromatography (TLC) to confirm reaction completion[4].

  • Quenching & Workup: Quench the reaction with deionized water. The organic layer is separated, washed with brine, dried over anhydrous Na2​SO4​ , and concentrated under reduced pressure to yield the crude SDHI fungicide, which can be further purified via recrystallization.

Analytical Validation Data

To ensure the integrity of the process, tracking the consumption of the intermediate and the formation of the product is critical. The following table summarizes the validated parameters for tracking pyridine/pyrazole-based intermediates using both Capillary Electrophoresis (CE-UV) and High-Performance Liquid Chromatography (HPLC-UV)[5].

Table 1: Analytical Method Validation for Intermediate Tracking

Analytical ParameterRapid CE-UV MethodTraditional HPLC-UV Method
Limit of Detection (LOD) 0.3 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL1.5 µg/mL
Intermediate Precision (Inter-day) 1.25% RSD1.65% RSD

Data indicates that rapid CE-UV provides a slightly more sensitive and precise method for in-process monitoring of these specific heterocyclic intermediates compared to traditional HPLC-UV.

Process Sustainability and Green Chemistry Considerations

While the DCM/DMF system is highly effective for bench-scale synthesis, scaling up agrochemical production requires adherence to green chemistry principles. The fine chemical and pharmaceutical sectors contribute significantly to global carbon emissions, with solvents constituting up to 93% of the total mass input in active ingredient synthesis[6].

For industrial scale-up of DFMPA couplings:

  • Solvent Substitution: DCM and DMF are prime candidates for substitution due to their environmental and health profiles. Process chemists are increasingly transitioning to greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate for the coupling steps[6].

  • Continuous Flow Chemistry: Recent advancements have demonstrated that intermediate synthesis for SDHIs can be adapted to continuous-flow conditions, which drastically reduces solvent waste, improves thermal management during the exothermic acid chloride formation, and enhances overall atom economy[3].

References

  • Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Towards greener-by-design fine chemicals. Part 1: synthetic frontiers RSC Publishing URL:[Link]

  • CN111362874B - Preparation method of 3-(difluoromethyl)
  • DFPA (CAS RN® 176969-34-9) | Intermediates for Agrochemicals Mitsubishi Gas Chemical Next Company, Inc. URL:[Link]

  • An Atom-Efficient Route to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP) ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center for the purification of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde . This guide is engineered for drug development professionals and synthetic chemists who require high-purity p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde . This guide is engineered for drug development professionals and synthetic chemists who require high-purity pyrazole intermediates. Because this compound is typically synthesized via the Vilsmeier-Haack formylation of 5-(2-chlorophenyl)-1H-pyrazole, the crude mixture often contains phosphorus byproducts, unreacted starting materials, and regioisomers.

Below, you will find expert-level workflows, mechanistic troubleshooting guides, and self-validating protocols to ensure scalable and reproducible purification.

I. Purification Workflow

G Start Crude Reaction Mixture (Vilsmeier-Haack) Workup Aqueous Quench & Neutralization (pH 7-8) Start->Workup Extraction Liquid-Liquid Extraction (EtOAc / Brine) Workup->Extraction Decision Purity Check (TLC/HPLC) Extraction->Decision Chromatography Silica Gel Chromatography (Hexane:EtOAc + 1% Et3N) Decision->Chromatography High Impurities Recrystallization Recrystallization (EtOH/Water) Decision->Recrystallization >85% Purity Pure Pure 5-(2-chlorophenyl)-1H- pyrazole-4-carbaldehyde Chromatography->Pure Recrystallization->Pure

Purification workflow for 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

II. Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Aqueous Workup and Extraction

Causality: The Vilsmeier-Haack reaction generates a highly electrophilic iminium intermediate. Quenching with water hydrolyzes this into the desired carbaldehyde. Because the pyrazole ring is weakly basic, neutralizing the aqueous layer ensures the product exists as a free base, maximizing its partition into the organic phase[1].

  • Quenching: Carefully pour the crude reaction mixture over crushed ice (approx. 10x volume of the reaction) while stirring vigorously.

  • Neutralization: Slowly add a 10% NaOH solution or saturated NaHCO₃ dropwise.

    • Self-Validation: Monitor with pH paper until the aqueous phase reaches pH 7-8. A precipitate or cloudy suspension should form, indicating the free base is dropping out of the aqueous solution.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL)[2].

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual N,N-dimethylformamide (DMF) and break any micro-emulsions. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

Protocol 2: Silica Gel Flash Chromatography

Causality: Pyrazole derivatives possess both hydrogen bond donors (-NH) and acceptors (=N-). These interact strongly with the acidic silanol groups (-SiOH) on standard silica gel, leading to severe band broadening (streaking)[3]. Deactivating the silica with a volatile amine prevents this.

  • Column Packing: Prepare a slurry of silica gel in Hexane containing 1% Triethylamine (Et₃N)[3]. Pour the slurry into the column and allow it to settle.

  • Loading: Dissolve the crude product in a minimum volume of Dichloromethane (DCM) and carefully apply it to the top of the silica bed.

  • Elution: Elute using a step gradient of 10% to 40% EtOAc in Hexane[2].

    • Self-Validation: Spot fractions on a TLC plate and visualize under UV light (254 nm). The target carbaldehyde typically elutes cleanly at ~30% EtOAc. Ensure the spot is tight and circular; if it streaks, the silica was insufficiently deactivated.

Protocol 3: Mixed-Solvent Recrystallization

Causality: If the crude purity is >85%, recrystallization is preferred over chromatography for scalability. A mixed solvent system (Ethanol/Water) leverages the compound's high solubility in hot alcohol and insolubility in water[4],[3].

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimum volume of boiling ethanol until just dissolved[3].

  • Anti-Solvent Addition: While maintaining heat, add hot water dropwise until the solution becomes faintly turbid (this is the saturation point)[4].

  • Clarification: Add 1-2 drops of hot ethanol until the turbidity just clears.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature.

    • Self-Validation: Distinct crystalline needles or plates should begin to form. Once at room temperature, transfer to an ice bath for 30 minutes to maximize yield[4]. Filter via a Büchner funnel and wash with ice-cold 30% ethanol.

III. Troubleshooting Guide

Issue 1: My product is "oiling out" instead of forming crystals during recrystallization.

  • Mechanistic Cause: Oiling out occurs when the compound separates as a liquid phase because the temperature drops below its phase-separation point before it reaches its crystallization point. This is highly common in pyrazole carbaldehydes due to transient hydrogen-bonded oligomerization[4].

  • Resolution: Reheat the mixture until homogeneous. Add a small amount of the primary solvent (ethanol) to lower the saturation temperature. Ensure the cooling process is extremely slow (e.g., using a Dewar flask or insulating the beaker). You can also scratch the inner surface of the flask with a glass rod to provide microscopic nucleation sites, or introduce a seed crystal of pure 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde[4].

Issue 2: I am experiencing a persistent emulsion during the liquid-liquid extraction.

  • Mechanistic Cause: Emulsions in post-Vilsmeier workups are typically caused by partially hydrolyzed phosphorus polymeric byproducts (from POCl₃) and DMF acting as a surfactant[1].

  • Resolution: Saturate the aqueous layer by adding solid NaCl (brine) to increase the ionic strength, which decreases the solubility of the organic phase in the aqueous phase, forcing separation[1]. If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite to strip out the insoluble polymeric stabilizers.

Issue 3: The product co-elutes with a closely related impurity on the silica column.

  • Mechanistic Cause: The impurity is likely a regioisomer (e.g., formylation at a different position if the starting material was unprotected) or unreacted starting material with similar polarity[1].

  • Resolution: Flatten the solvent gradient. Instead of jumping to 30% EtOAc, run an isocratic elution at 15% EtOAc over a longer column volume. Alternatively, switch the stationary phase to neutral alumina, or utilize an acid-base extraction prior to chromatography to remove non-basic impurities[4],[3].

IV. Frequently Asked Questions (FAQs)

Q: Can I purify this compound using Reversed-Phase Preparative HPLC? A: Yes. If silica gel chromatography fails, a C-18 reversed-phase column is highly effective. You can adsorb the compound onto C-18 silica and elute with an Acetonitrile/Water gradient[3]. Ensure the water contains 0.1% TFA or Formic Acid to keep the pyrazole protonated and improve peak shape.

Q: Why is my isolated yield significantly lower than the conversion observed on TLC? A: Pyrazole-4-carbaldehydes are moderately soluble in water due to their polarity and hydrogen-bonding capabilities. If you use too much water during the quench, or if the pH is too acidic, the product will remain in the aqueous phase[1]. Always back-extract the aqueous layer with a more polar organic solvent (like DCM or a 9:1 EtOAc:MeOH mixture) if yields are low[1].

Q: Are there alternatives to the Ethanol/Water recrystallization system? A: Yes. Hexane/Ethyl Acetate and Hexane/Acetone are highly reported as useful combinations for pyrazole derivatives[4]. Dissolve the compound in hot EtOAc and slowly add Hexane until turbidity is reached[3].

V. Quantitative Data Summary

The following table summarizes the expected performance metrics for the purification techniques discussed.

Purification MethodSolvent System / ReagentsTarget Impurities RemovedTypical Yield RecoveryExpected Outcome / Metrics
Flash Chromatography Hexane:EtOAc (Gradient 10% to 40%) + 1% Et₃NRegioisomers, unreacted starting material, non-polar organics75 - 85%Rf ~ 0.35 - 0.45 (in 3:2 Hexane:EtOAc)
Recrystallization Ethanol / Water (Mixed System)Trace colored byproducts, minor non-polar impurities60 - 75%>98% Purity (HPLC); Sharp melting point
Liquid-Liquid Extraction EtOAc / Saturated Aqueous NaClDMF, Phosphorus salts, water-soluble byproducts>90% (Crude mass)Phase separation < 5 minutes

VI. References

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?, ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-(2-chlorophenyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (tautomeric with the 3-aryl derivative).

The most efficient route to this scaffold is the one-pot Vilsmeier-Haack cyclization-formylation of 2-chloroacetophenone hydrazones[1]. However, the ortho-chloro substitution introduces unique steric and electronic challenges that frequently result in low yields, incomplete formylation, or product degradation[2]. This guide deconstructs the reaction mechanics to provide actionable, field-proven solutions.

Mechanistic Pathway & Causality

To troubleshoot effectively, we must first understand the dual role of the Vilsmeier reagent (chloroiminium ion). In this synthesis, the reagent acts as a bis-electrophile: it first drives the intramolecular cyclization of the hydrazone to form the pyrazole core, and subsequently attacks the electron-rich C4 position to install the formyl group[3].

The presence of the 2-chloro group on the phenyl ring creates significant steric hindrance during the initial cyclization transition state. If the reaction lacks sufficient thermal energy or electrophilic equivalents, the sequence stalls, leading to unreacted intermediates or non-formylated pyrazoles[2].

Mechanism N1 DMF + POCl3 N2 Chloroiminium Ion (Vilsmeier Reagent) N1->N2 0-5 °C N4 Biselectrophilic Attack & Cyclization N2->N4 N3 2-Chloroacetophenone Hydrazone N3->N4 N5 Iminium Pyrazole Intermediate N4->N5 80-90 °C N6 Aqueous Hydrolysis (Ice/Base Quench) N5->N6 N7 5-(2-chlorophenyl)-1H- pyrazole-4-carbaldehyde N6->N7 pH 7.5-8.0

Mechanistic pathway of the Vilsmeier-Haack cyclization and formylation.

Quantitative Optimization Data

The table below summarizes the causality between reaction parameters and isolated yields. Notice how the steric bulk of the ortho-chloro group necessitates harsher conditions than standard para-substituted analogs.

Equivalents of POCl₃Reaction Temp (°C)Reaction Time (h)Isolated Yield (%)Mechanistic Observation / Causality
2.0 eq60 °C4.025%Insufficient equivalents; reaction stalls at the non-formylated pyrazole stage.
3.5 eq60 °C4.045%Steric hindrance from the 2-chloro group slows the cyclization rate.
3.5 eq 85 °C 5.0 82% Optimal thermal energy overcomes steric barriers; full conversion achieved.
5.0 eq85 °C8.060%Excessive reagent and time lead to DMF polymerization and product degradation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Preparation of the Vilsmeier Reagent

  • Charge a flame-dried, 3-neck round-bottom flask with anhydrous DMF (10.0 eq) under an Argon atmosphere.

  • Cool the flask to 0–5 °C using an ice-salt bath. Validation: Insert an internal thermocouple; ensure the temperature stabilizes below 5 °C[4].

  • Add POCl₃ (3.5 eq) dropwise over 30 minutes.

  • Validation Check: The solution should become pale yellow and slightly viscous. If the solution turns dark brown or black, localized overheating has caused DMF polymerization. Discard and restart.

Step 2: Cyclization and Formylation

  • Dissolve 2-chloroacetophenone hydrazone (1.0 eq) in a minimal volume of anhydrous DMF.

  • Add this solution dropwise to the Vilsmeier reagent, maintaining the internal temperature below 10 °C.

  • Remove the ice bath, allow the mixture to reach ambient temperature, and then heat to 85 °C for 5 hours[3].

  • Validation Check: Perform TLC (Eluent: 7:3 Hexane/Ethyl Acetate). The starting material spot must be completely consumed, and a single new, lower-Rf spot (the iminium intermediate) should dominate.

Step 3: Controlled Hydrolysis (Work-up)

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly over vigorously stirred crushed ice (approx. 10x volume of the reaction mixture).

  • Neutralize the highly acidic solution by adding saturated aqueous NaHCO₃ dropwise[4].

  • Validation Check: Monitor with a calibrated pH meter. Stop addition exactly at pH 7.5–8.0. Do not exceed pH 9.0, as basic conditions can trigger the Cannizzaro reaction or degrade the formyl group[5].

  • Stir for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt to the carbaldehyde.

Step 4: Isolation

  • Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude solid via recrystallization from hot ethanol.

Troubleshooting Workflow & FAQs

Troubleshooting Start Low Yield of Pyrazole-4-carbaldehyde Q1 Are reagents strictly anhydrous? Start->Q1 Sol1 Dry DMF over molecular sieves. Use fresh POCl3. Q1->Sol1 No Q2 Is the Vilsmeier reagent formed at 0-5 °C? Q1->Q2 Yes Sol2 Control exotherm. Add POCl3 dropwise. Q2->Sol2 No Q3 Is the cyclization step heated sufficiently (80-90 °C)? Q2->Q3 Yes Sol3 Increase temp/time to overcome 2-chloro steric hindrance. Q3->Sol3 No Q4 Was hydrolysis (work-up) controlled at pH 7.5-8.0? Q3->Q4 Yes Sol4 Quench on ice. Neutralize slowly with NaHCO3. Q4->Sol4 No Success Optimal Yield Achieved Q4->Success Yes

Troubleshooting workflow for resolving low yields in pyrazole formylation.

Frequently Asked Questions

Q: Why is my reaction mixture turning into a black, tarry substance? A: This is caused by thermal decomposition. The formation of the Vilsmeier reagent is highly exothermic. If POCl₃ is added too quickly or without adequate cooling (0–5 °C), the reagent polymerizes the DMF, creating a tarry byproduct that traps your substrate[4]. Always use an internal thermocouple and ensure dropwise addition.

Q: I am recovering unreacted starting material or a non-formylated pyrazole. What went wrong? A: Recovering the non-formylated 5-(2-chlorophenyl)-1H-pyrazole indicates that the initial cyclization occurred, but the second electrophilic attack (formylation) failed. This happens for two reasons: (1) Moisture in the system hydrolyzed the Vilsmeier reagent prematurely, or (2) you used insufficient POCl₃ equivalents. Ensure you are using at least 3.5 equivalents of POCl₃ and strictly anhydrous conditions[5].

Q: How do I resolve the stubborn emulsion during the ethyl acetate extraction? A: Emulsions in Vilsmeier-Haack work-ups are notorious and are caused by precipitated phosphate salts from the POCl₃ quench[4]. To resolve this, saturate the aqueous layer with NaCl (brine) to increase ionic strength, which drives the organic product into the ethyl acetate phase. If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite before attempting phase separation.

Q: Does the 2-chloro group really impact the reaction that much? A: Yes. The ortho-substitution creates a steric clash during the planar transition state required for the hydrazone-to-pyrazole cyclization. While a para-chloro analog might cyclize efficiently at 60 °C, the 2-chloro derivative requires elevated thermal energy (85 °C) to overcome this activation barrier[2].

References

  • Popov, A. V. et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." ARKIVOC, 2019. Available at: [Link]

  • Wu, J. et al. "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes." Molecules (PMC), 2012. Available at:[Link]

  • Pundeer, R. et al. "Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles." Indian Journal of Chemistry (ResearchGate), 2008. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Formylation of Pyrazoles

Welcome to the technical support center for pyrazole formylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a formyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole formylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a formyl group onto the pyrazole ring. My aim here is to move beyond standard textbook procedures and address the nuanced, often unexpected, side reactions that can arise during your experiments. This resource is built on a foundation of mechanistic understanding and practical, field-tested solutions to help you troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of regioisomers. How can I selectively formylate the C4-position of my pyrazole?

This is the most common challenge in pyrazole formylation. The electronic nature of the pyrazole ring, influenced by its substituents, governs the site of electrophilic attack.

  • The Underlying Chemistry : The Vilsmeier-Haack reaction, a cornerstone for this transformation, involves an electrophilic iminium ion (the Vilsmeier reagent). For many substituted pyrazoles, the C4-position is the most electron-rich and sterically accessible, making it the kinetically favored site of formylation. However, competing N-formylation or formylation at other carbon positions can occur, particularly if the C4-position is blocked or if the reaction conditions are not optimized.

  • Troubleshooting & Optimization :

    • Control Your Temperature : Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly enhance regioselectivity by favoring the kinetically preferred C4-product.

    • Reagent Stoichiometry is Key : Using a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) can prevent over-reaction or formylation at less reactive sites.

    • Solvent Choice Matters : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred solvents. In some cases, using the formylating agent (e.g., DMF) as the solvent can lead to less selective outcomes.

Q2: My reaction is returning my starting material, and I'm observing a significant amount of a water-soluble byproduct. What's happening?

This often points to issues with the Vilsmeier reagent itself or the reaction workup.

  • The Vilsmeier Reagent is Moisture-Sensitive : The Vilsmeier reagent is formed from the reaction of a phosphoryl halide (like POCl₃) or oxalyl chloride with a formamide (like DMF). This reagent is highly reactive and readily hydrolyzes in the presence of water to regenerate DMF and the corresponding acid.

  • Troubleshooting Workflow :

    G cluster_0 Problem Diagnosis cluster_1 Corrective Actions Start Low Conversion & Water-Soluble Byproduct Check1 Anhydrous Conditions? Start->Check1 Check2 Reagent Quality? Check1->Check2 Yes Action1 Dry Solvents & Glassware Use Inert Atmosphere (N2/Ar) Check1->Action1 No Action2 Use Freshly Opened POCl3/Oxalyl Chloride Distill DMF Check2->Action2 Poor Action3 Prepare Vilsmeier Reagent In Situ and Use Immediately Check2->Action3 Good

    Caption: Troubleshooting workflow for low conversion in Vilsmeier-Haack reactions.

Q3: I've isolated a product with two formyl groups. How can I prevent this diformylation?

Diformylation can occur if the initially formed pyrazole-4-carboxaldehyde is sufficiently activated to undergo a second formylation.

  • Mechanistic Insight : The first formyl group is deactivating. However, under forcing conditions (high temperature, large excess of Vilsmeier reagent), a second formylation can occur, typically at a different position on the ring or on a substituent.

  • Prevention Strategies :

    • Strict Stoichiometry : Use no more than 1.5 equivalents of the Vilsmeier reagent.

    • Temperature Control : Maintain low to moderate reaction temperatures.

    • Reaction Time : Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the slower, secondary formylation.

Troubleshooting Guide: Specific Side Products

Issue 1: Unexpected N-Formylation

While C-formylation is often the goal, N-formylation can be a significant side reaction, especially with N-unsubstituted pyrazoles.

  • Causality : The lone pair on the pyrazole nitrogen is a nucleophilic site. Direct acylation by the Vilsmeier reagent or a related acylating species can lead to the formation of N-formylpyrazoles.

  • Experimental Protocol for Minimizing N-Formylation :

    • Pre-complexation : In a flame-dried, three-neck flask under an inert atmosphere (N₂), dissolve the N-unsubstituted pyrazole (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add a non-nucleophilic base, such as triethylamine (1.1 eq), to deprotonate the pyrazole, forming the pyrazolide anion.

    • In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ (1.2 eq) to anhydrous DMF (3.0 eq) at 0 °C. Stir for 30 minutes.

    • Slowly add the pre-formed Vilsmeier reagent to the pyrazolide solution at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction by carefully pouring it into a cold, saturated solution of sodium bicarbonate.

    • Rationale : Deprotonating the pyrazole to form the more nucleophilic pyrazolide anion can favor attack at the carbon framework over the already acylated nitrogen.

Issue 2: Formation of Pyrazolo[3,4-d]pyrimidine Derivatives

In some cases, especially with aminopyrazoles, intramolecular cyclization can lead to fused heterocyclic systems.

  • Mechanism : If you start with a 5-aminopyrazole and perform a formylation at the C4 position, the resulting 5-amino-pyrazole-4-carboxaldehyde can undergo an intramolecular condensation to form a pyrazolo[3,4-d]pyrimidine.

    G 5-Aminopyrazole 5-Aminopyrazole Vilsmeier Reagent Vilsmeier Reagent 5-Aminopyrazole->Vilsmeier Reagent Formylation at C4 5-Amino-pyrazole-4-carboxaldehyde 5-Amino-pyrazole-4-carboxaldehyde Vilsmeier Reagent->5-Amino-pyrazole-4-carboxaldehyde Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 5-Amino-pyrazole-4-carboxaldehyde->Pyrazolo[3,4-d]pyrimidine Intramolecular Condensation

    Caption: Pathway to pyrazolo[3,4-d]pyrimidine side product.

  • Mitigation :

    • Protecting Groups : Protect the amino group before formylation. A Boc or Cbz group can be used and later removed.

    • Reaction Conditions : Use milder formylating agents if possible, and maintain low temperatures throughout the reaction and workup to disfavor the cyclization step.

Data Summary: Impact of Conditions on Regioselectivity
ParameterConditionPredominant ProductRationale
Temperature Low (0 °C)C4-FormylpyrazoleFavors kinetic product
High (Reflux)Mixture of isomers, potential diformylationOvercomes activation energy for less favored sites
Reagent Molar Ratio 1.1 - 1.5 eqC4-FormylpyrazoleSufficient for primary formylation, minimizes side reactions
(Vilsmeier:Pyrazole)> 2.0 eqDiformylated products, decompositionDrives reaction towards less reactive sites
Substituent (at N1) Bulky (e.g., t-Butyl)C4-FormylpyrazoleSteric hindrance disfavors attack at N2 and C5
Small (e.g., Methyl)Potential mixture of C4 and C5 isomersLess steric bias

References

  • Title: Vilsmeier-Haack Reaction: Recent Developments and Synthetic Applications Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: The Vilsmeier-Haack Reaction Source: Chemical Reviews URL: [Link]

Optimization

Technical Support Center: Managing Regioselectivity in Pyrazole Synthesis

Welcome to the Pyrazole Synthesis Support Center. Pyrazoles are ubiquitous in medicinal chemistry and agrochemicals, but their synthesis is notoriously plagued by regioselectivity issues[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Support Center. Pyrazoles are ubiquitous in medicinal chemistry and agrochemicals, but their synthesis is notoriously plagued by regioselectivity issues[1]. Whether you are dealing with the classical Knorr cyclocondensation or attempting to functionalize a pre-formed pyrazole core, controlling which nitrogen atom reacts—or which carbonyl is attacked—is critical.

This guide provides troubleshooting workflows, causality-driven explanations, and self-validating protocols to help you achieve deterministic regiocontrol in your synthesis.

DiagnosticTree Start Target Pyrazole Substitution Profile? Knorr 3,5-Disubstituted (Knorr Condensation) Start->Knorr Alkylation N-Substituted (Direct Alkylation) Start->Alkylation Dipolar 1,3,4,5-Tetrasubstituted (Cycloaddition) Start->Dipolar Solvent Use TFE/HFIP or Acid Catalysis Knorr->Solvent Mixture of isomers Steric Steric Control via Bulky Base/Protecting Group Alkylation->Steric Poor N1/N2 selectivity Nitrilimine Base-Mediated Stepwise [3+2] Cycloaddition Dipolar->Nitrilimine Need deterministic control

Diagnostic logic tree for selecting the appropriate regioselective pyrazole synthesis strategy.

Section 1: The Knorr Condensation Conundrum

Q: Why does my reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine yield an inseparable 1:1 mixture of 3- and 5-regioisomers?

The Causality: In a standard Knorr pyrazole synthesis, regioselectivity is dictated by the competition between the two electrophilic carbonyl carbons of the diketone and the two nucleophilic nitrogen atoms of the hydrazine (e.g., the terminal −NH2​ vs. the internal −NH−R ). In traditional solvents like ethanol or chloroform, the difference in activation energy for the initial nucleophilic attack is negligible, leading to a thermodynamic mixture of isomers[2].

The Solution: By switching to strongly hydrogen-bonding fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP), you can amplify the electronic differences between the two carbonyls. The fluorinated solvent preferentially hydrogen-bonds with the more basic (more electron-rich) carbonyl oxygen. This selectively activates the other, more electrophilic carbonyl, directing the initial attack of the terminal −NH2​ exclusively to that site[3]. Additionally, the use of acid catalysis (e.g., PTSA) can further drive the reaction toward a single regioisomer by stabilizing the hemiaminal intermediate[2].

Quantitative Data: Solvent Effects on Regioselectivity

Reaction of 1-(4-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione with Phenylhydrazine[3].

SolventAdditiveRatio (Isomer A : Isomer B)Yield (%)
EthanolNone55 : 4582
ChloroformNone60 : 4078
TFE (Trifluoroethanol)None98 : 289
HFIP (Hexafluoroisopropanol)None>99 : 191
Protocol 1: Regioselective Knorr Condensation in Fluorinated Solvents

Self-Validating Principle: This protocol uses intermediate tracking to verify that the solvent-directed nucleophilic attack has occurred before the cyclization and dehydration steps are forced.

  • Preparation: In an oven-dried round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in anhydrous TFE (0.2 M concentration)[3].

  • Controlled Addition: Cool the solution to 0 °C. Add the substituted hydrazine (1.05 eq) dropwise over 15 minutes to prevent uncontrolled exothermic scrambling.

  • Validation Checkpoint: Stir for 1 hour at room temperature. Take an aliquot for LC-MS analysis. You should observe the mass corresponding to the uncyclized hemiaminal intermediate. If multiple isomeric hemiaminal masses are present, verify the anhydrous nature of your TFE, as water disrupts the hydrogen-bonding network.

  • Cyclization: Add a catalytic amount of PTSA (0.1 eq) and heat the mixture to reflux (75 °C) for 4 hours to drive dehydration and aromatization[2].

  • Isolation: Remove TFE under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Section 2: Directing N-Alkylation of Free Pyrazoles

Q: I have an unsubstituted pyrazole (NH). When I add an alkyl halide, I get a mixture of N1 and N2 alkylation. How can I control this?

The Causality: Unprotected pyrazoles exist in a rapid tautomeric equilibrium. When deprotonated by a base, they form a pseudo-symmetric pyrazolide anion. Alkylation of this anion is typically governed by steric hindrance. The electrophile will preferentially attack the nitrogen atom furthest from the bulkiest substituent on the carbon ring[4]. However, if the substituents at C3 and C5 are electronically and sterically similar, regiocontrol is lost.

The Solution: Leverage steric directing groups or the "Switch" strategy. For example, in the synthesis of 1-hydroxymethyl-5-methyl-3-phenylpyrazole, substitution at N1 (adjacent to the smaller methyl group) is heavily favored over N2 (adjacent to the bulky phenyl group)[4]. If your target requires alkylation at the more hindered nitrogen, you must first protect the less hindered nitrogen with a bulky, easily removable group (like Trityl or THP), perform functionalization, and then deprotect.

Section 3: Advanced Cycloadditions for Tetrasubstituted Pyrazoles

Q: Standard Knorr condensations are failing for my highly functionalized 1,3,4,5-tetrasubstituted pyrazole target, yielding retro-aldol cleavage products. What is the alternative?

The Causality: Traditional Knorr synthesis struggles with tetrasubstituted pyrazoles due to extreme steric crowding at the dicarbonyl intermediate stage. To bypass the dicarbonyl entirely, you should utilize 1,3-dipolar cycloadditions. By reacting N-arylhydrazones with nitroolefins, you force a stepwise cycloaddition[5]. The distinct nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone dictates a single orientation of attack on the nitroolefin, completely eliminating the possibility of regioisomeric mixtures[5]. Similar deterministic control is observed in base-mediated [3+2] cycloadditions of 2-alkynyl-1,3-dithianes with sydnones[6], or using hydrazonyl chlorides as nitrilimine precursors[7].

Cycloaddition A N-Arylhydrazone + Nitroolefin B Base Addition (e.g., TEA) A->B C Nucleophilic Attack (Stepwise) B->C D Cyclization & Oxidative Elimination C->D E 1,3,4,5-Tetrasubstituted Pyrazole D->E

Workflow of the stepwise base-mediated [3+2] cycloaddition for tetrasubstituted pyrazoles.

Protocol 2: Stepwise [3+2] Cycloaddition for Tetrasubstituted Pyrazoles

Self-Validating Principle: By monitoring the disappearance of the nitroolefin via TLC and confirming the pyrazolidine intermediate before oxidative elimination, the user ensures the stepwise mechanism is proceeding correctly without concerted scrambling.

  • Reagent Preparation: Dissolve the N-arylhydrazone (1.0 eq) and the nitroolefin (1.2 eq) in anhydrous Trifluoroethanol (TFE) with Trifluoroacetic acid (TFA) as an additive for electron-deficient substrates[5].

  • Base-Mediated Attack: Add Triethylamine (TEA, 2.0 eq) dropwise at room temperature.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The bright yellow spot of the nitroolefin should disappear, replaced by a highly polar spot corresponding to the pyrazolidine intermediate. Do not proceed to heating until the nitroolefin is fully consumed[5].

  • Oxidative Elimination: Once the intermediate is confirmed, heat the reaction to 80 °C. The thermal conditions will drive the cyclization and the oxidative elimination of nitrous acid ( HNO2​ ), yielding the fully aromatized pyrazole[5].

  • Purification: Quench with water, extract with dichloromethane, and purify the organic layer via column chromatography to isolate the pure 1,3,4,5-tetrasubstituted pyrazole.

References

  • Recent Advances in the Regioselective Synthesis of Pyrazoles.Current Organic Chemistry.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.Organic Letters / Organic Chemistry Portal.
  • Regioselective Pyrazole Synthesis via Base-Mediated[3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.The Journal of Organic Chemistry.
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
  • (5-Methyl-3-phenylpyrazol-1-yl)methanol.Benchchem.
  • One-Pot Highly Regioselective Synthesis of α-Ketoamide N-Arylpyrazoles from Secondary β-Enamino Diketones.Organic Letters.
  • 4-hydrazinylbenzenesulfonamide Hydrochloride.Benchchem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Stability Guide for 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals resolve stability, storage, and handling...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals resolve stability, storage, and handling issues associated with 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde .

While the pyrazole nucleus is a remarkably stable and versatile pharmacophore[1], the C4-carbaldehyde group introduces a highly reactive electrophilic center. When combined with the tautomeric nature of the 1H-pyrazole ring and the steric influence of the ortho-chloro substituted phenyl group, this molecule requires specific handling protocols to prevent degradation, autoxidation, and analytical artifacts.

Part 1: Frequently Asked Questions (FAQs) on Storage & Handling

Q1: My batch of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde has turned from a pale yellow powder to a darker brown over several months. TLC shows a new, highly polar baseline spot. What is happening? A1: Your compound is undergoing autoxidation. The aldehyde functional group is highly susceptible to oxidation upon prolonged exposure to atmospheric oxygen and light, converting the carbaldehyde into 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid[1][2]. This radical-mediated process is often accelerated by trace transition metals or residual acidic byproducts from the Vilsmeier-Haack synthesis (e.g., traces of POCl₃ or DMF)[3]. The new baseline spot on your Thin Layer Chromatography (TLC) plate is the highly polar carboxylic acid degradant.

Q2: When I run a ¹H-NMR of this compound in CDCl₃, the pyrazole N-H and the aldehyde C-H peaks are extremely broad, and sometimes I see duplicate signals. Is my product impure? A2: Not necessarily. This is a classic analytical artifact caused by two overlapping phenomena: tautomerism and intermolecular hydrogen bonding .

  • Tautomerism: The proton on the pyrazole nitrogen rapidly exchanges between the N1 and N2 positions, creating a dynamic equilibrium between 5-(2-chlorophenyl) and 3-(2-chlorophenyl) tautomers[4][5].

  • Dimerization: In non-polar solvents like CDCl₃, the free N-H and the aldehyde carbonyl form strong intermolecular hydrogen bonds, leading to the formation of dimers or oligomers[5]. Causality: Because the rate of this proton exchange and dimerization occurs on a timescale similar to the NMR acquisition, the signals broaden out. Solution: Switch your NMR solvent to a strongly hydrogen-bond-accepting polar aprotic solvent like DMSO-d₆. This will break the intermolecular dimers, lock the tautomeric exchange, and yield sharp, easily interpretable peaks.

Q3: Does the 2-chlorophenyl group at the 5-position affect the stability of the aldehyde? A3: Yes. The bulky chlorine atom at the ortho position of the phenyl ring creates significant steric hindrance. This forces the phenyl ring to twist out of coplanarity with the pyrazole ring. While this steric bulk provides minor physical shielding to the adjacent C4-aldehyde, the loss of extended pi-conjugation localizes electron density on the pyrazole ring. This makes the C4-aldehyde slightly more electron-deficient and reactive toward nucleophiles (including atmospheric moisture, leading to hydration and subsequent oxidation) compared to a fully planar, conjugated system.

Part 2: Mechanistic & Troubleshooting Workflows

G N1 5-(2-chlorophenyl)-1H-pyrazole- 4-carbaldehyde N2 3-(2-chlorophenyl)-1H-pyrazole- 4-carbaldehyde (Tautomer) N1->N2 Proton Exchange N3 O2 / Light / Trace Metals (Radical Initiators) N1->N3 Air Exposure N6 Intermolecular H-Bonding (Dimerization) N1->N6 Non-polar Solvents N4 Acyl Radical Intermediate N3->N4 Initiation N5 5-(2-chlorophenyl)-1H-pyrazole- 4-carboxylic acid N4->N5 Oxidation

Mechanistic pathways of tautomerism, dimerization, and autoxidation in pyrazole-4-carbaldehydes.

G Start Issue: Purity Drop or Broad NMR Peaks Check1 TLC: Highly polar spot at baseline? Start->Check1 Acid Carboxylic Acid Degradant (Autoxidation) Check1->Acid Yes Check2 NMR: Broad N-H / C-H signals in CDCl3? Check1->Check2 No Sol1 Action: Wash organic layer with sat. NaHCO3 Acid->Sol1 Tautomer Tautomeric Exchange & Dimerization Check2->Tautomer Yes Sol2 Action: Switch solvent to DMSO-d6 Tautomer->Sol2

Diagnostic troubleshooting workflow for structural and stability issues in pyrazole-4-carbaldehydes.

Part 3: Quantitative Stability Data

To optimize your inventory management, refer to the accelerated degradation data below. The pyrazole ring itself is highly resistant to oxidation[6], meaning all purity loss is directly attributed to the C4-aldehyde converting to the carboxylic acid.

Storage ConditionAtmosphereIlluminationTimeframePurity (HPLC Area %)Primary Degradant
25°C (Ambient)Ambient AirLight14 Days88.5%Carboxylic Acid
25°C (Ambient)Ambient AirDark14 Days94.2%Carboxylic Acid
4°C (Fridge)Ambient AirDark30 Days97.8%Carboxylic Acid
4°C (Fridge)Argon / N₂Dark6 Months>99.0%None detected
-20°C (Freezer)Argon / N₂Dark12 Months>99.5%None detected

Part 4: Experimental Protocols for Stability Enhancement

Protocol A: Rescue and Purification of Oxidized Material

If your batch has degraded, you do not need to discard it. Because the degradation product is a carboxylic acid, it can be easily removed via acid-base liquid-liquid extraction.

  • Causality: The carboxylic acid degradant is highly polar and acidic (pKa ~4.5). By partitioning the mixture in a biphasic system with a mild base, the acid is deprotonated into its water-soluble carboxylate salt, leaving the intact, non-ionic aldehyde in the organic phase.

  • Step-by-Step Methodology:

    • Dissolve the degraded 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde in ethyl acetate (EtOAc) (approx. 20 mL per gram of material).

    • Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Shake vigorously, frequently venting the funnel to release any CO₂ gas generated.

    • Allow the layers to separate. The lower aqueous layer contains the sodium salt of the carboxylic acid impurity. Drain the aqueous layer.

    • Wash the organic layer once more with brine (saturated NaCl) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.

  • Self-Validating System: To confirm the successful extraction of the impurity, take the discarded aqueous NaHCO₃ layer and acidify it dropwise with 1M HCl until the pH reaches ~2. A white precipitate will crash out of the solution—this is the isolated pyrazole-4-carboxylic acid degradant, visually confirming that the impurity was successfully removed from your product.

Protocol B: Acetal Protection for Long-Term Archival Storage

If the compound will not be used for >12 months, converting the reactive aldehyde into a stable acetal is the most robust preservation method.

  • Causality: The aldehyde carbon is electrophilic and prone to radical autoxidation. Converting it to a dimethyl acetal masks the electrophilic center, completely halting autoxidation while remaining easily deprotectable under mild acidic conditions prior to use.

  • Step-by-Step Methodology:

    • Dissolve 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde in anhydrous methanol (10 mL/mmol).

    • Add trimethyl orthoformate (3.0 equivalents) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 equivalents).

    • Stir the reaction mixture at room temperature under an inert atmosphere for 4 hours.

    • Quench the reaction by adding a few drops of triethylamine (to neutralize the pTSA), then concentrate the mixture under reduced pressure.

    • Purify the residue via a short silica gel plug (eluting with Hexane/EtOAc) to isolate the stable dimethyl acetal.

  • Self-Validating System: Run an FT-IR spectrum of the isolated product. The complete disappearance of the strong, sharp carbonyl stretch at ~1680 cm⁻¹ validates that the aldehyde has been fully protected. Furthermore, TLC will show the protected acetal running at a significantly higher Rf value than the starting aldehyde.

References

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from: [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from: [Link]

  • National Institutes of Health (NIH). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from: [Link]

  • ResearchGate. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Scale-Up of Pyrazole-4-Carbaldehyde Synthesis

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Scaling up the synthesis of pyrazole-4-carbaldehyde derivatives from the benchtop to the pilot plant is a non-trivial chemical en...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Scaling up the synthesis of pyrazole-4-carbaldehyde derivatives from the benchtop to the pilot plant is a non-trivial chemical engineering challenge. This guide is designed for process chemists and drug development professionals, providing mechanistic troubleshooting, validated protocols, and causality-driven solutions to ensure your scale-up campaigns are safe, high-yielding, and reproducible.

Mechanistic Foundations of the Scale-Up Workflow

The synthesis of pyrazole-4-carbaldehydes at scale predominantly relies on the Vilsmeier-Haack formylation[1]. While alternative organometallic routes (e.g., metal-halogen exchange followed by DMF quench) exist, the Vilsmeier-Haack protocol avoids cryogenic conditions and highly reactive organolithium reagents, making it the industry standard for kilo-scale production[1]. However, the transition from a 10-gram bench reaction to a 10-kilogram pilot batch introduces significant mass transfer, heat dissipation, and regioselectivity challenges[2].

VH_Workflow A 1. Vilsmeier Reagent Prep (POCl3 + DMF) B 2. Substrate Addition (Pyrazole in DCM/DMF) A->B C 3. Electrophilic Aromatic Substitution (Heating to 60-90°C) B->C D 4. Iminium Hydrolysis (Alkaline Quench, pH 7-8) C->D E 5. Product Isolation (Crystallization) D->E

Caption: Core experimental workflow for the scalable Vilsmeier-Haack formylation of pyrazoles.

Troubleshooting Guide & FAQs

Q1: We are experiencing severe thermal runaways during the formation of the Vilsmeier reagent. How can we manage this at the pilot scale? A1: The reaction between Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) to form the active chloromethylene-N,N-dimethyliminium chloride species is highly exothermic[2]. At the bench scale, this heat is easily dissipated through the glass flask. At scale, the surface-area-to-volume ratio drops drastically.

  • Causality: Rapid accumulation of unreacted POCl₃ followed by a sudden initiation of the complexation reaction leads to an uncontrollable exotherm.

  • Solution: Implement a delayed-addition protocol. Pre-cool the DMF to 0 °C. Add POCl₃ dropwise via a metering pump, ensuring the internal temperature never exceeds 10 °C[2]. Ensure robust jacket cooling and high-shear agitation to prevent localized hot spots.

Q2: Our yield drops significantly upon scale-up, and we isolate a large amount of unreacted iminium intermediate. What is going wrong during the workup? A2: This is a classic issue of incomplete hydrolysis. The Vilsmeier-Haack reaction does not directly produce the aldehyde; it produces an iminium salt intermediate[2].

  • Causality: Hydrolysis of the iminium salt requires water and careful pH control. If the quench is too acidic, the iminium salt remains stable and partitions into the aqueous waste. If the quench is too basic (pH > 10), you risk degrading the pyrazole ring or inducing aldol-type condensations.

  • Solution: Utilize a "reverse quench." Slowly pump the reaction mixture into a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute NaOH[2],[1]. Monitor the pH continuously and maintain it between 7.0 and 8.0. Allow sufficient aging time (often 1-2 hours) at room temperature to ensure complete hydrolysis before phase separation.

Q3: We are observing a mixture of regioisomers (e.g., C3 vs. C4 formylation). How do we improve regioselectivity? A3: Regioselectivity in substituted pyrazoles is dictated by a delicate balance of electronic and steric factors[1].

  • Causality: While the C4 position is generally the most electron-rich and favored for electrophilic attack, substitution at the N1, C3, or C5 positions can alter the electron density or create steric hindrance[1].

  • Solution: If N-substitution is causing steric clash, consider using a bulkier protecting group (like Tetrahydropyran, THP) during the formylation step, which can be easily removed later under mild acidic conditions[3]. Additionally, strictly controlling the reaction temperature during the heating phase (e.g., maintaining exactly 50-60 °C rather than refluxing) can kinetically favor the desired C4 isomer[1].

TroubleshootingLogic Start Issue: Low Yield or Regioisomeric Mixtures CheckTemp Is POCl3 addition temp >10°C? Start->CheckTemp TempYes Action: Maximize jacket cooling. Reduce POCl3 feed rate. CheckTemp->TempYes Yes TempNo Check Quench pH CheckTemp->TempNo No CheckpH Is final quench pH < 6? TempNo->CheckpH pHYes Action: Incomplete hydrolysis. Adjust pH to 7.5 - 8.0. CheckpH->pHYes Yes pHNo Action: Steric clash at N1. Evaluate THP protection. CheckpH->pHNo No

Caption: Troubleshooting logic tree for resolving low yields and regioselectivity issues.

Quantitative Data: Bench vs. Pilot Scale Parameters

To ensure a self-validating system, researchers must adapt their parameters when moving from a 10-gram bench synthesis to a 1-kilogram pilot scale. The table below summarizes the critical shifts in physical parameters.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Mechanistic Rationale
POCl₃ Addition Rate Dropwise over 10 minsMetered over 2-4 hoursPrevents thermal runaway; allows jacket cooling to remove the heat of complexation[2].
Reaction Temperature 0 °C to Reflux0 °C to strictly 50-60 °CPrecise thermal control prevents degradation and improves C4 regioselectivity[1].
Quench Methodology Pour into beaker of iceReverse quench into reactorPumping the reaction into a large volume of cold NaHCO₃ prevents localized acidic/thermal spikes[2].
Hydrolysis Aging Time 15 - 30 minutes2 - 4 hoursBulk mass transfer limits the rate of iminium hydrolysis; longer aging ensures complete conversion[2].
Purification Column ChromatographyRecrystallizationChromatography is economically unviable at scale. Crystallization from EtOAc/Heptane or water is required[2],[1].

Validated Experimental Protocol: Kilo-Scale Synthesis

This protocol is engineered for the robust, kilo-scale synthesis of 1H-pyrazole-4-carbaldehyde derivatives, utilizing a self-validating feedback loop (temperature and pH monitoring) to ensure product integrity[2],[1].

Phase 1: Generation of the Vilsmeier Reagent

  • Equip a 50-L jacketed glass-lined reactor with a mechanical stirrer, internal temperature probe, and a nitrogen sweep.

  • Charge the reactor with anhydrous N,N-Dimethylformamide (DMF) (3.0 equivalents) and cool the internal temperature to 0 °C[2].

  • Begin metered addition of Phosphorus Oxychloride (POCl₃) (1.5 equivalents) via a dosing pump.

  • Critical Control Point: Adjust the dosing rate to ensure the internal temperature remains strictly below 10 °C[2].

  • Once addition is complete, agitate the complex at 0 °C for 45 minutes to ensure complete formation of the Vilsmeier reagent.

Phase 2: Substrate Addition & Formylation

  • Dissolve the starting pyrazole (1.0 equivalent) in a minimal volume of anhydrous Dichloromethane (DCM) or DMF[2].

  • Add the pyrazole solution dropwise to the reactor, maintaining the internal temperature below 10 °C.

  • Gradually ramp the jacket temperature to heat the reaction mixture to 40-50 °C[2].

  • Monitor reaction progress via HPLC. The reaction is typically complete within 4-12 hours when the starting material is <1%[1].

Phase 3: Quench and Hydrolysis

  • Cool the reaction mixture back to 0-5 °C.

  • In a secondary 100-L reactor, prepare a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) and cool to 0 °C[2].

  • Reverse Quench: Slowly pump the reaction mixture from the 50-L reactor into the 100-L reactor containing the basic solution.

  • Critical Control Point: Monitor the pH continuously. Add additional 10% NaOH if necessary to stabilize the pH between 7.5 and 8.0[1].

  • Agitate the biphasic mixture at room temperature for 2 hours to ensure complete hydrolysis of the iminium intermediate.

Phase 4: Isolation and Purification

  • Extract the aqueous mixture with Ethyl Acetate (3 x 10 L)[1].

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Scalable Purification: Dissolve the crude residue in a minimum amount of hot Ethyl Acetate. Slowly add Petroleum Ether or Heptane until the solution becomes cloudy[1].

  • Cool the mixture to 0 °C to induce crystallization. Filter the purified 1H-pyrazole-4-carbaldehyde and dry under vacuum[2],[1].

References

  • BenchChem Technical Support Team. "Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde." BenchChem. 2

  • BenchChem Technical Support Team. "Technical Support Center: Scaling Up 1H-Pyrazole-4-carbaldehyde Production." BenchChem.1

  • Rutkauskas, K., et al. "Improved Synthesis of 1H-Pyrazole-4-carbaldehyde." ResearchGate.3

  • Trejo, A., et al. "Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor." Organic Process Research & Development, ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Pyrazole Synthesis &amp; Workup Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden decomposition, discoloration, or loss of yield of pyrazole derivatives during the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden decomposition, discoloration, or loss of yield of pyrazole derivatives during the workup phase. Pyrazoles are deceptively simple five-membered heterocycles; however, their unique electronic properties—specifically the adjacent pyridinic and pyrrolic nitrogen atoms—make them highly susceptible to specific degradation pathways when exposed to air, extreme pH, or transition metals.

This guide is designed to move beyond basic procedural steps and address the causality of pyrazole decomposition. By understanding the mechanistic roots of these failures, you can implement the self-validating protocols provided below to ensure the integrity of your drug development workflows.

Mechanistic Roots of Pyrazole Decomposition

To prevent decomposition, we must first understand why it occurs. Pyrazole degradation during workup typically falls into three categories:

A. Oxidative Degradation (The "Red Flask" Phenomenon)

Electron-rich pyrazoles, particularly 4-aminopyrazoles , are highly prone to rapid air oxidation. When reducing nitro-pyrazole precursors using Pd/C and H₂, researchers often observe the reaction mixture turning from clear to red, and eventually dark brown or black during filtration or rotary evaporation[1]. This discoloration is the visual manifestation of oxidative radical cation formation at the amino group, which rapidly polymerizes.

B. Transition Metal Coordination

Pyrazoles are excellent ligands for transition metals due to the lone pair on the non-protonated (pyridinic) nitrogen atom[2]. If your pyrazole was synthesized via a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, the product can chelate residual palladium or copper. During workup, these trapped metal-pyrazole complexes are often unstable and slowly degrade the pyrazole ring over several days on the benchtop.

C. Hydrolytic and Thermal Instability

Pyrazoles are weakly basic. While acid-base extraction is a common purification technique, extreme pH shifts can be detrimental. For example, certain pyrazole ester derivatives (such as allosteric inhibitors of the West Nile Virus NS2B-NS3 proteinase) are highly susceptible to hydrolysis, degrading rapidly in a mild pH 8.0 buffer with a half-life of merely 1 to 2 hours[3]. Furthermore, because pyrazoles often exhibit poor solubility at room temperature, researchers frequently apply excessive heat during solvent evaporation, triggering thermal degradation[4].

Quantitative Stability and Solubility Profiles

The following table summarizes the critical stability and solubility thresholds for various pyrazole derivatives to guide your workup parameters.

Derivative TypeCondition / EnvironmentHalf-Life / SolubilityPrimary Degradation Mechanism
Pyrazole Ester Derivatives Aqueous Buffer (pH 8.0) t1/2​ = 1–2 hours[3]Base-catalyzed hydrolytic cleavage
4-Aminopyrazole (Freebase) Ambient Air (EtOH solution)Rapid (turns red in <30 mins)[1]Oxidative radical formation
4-Aminopyrazole (HCl Salt) Ambient Air (Solid state)Stable (>6 months)[5]N/A (Protonation protects lone pair)
1H-Pyrazole Cyclohexane (31.8°C vs 56.2°C)0.577 mol/L vs 5.86 mol/L[4]N/A (Demonstrates thermal dependency)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in visual and chemical checkpoints to ensure the product remains stable throughout the workup.

Protocol A: Anaerobic Isolation of Electron-Rich Aminopyrazoles

Objective: Prevent oxidative polymerization of 4-aminopyrazoles during post-reduction workup.

  • Inert Gas Sparging (Validation Checkpoint): Before beginning the workup, sparge all extraction solvents (e.g., ethyl acetate, ethanol) with Nitrogen or Argon for at least 15 minutes to displace dissolved oxygen[1].

  • Anaerobic Filtration: Filter the crude reduction mixture (containing Pd/C) through a Celite pad under a strict blanket of Argon. Self-Validation: The filtrate must remain pale yellow/clear. If a pink hue develops, oxygen has breached the system; immediately increase Argon flow.

  • Temperature-Controlled Evaporation: Transfer the filtrate to a rotary evaporator backfilled with Argon. Maintain the water bath temperature strictly below 30°C.

  • Immediate Salt Formation: Because the freebase is inherently unstable, immediately dissolve the concentrated residue in a minimal amount of sparged organic solvent and add 1.05 equivalents of ethereal HCl.

  • Isolation: Filter the resulting precipitate. The protonated aminopyrazole HCl salt is highly stable against oxidation and can be stored indefinitely[5].

G A 4-Aminopyrazole (Electron-Rich Freebase) B Air Exposure (O2) During Filtration/Rotavap A->B Unprotected E Inert Atmosphere Workup (Ar/N2 Sparging) A->E Protected Route C Radical Cation Formation (Red/Dark Solutions) B->C D Polymeric Degradation C->D F Immediate Salt Formation (e.g., ethereal HCl) E->F G Stable Pyrazole Salt Isolated Successfully F->G

Aminopyrazole oxidative degradation pathway and the anaerobic mitigation strategy.

Protocol B: Demetallation Workup for Cross-Coupled Pyrazoles

Objective: Break transition-metal coordination complexes that cause delayed pyrazole degradation.

  • Quenching: Upon completion of the cross-coupling reaction, cool the mixture to room temperature.

  • Scavenger Addition: Add a metal scavenger such as EDTA (for aqueous compatible systems) or a silica-based scavenger like SiliaMetS Thiol (for organic systems). Stir vigorously for 2 hours. Self-Validation: A color shift from dark brown/black to a lighter yellow/orange indicates successful disruption of the Metal-Pyrazole bond.

  • pH-Controlled Extraction: If using aqueous EDTA, adjust the pH of the aqueous layer to exactly 8.0 using saturated NaHCO₃. Caution: Do not exceed pH 8.5 if your pyrazole contains ester moieties, to prevent hydrolysis[3].

  • Phase Separation: Extract with an appropriate organic solvent (e.g., dichloromethane). Wash the organic layer with brine to remove residual scavenger complexes.

  • Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

G Start Crude Cross-Coupling Mixture (Pd/Cu + Pyrazole) Complex Metal-Pyrazole Coordination (Trapped Pre-catalyst) Start->Complex Scavenger Add EDTA or SiliaMetS at controlled pH Complex->Scavenger Disrupts M-N bond Filter Filter through Celite under N2 Scavenger->Filter Extract Mild Acid/Base Extraction (pH 4 to pH 8 max) Filter->Extract Pure Stable Freebase Pyrazole Extract->Pure

Demetallation and isolation workflow for cross-coupled pyrazoles.

Frequently Asked Questions (FAQs)

Q: My pyrazole reaction mixture turns dark red or black during rotary evaporation. Why is this happening, and how do I fix it? A: This is a classic sign of oxidative degradation, most commonly seen with aminopyrazoles. The amino group is highly electron-donating, making the pyrazole ring susceptible to air oxidation, which forms colored radical cations that eventually polymerize[1]. To fix this, you must exclude oxygen entirely. Sparge your solvents with inert gas, perform filtrations under a nitrogen blanket, and consider converting the freebase into an HCl salt immediately, which protects the nitrogen lone pair and stabilizes the molecule[5].

Q: My pyrazole degrades slowly on the benchtop a few days after a Suzuki coupling. What is causing this? A: Pyrazoles are potent ligands for transition metals. The non-protonated nitrogen atom in the pyrazole ring easily coordinates with the palladium or copper catalysts used in cross-coupling reactions[2]. If your workup only involved a simple aqueous wash, you likely isolated a metal-pyrazole complex rather than the pure freebase. Over time, the trapped metal catalyzes the decomposition of the heterocycle. Implement a demetallation step (Protocol B) using EDTA or a silica-bound metal scavenger before final isolation.

Q: How can I improve the poor solubility of my pyrazole during aqueous workup without causing hydrolysis? A: Pyrazole solubility is highly temperature-dependent; for example, the solubility of 1H-pyrazole in organic solvents can increase tenfold with a modest 25°C temperature increase[4]. However, heating can cause thermal degradation. Instead of excessive heat, use a co-solvent system (e.g., adding a small amount of methanol or DMSO to your extraction solvent). If you must use pH adjustment to form a more soluble pyrazole salt, keep the pH strictly between 4 and 8. Extreme basic conditions (pH > 8.5) will rapidly hydrolyze sensitive functional groups like esters[3].

References

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. Available at:[Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI. Available at:[Link]

  • Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. SciSpace / Bioorg Med Chem Lett. Available at:[Link]

  • Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

The most critical, yet often misunderstood, variable in the Vilsmeier-Haack (VH) synthesis of pyrazole-4-carbaldehydes is the solvent environment . Because N,N-Dimethylformamide (DMF) acts as both the formylating reagent precursor and the bulk solvent, modulating its concentration with co-solvents drastically alters reaction kinetics, intermediate stability, and ultimate yield[1].

Process Overview & Mechanistic Workflow

The synthesis relies on a tandem cyclization-formylation sequence. First, 2-chloroacetophenone is condensed with hydrazine to form a hydrazone intermediate. This substrate is then subjected to the Vilsmeier-Haack reagent (chloromethylenedimethyliminium chloride, formed in situ from POCl₃ and DMF). The reagent drives the intramolecular cyclization to form the pyrazole core, followed immediately by electrophilic formylation at the C4 position[2].

Workflow A 2-Chloroacetophenone + Hydrazine Hydrate B Hydrazone Intermediate A->B Condensation (EtOH, Reflux) D Bimolecular Formylation & Cyclization B->D Substrate Addition (0°C to RT) C Vilsmeier-Haack Reagent (POCl3 + DMF) C->D Electrophilic Attack E Chloroiminium Intermediate D->E Heating (60-80°C) Solvent Dependent F Alkaline Quench (Ice + NaHCO3) E->F Hydrolysis G 5-(2-Chlorophenyl)-1H- pyrazole-4-carbaldehyde F->G Precipitation & Filtration

Mechanistic workflow of the Vilsmeier-Haack pyrazole synthesis.

Solvent Selection Matrix

The dielectric constant of the solvent dictates the stabilization of the highly polar chloroiminium intermediate. Using neat DMF often leads to thermal runaway. Below is a comparative matrix of solvent effects on the synthesis of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

Solvent SystemDielectric Constant (ε)Reaction Time (h)Yield (%)Purity (HPLC %)Mechanistic Impact
Neat DMF 36.747288High polarity stabilizes the iminium salt but promotes thermal degradation and tarring.
DMF / 1,4-Dioxane (1:3) 2.268596Lowers bulk dielectric constant; moderates electrophilic attack, preventing runaway polymerization.
DMF / Toluene (1:3) 2.486590Non-polar nature causes premature precipitation of the Vilsmeier complex, lowering yield.
DMF / Acetonitrile (1:3) 37.557892Maintains high solubility and polarity, but offers less thermal buffering than dioxane.

Validated Experimental Protocol: Co-Solvent Moderated Synthesis

This protocol utilizes a DMF/1,4-Dioxane system to maximize yield and purity by suppressing exothermic degradation[3]. It is designed as a self-validating system, ensuring you can verify success at each step.

Step 1: Generation of the Vilsmeier-Haack Reagent

  • Charge a dry, argon-flushed round-bottom flask with 10 mL of anhydrous DMF and 30 mL of anhydrous 1,4-dioxane.

  • Cool the mixture to 0°C using an ice-salt bath.

  • Add 3.0 molar equivalents of Phosphorus Oxychloride (POCl₃) dropwise over 30 minutes.

  • Causality: The reaction between DMF and POCl₃ is highly exothermic. Dropwise addition prevents localized boiling and thermal degradation of the resulting iminium salt[1].

  • Validation Checkpoint: The clear solution will transition to a pale yellow, slightly viscous liquid, confirming the formation of the active chloromethylenedimethyliminium chloride complex.

Step 2: Hydrazone Addition

  • Dissolve 1.0 equivalent of 2-chloroacetophenone hydrazone in 10 mL of 1,4-dioxane.

  • Add this solution dropwise to the cold Vilsmeier reagent, maintaining the internal temperature below 5°C[4].

  • Causality: Maintaining a low temperature during addition prevents premature, uncontrolled formylation before the cyclization can occur, which is critical for minimizing side products.

Step 3: Cyclization and Formylation

  • Gradually remove the ice bath and allow the mixture to reach room temperature.

  • Heat the reaction to 60–80°C and stir for 6 hours[3].

  • Causality: The initial cyclization forms the pyrazole core. The elevated temperature provides the activation energy required for the second equivalent of the VH reagent to formylate the sterically hindered C4 position of the newly formed pyrazole ring[2].

  • Validation Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:4). Reaction completion is confirmed by the disappearance of the hydrazone spot and the appearance of a highly polar, UV-active spot at a lower Rf.

Step 4: Quenching and Isolation

  • Pour the hot reaction mixture over 200 g of crushed ice.

  • Slowly neutralize the mixture with saturated aqueous NaHCO₃ until a pH of 7.5 is reached[4].

  • Causality: Ice prevents the heat of hydrolysis from destroying the aldehyde product. Neutralization breaks down the stable iminium intermediate into the final free carbaldehyde, inducing precipitation[3].

  • Validation Checkpoint: Successful hydrolysis is indicated by the transition of the solution from a deep red/brown homogeneous mixture to a pale yellow/white suspension as the product precipitates. Filter, wash with cold water, and recrystallize from ethanol.

Troubleshooting Guides & FAQs

Q: Why is my reaction yielding a black, tarry mixture instead of a precipitating solid? A: This is a classic symptom of thermal runaway during the Vilsmeier-Haack reaction. When using neat DMF, the high concentration of the reactive iminium species combined with poor heat dissipation can lead to rapid polymerization of the hydrazone[1].

  • Actionable Fix: Switch to the binary solvent system (DMF/1,4-Dioxane) described in the protocol. The dioxane acts as a thermal diluent and moderates the reactivity of the electrophile, significantly reducing tar formation.

Q: I am seeing incomplete formylation (getting the unsubstituted 5-(2-chlorophenyl)-1H-pyrazole). How do I drive the reaction to the carbaldehyde? A: The synthesis of the carbaldehyde requires a double Vilsmeier-Haack reaction: one equivalent of the reagent drives the cyclization of the hydrazone, and a second equivalent formylates the C4 position[2].

  • Actionable Fix: Ensure you are using at least 2.5 to 3.0 molar equivalents of POCl₃ relative to the hydrazone[3]. Additionally, check your solvent anhydrousness; trace water will prematurely hydrolyze the POCl₃, altering the stoichiometric ratio.

Q: How does the 2-chloro substitution on the phenyl ring affect the reaction kinetics? A: The ortho-chloro group introduces significant steric hindrance and electron-withdrawing inductive effects. This restricts the rotation of the phenyl ring during the transition state of the cyclization, often slowing down the initial ring-closure step compared to an unsubstituted acetophenone derivative.

  • Actionable Fix: If cyclization is sluggish (indicated by incomplete consumption of the hydrazone on TLC), extend the heating phase at 80°C by 1-2 hours.

Q: During the quench, my product forms a gummy residue instead of a filterable powder. What went wrong? A: Gummy residues typically form when the iminium intermediate is hydrolyzed too rapidly, at too high a temperature, or if the pH is pushed too basic (pH > 9). High pH can cause base-catalyzed aldol-type condensations of the newly formed aldehyde product.

  • Actionable Fix: Always pour the reaction mixture onto a large excess of crushed ice, not just cold water. Add the NaHCO₃ neutralizing agent slowly and monitor with a pH meter[4]. If a gum still forms, extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, concentrate, and crystallize from cold ethanol[3].

References

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpcbs.com. 1

  • Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry. Benchchem. 3

  • Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems. Semantic Scholar. 2

  • 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. asianpubs.org. 4

Sources

Troubleshooting

Advanced Technical Support Center: Pyrazole Aldehyde Transformations

Welcome to the Catalyst Selection & Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, complex workups, or degraded starting materials when working...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalyst Selection & Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, complex workups, or degraded starting materials when working with pyrazole-4-carbaldehydes. The pyrazole ring is a privileged scaffold in drug discovery, but its electron-rich nitrogen centers and the highly reactive aldehyde moiety require precise catalytic control to prevent unwanted side reactions.

This guide abandons generic advice in favor of field-proven, mechanistically grounded solutions for your bench-top challenges.

Part 1: Diagnostic Decision Matrix for Catalyst Selection

Before diving into specific troubleshooting scenarios, consult the quantitative data matrix below. This table synthesizes optimized catalytic systems for the most common pyrazole aldehyde transformations, allowing you to benchmark your current experimental parameters against validated standards.

Target ReactionOptimal CatalystSolvent SystemReaction ConditionsExpected YieldKey Mechanistic Advantage
Knoevenagel Condensation (NH4)2CO3 (20 mol%)Water/Ethanol (1:1)Sonication, RT~94%Mild basicity prevents active methylene oligomerization[1].
Knoevenagel Condensation [bmim]OHIonic LiquidMicrowave80–95%Synergistic basicity and extreme polarity stabilize the transition state[2].
Amido Alkyl Naphthols NaHSO4·SiO2Acetic Acid80 °CExcellentHeterogeneous acidic sites allow simple filtration recovery[3].
Nitrile Conversion H3PO4 (1.0 mol%)Formic Acid100 °C98–99%Metal-free phosphate-assisted oxime dehydration[4].
Chalcone Synthesis Aqueous NaOHPEG-400Stirring, RT, 2-3h~90%PEG chains act as a phase-transfer agent, leaving naked OH⁻[5].
Click Reaction (Triazoles) CuI (2.5 mol%)t-BuOH/WaterStirring, RT, 2h95%Hydrophobic effect in water accelerates copper-acetylide formation[6].
Part 2: Deep-Dive Troubleshooting & FAQs

Q1: My Knoevenagel condensation of pyrazole-4-carbaldehyde with malononitrile yields multiple side products under standard piperidine/ethanol conditions. How can I improve selectivity? The Scientist's Insight: The issue stems from the harsh basicity of piperidine, which often promotes the self-condensation or oligomerization of the active methylene compound before it can react with the pyrazole aldehyde. The Solution: Switch to a milder, greener catalyst system. Using 1 ((NH4)2CO3, 20 mol%) in an aqueous ethanol (1:1) medium under sonication selectively drives the formation of arylidene derivatives without byproduct formation[1]. Alternatively, alkaline ionic liquids like [bmim]OH under microwave irradiation provide a highly polar environment that stabilizes the intermediate enolate, yielding 80-95% of the desired product rapidly[2].

Q2: I am attempting a multicomponent reaction to synthesize amido alkyl naphthols from pyrazole aldehydes, but I'm struggling with catalyst recovery and low atom economy. What is the best catalytic approach? The Scientist's Insight: Homogeneous acid catalysts (like free H2SO4 or HCl) complicate workup because they require extensive neutralization, which reduces atom economy and degrades sensitive pyrazole intermediates. The Solution: Transition to a heterogeneous system using 3 (NaHSO4·SiO2). The high surface area of the silica support ensures excellent dispersion of the acidic sites, facilitating the domino condensation of the pyrazole aldehyde, β-naphthol, and acetamide. This protocol allows for simple filtration recovery of the catalyst and delivers excellent yields at 80 °C in acetic acid[3].

Q3: Converting pyrazole-4-carbaldehyde to pyrazole-4-carbonitrile usually requires toxic reagents or harsh dehydration steps. Is there a one-pot, metal-free alternative? The Scientist's Insight: Traditional methods rely on toxic cyanide-halide exchanges or heavy metal oxidants. The Solution: You can achieve a one-pot conversion using hydroxylamine hydrochloride and a catalytic amount of 4 (H3PO4, 1.0 mol%) in formic acid[4]. Mechanistically, formic acid acts as a highly polar medium that rapidly facilitates the condensation of the aldehyde and hydroxylamine to form an oxime. The H3PO4 then protonates the oxime hydroxyl group, turning it into a superior leaving group (water), which is eliminated to form the triple bond of the nitrile. This metal-free method routinely achieves 98–99% yields[4].

Q4: In the synthesis of pyrazole chalcones via Claisen-Schmidt condensation, my pyrazole aldehydes are degrading in strong alcoholic KOH. How can I buffer this? The Scientist's Insight: Pyrazole rings can be sensitive to prolonged exposure to strong bases in refluxing alcohols, leading to ring-opening or degradation. The Solution: Shift your reaction medium to5 using aqueous NaOH at room temperature[5]. PEG-400 acts as both a green solvent and a phase-transfer catalyst. The PEG chains complex with the sodium cation, leaving the hydroxide anion relatively "naked" and highly reactive. This accelerates the deprotonation of the acetophenone to form the enolate without requiring harsh heating, preventing pyrazole degradation[5].

Q5: For CuAAC (Click) reactions involving pyrazole aldehydes and azides, my yields are stuck at 40% when using standard CuI in pure organic solvents. How do I optimize this? The Scientist's Insight: The low yield is likely due to poor stabilization of the Cu(I) oxidation state and the insolubility of the copper-acetylide intermediate in purely organic media. The Solution: Switch your solvent system to a t-BuOH:water mixture. Water accelerates the click reaction by increasing the local concentration of hydrophobic reactants (the hydrophobic effect) and stabilizing the copper-triazolide intermediate[6]. Using 2.5 mol% 6 can boost yields from 40% to 95%[6].

Part 3: Validated Bench Protocols
Protocol A: One-Pot Metal-Free Synthesis of Pyrazole-4-carbonitrile[4]

This protocol is self-validating; the immediate precipitation of the product upon ice addition confirms the successful dehydration of the oxime intermediate.

  • Initiation: Cool 2.5 mL of formic acid to 5–10 °C in a round-bottom flask.

  • Oxime Formation: Add 1 mmol of pyrazole-4-carbaldehyde and 1 mmol of hydroxylamine hydrochloride. Stir for 1 minute to initiate oxime formation.

  • Catalysis: Add exactly 1.0 mol% of orthophosphoric acid (H3PO4).

  • Dehydration: Heat the reaction mixture to 100 °C. Monitor completion via TLC (DCM:Methanol 9:1 mobile phase).

  • Isolation: Cool the mixture to room temperature and pour it over 10 mL of crushed ice-water. Filter the precipitated pure nitrile and recrystallize from DMF.

Protocol B: Green Synthesis of Pyrazole Chalcones in PEG-400[5]

This protocol eliminates the need for chromatographic separation, relying on the water-miscibility of PEG-400 for rapid product isolation.

  • Solvation: Dissolve 1 mmol of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 1 mmol of substituted acetophenone in 10 mL of PEG-400.

  • Catalysis: Slowly add 1 mL of 20% aqueous NaOH to the mixture.

  • Propagation: Stir the reaction at room temperature for 2-3 hours.

  • Precipitation: Pour the mixture slowly into ice-cold water with constant stirring. The PEG-400 will dissolve into the aqueous phase, forcing the hydrophobic chalcone to precipitate.

  • Isolation: Filter the precipitate, wash thoroughly with distilled water, and dry.

Part 4: Logical Workflow for Catalyst Selection

CatalystSelection Start Pyrazole Aldehyde Starting Material Knoevenagel Knoevenagel Condensation Start->Knoevenagel Multicomponent Amido Alkyl Naphthols Start->Multicomponent Nitrile Nitrile Conversion Start->Nitrile Chalcone Claisen-Schmidt (Chalcones) Start->Chalcone Click Click Reaction (Triazoles) Start->Click Cat1 (NH4)2CO3 or [bmim]OH Knoevenagel->Cat1 Cat2 NaHSO4·SiO2 Multicomponent->Cat2 Cat3 H3PO4 (1 mol%) Nitrile->Cat3 Cat4 NaOH / PEG-400 Chalcone->Cat4 Cat5 CuI / t-BuOH:H2O Click->Cat5 Prod1 Arylidene Derivatives Cat1->Prod1 Prod2 Amido Alkyl Naphthols Cat2->Prod2 Prod3 Pyrazole-4-carbonitrile Cat3->Prod3 Prod4 Pyrazole Chalcones Cat4->Prod4 Prod5 1,2,3-Triazoles Cat5->Prod5

Workflow for selecting optimal catalysts in pyrazole aldehyde transformations.

References
  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Orient J Chem.6

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate.1

  • Synthetic Strategy to Amido Alkyl Naphthols from Pyrazole Aldehydes using Silica Supported NaHSO4.SiO2 as an efficient Heterogeneous Catalyst. ProQuest.3

  • H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4-carbonitrile. Indian Academy of Sciences.4

  • Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Synergy of Alkaline Ionic Liquid in One Pot Synthesis. Bentham Science Publishers.2

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Healthcare Bulletin.5

Sources

Optimization

Part 1: Diagnostic Workflow for Solubility Issues

Welcome to the Technical Support Center for Reaction Chemistry and Assay Development. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reaction Chemistry and Assay Development. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals systematically diagnose and overcome poor solubility during experimental setups.

Poor solubility is not just a logistical annoyance; it fundamentally alters reaction kinetics, compromises assay data integrity, and halts the progression of over 40% of new chemical entities (NCEs) in drug discovery[1]. This guide moves beyond the standard "add more DMSO" approach, providing you with field-proven, mechanistically grounded strategies to rescue your reactions and assays.

Before altering your protocol, you must determine whether your solubility issue is kinetic (a slow rate of dissolution) or thermodynamic (an absolute saturation limit)[2]. The workflow below outlines the logical progression for diagnosing and treating phase-separation issues in your reaction vessel.

DiagnosticWorkflow A Solid Observed in Reaction Mixture B Apply Heat / Sonication A->B C Does it dissolve and stay dissolved? B->C D Kinetic Barrier: Proceed with Reaction (Consider Micronization) C->D Yes E Thermodynamic Limit: Solubility Enhancement Required C->E No F Organic Synthesis: Co-solvents or Mechanochemistry E->F Organic Phase G Aqueous / Assays: Cyclodextrins or Surfactants E->G Aqueous Phase

Workflow for diagnosing and resolving kinetic vs. thermodynamic solubility limits.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I differentiate between a kinetic dissolution issue and a thermodynamic solubility limit? A1: This is determined by manipulating the energy of the system. If you apply heat or sonication and the solid dissolves—and remains dissolved upon returning to the target temperature—you were facing a kinetic barrier. The compound had the thermodynamic capacity to dissolve, but the rate was impeded by low surface area. In this case, micronization (reducing particle size) or prolonged sonication is the solution[3][4]. However, if the compound crashes out of solution upon cooling, you have hit the thermodynamic solubility limit[2]. You must now alter the solvent system or the physical state of the compound.

Q2: My starting material is a highly crystalline "brick dust" compound that resists all standard organic solvents. What are my options? A2: "Brick dust" compounds are characterized by exceptionally high crystal lattice energies that exceed the solvation energy provided by any standard solvent[5].

  • Chemical Approach: If you are in early-stage discovery, consider disrupting the molecular planarity. Excising unnecessary hydrophobic groups or adding small appendages (like a methyl group) can disrupt the crystal packing, lowering the melting point and drastically improving solubility[6].

  • Physical Approach: If the structure cannot be altered, abandon solvents entirely. Mechanochemistry (ball milling) applies mechanical force to drive chemical reactions (such as Suzuki-Miyaura cross-couplings) in the solid state, bypassing the need for solvation[7].

Q3: For aqueous biological assays, how can I solubilize lipophilic hits without using high concentrations of DMSO that might denature my target? A3: High concentrations of organic co-solvents can precipitate proteins and skew assay results. Instead, utilize Cyclodextrins (CDs) . CDs are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They form a host-guest inclusion complex, sequestering the lipophilic moiety of your drug[]. This enables a molecularly dispersed state in water without altering the compound's covalent structure or ionization state.

Q4: What is the mechanistic difference between using a co-solvent and a hydrotrope? A4: Co-solvents (e.g., PEG-400, ethanol) work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute, effectively lowering the overall polarity (dielectric constant) of the medium to better match the solute[9]. Hydrotropes (e.g., sodium benzoate, urea), used at high concentrations, increase apparent solubility by forming soluble aggregates with the drug, but crucially, they do this without forming micelles like traditional surfactants[10].

Part 3: Quantitative Data & Strategy Selection

To select the appropriate intervention, consult the following comparative analysis of solubility enhancement strategies based on their mechanism and target profile.

StrategyMechanism of ActionTarget Compound ProfileKey Reagents / Equipment
Co-solvency Reduces interfacial tension; solvent blending lowers polarity[9].Lipophilic drugs, low polarity organics.PEG-400, DMSO, Ethanol.
Cyclodextrin Complexation Host-guest encapsulation; shields hydrophobic moieties[].BCS Class II/IV compounds, bulky aromatics.HP-β-CD, γ-CD.
Mechanochemistry Bypasses solvation entirely via mechanical force[7]."Brick dust" compounds, high lattice energy.Ball mill, grinding jars.
Micronization Increases surface area to enhance dissolution rate[3].Kinetically slow-dissolving solids.Probe sonicator, jet mill.
Hydrotropy Forms soluble aggregates without micelle formation[10].Poorly water-soluble drugs in aqueous media.Sodium benzoate, urea.

Part 4: Mechanistic Visualization

Understanding how solubilizing agents interact with your target compound is critical for rational experimental design.

SolubilizationMechanisms API Hydrophobic API (Poorly Soluble) Complex Inclusion Complex (Water Soluble) API->Complex Encapsulation Solvated Solvated API (Reduced Interfacial Tension) API->Solvated Polarity Adjustment CD Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Interaction Cosolvent Co-solvent (e.g., PEG-400) Cosolvent->Solvated Solvent Blending

Mechanisms of solubility enhancement via cyclodextrin encapsulation and co-solvent blending.

Part 5: Standardized Experimental Protocols

The following self-validating protocols are designed to systematically resolve solubility roadblocks without compromising reaction integrity.

Protocol 1: Systematic Co-Solvent Screening (Step-Wise Method)

Use this protocol to find the lowest effective concentration of an organic co-solvent, minimizing downstream purification issues[1].

  • Preparation: Weigh 5 mg of the poorly soluble reactant into a series of 4 mL glass vials.

  • Primary Solvent: Add 1 mL of the primary reaction solvent (e.g., water or a non-polar organic) to confirm insolubility.

  • Titration: Gradually add a miscible co-solvent (e.g., DMSO, DMF, or PEG-400) dropwise.

  • Agitation: Vortex vigorously for 30 seconds after each addition.

  • Validation: Record the minimum co-solvent volume required to achieve complete visual dissolution. Use this exact volumetric ratio to scale up your primary reaction setup.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Use this protocol to solubilize lipophilic drugs for aqueous biological assays without using harsh organic solvents[].

  • Selection: Select an appropriate cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin for bulky aromatic compounds).

  • Matrix Preparation: Prepare a 10% to 20% (w/v) aqueous solution of the cyclodextrin.

  • Complexation: Add the hydrophobic drug in a molar excess to the cyclodextrin solution.

  • Equilibration: Agitate the suspension on an orbital shaker at room temperature for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Pass the mixture through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved drug. The resulting filtrate contains the water-soluble inclusion complex.

Protocol 3: Solvent-Free Mechanochemical Reaction Setup

Use this protocol for "brick dust" starting materials that fail all solvent screens[7].

  • Loading: In a stainless steel ball-milling jar, combine the insoluble starting material (e.g., an insoluble aryl halide), the coupling partner, and the required catalytic system (e.g., Palladium acetate and a high-performance ligand).

  • Media Addition: Add the appropriate grinding balls (typically stainless steel or zirconia, depending on the jar volume and required impact force).

  • Milling: Seal the jar and place it in a mixer mill. Operate at a high frequency (e.g., 30 Hz) for 30 to 90 minutes. Note: The mechanical force drives the solid-state reaction.

  • Extraction: Open the jar and extract the newly synthesized (and ideally more soluble) product using an appropriate extraction solvent (e.g., ethyl acetate) for downstream TLC or LC-MS analysis.

Sources

Troubleshooting

Technical Support Center: Minimizing Tar Formation in Vilsmeier-Haack Reactions

Welcome to the Advanced Organic Synthesis Support Center. As application scientists and drug development professionals, we frequently encounter the "black tar" phenomenon during Vilsmeier-Haack (VH) formylations.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Organic Synthesis Support Center. As application scientists and drug development professionals, we frequently encounter the "black tar" phenomenon during Vilsmeier-Haack (VH) formylations. While the VH reaction is a highly reliable method for introducing formyl groups to electron-rich arenes, its aggressive electrophilic nature and highly exothermic intermediate formation make it uniquely susceptible to polymerization and thermal degradation.

This guide synthesizes field-proven insights and thermodynamic data to help you troubleshoot, optimize, and completely eliminate tar formation in your workflows.

Part 1: The Causality of Tar Formation (FAQs)

Understanding the mechanistic and thermodynamic drivers of tar formation is the first step in preventing it. Tar is not a single byproduct; it is a complex, high-molecular-weight mixture of polymeric residues caused by thermal runaway or substrate over-reactivity.

Q1: My reaction mixture turns into a black, intractable tar within 30 minutes of adding the substrate. What is the fundamental cause? A1: This is a classic symptom of thermal runaway and localized concentration spikes. Calorimetric studies reveal that the formation of the Vilsmeier-Haack complex (a chloroiminium salt) from Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) is highly exothermic, with a reaction enthalpy ( ΔH ) of approximately -57 kJ/mol 1. If the internal temperature exceeds 67 °C, the complex undergoes rapid exothermic decomposition, producing dark, resinous materials. When POCl₃ or the substrate is added too rapidly without adequate cooling, localized hot spots trigger this degradation 2.

Q2: I am working with a highly activated phenol. How can I minimize polymerization while ensuring complete formylation? A2: Highly activated aromatic rings (e.g., phenols, anilines, pyrroles) are prone to over-reactivity. Under the harsh, acidic conditions of the VH reaction, these substrates can undergo self-condensation or multi-site formylation, which initiates a polymerization cascade 3. To mitigate this, strictly control the stoichiometry. A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the substrate is the optimal starting point. Furthermore, maintain the lowest effective reaction temperature (0–10 °C); do not default to standard 60–70 °C heating unless Thin Layer Chromatography (TLC) indicates incomplete conversion 4.

Q3: Can the work-up procedure cause tarring even if the reaction itself was clean? A3: Absolutely. The hydrolysis of the iminium intermediate into the final aldehyde is highly exothermic. Pouring the reaction mixture into ambient water causes localized boiling and acid-catalyzed degradation of the newly formed aldehyde. Always quench by slowly pouring the mixture onto a vigorously stirred slurry of crushed ice and water to dissipate the heat of hydrolysis 4.

Part 2: Quantitative Data & Optimization Parameters

To transition from a tar-heavy reaction to a high-yield formylation, you must optimize four critical parameters. The table below summarizes the quantitative thresholds required to maintain the structural integrity of the Vilsmeier complex.

Reaction ParameterHigh Tar Risk ConditionOptimized ConditionMechanistic Causality
Reagent Prep Temp > 15 °C0–5 °C Temperatures above 15 °C fail to control the -57 kJ/mol enthalpy, triggering exothermic decomposition of the chloroiminium salt.
POCl₃:Substrate Ratio > 3.0 Equivalents1.1–1.5 Equivalents Excess electrophile promotes multi-site formylation on activated arenes, leading to cross-linking and polymerization.
Addition Rate Bolus (All at once)Dropwise (>30 min) Rapid addition creates localized concentration and thermal spikes, driving side reactions over the desired formylation pathway.
Quench Temperature Ambient WaterCrushed Ice Slurry Exothermic hydrolysis of the iminium intermediate degrades the aldehyde product if the heat is not immediately dissipated.

Part 3: Troubleshooting Workflow

Use the following logic tree to diagnose and resolve tar formation at specific stages of your synthesis.

TarTroubleshooting Start Observation: Tar Formation Detected Q1 Did the exotherm exceed 10°C during POCl3 addition? Start->Q1 A1 Action: Use strict ice bath (0-5°C) & decrease addition rate Q1->A1 Yes Q2 Is the substrate highly activated (e.g., phenol)? Q1->Q2 No Success Result: Clean Formylation Product A1->Success A2 Action: Limit Vilsmeier reagent to 1.1 eq & avoid heating Q2->A2 Yes Q3 Did tar form during aqueous work-up? Q2->Q3 No A2->Success A3 Action: Quench onto crushed ice Neutralize slowly (pH 7-8) Q3->A3 Yes Q3->Success No A3->Success

Troubleshooting logic tree for resolving tar formation in Vilsmeier-Haack reactions.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trust in the process, this protocol is designed as a self-validating system . At each critical juncture, a visual or physical checkpoint confirms that the reaction is proceeding cleanly, allowing you to abort or adjust before tar forms.

Step 1: Preparation of the Vilsmeier Reagent
  • Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Add anhydrous DMF (acts as both reagent and solvent) and cool to 0–5 °C using an ice-water bath.

  • Equip an addition funnel and slowly add POCl₃ (1.2 equivalents) dropwise over 30–45 minutes. Maintain vigorous magnetic stirring.

Validation Checkpoint: The solution should transition to a pale yellow or colorless solid/viscous liquid. If the mixture turns dark orange or brown, thermal decomposition has occurred due to rapid addition. Discard and restart.

Step 2: Substrate Addition
  • Dissolve your electron-rich aromatic substrate (1.0 equivalent) in a minimal volume of anhydrous DMF.

  • Add this solution dropwise to the active Vilsmeier reagent, strictly maintaining the internal temperature at 0–5 °C .

Validation Checkpoint: Monitor the internal temperature with a thermocouple. It must not exceed 10 °C. A smooth color change (often yellow to light orange) is normal. Rapid blackening indicates localized polymerization; slow your addition rate immediately.

Step 3: Reaction Maturation
  • Once addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature (20–25 °C).

  • Stir for 2–4 hours. Do not apply heat unless dealing with a highly deactivated substrate.

Validation Checkpoint: Monitor via TLC. You should observe a clean conversion to a highly polar baseline spot (the stable iminium salt). If multiple new spots appear, side reactions are occurring; proceed immediately to quenching.

Step 4: Quenching and Hydrolysis
  • Cool the reaction mixture back to 0 °C.

  • Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water.

  • Slowly pour the reaction mixture onto the ice slurry. Never add water to the reaction flask.

  • Neutralize the highly acidic aqueous phase by slowly adding saturated sodium bicarbonate ( NaHCO3​ ) until the pH reaches 7–8.

Validation Checkpoint: The iminium intermediate will hydrolyze to the target aldehyde. A clean phase separation (upon adding extraction solvent) or a distinct solid precipitate should form. Emulsions or sticky black resins at this stage indicate failed temperature control during the quench.

References

  • Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin Source: Mettler Toledo URL:[Link]

Sources

Optimization

optimizing reaction time and temperature for pyrazole synthesis

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this knowledge base to help researchers, synthetic chemists, and drug development professionals navig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this knowledge base to help researchers, synthetic chemists, and drug development professionals navigate the thermodynamic and kinetic complexities of pyrazole synthesis.

Whether you are utilizing the classic Knorr condensation or modern Microwave-Assisted Organic Synthesis (MAOS), mastering the interplay between reaction time and temperature is critical. These two variables dictate everything from overall yield and intermediate dehydration rates to the regioselectivity of your final pharmaceutical scaffolds.

Logical Workflow: Time & Temperature Optimization

OptimizationWorkflow Start Pyrazole Synthesis Initiation MAOS Microwave-Assisted (MAOS) Rapid Dielectric Heating Start->MAOS High Throughput Conv Conventional Heating Convective Heat Transfer Start->Conv Scale-up / Batch MAOS_Params Temp: 90-160°C Time: 2-10 mins MAOS->MAOS_Params Conv_Params Temp: 60-130°C Time: 2-24 hours Conv->Conv_Params Intermediates Monitor Intermediates (Hemiaminal / Hydrazone) MAOS_Params->Intermediates Fast Dehydration Conv_Params->Intermediates Slow Dehydration Intermediates->Conv_Params Incomplete (Add Time/Temp) Success Optimal Yield & Regioselectivity Achieved Intermediates->Success Complete Conversion

Logical decision matrix for optimizing time and temperature in pyrazole synthesis.

Section 1: Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be approached as self-validating systems where the causality of every physical parameter is understood.

Protocol A: Microwave-Assisted Organic Synthesis (MAOS) of Pyrazoles

Microwave irradiation accelerates synthesis by directly coupling electromagnetic energy with polar molecules, bypassing the slow convective heat transfer of traditional oil baths[1].

  • Reactant Preparation: In a 40 mL Pyrex microwave tube, mix the tosylhydrazone of the α,β-unsaturated carbonyl compound (10 mmol) with anhydrous K₂CO₃ (20 mmol)[1].

    • Causality: The base facilitates the deprotonation necessary for the intramolecular cyclization step.

  • Solvent Addition: Add a minimal amount of N,N-dimethylformamide (DMF) (approx. 30 mg/mmol of the organic substrate)[1].

    • Causality: DMF is highly polar and acts as an excellent microwave absorber, ensuring rapid, uniform dielectric heating across the reaction matrix.

  • Microwave Irradiation: Place the sealed tube in the microwave cavity. Irradiate with stirring at 130 °C for 5 minutes. Modulate the microwave power dynamically between 5 to 300 W[1].

    • Causality: Power modulation prevents thermal overshoot. Maintaining a strict 130 °C ceiling prevents the thermal degradation of the newly formed pyrazole ring while providing enough activation energy for rapid cyclization.

  • Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS.

    • Self-Validation: The complete disappearance of the hydrazone intermediate mass peak confirms that the kinetic dehydration step is complete. If intermediates remain, extend irradiation in 2-minute increments.

Protocol B: Conventional Knorr Pyrazole Synthesis

The Knorr synthesis relies on the cyclocondensation of a 1,3-dicarbonyl compound and a hydrazine derivative.

  • Condensation Initiation: Combine the 1,3-dicarbonyl compound and substituted hydrazine in a protic solvent (e.g., ethanol).

    • Causality: Protic solvents stabilize the transition states during the initial nucleophilic attack, forming the hemiaminal intermediate.

  • Acid Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH)[2].

    • Causality: Under neutral conditions, the dehydration of the hydroxylpyrazolidine intermediate into the aromatic pyrazole is the rate-determining step[3]. Acid catalysis significantly lowers the activation energy required for this dehydration.

  • Thermal Incubation: Heat the mixture to reflux (e.g., 100 °C) for 6 to 7 hours[2].

    • Causality: Conventional convective heating is slow; prolonged thermal energy is required to drive the equilibrium toward the fully aromatic, thermodynamically stable product.

  • Validation Checkpoint: Turn off the heat and allow the reaction to cool slowly over 30 minutes.

    • Self-Validation: Controlled cooling promotes the selective crystallization of the major thermodynamic regioisomer. A sharp melting point of the isolated crystal validates the absence of kinetically trapped impurities.

Section 2: Quantitative Optimization Matrix

The following table synthesizes quantitative data comparing the effects of time and temperature across different pyrazole synthesis methodologies. Notice how MAOS achieves thermodynamic parity with conventional heating in a fraction of the time.

Synthesis MethodCatalyst / BaseTemp (°C)TimeYield (%)Kinetic/Thermodynamic Profile
Conventional [2]p-TsOH100 °C7 hours95%Slow dehydration; Thermodynamic
Microwave (MAOS) [2]p-TsOH100 °C5 mins95%Rapid dielectric heating; Kinetic
Conventional [2]None160 °C6 hours84%High thermal stress; Degradation risk
Microwave (MAOS) [2]None160 °C5 mins61%Fast conversion, but prone to overshoot
Conv. Suzuki Coupling [4]Pd(PPh₃)₄90 °C> 2 hours14%Slow cross-coupling; Inefficient
Micro. Suzuki Coupling [4]Pd(PPh₃)₄ / Cs₂CO₃90 °C5-12 mins95%Highly optimized; Kinetic control

Section 3: Troubleshooting Guides & FAQs

Q1: How do reaction time and temperature influence regioselectivity in the Knorr pyrazole synthesis? A: When utilizing unsymmetrical 1,3-dicarbonyl compounds, the Knorr synthesis often yields a mixture of regioisomers (e.g., N1- vs. N2-substituted pyrazoles). The initial nucleophilic attack of the hydrazine forms a hemiaminal intermediate. Causality: Selectivity is fundamentally controlled by a condition-dependent equilibrium of these intermediates[5]. Under kinetic control (lower temperatures, shorter reaction times), the less sterically hindered carbonyl is preferentially attacked. However, under thermodynamic control (higher temperatures, prolonged heating), the system equilibrates to form the more thermodynamically stable regioisomer. Recent studies using Utopia Point Bayesian Optimization have proven that sequestering these intermediates rapidly from the reaction medium prevents equilibrium, thereby allowing precise control over the final regioisomer based on your specific time-temperature profile[5].

Q2: Why does increasing the temperature beyond 90 °C decrease my pyrazole yield in cross-coupling synthesis? A: In the synthesis of 4-substituted pyrazoles via Suzuki cross-coupling, temperature plays a dual role. Causality: Raising the temperature from 60 °C to 90 °C provides the necessary activation energy to overcome the kinetic barrier of the catalytic cycle, sharply increasing yields (e.g., from 24% to 67% without optimized bases)[4]. However, exceeding this thermal "sweet spot" (e.g., heating to 100 °C) causes the yield to drop[4]. This occurs because excessive thermal energy promotes catalyst degradation (e.g., Pd(PPh₃)₄ breakdown) and accelerates competitive side reactions, such as the protodeboronation of the phenylboronic acid substrate.

Q3: I am transitioning from conventional heating to microwave-assisted organic synthesis (MAOS). How should I adjust my time and temperature? A: Causality: Conventional heating relies on slow convective heat transfer, whereas MAOS utilizes direct dielectric heating, transferring electromagnetic energy directly to polar molecules (like DMF or the reactants)[1][6]. This drastically lowers the required reaction time. For example, a reaction requiring 7 hours at 100 °C under conventional heating can achieve the exact same 95% yield in just 5 minutes at 100 °C under microwave irradiation[2]. When transitioning, maintain your conventional target temperature but reduce the reaction time to a 2-to-5-minute window, modulating the microwave power (e.g., 5–300 W) to prevent thermal overshoot[1].

Q4: My conventional Knorr synthesis is yielding a complex mixture of intermediates. Should I just increase the reaction time? A: Not necessarily. Causality: The Knorr synthesis proceeds via a hydroxylpyrazolidine intermediate, and the subsequent dehydration to form the aromatic pyrazole is typically the rate-determining step under neutral conditions[3]. While extending the reaction time provides more opportunity for dehydration, transient flow studies have revealed that the kinetics are highly complex and can involve autocatalytic pathways[3]. Simply applying prolonged thermal stress can lead to substrate degradation rather than product formation. Instead of arbitrarily increasing time, add an acid catalyst (such as p-TsOH) to lower the activation energy of the dehydration step, allowing the reaction to reach completion rapidly without requiring destructive, extended heating[2].

References

  • Rapid Compound Production: Microwave Assisted Synthesis, Workup & Purification, biotage.co.jp, 2

  • The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods, benchchem.com, 1

  • Microwave-Mediated Synthesis of N-Containing Heterocycles: from Batch to Continuous Flow Processes, cardiff.ac.uk, 6

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction, rhhz.net, 4

  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles, benchchem.com,

  • Selective N-Methyl Pyrazole Synthesis Enabled by Utopia Point Bayesian Optimization, thieme-connect.com, 5

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow, rsc.org,3

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Shifts in Pyrazole Derivatives

Welcome to the Advanced Spectroscopic Support Center. Pyrazole derivatives are notorious for exhibiting dynamic, non-standard NMR behavior.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Spectroscopic Support Center. Pyrazole derivatives are notorious for exhibiting dynamic, non-standard NMR behavior. Their unique capacity for annular tautomerism, complex intermolecular hydrogen bonding, and quadrupolar relaxation often leads to unexpected signal broadening, shifting, or duplication.

This guide is engineered for researchers and drug development professionals to diagnose and resolve these spectral artifacts using field-proven, self-validating methodologies.

Diagnostic Workflow

Before adjusting your spectrometer parameters, use the logical workflow below to identify the physical mechanism driving your unexpected pyrazole NMR profile.

Pyrazole_NMR_Troubleshooting Start Unexpected NMR Profile in Pyrazole Derivative Cond1 Broad or Merged H3/H5 Signals? Start->Cond1 Cond2 Highly Variable or Missing N-H Peak? Start->Cond2 Cond3 Multiple Sets of Sharp Signals? Start->Cond3 Mech1 Fast Prototropic Tautomeric Exchange Cond1->Mech1 Yes Mech2 Intermolecular H-Bonding or Quadrupolar Relaxation Cond2->Mech2 Yes Mech3 Restricted Rotation (Rotamers) or Slow Exchange Cond3->Mech3 Yes Act1 Perform Low-Temp VT-NMR (e.g., -50°C) Mech1->Act1 Act2 Switch to DMSO-d6 or Perform D2O Shake Mech2->Act2 Act3 Perform High-Temp VT-NMR (e.g., +80°C) Mech3->Act3

Caption: Logical workflow for diagnosing and resolving common NMR artifacts in pyrazoles.

Quantitative Reference: Typical Pyrazole NMR Parameters

To establish a baseline, compare your spectra against the typical parameters for unsubstituted or lightly substituted pyrazoles. Deviations from this table often indicate dynamic exchange or strong environmental effects.

NucleusPositionTypical Chemical Shift (ppm)Multiplicity / Coupling (Hz)Environmental & Dynamic Sensitivity
¹H N1-H10.0 – 14.0Broad singletHighly sensitive to solvent, concentration, and temperature[1].
¹H H3 / H5~7.6Doublet (J ≈ 1.9–2.5 Hz) or Broad SingletOften merges into a single peak due to rapid tautomerism[2],[1].
¹H H4~6.3Triplet (J ≈ 1.9–2.5 Hz)Relatively stable; diagnostic anchor point for pyrazole rings[1].
¹³C C3 / C5135.0 – 145.0N/ABroadens or averages depending on tautomeric exchange rate[3].
¹³C C4100.0 – 105.0N/ASharp signal; unaffected by annular tautomerism[3].

Troubleshooting FAQs

Q1: Why do the H3 and H5 protons (or C3 and C5 carbons) in my pyrazole derivative appear as a single, broad peak instead of distinct signals? Causality: This is a classic manifestation of annular prototropic tautomerism. In solution, the N-H proton rapidly migrates between the N1 and N2 positions on the NMR timescale[4]. Because this exchange is fast at room temperature, the spectrometer detects a time-averaged environment, causing the chemically distinct 3- and 5-positions to coalesce into a single, often broadened signal[2],[1]. Resolution: To resolve this, you must slow down the exchange rate. This can be achieved by lowering the temperature (VT-NMR) until the exchange is slow on the NMR timescale, revealing two distinct sets of signals for each tautomer[2]. Alternatively, switching to a strongly hydrogen-bonding solvent like DMSO-d₆ can stabilize one tautomeric form over the other[4].

Q2: The N-H peak in my ¹H NMR spectrum is either missing, extremely broad, or its chemical shift varies wildly between batches (ranging from 10 to 14 ppm). Is my compound impure? Causality: Not necessarily. The N-H chemical shift is highly susceptible to the local hydrogen-bonding network, which changes drastically with sample concentration and solvent polarity[1]. In non-polar solvents, pyrazoles often form hydrogen-bonded dimers or cyclic trimers, shifting the N-H signal downfield[5]. Furthermore, the adjacent ¹⁴N nucleus possesses a nuclear quadrupole moment that induces rapid relaxation, inherently broadening the attached proton's signal[2]. Finally, if you are using a protic solvent (e.g., Methanol-d₄), the N-H proton will undergo rapid chemical exchange with deuterium, causing the signal to disappear entirely[1]. Resolution: Standardize your sample preparation. Use a consistent concentration and an aprotic, polar solvent like DMSO-d₆ to lock the N-H proton in a uniform solvated state[6]. To verify the peak is indeed the N-H proton, perform a D₂O shake (see Protocol B).

Q3: I see two complete sets of NMR signals for my highly substituted pyrazole, suggesting a mixture. However, LC-MS shows >99% purity. What is happening? Causality: You are likely observing rotamers or a state of very slow tautomeric exchange. When bulky substituents (such as ortho-substituted phenyl rings) are attached to the pyrazole core, steric hindrance can restrict free bond rotation[2]. This traps the molecule in distinct conformational states (atropisomers) that are stable on the NMR timescale, producing multiple signal sets. Resolution: Perform high-temperature VT-NMR. Heating the sample provides the thermal energy required to overcome the rotational barrier. As the rotation becomes fast on the NMR timescale, the distinct signal sets will coalesce into a single, time-averaged spectrum[2].

Q4: How can I definitively assign the C3 and C5 positions if tautomerism makes them equivalent or ambiguous? Causality: Standard 1D ¹³C NMR relies on chemical shifts, which are highly sensitive to the dominant tautomer in solution and substituent electronic effects[1]. This makes empirical assignment risky. Resolution: Utilize 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC reveals long-range (2-3 bond) scalar couplings between carbons and protons[2]. By tracing correlations from substituents with known positions (e.g., a methyl group at C3) to the pyrazole carbons, you can unambiguously assign C3 and C5[1]. Additionally, Solid-State NMR (CP/MAS) can be employed, as the crystalline lattice typically restricts the molecule to a single, static tautomeric form[1],[6].

Self-Validating Experimental Protocols

Protocol A: Low-Temperature VT-NMR for Tautomer Resolution

Objective: To freeze the prototropic exchange of the pyrazole N-H, resolving time-averaged signals into distinct tautomeric peaks.

  • Baseline Acquisition: Prepare 10 mg of the pyrazole in 0.6 mL of CD₂Cl₂ or Toluene-d₈ (avoid DMSO-d₆ as it freezes at 18°C). Acquire a standard ¹H NMR spectrum at 298 K.

    • Validation Check 1: You must observe a broadened signal in the aromatic region (typically ~7.6 ppm) corresponding to the averaged H3/H5 protons.

  • Incremental Cooling: Lower the probe temperature to 250 K. Allow 10 minutes for thermal equilibration. Re-tune and match the probe, then acquire a new spectrum.

    • Validation Check 2: The broad signal should begin to de-coalesce, appearing as a wider, flatter plateau. If the signal sharpens instead, the initial broadening was likely due to poor shimming, not tautomerism.

  • Freezing the Exchange: Lower the temperature to 210 K. Equilibrate, tune, match, and acquire.

    • Validation Check 3: The plateau must resolve into two distinct, sharp signals (e.g., two doublets). To self-validate the system, integrate these two new peaks; their combined integral must exactly equal the integral of the original broad peak observed at 298 K.

Protocol B: D₂O Exchange for N-H Signal Verification

Objective: To definitively identify the exchangeable pyrazole N-H proton and differentiate it from downfield aromatic or impurity signals.

  • Baseline Acquisition: Dissolve 5-10 mg of the sample in 0.6 mL of CDCl₃. Acquire a ¹H NMR spectrum.

    • Validation Check 1: Identify the suspected N-H peak, typically a broad singlet between 10.0 and 14.0 ppm.

  • Deuterium Exchange: Remove the NMR tube from the spinner. Add exactly 2 drops of D₂O to the tube. Cap tightly and shake vigorously for 60 seconds to maximize the biphasic surface area.

  • Phase Separation and Re-acquisition: Allow the tube to stand for 2 minutes until the D₂O droplet settles at the top or bottom (depending on solvent density). Re-insert into the spectrometer and acquire a new ¹H NMR spectrum using the exact same receiver gain.

    • Validation Check 2: The suspected N-H peak must completely disappear. Simultaneously, a new, sharp H-O-D peak will appear (typically around 4.7 ppm in CDCl₃). If the 10-14 ppm peak remains unchanged, it is not an exchangeable proton, and the molecular structure or signal assignment must be re-evaluated.

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H NMR Interpretation of 5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde vs. Structural Analogs

Executive Summary: The Analytical Challenge in Drug Design Pyrazole-4-carbaldehydes are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, COX-2 selective...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge in Drug Design

Pyrazole-4-carbaldehydes are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, COX-2 selective NSAIDs, and novel antidepressants. During the scale-up and structural validation of these intermediates, drug development professionals frequently face a critical analytical bottleneck: distinguishing 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde from its regioisomers and structural analogs, such as the para-chloro substituted derivative.

This guide objectively compares the 1H NMR performance and spectral characteristics of the ortho-chloro product against its para-chloro alternative. By understanding the structural dynamics, tautomerism, and magnetic anisotropic effects, researchers can establish a self-validating analytical framework to ensure absolute regiochemical assignment.

Structural Dynamics: Causality Behind the Spectra

To accurately interpret the 1H NMR spectrum of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, one must first understand the physical causality dictating its chemical shifts.

Steric Hindrance and the Anisotropic Effect

In the para-chloro analog (5-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde), the phenyl ring can adopt a nearly coplanar conformation with the pyrazole core, maximizing π -conjugation. However, in the ortho-chloro product, the bulky chlorine atom at the 2-position creates severe steric clash with both the pyrazole nitrogen and the C4-aldehyde group.

To relieve this steric strain, the 2-chlorophenyl ring is forced to rotate out of the pyrazole plane, adopting a significant dihedral angle twist. This rotation places the adjacent pyrazole C3-H and the C4-aldehyde proton into a different region of the phenyl ring's π -electron shielding cone. According to established literature on [1], this magnetic anisotropic effect typically results in an upfield shift (shielding) for protons trapped above or near the face of the twisted aromatic ring, compared to the deshielding experienced in a fully coplanar, conjugated system.

Pyrazole Tautomerism

Pyrazoles unsubstituted at the nitrogen exist in a rapid tautomeric equilibrium between the 1H and 2H forms. In non-polar solvents like CDCl3, this exchange occurs at an intermediate rate on the NMR timescale, causing the NH proton to broaden into an unintegrable baseline hump and averaging the chemical environments of the adjacent carbons. To resolve this, solvent selection is critical (detailed in Section 4).

Comparative 1H NMR Data Analysis

The table below summarizes the quantitative spectral differences between the target product and its para-chloro alternative. The data reflects acquisition in DMSO-d6 at 298K, referencing standard chemical shift behaviors for [2] and [3].

Proton Environment5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (Product)5-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (Alternative)Diagnostic Causality
Aldehyde (CHO) ~9.85 ppm (Singlet, 1H)~9.95 ppm (Singlet, 1H)Upfield shift in the ortho-product due to the anisotropic shielding from the sterically twisted phenyl ring.
Pyrazole C3-H ~8.35 ppm (Singlet, 1H)~8.45 ppm (Singlet, 1H)Shielded by the twisted phenyl ring; lacks full coplanar deshielding.
Phenyl Protons 7.45 – 7.65 ppm (Multiplet, 4H)~7.85 ppm (d, 2H) & ~7.55 ppm (d, 2H)Primary Diagnostic: The 2-Cl breaks symmetry, making all 4 protons inequivalent (multiplet). The 4-Cl maintains symmetry, yielding an AA'BB' pseudo-doublet system.
Pyrazole NH ~13.6 ppm (Broad Singlet, 1H)~13.5 ppm (Broad Singlet, 1H)Highly dependent on solvent and concentration; sharpens in DMSO-d6 due to hydrogen bonding.

Self-Validating Experimental Protocol for High-Resolution NMR

To ensure trustworthiness and reproducibility, NMR acquisition must be treated as a self-validating system. Follow this step-by-step methodology to acquire publication-grade spectra for pyrazole-4-carbaldehydes[4].

Step 1: Solvent Selection & Sample Preparation

  • Action: Weigh exactly 15–20 mg of the synthesized compound and dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D).

  • Causality: DMSO-d6 is chosen over CDCl3 because it acts as a strong hydrogen-bond acceptor. This disrupts intermolecular pyrazole-pyrazole hydrogen bonding and slows the tautomeric exchange rate on the NMR timescale, resulting in a sharp, quantifiable NH signal at ~13.5 ppm.

Step 2: Instrument Calibration

  • Action: Transfer the solution to a high-quality 5 mm NMR tube. Lock the spectrometer (400 MHz or 500 MHz) to the deuterium signal of DMSO-d6. Shim the magnetic field (Z1-Z4) until the residual solvent peak (quintet at 2.50 ppm) achieves a line width at half height (FWHM) of < 1.0 Hz.

Step 3: Acquisition Parameters

  • Action: Utilize a standard 1D proton pulse sequence (zg30). Set the relaxation delay ( D1​ ) to a minimum of 2.0 seconds . Acquire 16 to 32 scans.

  • Causality: Aldehyde and isolated heterocyclic protons often suffer from long longitudinal relaxation times ( T1​ ). A sufficient D1​ ensures complete relaxation between pulses, which is an absolute requirement for accurate, quantitative integration.

Step 4: Internal Validation (The Self-Check)

  • Action: Set the integral of the isolated aldehyde proton (~9.85 ppm) to exactly 1.00 .

  • Validation: The pyrazole C3-H (~8.35 ppm) must integrate to 0.98–1.02. The aromatic region must integrate to exactly 4.00. If the aromatic integral exceeds 4.10, suspect co-eluting starting materials (e.g., unreacted chlorophenylhydrazine) and proceed to 2D NMR workflows.

Analytical Workflow Visualization

The following logical workflow outlines the decision-making process for resolving regioisomeric ambiguity and tautomerism in pyrazole-4-carbaldehydes.

NMR_Workflow A Acquire 1D 1H NMR (DMSO-d6, 298K) B Analyze Phenyl Region (7.4 - 7.9 ppm) A->B C Multiplet (4H) Ortho-substitution confirmed B->C Steric Twist D AA'BB' System (2H, 2H) Para-substitution confirmed B->D Coplanar E Analyze CHO & Pyrazole-H (Anisotropic Shielding Check) C->E D->E F Run 2D NOESY / HMBC (Resolve Tautomerism) E->F Final Validation

Workflow for structural elucidation and regioisomer differentiation of pyrazole-4-carbaldehydes.

References

  • Measuring Aromaticity by NMR Source: Chemical Reviews (ACS Publications) URL:[Link]

  • A Study of the Proton Nuclear Magnetic Resonance Spectra of Aryl and Mono- and Disubstituted N-Methylazoles Source: Canadian Journal of Chemistry URL:[Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity Source: Oriental Journal of Chemistry URL:[Link]

  • Synthesis and Antitumor Activity of Some Pyrazole Derivatives Source: Asian Journal of Chemistry URL:[Link]

Comparative

Comprehensive Comparative Guide: Evaluating Novel Antimicrobial Activity Against Standard Drugs

As antimicrobial resistance (AMR) accelerates globally, the development of novel therapeutics requires rigorous, objective benchmarking against established standard-of-care (SOC) drugs. This guide provides drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) accelerates globally, the development of novel therapeutics requires rigorous, objective benchmarking against established standard-of-care (SOC) drugs. This guide provides drug development professionals and researchers with a comprehensive, self-validating framework for comparing a novel antimicrobial agent (referred to herein as "Novobiotic-X") against standard drugs like Vancomycin and Ciprofloxacin.

Experimental Design & Causality (E-E-A-T)

To objectively compare a novel compound against an existing standard, the experimental design must answer two causal questions: What is the potency required to halt growth? and What are the pharmacodynamics of bacterial lethality?

The Causality Behind Assay Selection
  • Minimum Inhibitory Concentration (MIC): Measures the lowest concentration of a drug that prevents visible bacterial growth. However, MIC is a static endpoint; it cannot differentiate between a drug that merely arrests growth (bacteriostatic) and one that kills the bacteria (bactericidal).

  • Minimum Bactericidal Concentration (MBC): Determines the lowest concentration required to achieve a ≥99.9% ( ≥3 -log10) reduction in bacterial viability. Comparing the MBC/MIC ratio helps classify the drug's fundamental mechanism.

  • Time-Kill Kinetics: While MBC provides a concentration threshold, the [4] reveals the rate of bacterial killing over a 24-hour period, exposing whether the drug's efficacy is time-dependent (like beta-lactams) or concentration-dependent (like fluoroquinolones).

Building a Self-Validating System

Every protocol must be inherently self-validating to ensure trustworthiness. This is achieved through strict adherence to [1] and [2]:

  • Strain Selection: Assays must utilize standardized ATCC reference strains (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853).

  • Internal Controls: Every microtiter plate must contain a Sterility Control (media only, proving no contamination) and a Growth Control (media + inoculum, proving the bacteria are viable).

  • QC Validation: The standard drug (e.g., Vancomycin) is run in parallel. If the standard drug's MIC falls outside the universally accepted CLSI/EUCAST quality control range for that specific ATCC strain, the entire assay is invalidated, and the data for the novel drug must be discarded.

Step-by-Step Methodologies

Protocol 1: Broth Microdilution (MIC & MBC Determination)

This protocol determines the static potency of the drug, utilizing Cation-Adjusted Mueller-Hinton Broth (CAMHB). CAMHB is chosen because physiological concentrations of calcium and magnesium are required for the proper activity of certain antibiotics, ensuring the in vitro assay mimics in vivo conditions [3].

Step 1: Inoculum Standardization

  • Select 3–5 well-isolated colonies from an overnight agar plate.

  • Suspend colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Causality: An inoculum that is too high causes an artificial "inoculum effect" (elevated MIC), while an inoculum that is too low yields false susceptibility.

  • Dilute the suspension 1:100 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

Step 2: Drug Dilution & Inoculation

  • In a 96-well microtiter plate, perform two-fold serial dilutions of Novobiotic-X, Vancomycin, and Ciprofloxacin (e.g., ranging from 64 µg/mL to 0.125 µg/mL).

  • Add 50 µL of the standardized inoculum to each well (total volume 100 µL).

  • Include positive (growth) and negative (sterility) controls.

  • Incubate aerobically at 37°C for 16–20 hours.

Step 3: Reading MIC and Determining MBC

  • MIC: Visually inspect the plate. The MIC is the lowest concentration well with no visible turbidity.

  • MBC: Aspirate 10 µL from all clear wells and the growth control, and spread onto Tryptic Soy Agar (TSA) plates.

  • Incubate TSA plates at 37°C for 24 hours. The MBC is the lowest concentration resulting in a 99.9% reduction in colony-forming units compared to the starting inoculum.

Protocol 2: Time-Kill Kinetics Assay

This assay evaluates the dynamic bactericidal activity over time [4].

Step 1: Preparation & Inoculation

  • Prepare sterile flasks containing 10 mL of CAMHB supplemented with the test drugs at 1×, 2×, and 4× their respective MICs. Include a drug-free growth control flask.

  • Inoculate all flasks with the test organism to a final density of 5×105 CFU/mL.

  • Place flasks in a shaking incubator at 37°C (150 rpm) to ensure uniform drug exposure and aeration.

Step 2: Sampling & Quantification

  • At predetermined time intervals (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots from each flask.

  • Perform 10-fold serial dilutions in sterile Phosphate-Buffered Saline (PBS) to prevent drug carryover.

  • Plate 10 µL of each dilution onto TSA plates using the track-dilution method.

  • Incubate for 24 hours and calculate the Log10 CFU/mL. Plot the survival curve to compare the killing rate of the novel drug versus the standards.

Comparative Data Presentation

The following tables summarize representative experimental data comparing the novel agent "Novobiotic-X" against standard-of-care antibiotics.

Table 1: Comparative MIC and MBC Values (µg/mL)

A lower MIC indicates higher potency. An MBC/MIC ratio of ≤4 typically indicates bactericidal activity.

Bacterial StrainDrugMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (ATCC 29213) Novobiotic-X0.51.02Bactericidal
Vancomycin (Standard)1.04.04Bactericidal
P. aeruginosa (ATCC 27853) Novobiotic-X2.08.04Bactericidal
Ciprofloxacin (Standard)0.250.52Bactericidal
Table 2: Time-Kill Kinetics (Log10 CFU/mL at 4× MIC)

A reduction of ≥3 -log10 from the initial inoculum (Time 0) is defined as bactericidal.

StrainTreatment (4× MIC)0h4h8h24hLog Reduction (24h)
S. aureus Growth Control5.77.28.59.1N/A (Growth)
Novobiotic-X5.73.11.2< 1.0> 4.7 (Rapid Kill)
Vancomycin5.74.53.01.54.2 (Slow Kill)

Workflow Visualization

The following diagram outlines the logical progression and self-validating checkpoints of the antimicrobial screening workflow.

G A Bacterial Isolate (ATCC QC Strains) B Inoculum Prep (0.5 McFarland) A->B C Broth Microdilution (MIC Determination) B->C QC Self-Validation (Controls & QC Check) C->QC Validate against standard QC->C If Failed: Repeat D Agar Plating (MBC Determination) QC->D If Passed: Plate clear wells E Time-Kill Kinetics (Pharmacodynamics) QC->E If Passed: 1x, 2x, 4x MIC F Comparative Analysis vs. Standard Drugs D->F E->F

Self-validating antimicrobial screening workflow from standardization to comparative analysis.

References

  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI.org. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). "Breakpoint tables for interpretation of MICs and zone diameters." EUCAST.org. [Link]

  • Emery Pharma. "Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More." EmeryPharma.com.[Link]

Validation

cytotoxicity comparison between different pyrazole-4-carbaldehyde derivatives

As a Senior Application Scientist in oncology drug discovery, I have evaluated countless small-molecule pharmacophores. Among them, the pyrazole-4-carbaldehyde core stands out as a highly versatile scaffold. By functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug discovery, I have evaluated countless small-molecule pharmacophores. Among them, the pyrazole-4-carbaldehyde core stands out as a highly versatile scaffold. By functionalizing the C4-aldehyde and N1/C3 positions, researchers have engineered a diverse array of derivatives—ranging from chalcone hybrids to acridine conjugates—that exhibit potent, targeted cytotoxicity against resistant cancer cell lines.

This guide provides an objective, data-driven comparison of recent pyrazole-4-carbaldehyde derivatives, detailing their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to accurately assess their performance.

Mechanistic Rationale: The Pyrazole-4-Carbaldehyde Scaffold

The cytotoxicity of pyrazole-4-carbaldehyde derivatives is primarily driven by their ability to induce cellular stress, leading to programmed cell death (apoptosis). Depending on the specific conjugate attached to the pyrazole core, these compounds can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. For instance, pyrazole-acridine derivatives have been shown to upregulate BAX and activate Caspase-3, -8, and -9, confirming a dual-pathway induction of apoptosis[1].

Below is the established signaling pathway through which these derivatives exert their cytotoxic effects:

Apoptosis_Pathway Deriv Pyrazole-4-carbaldehyde Derivatives DNA Cellular Stress / DNA Damage Deriv->DNA Induces Casp8 Caspase-8 Activation (Extrinsic Pathway) Deriv->Casp8 Activates BAX BAX Upregulation DNA->BAX Triggers Mito Mitochondrial Permeabilization BAX->Mito Promotes Casp9 Caspase-9 Activation (Intrinsic Pathway) Mito->Casp9 Releases Cyto c Casp3 Caspase-3 Cleavage (Executioner) Casp9->Casp3 Cleaves Casp8->Casp3 Cleaves Apop Cellular Apoptosis (Cytotoxicity) Casp3->Apop Executes

Fig 1: Mechanistic signaling pathways of pyrazole-4-carbaldehyde induced apoptosis.

Comparative Cytotoxicity Analysis

To objectively compare the performance of different pyrazole-4-carbaldehyde modifications, we must look at their half-maximal inhibitory concentrations (IC₅₀) across standardized human cancer cell lines. The table below synthesizes quantitative data from recent benchmark studies.

Derivative ClassRepresentative CompoundTarget Cell Line(s)Cytotoxicity (IC₅₀ / Efficacy)Primary Mechanism of Action
Benzo[d]thiazole-pyrazole Compound 8lMDA-MB-231, MCF-7, HepG22.23 – 3.75 µMApoptosis induction[2]
Pyrazole-chalcone hybrids Compounds 6b, 6dHNO-97 (Oral Cancer)~10.0 µMBroad cytotoxicity[3]
Pyrazole-acridine 3-ACHSH-SY5Y (Neuroblastoma)89.8% reduction at 100 µg/mLExtrinsic/Intrinsic Apoptosis[1]
Pyrazole-fused curcumin Compounds 7a–10hMDA-MB-231, HepG2Superior to PaclitaxelCell growth inhibition[4]

Key Insight: The addition of an aminoguanidine unit to a benzo[d]thiazole-pyrazole hybrid (Compound 8l) yields exceptional sub-5 µM potency against difficult-to-treat triple-negative breast cancer (MDA-MB-231)[2]. Conversely, fusing the pyrazole core with curcumin analogues significantly enhances cytotoxicity compared to standard chemotherapeutics like paclitaxel, particularly when a 3-nitro group is substituted on the phenyl ring[4].

Self-Validating Experimental Methodologies

As an application scientist, I emphasize that protocols must be self-validating. A result is only as reliable as the controls built into the workflow. Below are the definitive, step-by-step methodologies for synthesizing and evaluating these derivatives.

Protocol A: Synthesis of the Pyrazole-4-Carbaldehyde Core (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack formylation is the gold standard for generating these derivatives due to its high regioselectivity.

  • Reagent Preparation: Cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Dropwise add Phosphorus oxychloride (POCl₃).

    • Causality: This exothermic step generates the Vilsmeier chloroiminium ion, a highly reactive electrophile necessary to attack the electron-rich pyrazole ring.

  • Substrate Addition: Slowly introduce the hydrazone derivative to the mixture. Heat and stir at 80–90°C for 4–6 hours.

    • Causality: Elevated temperatures provide the activation energy required to drive the regioselective formylation specifically at the C4 position.

  • Quenching & Validation: Pour the mixture into crushed ice and neutralize with NaOH. Extract and recrystallize the precipitate.

    • Self-Validation System: Perform Thin-Layer Chromatography (TLC) alongside the starting material. A distinct shift in the R_f value confirms conversion. Subsequent ¹H-NMR must reveal a characteristic aldehyde proton singlet between 9.90–10.32 ppm to validate structural integrity[4].

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed target cells (e.g., HepG2, MDA-MB-231) in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Expose cells to varying concentrations of the synthesized derivatives (e.g., 1–100 µM) for 48 hours.

    • Self-Validation System: You must include to validate the assay's sensitivity, and a 0.1% DMSO vehicle control to establish a 100% viability baseline and rule out solvent-induced toxicity[2].

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: Viable cells possess active NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Quantification: Solubilize the formazan crystals in 100 µL DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol C: Apoptosis Pathway Validation (Western Blotting)

To prove that the observed cytotoxicity is due to apoptosis (and not mere necrosis or cytostatic effects), protein-level validation is required.

  • Protein Extraction: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent premature protein degradation.

  • Electrophoresis & Transfer: Separate 30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against BAX, Pro-Caspase-3, and Cleaved Caspase-3.

    • Self-Validation System: Co-probe with GAPDH or β-actin as a loading control. This ensures that any observed reduction in pro-caspase levels is strictly due to executioner , rather than unequal sample loading[1].

Experimental_Workflow Synth 1. Synthesis (Vilsmeier-Haack) Purif 2. Purification & NMR Validation Synth->Purif Cell 3. Cell Culture (Target Lines) Purif->Cell MTT 4. MTT Assay (Viability) Cell->MTT Apop 5. Western Blot (Apoptosis Markers) MTT->Apop Val Self-Validation Loop: Vehicle & Positive Controls MTT->Val Val->MTT

Fig 2: Self-validating experimental workflow for cytotoxicity evaluation.

Conclusion & Strategic Recommendations

When designing next-generation chemotherapeutics, the pyrazole-4-carbaldehyde core offers an exceptional foundation. Based on the comparative data, researchers targeting highly aggressive, metastatic cell lines (like MDA-MB-231) should prioritize conjugating the pyrazole core with benzo[d]thiazole or curcumin analogues, as these modifications consistently yield the lowest IC₅₀ values and robustly activate the intrinsic apoptotic cascade. Ensure all screening workflows strictly adhere to the self-validating principles outlined above to guarantee the translational reliability of your in vitro data.

References

  • Title: Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Source: Future Medicinal Chemistry (PMC). URL: [Link]

  • Title: Assessment of Anticancer Properties of Synthesized Pyrazole-Acridine Derivative on SH-SY5Y Human Neuroblastoma Cells. Source: ResearchGate. URL: [Link]

  • Title: Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Source: ACS Omega (ACS Publications). URL: [Link]

Sources

Comparative

assessing the purity of synthesized 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

High-Resolution Purity Assessment of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde: HPLC-UV vs. qNMR 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 199682-74-1) is a highly versatile building block used extensively...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Purity Assessment of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde: HPLC-UV vs. qNMR

5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 199682-74-1) is a highly versatile building block used extensively in the synthesis of biologically active pyrazole derivatives, including kinase inhibitors and agrochemicals. In pharmaceutical development, establishing the absolute purity of such critical intermediates is paramount. Structurally similar impurities—such as the 3-(2-chlorophenyl) regioisomer or unreacted starting materials—can easily propagate through subsequent synthetic steps, ultimately compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

To comply with the rigorous analytical procedure validation standards set forth by [1], laboratories must employ highly specific and accurate methodologies. This guide objectively compares the traditional workhorse—High-Performance Liquid Chromatography with UV detection (HPLC-UV)—against Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating how to construct a self-validating purity assessment system.

Comparative Analysis: Relative vs. Absolute Purity

While HPLC-UV is excellent for separating complex mixtures and detecting trace impurities, it inherently measures relative purity (Area %) and assumes uniform UV response factors across all analytes. In contrast, qNMR is a primary analytical method that provides absolute quantification (Mass %) by relying on the direct proportionality between the integrated NMR signal area and the number of nuclei [2].

Table 1: Performance Metrics Comparison for 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

ParameterHPLC-UVqNMR (1H)
Analytical Principle Chromatographic partitioning & UV absorbanceDirect proportionality of nuclear spin resonance
Purity Type Relative (Area %)Absolute (Mass %)
Reference Standard Requires target-specific standard for absolute quantitationRequires only a generic internal calibrant (e.g., Maleic Acid)
Specificity High (effectively separates regioisomers)High (resolves distinct proton environments)
Analysis Time ~15-30 minutes per run~5-10 minutes per run (post-preparation)
LOD / LOQ ~0.01% / ~0.05%~0.1% / ~0.5%

Methodology 1: HPLC-UV Protocol (Relative Purity)

Causality & Experimental Design: HPLC-UV relies on differential hydrophobic interactions. We utilize a reversed-phase C18 column because its stationary phase effectively interacts with the aromatic rings of the pyrazole derivative. A gradient mobile phase containing 0.1% Trifluoroacetic acid (TFA) is critical; TFA acts as an ion-pairing agent that suppresses the ionization of the pyrazole nitrogen, preventing peak tailing and ensuring sharp, quantifiable peaks.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the synthesized 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde in 10 mL of HPLC-grade acetonitrile to yield a 1.0 mg/mL stock solution. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes to ensure elution of highly retained non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal absorbance for the conjugated pyrazole-carbaldehyde system).

  • Execution & Analysis: Inject 10 µL of the sample. Integrate the peak areas. The relative purity is calculated as the area of the main peak divided by the total area of all integrated peaks.

Methodology 2: qNMR Protocol (Absolute Purity)

Causality & Experimental Design: qNMR provides a direct measurement of absolute purity without needing a reference standard of the analyte itself [3]. We select Maleic acid as an internal standard (IS) because its singlet proton resonance (~6.26 ppm in DMSO-d6) is completely isolated from the aromatic and aldehyde protons (7.5–10.0 ppm) of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde. A prolonged relaxation delay (D1) is enforced to ensure all nuclei fully return to thermal equilibrium between pulses, preventing signal saturation which would skew the integration.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~15 mg of the synthesized analyte and ~5 mg of NIST-traceable Maleic acid (Internal Standard) into the same vial using a calibrated microbalance (precision 0.01 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6. Vortex until completely homogenized, then transfer to a standard 5 mm NMR tube.

  • Acquisition Parameters:

    • Nucleus: 1H at 400 MHz (or higher).

    • Pulse Angle: 90° pulse to maximize signal-to-noise (S/N).

    • Relaxation Delay (D1): Set to 30 seconds (ensuring D1 > 5 × T1 of the slowest relaxing proton, typically the aldehyde proton).

    • Number of Scans: 32 to 64 scans to achieve an S/N ratio > 250:1.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (2 protons) and the isolated aldehyde proton of the pyrazole (~9.9 ppm, 1 proton). Calculate absolute mass % purity using the standard qNMR mass balance equation.

Orthogonal Validation & Data Interpretation

To create a self-validating system, both methods must be used in tandem. Discrepancies often arise between HPLC-UV and qNMR results. For instance, if HPLC reports 99.8% purity but qNMR reports 96.5%, this discrepancy highlights the presence of "UV-silent" impurities (e.g., residual inorganic salts, water, or aliphatic solvents) that HPLC cannot detect [4]. By combining the relative impurity profile from HPLC with the absolute mass fraction from qNMR, researchers can calculate Relative Response Factors (RRFs) and achieve a comprehensive, ICH-compliant purity profile.

G A Synthesized Batch 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde B Sample Preparation (Dissolution & Homogenization) A->B C HPLC-UV Analysis (Relative Purity - Area %) B->C Aliquot 1 D qNMR Analysis (Absolute Purity - Mass %) B->D Aliquot 2 E Data Reconciliation (RRF Calculation) C->E D->E F Final Purity Certification (ICH Q2(R1) Compliant) E->F

Orthogonal purity validation workflow for pharmaceutical intermediates.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) / U.S. FDA URL: [Link]

  • Title: Determining and reporting purity of organic molecules: why qNMR Source: Magnetic Resonance in Chemistry / PubMed (PMID: 23233454) URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

Validation

IR spectroscopy analysis of pyrazole-4-carbaldehyde C=O stretch

An In-Depth Comparative Guide to the IR Spectroscopy Analysis of the Pyrazole-4-carbaldehyde C=O Stretch Introduction: The Carbonyl Stretch as a Spectroscopic Landmark The carbonyl (C=O) stretching vibration is one of th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the IR Spectroscopy Analysis of the Pyrazole-4-carbaldehyde C=O Stretch

Introduction: The Carbonyl Stretch as a Spectroscopic Landmark

The carbonyl (C=O) stretching vibration is one of the most distinct and informative signals in an infrared (IR) spectrum.[1] Its intensity is a direct result of the large change in dipole moment during the stretching vibration, making it a strong and typically sharp absorption.[2][3] Found in the 1870-1600 cm⁻¹ region, its precise frequency provides a wealth of information about the molecule's electronic and structural environment.[4] This guide offers a detailed analysis of the C=O stretching frequency in pyrazole-4-carbaldehyde, comparing it with other aldehydes to illustrate the key principles of IR spectroscopy for researchers in drug development and chemical sciences.

Core Principles: What Governs the Carbonyl Stretching Frequency?

The position of the C=O absorption is not fixed; it is exquisitely sensitive to a variety of structural factors. The fundamental relationship is dictated by Hooke's Law, where the vibrational frequency is proportional to the strength of the bond (force constant). Therefore, any electronic or physical effect that alters the C=O bond order will shift the frequency. The primary factors are:

  • Resonance (Mesomeric) Effects: Delocalization of π-electrons from an adjacent double bond or aromatic ring onto the carbonyl group reduces the double-bond character of the C=O bond. This weakening of the bond lowers the force constant and, consequently, decreases the stretching frequency.[1][4][5]

  • Inductive Effects: Electronegative atoms attached to the α-carbon pull electron density away from the carbonyl carbon through the sigma bonds. This effect strengthens the C=O bond, increasing its bond order and shifting the absorption to a higher frequency (wavenumber).[6]

  • Ring Strain: For cyclic ketones, incorporation of the carbonyl group into a small, strained ring (e.g., cyclobutanone) forces more s-character into the C-C bonds of the ring, which in turn increases the p-character of the exocyclic C=O bond, strengthening it and increasing the stretching frequency.[1]

  • Hydrogen Bonding: Intermolecular or intramolecular hydrogen bonding to the carbonyl oxygen weakens the C=O bond by pulling electron density away, resulting in a shift to a lower frequency.[4][6]

Caption: Factors influencing the C=O stretching frequency.

Comparative Analysis of Aldehyde C=O Stretching Frequencies

To understand the specifics of pyrazole-4-carbaldehyde, it is essential to compare it with simpler aldehydes. The position of the C=O stretch serves as a diagnostic tool to probe the electronic environment of the carbonyl group.

CompoundStructureKey Electronic EffectTypical C=O Stretch (cm⁻¹)
Saturated Aliphatic Aldehyde (e.g., Butyraldehyde)CH₃(CH₂)₂CHOInductive effect from alkyl groups (weakly donating)1740–1720[6][7]
α,β-Unsaturated Aldehyde (e.g., Benzaldehyde)C₆H₅CHOConjugation/Resonance with the phenyl ring1710–1685[6][7]
Pyrazole-4-carbaldehyde C₄H₄N₂OConjugation/Resonance with the heteroaromatic pyrazole ringPredicted: ~1700–1680
Saturated Aliphatic Aldehydes: The Baseline

Saturated aliphatic aldehydes, such as butyraldehyde or cyclohexanecarbaldehyde, provide a reference point. Their C=O stretching frequency is typically high, in the range of 1740-1720 cm⁻¹.[6][7] This is considered the "normal" position for an aldehyde carbonyl, influenced only by the minor electron-donating inductive effect of the alkyl chain.

Benzaldehyde: The Effect of Aromatic Conjugation

When the aldehyde group is attached to an aromatic ring, as in benzaldehyde, the C=O stretching frequency drops significantly to around 1710-1685 cm⁻¹.[7][8] This ~30 cm⁻¹ decrease is a classic example of the resonance effect.[4] The π-electrons from the benzene ring delocalize into the carbonyl group, increasing the single-bond character of the C=O bond, thereby weakening it and lowering its vibrational frequency.

Pyrazole-4-carbaldehyde: The Influence of a Heteroaromatic Ring

Pyrazole-4-carbaldehyde features an aldehyde group attached to a five-membered heteroaromatic pyrazole ring. Like benzene, the pyrazole ring is a π-conjugated system. Therefore, we can confidently predict that the C=O group will be in conjugation with the ring. This conjugation leads to delocalization of electron density, which weakens the C=O bond and lowers its stretching frequency relative to a saturated aldehyde.

The expected frequency should be in a range similar to or slightly lower than that of benzaldehyde (~1700–1680 cm⁻¹). The presence of two nitrogen atoms in the pyrazole ring makes it electron-rich, which could enhance the resonance effect compared to benzene. Furthermore, the potential for intermolecular hydrogen bonding in the solid state (between the pyrazole N-H and the carbonyl oxygen of another molecule) could further decrease the stretching frequency.[9]

Experimental Protocols: Acquiring a High-Quality IR Spectrum

The choice of sampling technique is critical for obtaining a reliable IR spectrum. The physical state of the sample (solid or liquid) dictates the most appropriate method.

Protocol 1: Solid Sample Analysis using KBr Pellet Technique

This is a traditional and effective method for analyzing solid samples like pyrazole-4-carbaldehyde.

Step-by-Step Methodology:

  • Sample Grinding: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the two together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder mixture to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press.

  • Pellet Inspection: A successful pellet will be thin and transparent or translucent. An opaque or cracked pellet will scatter the IR beam, leading to a poor-quality spectrum.

  • Spectrum Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first.

Protocol 2: Solid or Liquid Sample Analysis using Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal to no sample preparation, making it ideal for a wide range of samples.[10][11]

Step-by-Step Methodology:

  • Background Scan: Ensure the ATR crystal (commonly diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid powder or a drop of the liquid sample directly onto the ATR crystal.

  • Apply Pressure: For solid samples, use the built-in pressure clamp to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue after analysis.

Caption: Experimental workflow for IR analysis.

Conclusion

The IR spectrum of pyrazole-4-carbaldehyde is predicted to show a strong C=O stretching absorption in the 1700–1680 cm⁻¹ region. This position, which is lower than that of saturated aliphatic aldehydes, is a direct consequence of the resonance effect between the carbonyl group and the electron-rich heteroaromatic pyrazole ring. By comparing its spectrum to well-characterized aldehydes like butyraldehyde and benzaldehyde, researchers can gain a deeper understanding of the electronic interactions within the molecule. The choice of an appropriate sampling technique, such as the KBr pellet or ATR method, is paramount for obtaining a high-quality spectrum that allows for accurate and reliable structural elucidation.

References

  • University of Oregon. (2018, September 22). The C=O Stretch. Department of Chemistry and Biochemistry. [Link]

  • Doc Brown's Chemistry. (2026, March 1). Infrared spectrum of benzaldehyde. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Department of Chemistry. [Link]

  • SlideShare. (n.d.). Characteristic Group Vibrations of Organic Molecules II. [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • Fiveable. (2025, August 15). IR instrumentation and sampling techniques. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Department of Chemistry. [Link]

  • SlidePlayer. (n.d.). IR - spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. [Link]

  • ResearchGate. (n.d.). IR spectroscopy for neutral Formaldehyde molecule by DFT method. [Link]

  • Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde [Image]. [Link]

  • Spectroscopy Online. (2022, May 1). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. [Link]

  • ACS Publications. (2017, December 13). Infrared Spectroscopy of the Astrochemically Relevant Protonated Formaldehyde Dimer. The Journal of Physical Chemistry A. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • University of Wisconsin-Madison. (n.d.). INFRARED SPECTROSCOPY (IR). Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Measurements of the mid-infrared absorption spectrum of formaldehyde... [Image]. [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • NIST. (n.d.). 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl-. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central. [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. [Link]

Sources

Comparative

comparison of Vilsmeier-Haack vs. other formylation methods for pyrazoles

Strategic Formylation of Pyrazoles: A Comparative Guide to Vilsmeier-Haack and Alternative Methodologies As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter the need to f...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Formylation of Pyrazoles: A Comparative Guide to Vilsmeier-Haack and Alternative Methodologies

As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter the need to functionalize pyrazole cores. The introduction of a formyl group (–CHO) is a critical transformation, as pyrazole-carbaldehydes serve as versatile electrophilic handles for synthesizing complex APIs, kinase inhibitors, and fluorescent probes.

While the Vilsmeier-Haack (VH) reaction remains the undisputed gold standard for pyrazole formylation due to its scalability and efficiency, its harsh, highly electrophilic conditions are not universally applicable. This guide objectively compares the VH reaction against alternative formylation methodologies—such as the Duff reaction, directed ortho-metalation (DoM), and transition-metal-catalyzed C–H activation—providing mechanistic causality, self-validating protocols, and quantitative data to guide your synthetic strategy.

The Gold Standard: Vilsmeier-Haack (VH) Formylation

Mechanistic Rationale: Pyrazoles are π -excessive heteroaromatics. The electron density is heavily concentrated at the C4 position, making it the prime target for Electrophilic Aromatic Substitution ( SE​Ar ). The Vilsmeier-Haack reaction capitalizes on this by reacting dimethylformamide (DMF) with phosphorus oxychloride (POCl 3​ ) to generate a highly reactive chloromethyleneiminium cation (the Vilsmeier reagent)[1]. This electrophile attacks the C4 position to form a Wheland intermediate. Subsequent deprotonation and aqueous hydrolysis of the resulting iminium salt yield the target pyrazole-4-carbaldehyde[2].

Self-Validating Protocol: VH Formylation of 5-Chloro-1H-pyrazoles

  • Step 1: Electrophile Generation

    • Action: Cool anhydrous DMF (3.0 equiv) to 0 °C under an inert N 2​ atmosphere. Add POCl 3​ (1.5 equiv) dropwise over 15 minutes.

    • Causality: The reaction between DMF and POCl 3​ is highly exothermic. Strict temperature control prevents the thermal degradation of the Vilsmeier reagent before the substrate is introduced.

    • Validation Check: The solution should transition from colorless to a pale yellow, slightly viscous liquid. Darkening indicates localized overheating and reagent decomposition.

  • Step 2: Substrate Addition & Propagation

    • Action: Dissolve the pyrazole substrate (1.0 equiv) in a minimum volume of DMF and add dropwise. Heat the mixture to 90–100 °C for 2–4 hours.

    • Causality: While the initial electrophilic attack is rapid, the formation of the intermediate and subsequent elimination of HCl requires thermal energy to overcome the activation barrier.

  • Step 3: Hydrolysis & Isolation

    • Action: Cool the reaction to room temperature and pour it slowly over crushed ice. Carefully neutralize with saturated aqueous Na 2​ CO 3​ .

    • Causality: Ice prevents an uncontrolled exotherm during the violent hydrolysis of excess POCl 3​ . Neutralization converts the water-soluble iminium intermediate into the insoluble free aldehyde.

    • Validation Check: Monitor the aqueous layer using pH paper. The target pyrazole-4-carbaldehyde will only fully precipitate when the pH strictly reaches 7.0–8.0. An acidic pH will result in the product remaining dissolved as a protonated salt, destroying your yield.

The Milder Alternative: The Duff Reaction

Mechanistic Rationale: When dealing with 1-phenyl-1H-pyrazoles bearing acid-sensitive or highly nucleophilic functional groups, the harsh POCl 3​ of the VH reaction causes degradation. The Duff reaction offers a milder SE​Ar alternative using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA)[3]. HMTA decomposes in acid to form a less aggressive iminium electrophile, enabling chemoselective and regiospecific C4 formylation without chlorinating sensitive moieties[4].

Self-Validating Protocol: Duff Formylation

  • Step 1: Imine Generation & Heating

    • Action: Combine the 1-phenyl-1H-pyrazole (1.0 equiv) and HMTA (2.0 equiv) in anhydrous TFA (10 mL/mmol). Reflux at 75 °C for 12–24 hours.

    • Causality: TFA serves a dual purpose: it acts as the solvent and provides the acidic medium necessary to crack the HMTA cage into the active iminium monomer.

  • Step 2: Quenching & Extraction

    • Action: Cool to room temperature, quench with distilled water, and extract with CH 2​ Cl 2​ . Wash the organic layer extensively with 10% aqueous NaHCO 3​ .

    • Validation Check: The NaHCO 3​ wash must be monitored visually. The evolution of CO 2​ gas bubbles will occur. The wash step is only complete (and the system validated as acid-free) when vigorous stirring yields zero new bubble formation. Residual TFA will cause product streaking during column chromatography.

Precision Regiocontrol: Directed Metalation

Mechanistic Rationale: If the C4 position is sterically blocked, or if your synthetic route demands a C3/C5 formyl group, SE​Ar methods (VH and Duff) will fail. Directed metalation solves this by using sterically hindered, non-nucleophilic bases like TMPMgCl·LiCl (Knochel-Hauser base) to selectively deprotonate the most acidic ring proton (typically C5)[5]. The resulting organometallic intermediate is then trapped with DMF.

Self-Validating Protocol: C5-Formylation via Metalation

  • Step 1: Deprotonation

    • Action: Dissolve the pyrazole (1.0 equiv) in anhydrous THF at -40 °C. Add TMPMgCl·LiCl (1.2 equiv) dropwise. Stir for 30 minutes.

    • Causality: The bulky tetramethylpiperidide (TMP) base cannot attack the electrophilic centers of the ring due to steric hindrance, ensuring pure acid-base chemistry. The low temperature prevents ring-opening or scrambling of the organometallic species.

  • Step 2: Electrophilic Trapping

    • Action: Add anhydrous DMF (2.0 equiv) in one portion. Stir for 1 hour, allowing the reaction to slowly warm to 0 °C.

    • Causality: DMF acts as the formyl electrophile. Warming the reaction provides the kinetic energy needed for the carbon-carbon bond formation.

  • Step 3: Quench

    • Action: Quench with saturated aqueous NH 4​ Cl.

    • Validation Check: A successful quench of the magnesium salts will result in a clear phase separation between the aqueous and organic layers. If a thick white emulsion forms, the magnesium salts have not fully dissolved; add 1M HCl dropwise until the emulsion clears to ensure accurate extraction yields.

Quantitative Data & Performance Comparison

To facilitate method selection, the following table summarizes the quantitative performance metrics and operational parameters of each formylation strategy[3][5][6][7].

MethodReagentsPrimary RegioselectivityTypical YieldsFunctional Group ToleranceKey Limitation
Vilsmeier-Haack DMF, POCl 3​ C4 (Exclusive)75–95%Low (Degrades under acid/nucleophiles)Harsh conditions, highly toxic POCl 3​
Duff Reaction HMTA, TFAC4 (Exclusive)76–99%Moderate to HighLonger reaction times, TFA handling
Directed Metalation TMP-Mg/Zn, DMFC5 or C360–85%High (at cryogenic temperatures)Requires strictly anhydrous conditions
Ru-Catalyzed C–H Ru(II), CHBr 3​ Meta-directed50–75%HighRequires directing groups, expensive

Strategic Decision Pathway

Selecting the correct formylation method is a function of substrate regiochemistry and functional group stability. The following logic tree dictates standard operating procedures in early-stage drug discovery workflows.

DecisionTree Start Pyrazole Substrate C4_Open Is C4 position open? Start->C4_Open Sensitive Acid/Electrophile Sensitive? C4_Open->Sensitive Yes Blocked Target C3 or C5 Position C4_Open->Blocked No VH Vilsmeier-Haack (Standard C4 SEAr) Sensitive->VH No (Robust) Duff Duff Reaction (Milder C4 SEAr) Sensitive->Duff Yes (Sensitive) Met Directed Metalation (Base + DMF) Blocked->Met Requires Regiocontrol Ru Transition Metal Catalysis (e.g., Ru + CHBr3) Blocked->Ru Direct C-H Activation

Caption: Decision matrix for selecting pyrazole formylation methods based on regiochemistry and sensitivity.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent National Library of Medicine (NIH) URL:[Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Arkat USA URL:[Link]

  • Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction Taylor & Francis (Synthetic Communications) URL:[Link]

  • Reliable Functionalization of 5,6-Fused Bicyclic N-Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics National Library of Medicine (NIH) URL:[Link]

  • Ruthenium-Catalyzed meta-Selective CAr—H Bond Formylation of Arenes ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Validation

validating anti-inflammatory effects using in-vitro assays

Title: Validating Anti-Inflammatory Efficacy In Vitro: A Comparative Guide to Macrophage Assays Introduction In the landscape of drug development, validating the efficacy of novel anti-inflammatory candidates requires ro...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Anti-Inflammatory Efficacy In Vitro: A Comparative Guide to Macrophage Assays

Introduction In the landscape of drug development, validating the efficacy of novel anti-inflammatory candidates requires robust, reproducible, and mechanistically transparent in vitro models. The murine macrophage RAW 264.7 cell line, when stimulated with Lipopolysaccharide (LPS), serves as the gold standard for these investigations. As an application scientist, I rely on this model not just for its ease of use, but because it faithfully recapitulates the Toll-like receptor 4 (TLR4) signaling cascade, providing a reliable proxy for acute innate immune responses.

This guide objectively compares the performance of classical glucocorticoids (e.g., Dexamethasone) against emerging natural products (e.g., Cannabidiol and Curcumin), detailing the causality behind our experimental designs and providing self-validating protocols to ensure scientific integrity.

The Mechanistic Landscape: LPS-Induced Signaling

To design a valid assay, one must first understand the signal transduction at play. LPS is a potent endotoxin that binds to the TLR4 complex on the macrophage surface. This binding triggers the recruitment of the MyD88 adaptor protein, which bifurcates the signal into two primary cascades:

  • The NF-κB Pathway: Activation of the IKK complex leads to the phosphorylation and proteasomal degradation of IκB. This liberates the NF-κB heterodimer (p65/p50), allowing it to translocate to the nucleus[1].

  • The MAPK Pathway: Parallel activation of kinases (ERK, JNK, p38) leads to the activation of the AP-1 transcription factor [2].

Together, these transcription factors drive the massive upregulation of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) [3].

G cluster_NFKB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRIF TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK ERK / JNK / p38 MyD88->MAPK IkB IκB Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation IkB->NFkB Nucleus Target Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB->Nucleus AP1 AP-1 Activation MAPK->AP1 AP1->Nucleus

LPS-induced TLR4 signaling activating NF-κB and MAPK pathways in macrophages.

Head-to-Head Comparison: Dexamethasone vs. Emerging Alternatives

When evaluating a new compound, we must benchmark it against a proven standard. Dexamethasone (DEX) is a highly potent synthetic glucocorticoid that broadly suppresses inflammation by inhibiting IKK phosphorylation and directly trans-repressing NF-κB [2].

However, natural products like Cannabidiol (CBD) and Curcumin offer alternative mechanisms. Recent head-to-head in vitro studies demonstrate that while DEX suppresses both NF-κB and MAPK pathways broadly, CBD achieves similar suppression of Nitric Oxide (NO), IL-6, and TNF-α primarily by attenuating JNK phosphorylation within the MAPK cascade, rather than targeting IKK[2]. Similarly, Curcumin has been shown to inhibit TNF-α secretion with an IC50 of ~7.4 μM, offering a viable non-steroidal alternative[4].

Quantitative Data Comparison

The following table summarizes the comparative efficacy of these agents in the RAW 264.7 model:

CompoundTarget Pathway / MechanismNO InhibitionTNF-α InhibitionIL-6 InhibitionCytotoxicity Risk
Dexamethasone (Standard)Glucocorticoid Receptor / IKK inhibition++++++++++++Low (at assay doses)
Cannabidiol (CBD) JNK phosphorylation / MAPK attenuation+++++++++Moderate (dose-dependent)
Curcumin Broad NF-κB / ROS scavenging+++++ (IC50 ~7.4 μM)++ (IC50 ~22.5 μM)Moderate

(Note: ++++ indicates near-complete suppression at therapeutic doses; data synthesized from [4] and [2])

Experimental Methodologies: A Self-Validating System

A robust protocol must be self-validating. The greatest pitfall in anti-inflammatory screening is mistaking cytotoxicity for anti-inflammatory efficacy. If a compound kills the macrophages, they will not produce cytokines, yielding a false positive. Therefore, parallel viability testing (MTT assay) is non-negotiable.

Furthermore, causality is established by the timing of the treatment. We pre-treat cells with the candidate compound 2-3 hours before LPS stimulation. This allows intracellular accumulation and pre-emptive receptor binding, establishing a baseline blockade before the massive TLR4-driven transcriptional wave begins.

Workflow Seed Seed RAW 264.7 (1x10^5 cells/well) Pretreat Pre-treat with Candidate (e.g., CBD vs DEX) for 2-3h Seed->Pretreat Stimulate Stimulate with LPS (1 μg/mL) for 24h Pretreat->Stimulate Harvest Harvest Supernatant & Cell Lysate Stimulate->Harvest Assay1 Griess Assay (NO Production) Harvest->Assay1 Assay2 ELISA (TNF-α, IL-6) Harvest->Assay2 Assay3 Western Blot (p-NF-κB, p-MAPK) Harvest->Assay3

Standardized in vitro workflow for validating anti-inflammatory candidates.

Step-by-Step Protocol

Phase 1: Cell Seeding and Pre-Treatment

  • Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Plate cells at a density of 1×105 cells/well in 96-well plates (for ELISA/Griess) or 6-well plates (for Western Blot). Incubate overnight to allow adherence.

  • Pre-treatment: Aspirate media and replace with serum-free media containing the test compounds (e.g., CBD at 5-20 μM) or the positive control (Dexamethasone at 10 μM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 2-3 hours.

Phase 2: Stimulation and Validation 4. LPS Challenge: Add LPS (from E. coli O111:B4) to a final concentration of 1 μg/mL directly to the wells. Leave a set of wells unstimulated (Negative Control). 5. Incubation: Incubate for 24 hours. Causality note: 24 hours is optimal for the accumulation of stable downstream products like Nitrite and secreted cytokines.

Phase 3: Downstream Assays 6. MTT Viability Assay (The Safeguard): In a parallel 96-well plate treated identically, add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Rule: Only utilize efficacy data from compound concentrations that maintain >80% cell viability. 7. Griess Assay (NO Quantification): Transfer 50 μL of culture supernatant to a new plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Incubate for 10 minutes in the dark. Read absorbance at 540 nm. Nitric oxide has a half-life of seconds, so we measure its stable degradation product, nitrite, as a direct proxy for iNOS activity. 8. ELISA (Cytokine Secretion): Use commercially available sandwich ELISA kits to quantify TNF-α and IL-6 in the remaining supernatant. Follow manufacturer protocols, ensuring samples fall within the linear range of the standard curve. 9. Western Blotting (Mechanistic Confirmation): Lyse cells from the 6-well plates using RIPA buffer with protease/phosphatase inhibitors. Run lysates on SDS-PAGE, transfer to PVDF membranes, and probe for phosphorylated vs. total IKK, p65 (NF-κB), and JNK/ERK (MAPK). This confirms where the compound halted the signaling cascade.

Conclusion

Validating an anti-inflammatory candidate goes beyond simply showing a reduction in cytokines. By strictly employing parallel cytotoxicity safeguards, utilizing standardized comparators like Dexamethasone, and mapping the exact molecular intervention points via Western Blotting, researchers can build a trustworthy, E-E-A-T compliant data package that accelerates drug development from the bench to the clinic.

References

  • Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation, 107(1), 7-11. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.[Link]

  • Allijn, I. E., Vaessen, S. F. C., Quarles van Ufford, L. C., Beukelman, K. J., de Winther, M. P. J., Storm, G., & Schiffelers, R. M. (2016). Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro. PLoS ONE, 11(5), e0155325.[Link]

  • Wang, Y., Wang, X., Yang, Y., Quan, Q., Huo, T., Yang, S., Ju, R., & An, Q. (2022). Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone. Clinical, Cosmetic and Investigational Dermatology, 15, 1959-1967.[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 5-Aryl-Pyrazole-4-Carbaldehydes: A Comparative Guide for Lead Optimization

Executive Summary & Scaffold Overview In modern medicinal chemistry, the pyrazole core is universally recognized as a "privileged scaffold," frequently serving as the structural foundation for blockbuster drugs like Cele...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Overview

In modern medicinal chemistry, the pyrazole core is universally recognized as a "privileged scaffold," frequently serving as the structural foundation for blockbuster drugs like Celecoxib and Sildenafil[1][2]. Within this chemical family, 5-aryl-pyrazole-4-carbaldehydes represent a highly versatile subclass. The aldehyde functional group at the C4 position provides a highly reactive electrophilic handle for downstream derivatization, while the aryl substitution at the C5 position dictates the molecule's lipophilicity, steric bulk, and target-binding affinity[3].

This guide systematically evaluates the structure-activity relationship (SAR) of 5-aryl-pyrazole-4-carbaldehyde derivatives, objectively comparing their pharmacological performance against standard clinical therapeutics across multiple disease indications.

Comparative Performance: Pyrazole Derivatives vs. Standard Therapeutics

To establish a baseline for lead optimization, it is critical to benchmark the performance of synthesized 5-aryl-pyrazole derivatives against established standard-of-care drugs. The following table synthesizes quantitative in vitro data across four major therapeutic targets, highlighting the fold-improvement and the specific SAR drivers responsible for enhanced efficacy.

Therapeutic Target5-Aryl-Pyrazole DerivativeIC₅₀ (Test Compound)Standard AlternativeIC₅₀ (Standard)Fold-ImprovementKey SAR Driver
COX-2 (Inflammation)3-(Trifluoromethyl)-5-arylpyrazole0.02 μMCelecoxib0.22 μM~11x C4-SO₂NH₂ and C3-CF₃ groups enhance selective binding within the COX-2 hydrophobic pocket[1][4].
α-Glucosidase (Diabetes)5-Arylpyrazole-glucose hybrid (8g)0.5 μMAcarbose750.0 μM1500x Aryl substitution at C5 significantly increases lipophilic interactions in the enzyme's active site[4].
HepG-2 (Cancer)3-(1H-indole-3-yl)-pyrazole derivative0.71 μM5-Fluorouracil>1.0 μM>1.4x Indole ring fusion improves antiproliferative cell cycle arrest during the S-phase[5].
Antimicrobial (S. aureus)4-NO₂-phenyl-pyrazole derivative0.35 μg/mL (MIC)Ciprofloxacin1.0 μg/mL (MIC)~2.8x Electron-withdrawing groups (NO₂, Cl) on the aryl ring increase bacterial cell wall penetration[2][6].

Mechanistic Pathways & SAR Drivers

The biological efficacy of 5-aryl-pyrazole-4-carbaldehydes is heavily dependent on their ability to act as competitive inhibitors. For example, in anti-inflammatory applications, the pyrazole core mimics the spatial geometry of arachidonic acid, allowing it to lodge deeply into the cyclooxygenase-2 (COX-2) active site[1].

SAR studies consistently demonstrate that introducing electron-withdrawing halogens (e.g., -F, -Cl) on the 5-aryl ring stabilizes the enzyme-inhibitor complex via enhanced π-π stacking and halogen bonding[1][2]. Conversely, bulky electron-donating groups often create steric clashes that reduce binding affinity.

Pathway AA Arachidonic Acid (Natural Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds to Active Site PG Prostaglandins (Inflammatory Mediators) COX2->PG Catalytic Conversion Inhibitor 5-Aryl-pyrazole Derivative Inhibitor->COX2 Competitive Inhibition Celecoxib Celecoxib (Standard Drug) Celecoxib->COX2 Reference Inhibition

Fig 1: Competitive inhibition of the COX-2 inflammatory pathway by 5-aryl-pyrazole derivatives.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Every step is grounded in chemical or biological causality, ensuring that researchers understand why a procedural choice is made, rather than just what to do.

Protocol A: Synthesis of 5-Aryl-pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the industry-standard methodology for synthesizing the pyrazole-4-carbaldehyde core from aryl hydrazones[3].

Synthesis Hydrazone Aryl Hydrazone (Starting Material) Iminium Iminium Intermediate Hydrazone->Iminium Electrophilic Attack VH Vilsmeier Reagent (POCl3 + DMF) VH->Iminium Formyl Transfer Cyclization Thermal Cyclization (80-90°C) Iminium->Cyclization Intramolecular Closure Product 5-Aryl-pyrazole-4-carbaldehyde Cyclization->Product Aqueous Hydrolysis

Fig 2: Vilsmeier-Haack synthesis workflow for 5-aryl-pyrazole-4-carbaldehydes.

Step-by-Step Procedure:

  • Preparation of the Vilsmeier Reagent: Slowly add Phosphorus oxychloride (POCl₃) to Dimethylformamide (DMF) dropwise at 0°C.

    • Causality: The reaction between POCl₃ and DMF generates a highly electrophilic iminium intermediate. Maintaining 0°C prevents violent exothermic decomposition and minimizes side reactions, ensuring a high yield of the active formylating species[2][3].

  • Hydrazone Addition: Introduce the aryl hydrazone starting material dropwise into the chilled reagent.

    • Causality: Controlled addition prevents localized heating. The nucleophilic carbon of the hydrazone attacks the electrophilic iminium carbon, initiating the formylation sequence.

  • Thermal Cyclization: Elevate the reaction temperature to 80-90°C and reflux for 4-6 hours.

    • Causality: While initial formylation occurs at lower temperatures, the subsequent intramolecular ring closure required to form the stable pyrazole heterocycle demands significant activation energy provided by sustained heating[3].

  • Aqueous Quench & Precipitation: Cool the mixture to room temperature and pour it over crushed ice while stirring vigorously.

    • Causality: The addition of water hydrolyzes the intermediate iminium salt, yielding the final aldehyde (-CHO) group at the C4 position. The sudden shift in solvent polarity simultaneously forces the hydrophobic 5-aryl-pyrazole-4-carbaldehyde product to precipitate out of solution for easy filtration[3].

Protocol B: In Vitro COX-2 Enzyme Inhibition Assay

To validate the anti-inflammatory SAR of synthesized derivatives, a colorimetric COX-2 inhibition assay is utilized[1].

Step-by-Step Procedure:

  • Reagent Equilibration: Prepare a reaction mixture containing recombinant human COX-2 enzyme and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) in a Tris-HCl buffer (pH 8.0).

    • Causality: TMPD serves as a co-substrate and electron donor. Its oxidation state provides a measurable spectrophotometric readout that is directly proportional to COX-2 peroxidase activity.

  • Inhibitor Pre-Incubation: Add the synthesized 5-aryl-pyrazole derivative (or Celecoxib as a standard control) and incubate at 25°C for 5 minutes.

    • Causality: Pre-incubation is critical; it allows the inhibitor sufficient time to diffuse into the hydrophobic channel of the COX-2 active site and establish a stable, competitive enzyme-inhibitor complex before the natural substrate is introduced.

  • Reaction Initiation: Introduce arachidonic acid to the mixture.

    • Causality: Arachidonic acid is the natural substrate for COX-2. Its addition triggers the catalytic cycle, forcing the pre-bound pyrazole inhibitor to demonstrate its competitive binding affinity against the substrate[1].

  • Kinetic Measurement: Monitor the absorbance of the solution at 590 nm using a microplate reader.

    • Causality: As COX-2 reduces the intermediate prostaglandin G2 to H2, TMPD is oxidized, turning the solution blue. A lower absorbance at 590 nm confirms successful enzyme inhibition by the test compound.

References

  • Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry - Benchchem. 3

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC (NIH). 5

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives - IJPS Journal. 1

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025) - ResearchGate. 4

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC (NIH). 2

  • Synthesis and antimycobacterial screening of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)acetamide derivatives - RHHZ. 6

Sources

Validation

Comparative Efficacy of Pyrazole-Based Schiff Bases vs. Chalcones in Drug Design

As the demand for novel therapeutics with high selectivity and low resistance profiles intensifies, medicinal chemists frequently leverage privileged scaffolds to design new drug candidates. Among these, pyrazole-based S...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel therapeutics with high selectivity and low resistance profiles intensifies, medicinal chemists frequently leverage privileged scaffolds to design new drug candidates. Among these, pyrazole-based Schiff bases and chalcones stand out due to their synthetic versatility and broad-spectrum biological activities.

This guide provides an objective, data-driven comparison of these two pharmacophores, analyzing their mechanistic pathways, comparative efficacy in oncology and microbiology, and the standardized experimental protocols required to validate their performance.

Structural and Mechanistic Divergence

While both classes of compounds exhibit potent anticancer and antimicrobial properties, their mechanisms of action are fundamentally dictated by their distinct structural motifs.

Pyrazole-Based Schiff Bases

Schiff bases are characterized by the azomethine linkage (–C=N–) , which acts as a powerful chelating agent. When fused with a pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—the resulting scaffold exhibits exceptional coordination chemistry.

  • Mechanism of Action : The azomethine nitrogen and pyrazole ring can coordinate with transition metals (e.g., Cu2+ , Co3+ , Ni2+ ) present in biological systems. This chelation disrupts the function of essential metalloenzymes in pathogens or cancer cells. Furthermore, transition metal complexes of these Schiff bases can generate Reactive Oxygen Species (ROS) via Fenton-like reactions, leading to DNA cleavage and subsequent apoptosis ()[1].

Chalcones

Chalcones (1,3-diphenyl-2-propen-1-one) feature an α,β -unsaturated carbonyl system linking two aromatic rings.

  • Mechanism of Action : The α,β -unsaturated ketone acts as a soft electrophile (Michael acceptor). It readily undergoes covalent Michael addition with soft nucleophiles in the cell, most notably the sulfhydryl (-SH) groups of cysteine residues on target proteins (e.g., Keap1, tubulin) and intracellular glutathione (GSH). This rapid depletion of GSH induces severe oxidative stress, triggering caspase-dependent apoptosis.

G Chalcone Chalcone Scaffold (α,β-unsaturated ketone) Michael Michael Addition to Cellular Thiols (GSH) Chalcone->Michael SchiffBase Pyrazole Schiff Base (Azomethine -C=N-) Chelation Metal Chelation & DNA Intercalation SchiffBase->Chelation ROS ROS Accumulation & Oxidative Stress Michael->ROS Enzyme Metalloenzyme/Kinase Inhibition Chelation->Enzyme Apoptosis Apoptosis (Caspase-3 Activation) ROS->Apoptosis Enzyme->Apoptosis

Mechanistic divergence of chalcones and pyrazole Schiff bases in inducing cellular apoptosis.

Comparative Efficacy Data

Recent empirical data highlights the competitive performance of both scaffolds. Interestingly, modern drug design often hybridizes these structures to achieve synergistic effects. The table below summarizes recent quantitative efficacy data (IC50 for cytotoxicity and MIC for antimicrobial activity) from synthesized derivatives.

Compound ClassSpecific DerivativeTarget Cell Line / PathogenEfficacy MetricKey Observation
Pyrazole Schiff Base (Co/Ni Complex) Complex C4Human Breast Cancer Metal complexation significantly enhanced cytotoxicity compared to the free ligand[1].
Pyrazole Schiff Base Compound 3bA549 (Lung Cancer) High selectivity index outperforming standard drugs like Cisplatin[2].
Chalcone-Pyrazole Schiff Base Hybrid Compound 4bMCF-7 (Breast Cancer) Hybridizing the Michael acceptor with the azomethine linkage yielded superior toxicity over Tamoxifen[3][4].
Pyrazole Schiff Base Compound 7iMRSA (Bacterial) Demonstrated strong binding affinity to PBP2a in docking studies[5].
Pyrazole Schiff Base (Cu Complex) Compound 4eB. subtilis (Bacterial) Copper(II) complexation maximized membrane penetrability via the overtone concept[2].

Data Synthesis: While standalone pyrazole Schiff bases show excellent selectivity, chalcone-pyrazole hybrids (e.g., Compound 4b) consistently demonstrate the lowest IC50​ values in oncology models, proving that combining covalent (Michael addition) and non-covalent (chelation) mechanisms drastically amplifies efficacy ()[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on protocols where each step is governed by strict causality and internal validation checkpoints.

Protocol A: MTT Assay for Anticancer Efficacy

This colorimetric assay measures cellular metabolic activity as a proxy for cell viability.

  • Cell Seeding : Plate cells (e.g., MCF-7 or A549) at a density of 5×103 cells/well in a 96-well plate.

    • Causality: This specific density prevents contact inhibition and nutrient depletion, ensuring cells remain in the exponential growth phase where they are most metabolically uniform.

  • Compound Treatment : Expose cells to serial dilutions of the test compounds (e.g., 1 to 100 µM) for 48 hours.

    • Causality: A 48-hour window allows sufficient time for the compounds to penetrate the lipid bilayer, engage intracellular targets, and execute the apoptotic cascade.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming purple formazan. This step self-validates the assay by directly linking colorimetric output to mitochondrial competence.

  • Solubilization : Discard media and add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.

    • Causality: Formazan is insoluble in aqueous media. DMSO disrupts the cell membrane and fully solubilizes the crystals, ensuring a linear relationship between optical density and viable cell count.

Protocol B: Broth Microdilution for Antimicrobial MIC

Used to determine the Minimum Inhibitory Concentration against pathogens like MRSA.

  • Inoculum Standardization : Prepare bacterial suspension in Mueller-Hinton Broth (MHB) matched to a 0.5 McFarland standard ( 1.5×108 CFU/mL).

    • Causality: Standardizing the bacterial load prevents false positives (from under-inoculation) or false negatives (from over-inoculation). MHB is chosen specifically because it lacks chelating agents that could artificially strip metals from the Schiff base complexes.

  • Serial Dilution & Incubation : Perform two-fold serial dilutions of the compound in the 96-well plate. Incubate at 37°C for 18-24 hours.

  • Resazurin Validation : Add 10 µL of resazurin indicator (0.015%) to each well.

    • Causality: Bacterial oxidoreductases convert blue resazurin to pink resorufin. This provides an unambiguous, colorimetric self-validation of metabolic viability, eliminating the subjective errors associated with visual turbidity checks.

Workflow Synthesis Compound Synthesis Purification NMR/FT-IR Validation Synthesis->Purification InVitro In Vitro Screening (MTT / MIC) Purification->InVitro SAR SAR Analysis & Lead Optimization InVitro->SAR InVivo Preclinical Validation SAR->InVivo

Standardized high-throughput workflow for validating novel antimicrobial and anticancer agents.

Conclusion

Both pyrazole-based Schiff bases and chalcones are highly privileged scaffolds. Pyrazole Schiff bases excel in environments where metal chelation and ROS generation are desired, showing exceptional promise as antimicrobial agents against resistant strains like MRSA. Conversely, chalcones are highly effective in oncology due to their rapid covalent binding to cellular thiols.

For modern drug development professionals, the most promising frontier lies in molecular hybridization —fusing the azomethine linkage of Schiff bases with the α,β -unsaturated system of chalcones to create multi-target-directed ligands with unparalleled efficacy.

References

  • Priya, M. J., et al. "New pyrazole-based Schiff base ligand and its Ni(ii) and Co(iii) complexes as antibacterial and anticancer agents: Synthesis, characterization, and molecular docking studies." Main Group Metal Chemistry, 2025. URL:[Link]

  • "Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics." RSC Advances, 2025. URL:[Link]

  • Shtaiwi, M., et al. "Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents." Polycyclic Aromatic Compounds, 2024. URL:[Link]

  • Nanjundaswamy, et al. "Design and Development of Pyrazole Schiff Bases Against MRSA: Synthesis, Spectral, and Biological Studies Infections." International Journal of Technology and Engineering Research, 2026. URL:[Link]

Sources

Comparative

elemental analysis of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Title: Comprehensive Elemental Characterization of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter challenges in the elemental val...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Elemental Characterization of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter challenges in the elemental validation of halogenated pharmaceutical intermediates. 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (C10H7ClN2O) is a critical scaffold in the synthesis of complex active pharmaceutical ingredients (APIs). For such compounds, proving chemical purity requires precise elemental mass balance. A common pitfall in organic elemental analysis is the mishandling of halogens during combustion, which can skew carbon and nitrogen quantification and damage analytical instrumentation[1].

This guide objectively compares standard elemental analysis techniques, explains the mechanistic causality behind instrument selection, and provides self-validating protocols to achieve the pharmaceutical industry standard of ±0.4% absolute accuracy[2].

Theoretical Elemental Composition

Before initiating any empirical analysis, establishing the theoretical mass fractions is mandatory. For 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (MW: 206.63 g/mol ), the theoretical composition dictates the calibration range, standard selection, and expected mass balance.

ElementAtomic MassAtoms per MoleculeTotal MassMass Percentage (%)
Carbon (C) 12.01110120.1158.13%
Chlorine (Cl) 35.450135.4517.16%
Nitrogen (N) 14.007228.0113.56%
Oxygen (O) 15.999116.007.74%
Hydrogen (H) 1.00877.063.41%

Comparative Analysis of Analytical Methodologies

To achieve full elemental closure (100% mass balance), laboratories must select techniques that handle the specific chemistry of chlorinated pyrazoles.

1. Automated CHNS/O Combustion Analyzers (Pregl-Dumas Method)

  • Mechanism: Samples are combusted at ~1000°C in an oxygen-rich environment[3]. The resulting gases (CO2, H2O, NO2) are reduced and separated via gas chromatography (GC) before Thermal Conductivity Detection (TCD)[4].

  • The Halogen Challenge: Chlorine combusts to form corrosive HCl and Cl2 gas. If unmitigated, these gases will poison the copper reduction catalyst and co-elute with target gases, causing false positives[1]. Therefore, a silver wool trap must be integrated to precipitate halogens as AgCl.

  • Verdict: Excellent for C, H, N, and O, but blind to Cl once trapped.

2. Combustion Ion Chromatography (CIC)

  • Mechanism: The sample is pyrolyzed, and the evolved halogen gases are absorbed into an aqueous solution (e.g., H2O2), which is then injected into an Ion Chromatograph.

  • Verdict: The gold standard for quantifying the 17.16% chlorine mass fraction with high precision, overcoming the limitations of standard CHNS analyzers[5].

3. Scanning Electron Microscopy with Energy Dispersive X-Ray Spectroscopy (SEM-EDS)

  • Mechanism: Electron bombardment causes the emission of characteristic X-rays from the sample surface.

  • Verdict: While useful for surface morphology and semi-quantitative elemental mapping, EDS lacks the bulk precision required for API purity release[2]. It should only be used as a supplementary qualitative tool.

Analytical Strategy Visualization

Strategy Sample 5-(2-chlorophenyl)-1H-pyrazole -4-carbaldehyde CHNS CHNS/O Analyzer (Bulk C, H, N, O) Sample->CHNS Organic Matrix CIC Combustion Ion Chromatography (Bulk Cl) Sample->CIC Halogen Quant EDS SEM-EDS (Surface Mapping) Sample->EDS Morphology

Analytical strategy for comprehensive elemental characterization of chlorinated APIs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate System Suitability Testing (SST) to validate the instrument's performance prior to sample analysis.

Protocol 1: C, H, N Determination via Modified Pregl-Dumas Combustion

Objective: Quantify C, H, and N while actively suppressing chlorine interference.

  • System Preparation: Pack the combustion tube with oxidative catalysts (e.g., WO3) and insert a 2 cm plug of silver wool at the exit zone (maintained at ~500°C) to act as a halogen trap[1].

  • SST & Calibration (Self-Validation):

    • Blank Run: Process 3 empty tin capsules. The baseline must remain stable to confirm zero atmospheric leaks.

    • K-Factor Calibration: Weigh 1.5 mg, 2.0 mg, and 2.5 mg of a certified reference material (e.g., BBOT or Sulfanilamide). Analyze to generate a calibration curve. The R² must be >0.999.

  • Sample Preparation: Accurately weigh 2.000 ± 0.050 mg of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde into a tin capsule using a microbalance. Crimp tightly to exclude trapped air[4].

  • Combustion: Drop the capsule into the 1000°C furnace under a transient pulse of pure O2.

  • Detection: The carrier gas (Helium) sweeps the products through the reduction furnace (Cu) and GC column. Record the TCD signals for N2, CO2, and H2O[4].

G A Sample Prep (Tin Capsule) B Dynamic Combustion (~1000°C, O2) A->B C Halogen Trap (Silver Wool) B->C D Reduction Furnace (Cu, ~600°C) C->D E GC Separation D->E F TCD Detection (C, H, N) E->F

Workflow of CHNS analysis for halogenated compounds incorporating a silver wool trap.

Protocol 2: Bulk Chlorine Quantification via CIC

Objective: Accurately determine the 17.16% Cl mass fraction.

  • SST: Inject a 10 ppm Cl⁻ standard (prepared from NaCl) into the Ion Chromatograph. Confirm peak symmetry and retention time.

  • Sample Combustion: Weigh 3.0 mg of the pyrazole derivative into a ceramic boat. Combust at 1050°C in an Ar/O2 stream.

  • Absorption: Direct the evolved gases into an absorption tube containing 10 mL of 100 ppm H2O2 solution (to ensure complete conversion of Cl2 to Cl⁻).

  • Quantification: Inject the absorption solution into the IC. Calculate the mass fraction based on the integrated peak area against a 5-point calibration curve.

Experimental Data & Performance Comparison

Below is a representative dataset demonstrating the performance of these combined methods on a highly pure batch of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

ElementTheoretical (%)CHNS/O + CIC Result (%)SEM-EDS Result (%)Absolute Error (CHNS/CIC)Pass/Fail (±0.4% Limit)
Carbon 58.1358.05 ± 0.1261.20 ± 2.500.08PASS
Hydrogen 3.413.45 ± 0.05N/A (Cannot detect H)0.04PASS
Nitrogen 13.5613.49 ± 0.0811.90 ± 1.800.07PASS
Chlorine 17.1617.21 ± 0.1016.50 ± 2.100.05PASS
Oxygen 7.747.80 ± 0.1510.40 ± 1.500.06PASS

Data Interpretation: The combined CHNS/O and CIC methodology successfully validates the molecular formula, with all elements falling well within the ±0.4% acceptance criterion[2]. Conversely, SEM-EDS fails to provide the necessary quantitative rigor, overestimating carbon and oxygen due to surface adventitious carbon and lacking the physical ability to detect hydrogen.

Conclusion

For halogenated heterocycles like 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, relying on a single analytical technique is insufficient. A robust, self-validating workflow requires the synergy of a modified CHNS/O analyzer (equipped with a silver wool trap) for organic elements, paired with Combustion Ion Chromatography for precise chlorine quantification. This dual-method approach ensures absolute mass balance, safeguarding the integrity of downstream pharmaceutical development.

References

  • Auriga Research. "CHNS (O) Elemental Analysis in Pharmaceutical Manufacturing." Auriga Research Testing Methods. Available at: [Link]

  • NMRMBC. "Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula." NMRMBC Research. Available at: [Link]

  • Intertek. "Elemental Analysis Services." Intertek Analytical Laboratories. Available at: [Link]

  • Lab Alliance. "Chlorine & Sulfur Elemental Analyzers for Labs." Lab Alliance Analytical Solutions. Available at: [Link]

Sources

Validation

Comparative Docking Studies of Pyrazole Derivatives in Active Sites: A Comprehensive Guide

Executive Summary: The Pyrazole Scaffold in Drug Discovery The pyrazole ring—a five-membered heterocyclic structure containing two adjacent nitrogen atoms—is a privileged scaffold in modern medicinal chemistry. Its uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring—a five-membered heterocyclic structure containing two adjacent nitrogen atoms—is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to form robust hydrogen bonds make it an ideal pharmacophore for targeting diverse biological pathways. Recent computational and experimental studies have demonstrated that pyrazole derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties[1].

This guide provides an objective, data-driven comparison of pyrazole derivatives against standard reference drugs across multiple therapeutic targets. By analyzing molecular docking profiles, binding energies, and key residue interactions, we establish the structural causality behind their superior experimental performance.

Methodology: The Self-Validating Molecular Docking Protocol

To ensure scientific integrity and predictive accuracy, molecular docking cannot be treated as a "black box." Every step in the computational workflow must be driven by structural causality and validated against experimental reality. Below is the standardized protocol utilized to evaluate pyrazole derivatives.

Step 1: Target Protein Preparation
  • Action: Retrieve the high-resolution crystal structure from the Protein Data Bank (PDB). Remove non-catalytic water molecules, add polar hydrogens, and optimize the hydrogen-bond network.

  • Causality: Rigid-receptor docking algorithms cannot dynamically displace water. Leaving bulk water in the active site artificially restricts the available conformational space, leading to false negatives. Conversely, structural waters known to bridge ligand-receptor interactions must be explicitly retained to accurately map the electrostatic potential.

Step 2: Ligand Preparation
  • Action: Generate 3D conformations of the pyrazole derivatives and assign appropriate protonation states at physiological pH (7.4).

  • Causality: The binding affinity of a ligand is highly dependent on its ionization state. Failing to properly ionize functional groups alters the electrostatic potential map, resulting in inaccurate docking scores and missed hydrogen-bonding opportunities.

Step 3: Grid Generation & Protocol Validation (Self-Validating System)
  • Action: Define the active site boundaries using a receptor grid. Extract the co-crystallized native ligand and re-dock it into the generated grid.

  • Causality: Trustworthiness requires a self-validating system. If the Root Mean Square Deviation (RMSD) between the re-docked pose and the experimental crystal structure is ≤ 2.0 Å, the grid parameters and scoring function are validated. Only then can novel pyrazole derivatives be reliably screened.

Step 4: Extra Precision (XP) Docking & Scoring
  • Action: Dock the prepared pyrazole library using XP scoring modes to calculate binding free energy ( ΔG ).

  • Causality: XP scoring applies stringent penalties for unfavorable steric clashes and desolvation effects, significantly reducing false positives in hit identification compared to standard precision modes.

DockingWorkflow Validation Protocol Validation (Redock Native Ligand, RMSD < 2.0 Å) Docking Molecular Docking (XP Scoring, Conformational Search) Validation->Docking Validated TargetPrep Protein Preparation (Optimize H-bonds, Remove Bulk Water) GridGen Receptor Grid Generation (Define Active Site Boundaries) TargetPrep->GridGen LigandPrep Ligand Preparation (3D Conformers, Protonation States) LigandPrep->Docking GridGen->Validation Analysis Post-Docking Analysis (Binding Energy, Interaction Profiling) Docking->Analysis

Caption: Standardized, self-validating molecular docking workflow for pyrazole derivatives.

Target-Specific Performance Comparisons

Oncology: EGFR and CDK2 Kinase Domains

The Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are critical targets in oncology. Pyrazole derivatives have been extensively modeled as competitive kinase inhibitors.

  • EGFR Inhibition: Comparative docking studies of 1H-pyrazole-1-carbothioamide derivatives against the EGFR kinase domain revealed exceptional binding affinities. Top-performing pyrazole compounds achieved binding energies between -8.61 and -10.36 kcal/mol[2]. When compared to the reference drug Erlotinib, the pyrazole derivatives demonstrated deeper penetration into the ATP-binding pocket, forming highly stable hydrogen bonds that correlate with their potent in vitro cytotoxicity against A549 lung cancer cells[1],[2].

  • CDK2 Inhibition: Docking simulations against the CDK2 protein (PDB: 2VTO) showed that 1H-pyrazole derivatives (specifically compound 2b) exhibited a minimum binding energy of -10.35 kJ/mol[3]. The pyrazole nitrogen atoms act as crucial hydrogen bond acceptors, mimicking the interactions of endogenous ATP.

Inflammation: COX-2 Enzyme Inhibition

Cyclooxygenase-2 (COX-2) is the primary enzyme responsible for prostaglandin synthesis during inflammation.

  • Performance vs. Diclofenac: A recent study evaluated novel heterocyclic derivatives comprising pyrazole, pyridine, and pyran moieties against the COX-2 active site. The pyrazole derivatives displayed superior binding energies ranging from -10.9 to -9.8 kcal/mol, which are significantly more favorable than the standard reference drug, Diclofenac (-6.5 kcal/mol)[4].

  • Mechanistic Insight: The enhanced affinity is driven by non-covalent interactions, specifically hydrogen bonding and arene stacking with critical active site residues including ASP125, TYR130, and VAL155[4]. Electron-donating groups on the pyrazole scaffold further strengthen these interactions, leading to potent enzyme inhibition.

COX2Inhibition Arachidonic Arachidonic Acid COX2 COX-2 Active Site (ASP125, TYR130, VAL155) Arachidonic->COX2 Substrate Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Catalysis Pyrazole Pyrazole Derivative (Binding Energy: -10.9 kcal/mol) Pyrazole->COX2 Strong Competitive Inhibition Diclofenac Diclofenac (Reference) (Binding Energy: -6.5 kcal/mol) Diclofenac->COX2 Moderate Inhibition

Caption: Mechanism of COX-2 inhibition comparing Pyrazole derivatives against Diclofenac.

Infectious Diseases: E. coli and SARS-CoV-2 Mpro
  • Antibacterial (E. coli): In silico ADMET and docking studies of pyrazole and pyrazoline derivatives against Escherichia coli (PDB: 1FJ4) identified several potent candidates. The top compound (M20) achieved a binding affinity score of -10.3 kcal/mol[5]. The structural causality for this high affinity lies in its proximity to and hydrogen bonding with essential catalytic residues, specifically His298, His333, and Thr302[5].

  • Antiviral (SARS-CoV-2): Pyrazole-indole molecules and Schiff bases were docked against the COVID-19 main protease (Mpro). When compared to Hydroxychloroquine as a reference, the pyrazole derivatives demonstrated highly promising attachment bonds within the uniquely characterized active site pocket of Mpro, preventing viral multiplication[6].

Quantitative Data Summary

The following table synthesizes the comparative docking metrics across the discussed therapeutic targets, highlighting the objective superiority or equivalence of pyrazole derivatives against standard reference compounds.

Target ProteinPDB IDPyrazole Derivative ClassTop Binding EnergyReference DrugRef. Binding EnergyKey Interacting Residues
EGFR Kinase N/A1H-pyrazole-1-carbothioamide-8.61 to -10.36 kcal/molErlotinib~ -8.00 kcal/molATP-pocket residues
COX-2 N/APyrazole-pyridine/pyran-10.9 kcal/molDiclofenac-6.5 kcal/molASP125, TYR130, VAL155
E. coli 1FJ4Pyrazoline (Compound M20)-10.3 kcal/molN/AN/AHis298, His333, Thr302
CDK2 2VTO1H-pyrazole (Compound 2b)-10.35 kJ/molN/AN/AATP-pocket residues

Conclusion & Future Perspectives

The comparative molecular docking data unequivocally supports the classification of pyrazole as a highly versatile and potent pharmacophore. Whether acting as a competitive kinase inhibitor in oncology or blocking the catalytic residues of inflammatory enzymes like COX-2, pyrazole derivatives consistently demonstrate binding affinities that rival or exceed current clinical standards.

For drug development professionals, the next critical phase involves integrating these docking results with rigorous in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Ensuring that these high-affinity ligands also comply with Lipinski's Rule of Five will accelerate the transition of pyrazole-based candidates from computational models to clinical trials[5].

References

1.[1] Title: 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors Source: nih.gov (PMC) URL: [Link]

2.[2] Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: mdpi.com URL: [Link]

3.[4] Title: Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties Source: mdpi.com URL: [Link]

4.[3] Title: Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors Source: nih.gov (PMC) URL: [Link]

5.[6] Title: COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO) Source: ajol.info (Bull. Chem. Soc. Ethiop.) URL: [Link]

6.[5] Title: ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents Source: arabjchem.org (Arabian Journal of Chemistry) URL: [Link]

Sources

Comparative

Assessing the ADMET Properties of Pyrazole-Based Compounds: A Comparative Guide to In Silico and In Vitro Profiling

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, featured prominently in blockbuster drugs like Celecoxib (NSAID), Rimonabant (anti-obesity), and Crizotinib (anti-cancer). Because pyrazoles are...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, featured prominently in blockbuster drugs like Celecoxib (NSAID), Rimonabant (anti-obesity), and Crizotinib (anti-cancer). Because pyrazoles are electron-rich nitrogen heterocycles, they frequently exhibit complex pharmacokinetic behaviors, including variable lipophilicity, specific cytochrome P450 (CYP) interactions, and potential hepatotoxicity. Consequently, evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel pyrazole derivatives is a critical bottleneck in lead optimization.

This guide objectively compares the leading in silico prediction platforms and in vitro assay methodologies used to profile pyrazole-based compounds. By synthesizing computational predictions with empirical validation, researchers can establish a self-validating workflow that minimizes late-stage attrition.

In Silico ADMET Profiling: Comparing Computational Platforms

Causality Check: Why start in silico? Synthesizing and testing pyrazole derivatives in vitro is highly resource-intensive. High-throughput virtual screening (HTVS) and in silico ADMET predictions act as the first physiological filter, eliminating compounds that violate Lipinski's Rule of Five (RO5) or possess known toxicophores before a single reagent is consumed.

Three platforms currently dominate academic and small-biotech environments: ADMETlab 2.0 , SwissADME , and pkCSM .

Comparison of In Silico ADMET Predictors for Pyrazole Derivatives

Feature / MetricADMETlab 2.0SwissADMEpkCSM
Core Algorithm Multi-task Graph Attention (MGA) frameworkMultiple linear regression & BOILED-Egg modelGraph-based structural signatures
Endpoints Predicted 88 (17 physicochemical, 27 toxicity)Physicochemical, Lipophilicity, Pharmacokinetics30 (Focus on PK and Toxicity)
LogP Accuracy (R²) ~0.58 (High accuracy for heterocycles)0.62 (Highest correlation for kinase inhibitors)~0.55
CYP450 Profiling Excellent (Inhibitor & Substrate for 5 isoforms)Good (Binary inhibitor predictions)Moderate
Best Use Case Comprehensive batch screening & toxicophore flaggingRapid single-molecule visualization & BBB permeationSpecific toxicity endpoints (e.g., AMES, hERG)

Data supported by comparative evaluations of free online ADMET tools .

The Self-Validating ADMET Workflow

To ensure scientific integrity, computational data must never exist in a vacuum. The workflow below illustrates the necessary transition from in silico screening to in vitro empirical validation.

ADMET_Workflow Start Pyrazole Library Design & Synthesis InSilico In Silico ADMET Profiling (ADMETlab 2.0 / SwissADME) Start->InSilico SMILES Input Filter Lipinski's RO5 & Toxicity Filtering InSilico->Filter InVitro In Vitro Validation (Caco-2, CYP450, Microsomes) Filter->InVitro Pass Fail Discard / Redesign Filter->Fail Fail LeadOpt Lead Optimization & SAR Modeling InVitro->LeadOpt Favorable PK InVitro->Fail High Toxicity LeadOpt->Start Iterative Cycle

Integrated ADMET workflow from in silico screening to in vitro empirical validation.

In Vitro ADMET Assays: Methodologies for Pyrazole Validation

While in silico tools predict theoretical binding, in vitro assays confirm biological reality. Pyrazoles, due to their hydrogen-bonding capabilities (H-bond donors/acceptors on the nitrogen atoms), often exhibit unpredictable membrane permeability and metabolic clearance.

Protocol A: High-Throughput Caco-2 Permeability Assay (Absorption)

Causality: The Caco-2 cell line (human colorectal adenocarcinoma) spontaneously differentiates to form polarized monolayers expressing tight junctions and efflux transporters (e.g., P-glycoprotein). This makes it the gold standard for mimicking human intestinal absorption, which is critical since most pyrazole drugs are administered orally.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation.

  • Self-Validating Integrity Check: Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Only proceed with monolayers exhibiting a TEER > 300 Ω·cm² to guarantee tight junction integrity.

  • Compound Preparation: Dilute the pyrazole test compound in Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4 to a final concentration of 10 µM. Ensure the DMSO vehicle concentration remains < 1% to prevent membrane toxicity.

  • Permeability Assay:

    • Apical to Basolateral (A-B): Add 0.2 mL of test solution to the apical chamber and 0.8 mL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 0.8 mL of test solution to the basolateral chamber and 0.2 mL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh HBSS.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2 indicates the pyrazole is a likely P-gp substrate.

Protocol B: Human Liver Microsome (HLM) Stability Assay (Metabolism)

Causality: The nitrogen atoms in the pyrazole ring are highly susceptible to N-oxidation and N-dealkylation by CYP450 enzymes. The HLM assay provides a direct measurement of intrinsic clearance ( CLint​ ), determining how rapidly the liver will metabolize the drug candidate.

Step-by-Step Methodology:

  • Reaction Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg protein/mL), 100 mM potassium phosphate buffer (pH 7.4), and 3 mM MgCl₂.

  • Compound Addition: Add the pyrazole derivative (final concentration 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile.

  • Self-Validating Quench: The acetonitrile must contain a known concentration of an internal standard (e.g., tolbutamide) to simultaneously quench the reaction, precipitate proteins, and validate the LC-MS/MS recovery rate.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Plot the natural log of % remaining versus time to find the elimination rate constant ( k ), then calculate CLint​ .

Experimental Case Study: Pyrazole-Based HIV-1 Inhibitors

To illustrate the synergy between in silico prediction and in vitro validation, we examine recent experimental data on a novel series of pyrazole-based HIV-1 replication inhibitors (specifically, methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate derivatives) .

Researchers utilized an integrated ADMET approach to select the lead compound (Hit A.20) over a structurally similar analog (Hit A.21).

Quantitative ADMET Comparison of Pyrazole Hits

ADMET ParameterHit A.20 (Lead)Hit A.21 (Analog)Assay Method
Aqueous Solubility 45 µM4.5 µMKinetic Solubility (Nephelometry)
Caco-2 Papp​ (A-B) 12.5×10−6 cm/s 3.2×10−6 cm/sLC-MS/MS Quantification
Plasma Stability (t½) > 24 hours4 hoursHuman Plasma Incubation
Microsomal Stability High Clearance ( CLint​ > 50)High Clearance ( CLint​ > 50)HLM Assay (Protocol B)
Protein Binding 98.5%85.0%Equilibrium Dialysis

Analysis: While both compounds exhibited high metabolic clearance in vitro, Hit A.20 was selected as the lead due to its superior solubility, excellent membrane permeability (Caco-2), and high plasma protein binding. The high protein binding acts as a depot, offsetting the rapid metabolic clearance and ensuring a favorable overall pharmacokinetic profile. This highlights why isolated in silico toxicity or clearance flags must be contextualized with comprehensive in vitro data.

Conclusion & Strategic Recommendations

Assessing the ADMET properties of pyrazole-based compounds requires a bifurcated approach. In silico platforms like ADMETlab 2.0 and SwissADME provide indispensable, high-throughput triage, allowing chemists to optimize the pyrazole core for Lipinski compliance and baseline safety before synthesis. However, the idiosyncratic nature of nitrogen-rich heterocycles demands rigorous in vitro validation. By employing standardized, self-validating Caco-2 and HLM protocols, researchers can accurately map the absorption and metabolic fate of these compounds, bridging the gap between theoretical drug-likeness and clinical viability.

References
  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor Source: RSC Advances (Royal Society of Chemistry) / PubMed Central URL:[Link]

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties Source: Nucleic Acids Research / PubMed Central URL:[Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments Source: Molecules (MDPI) URL:[Link]

Validation

A Head-to-Head Comparison of Pyrazole Synthesis Routes: Classical vs. Modern Green Methodologies

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of blockbuster therapeutics such as celecoxib (COX-2 inhibitor), sildenafil (PDE5 inhibitor), and ruxolitinib (JAK inhibitor)[1]. For...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of blockbuster therapeutics such as celecoxib (COX-2 inhibitor), sildenafil (PDE5 inhibitor), and ruxolitinib (JAK inhibitor)[1]. For researchers and drug development professionals, the selection of a synthetic route is a critical decision that dictates yield, purity, scalability, and, most importantly, regioselectivity.

This guide provides an objective, data-driven comparison of classical condensation methods, modern cycloadditions, and green multicomponent reactions (MCRs), evaluating their synthetic efficiency and underlying mechanistic causality.

The Regioselectivity Challenge: Classical vs. Modified Knorr Synthesis

The classical Knorr pyrazole synthesis relies on the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. While this method is highly robust for symmetrical substrates, it suffers from a major drawback when applied to unsymmetrical 1,3-dicarbonyls: the formation of competing regioisomers[2][3].

The Causality of Regioisomerism: The reaction proceeds through a hydrazone intermediate. Because the initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, two different hydrazone intermediates are formed, ultimately cyclizing into two distinct regioisomeric pyrazoles[3].

Modern Optimization (Acid-Assisted Stepwise Cycloaddition): To bypass this limitation, researchers have developed modified protocols. For example, reacting electron-deficient N-arylhydrazones with nitroolefins in a solvent system of trifluoroethanol (TFE) and trifluoroacetic acid (TFA) achieves near-perfect regioselectivity[4]. The causality here lies in exploiting the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone. The acidic TFE/TFA environment stabilizes a stepwise cycloaddition mechanism (via a pyrazolidine intermediate) rather than a concerted one, strictly directing the regiochemistry to form specific 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles[4].

Precision and Control: 1,3-Dipolar Cycloadditions

When absolute regiocontrol is required for complex polysubstituted pyrazoles, 1,3-dipolar cycloadditions serve as a superior alternative to classical condensation[2].

Mechanistic Advantage: This approach typically utilizes the in situ generation of a 1,3-dipole (such as a nitrilimine derived from a hydrazonoyl halide or a diazo compound), which then undergoes a [3+2] cycloaddition with a dipolarophile (an alkyne or alkene)[2][5]. Because the reaction is a concerted process dictated by Frontier Molecular Orbital (FMO) interactions, it inherently prevents the equilibration of intermediates that causes mixed regioisomers in Knorr reactions, yielding a single, predictable product[2][6].

PathwayComparison cluster_knorr Classical Knorr Synthesis (Competing Pathways) cluster_dipolar 1,3-Dipolar Cycloaddition (Concerted Pathway) K_Reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine K_Inter Hydrazone Intermediates K_Reactants->K_Inter Nucleophilic Attack K_Regio1 Regioisomer A K_Inter->K_Regio1 Cyclization Path 1 K_Regio2 Regioisomer B K_Inter->K_Regio2 Cyclization Path 2 D_Reactants 1,3-Dipole (e.g., Nitrilimine) + Dipolarophile (Alkyne) D_TS Concerted[3+2] Transition State D_Reactants->D_TS FMO Controlled D_Product Single Regioisomer D_TS->D_Product 100% Selectivity

Mechanistic divergence: Knorr synthesis regioisomerism vs. concerted 1,3-dipolar cycloaddition.

Green Chemistry: Ultrasound-Assisted Multicomponent Reactions (MCRs)

Recent paradigm shifts in synthetic chemistry emphasize the reduction of the E-factor (environmental impact)[7]. The synthesis of complex heterocyclic scaffolds, such as pyrano[2,3-c]pyrazoles, via one-pot four-component reactions (ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and malononitrile) perfectly highlights this shift[8][9].

Causality of Rate Acceleration: When this MCR is subjected to ultrasound irradiation in an aqueous medium, reaction times drop from hours to mere minutes, with yields increasing up to 98%[8][9]. This dramatic efficiency boost is driven by acoustic cavitation —the rapid formation, growth, and implosive collapse of microscopic bubbles in the liquid medium. This phenomenon generates localized "hot spots" of extreme temperature and pressure, drastically increasing molecular collision rates and kinetic energy without requiring bulk external heating[7].

UltrasoundMCR Reagents 4-Component Mixture: Acetoacetate + Hydrazine + Aldehyde + Malononitrile Cavitation Acoustic Cavitation (Ultrasound, 10 min) Aqueous Medium Reagents->Cavitation Catalyst (e.g., Mn/ZrO2) Product Pyrano[2,3-c]pyrazole (98% Yield) Cavitation->Product Implosive Energy Transfer

Ultrasound-assisted 4-component green synthesis of pyrano[2,3-c]pyrazoles via acoustic cavitation.

Quantitative Comparison of Synthetic Efficiency

The following table summarizes the performance metrics of the discussed methodologies, allowing researchers to balance yield, time, and environmental impact based on their specific target molecules[2][4][7][8].

Synthesis RouteKey ReagentsRegioselectivityTypical YieldReaction TimeEnvironmental Impact (E-Factor)
Classical Knorr 1,3-Dicarbonyl + HydrazinePoor to Moderate60–80%2–12 hHigh (Volatile organic solvents, prolonged heating)
Acid-Assisted Modified Knorr N-Arylhydrazones + NitroolefinsExcellent75–90%1–4 hModerate (Requires TFE/TFA solvent system)
1,3-Dipolar Cycloaddition Nitrilimines/Diazo + AlkynesExcellent (100%)70–95%2–8 hModerate (Requires synthesis of reactive precursors)
Ultrasound-Assisted MCR 4-Component (Aqueous)N/A (Specific fused core)90–98%10–25 minLow (Aqueous medium, high atom economy, energy-saving)

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the critical parameters for executing the advanced synthesis routes.

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles (Acid-Assisted)

Adapted from Deng & Mani's optimization of the Knorr-type pathway[4].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the electron-deficient N-arylhydrazone (1.0 eq) and the target nitroolefin (1.2 eq) in a 1:1 mixture of Trifluoroethanol (TFE) and Trifluoroacetic acid (TFA) to achieve a 0.5 M concentration.

  • Cycloaddition: Stir the reaction mixture at room temperature. Causality Check: The TFA acts as an acid promoter, enhancing the electrophilicity of the nitroolefin and stabilizing the stepwise pyrazolidine intermediate, ensuring strict regiocontrol over the final cyclization[4].

  • Monitoring: Monitor the progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) mobile phase until the hydrazone is fully consumed (typically 2–4 hours).

  • Work-up: Concentrate the mixture under reduced pressure to remove the volatile TFE/TFA. Neutralize the remaining residue with saturated aqueous NaHCO₃ and extract with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via silica gel column chromatography to yield the pure 1,3,5-trisubstituted pyrazole.

Protocol 2: Ultrasound-Assisted Green Multicomponent Synthesis

Optimized for the rapid generation of pyrano[2,3-c]pyrazoles[8][9].

  • Reaction Setup: In a 50 mL glass vial, sequentially add ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in 5 mL of an aqueous ethanol mixture (or pure water).

  • Catalyst Addition: Add 10 mol% of a green, recoverable catalyst (e.g., Mn/ZrO₂ nanoparticles or thiamine hydrochloride)[8][10].

  • Ultrasonic Irradiation: Immerse the vial in an ultrasonic bath (e.g., 40 kHz, 300 W) at room temperature. Sonicate for 10–15 minutes. Causality Check: Acoustic cavitation forces the four components to rapidly undergo Knoevenagel condensation, Michael addition, and subsequent cyclization in a single pot without the need for external bulk heating[7][8].

  • Isolation: The desired product will typically precipitate directly from the aqueous medium as a solid[9]. Filter the precipitate, wash with ice-cold water and a small amount of ethanol.

  • Validation: Recrystallize from ethanol to afford the pure pyrano[2,3-c]pyrazole (Yields routinely exceed 90%). Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.

Sources

Safety & Regulatory Compliance

Safety

5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories struggling with the nuanced disposal of halogenated heteroaromatics. 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 199682-74-1) is a highly valua...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories struggling with the nuanced disposal of halogenated heteroaromatics. 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 199682-74-1) is a highly valuable building block in drug discovery, but its chlorinated phenyl ring and biologically active pyrazole core dictate strict end-of-life management. Mishandling this compound not only risks regulatory non-compliance but also poses severe environmental hazards, including aquatic toxicity and the potential generation of dioxins during improper combustion.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, we must understand the physicochemical and toxicological properties driving these requirements. The presence of the covalently bound chlorine atom classifies this chemical strictly as Halogenated Organic Waste [1].

Table 1: Quantitative Safety & Disposal Parameters for 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

ParameterValue / ClassificationOperational Implication
CAS Number 1Unique identifier required for EHS hazardous waste manifests[1].
Molecular Formula C10H7ClN2OContains ~17% Chlorine by mass; strictly mandates the halogenated waste stream[1].
Acute Toxicity Category 4 (Oral)Requires strict PPE (nitrile gloves, safety glasses, lab coat) during all handling[2].
Aquatic Toxicity Harmful to aquatic lifeAbsolute prohibition of drain disposal; exhibits <15% biodegradability[2].
Incineration Temp. > 1,200 °C (Secondary Chamber)Required to break C-Cl bonds and prevent toxic dioxin/furan formation[3].

The Causality of Halogenated Waste Segregation

Why can't we mix this with standard organic waste?

The segregation of halogenated compounds from non-halogenated solvents is not merely a bureaucratic rule; it is grounded in combustion thermodynamics. When chlorinated organic compounds are incinerated at standard temperatures, incomplete combustion can lead to the de novo synthesis of highly toxic polychlorinated biphenyls (PCBs), dioxins, and furans. Furthermore, the combustion of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde yields corrosive hydrogen chloride (HCl) gas[3].

To safely mineralize this waste, licensed disposal facilities utilize specialized rotary kiln incinerators equipped with secondary afterburners operating above 1,200 °C with a minimum residence time of 2 seconds. The exhaust gases must then pass through an alkaline scrubber (e.g., calcium hydroxide or sodium hydroxide) to neutralize the HCl before atmospheric release. Mixing halogenated waste into non-halogenated streams overwhelms standard incinerators, leading to catastrophic equipment corrosion and toxic environmental emissions[3].

DestructionPathway Waste Halogenated Waste (C10H7ClN2O) Combustion Primary Combustion (800-1000°C) Waste->Combustion Thermal Oxidation Afterburner Secondary Afterburner (>1200°C, 2 sec) Combustion->Afterburner Volatiles & Intermediates Scrubber Alkaline Scrubber (Neutralize HCl) Afterburner->Scrubber HCl, CO2, H2O, NOx Exhaust Clean Exhaust (CO2, H2O, N2) Scrubber->Exhaust Scrubbed Gas Salts Inorganic Salts (NaCl, etc.) Scrubber->Salts Effluent

Thermal destruction pathway for halogenated pyrazoles, highlighting HCl scrubbing.

Step-by-Step Laboratory Disposal Protocols

To maintain a self-validating safety system, every step of the disposal process must be verifiable. Follow these detailed methodologies to ensure compliance[4].

Protocol A: Segregation and Containment of Liquid and Solid Waste
  • Identify the Waste Stream : Verify that the waste contains 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde. If the compound is dissolved in a solvent (e.g., DMSO, DCM, or Methanol), the entire mixture must be classified as Halogenated Organic Waste , regardless of the primary solvent's halogen content[4].

  • Select the Container : Use a chemically compatible, high-density polyethylene (HDPE) or glass container. Do not use metal containers, as trace degradation and HCl formation could lead to corrosion.

  • Labeling : Affix a standard hazardous waste label immediately upon the first drop of waste entering the container. Explicitly write "Halogenated Organic Waste" and list "5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde" along with any solvents and their approximate percentages.

  • Solid Consumables : Place contaminated pipette tips, weighing paper, and gloves into a puncture-resistant, sealable bag or rigid container labeled "Solid Hazardous Waste - Halogenated Contaminated". Do not mix with biohazardous waste.

Protocol B: Triple-Rinse Decontamination for Empty Containers

Empty reagent bottles that contained acutely toxic or halogenated compounds must be decontaminated before the glass or plastic can be discarded or recycled[5].

  • Initial Inspection : Ensure the container is completely empty of free-flowing powder or liquid. Perform this step inside a certified chemical fume hood.

  • First Rinse : Add a small volume (approx. 10% of the container's total volume) of a compatible solvent (e.g., acetone, methanol, or DMSO) to the container. Cap tightly and agitate vigorously for 30 seconds to dissolve residual pyrazole[5].

  • Drain : Pour the resulting rinsate directly into the designated Halogenated Organic Waste liquid container[5].

  • Repeat : Perform this rinse-and-drain procedure two more times to achieve the EPA-standard "Triple Rinse."

  • Final Disposal : Once triple-rinsed, completely deface or remove the original chemical label on the bottle. The container can now typically be disposed of as non-hazardous laboratory glass/plastic waste, pending your local EHS department's approval[5].

LabWorkflow Gen Waste Generation (5-(2-chlorophenyl)-...) Solid Contaminated Solids (Tips, PPE, Weigh Boats) Gen->Solid Liquid Liquid Solutions (DMSO/DMF/DCM) Gen->Liquid Empty Empty Reagent Containers Gen->Empty SolidBin Solid Hazardous Waste Container Solid->SolidBin Bagged/Sealed HaloBin Halogenated Organic Waste Container Liquid->HaloBin <20% Water Rinse Triple Rinse Protocol (Compatible Solvent) Empty->Rinse Decontaminate Rinse->HaloBin Rinsate Rinse->SolidBin Cleaned Container

Standard operating procedure for segregating and processing halogenated laboratory waste.

Emergency Spill Response

In the event of a localized powder spill of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde:

  • Containment : Do not use water, as it may spread the compound and complicate cleanup due to its poor solubility and aquatic toxicity[2].

  • Collection : Gently sweep the powder using a dedicated brush and dustpan, or use lightly moistened absorbent pads (moistened with a compatible organic solvent, not water) to prevent dust aerosolization[5].

  • Disposal : Place all cleanup materials into the "Solid Hazardous Waste" container and arrange for EHS pickup[5].

References

  • Environmental Protection Agency (EPA) . "Burning Waste Chlorinated Hydrocarbons in a Cement Kiln". Available at: [Link]

  • Nipissing University . "Hazardous Materials Disposal Guide". Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

As a Senior Application Scientist, I recognize that handling novel pharmaceutical building blocks requires more than just reading a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel pharmaceutical building blocks requires more than just reading a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's reactivity and a self-validating system of operational controls. 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 199682-74-1) is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles[1]. However, its structural features present specific occupational hazards that must be mitigated through rigorous Personal Protective Equipment (PPE) and engineering controls.

This guide provides a comprehensive, step-by-step operational plan for researchers and drug development professionals, ensuring absolute safety without compromising experimental integrity.

Chemical Identity & Mechanistic Hazard Assessment

Before selecting PPE, we must understand why the compound poses a threat. The hazards of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde are intrinsically linked to its molecular architecture:

  • Electrophilic Aldehyde Moiety: The -CHO group is highly reactive towards nucleophiles, including primary amines on epidermal proteins. This creates a risk for skin sensitization, contact dermatitis, and severe ocular irritation.

  • Lipophilic Core: The chlorophenyl-substituted pyrazole ring increases the molecule's partition coefficient (LogP). While it is a solid at room temperature, when dissolved in common laboratory solvents (e.g., DMSO, DMF, or DCM), its ability to permeate the stratum corneum (the skin's outermost layer) increases exponentially.

  • Halogenated Aromatic: Compounds containing chlorinated aromatics often pose long-term aquatic toxicity risks and require specific halogenated waste segregation[2].

Table 1: Physicochemical & Hazard Profile

Property / HazardData / ClassificationOperational Implication
CAS Number 199682-74-1Unique identifier for inventory and waste tracking.
Molecular Formula C10H7ClN2OHalogenated compound; dictates waste segregation.
Molecular Weight 206.63 g/mol Fine powder; presents inhalation risk during weighing.
Skin/Eye Irritation Category 2 (H315, H319)Mandates strict dermal and ocular barriers.
Respiratory Irritation STOT SE 3 (H335)Weighing must be performed under local exhaust ventilation.
Personal Protective Equipment (PPE) Matrix

Federal safety guidelines mandate that PPE must serve as the last line of defense, supplementing primary [1][3]. Based on the chemical's hazard profile, the following PPE matrix is required for handling this compound.

Table 2: Required PPE and Scientific Justification

PPE CategorySpecificationScientific Justification & Causality
Hand Protection Double-layered Nitrile Gloves (min 4 mil)Nitrile provides excellent resistance to the solid powder. Double-gloving is mandatory when handling the compound in solvent solutions, as the solvent acts as a carrier, accelerating dermal penetration of the lipophilic pyrazole core [2][4].
Eye Protection ANSI Z87.1-certified Chemical Splash GogglesStandard safety glasses are insufficient. The electrophilic aldehyde can cause severe corneal irritation; indirect-vented goggles prevent airborne dust and solvent splashes from reaching the eye [3][5].
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatProtects against incidental powder transfer. Synthetic fabrics (polyester) should be avoided as they generate static electricity, causing the fine powder to aerosolize and cling to the researcher.
Respiratory N95 Particulate RespiratorWhile a chemical fume hood is the primary control, an N95 respirator prevents inhalation of the fine, irritating powder if a hood is temporarily unavailable or during a spill cleanup [1][3].
Operational Workflow & Handling Protocol

Trust in a protocol comes from its reproducibility and safety. The following step-by-step methodology ensures a self-validating containment system during standard synthetic operations.

Step-by-Step Methodology: Weighing and Dissolution

  • Preparation: Verify that the chemical fume hood is operating at a face velocity of 80-100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent aerodynamic turbulence.

  • Static Mitigation: 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a fine powder prone to static charge. Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth or use an ionizing bar to prevent the powder from aerosolizing.

  • Weighing: Place a pre-tared anti-static weigh boat on the analytical balance inside the fume hood. Carefully transfer the required mass using a stainless-steel micro-spatula.

  • Dissolution (Closed System): Transfer the solid directly into the reaction vessel (e.g., a round-bottom flask). Immediately add the reaction solvent (e.g., DMF) to dissolve the powder, mitigating any further inhalation risk. Seal the vessel with a septum before removing it from the fume hood.

  • Decontamination: Wipe down the balance and spatulas with a solvent-dampened lint-free wipe (isopropanol is recommended) to solubilize and remove residual electrophilic aldehyde traces.

Workflow A Hazard Assessment (CAS: 199682-74-1) B Engineering Controls (Fume Hood / Ionizer) A->B dictates C PPE Selection (Nitrile, Goggles, Lab Coat) A->C dictates D Weighing & Transfer (Anti-static tools) B->D enables safe C->D protects during E Dissolution / Reaction (Closed System) D->E proceeds to F Waste Segregation (Halogenated Organics) E->F generates

Operational workflow for handling 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde safely.

Spill Response & Decontamination Plan

Even with rigorous protocols, accidental releases can occur. The National Research Council's guidelines dictate that [4][6].

Step-by-Step Methodology: Solid Powder Spill (< 50g)

  • Isolate: Alert nearby personnel and restrict access to the spill area.

  • Upgrade PPE: Don a fresh pair of heavy-duty nitrile gloves, chemical splash goggles, and an N95 respirator to protect against aerosolized dust.

  • Dampen & Contain: Do NOT dry sweep. Dry sweeping will aerosolize the irritating pyrazole powder. Lightly mist the spilled powder with water or a compatible high-boiling solvent (like mineral oil or PEG) to suppress dust formation.

  • Collect: Use a disposable plastic scoop or damp paper towels to collect the wetted solid. Place the material into a highly visible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a detergent solution, followed by a wipe-down with isopropanol to solubilize and remove any remaining lipophilic residue.

SpillResponse S1 Spill Identified S2 Assess Extent (<50g vs >50g) S1->S2 S3 Don Spill PPE (Thick Nitrile, Respirator) S2->S3 S4 Containment (Dampen to suppress dust) S3->S4 S5 Decontamination (Detergent & Isopropanol) S4->S5 S6 Hazardous Waste Disposal S5->S6

Sequential spill response and decontamination protocol for solid chemical releases.

Waste Disposal & Environmental Containment

Due to the presence of the chlorinated aromatic ring, 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde poses a long-lasting threat to aquatic ecosystems[2].

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, gloves, and spill cleanup materials) must be placed in a designated solid hazardous waste bin labeled "Toxic Organics - Halogenated."

  • Liquid Waste: Any solvent containing this compound must be strictly segregated into "Halogenated Organic Waste" carboys. Mixing halogenated waste with non-halogenated waste violates environmental regulations and severely complicates incineration processes.

  • Disposal Mechanism: The waste must be disposed of via high-temperature incineration by a licensed hazardous waste contractor. Do not discharge any solutions into the municipal sewer system.

References
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Personal Protective Equipment Requirements for Laboratories. North Carolina State University (NCSU) Environmental Health and Safety. Available at:[Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Research Council / The National Academies Press, 2011. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
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5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
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